molecular formula C8H9NO3 B1272455 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 339011-93-7

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1272455
CAS No.: 339011-93-7
M. Wt: 167.16 g/mol
InChI Key: FSBYELBMWQLEOB-UHFFFAOYSA-N
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Description

4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 339011-93-7) is a high-purity pyrrole derivative of interest in organic and medicinal chemistry research. This compound, with a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol, is characterized by its carboxylic acid and acetyl functional groups on a methylated pyrrole ring . It is supplied with a typical purity of 95% or higher . Pyrrole-2-carboxylic acids are valuable building blocks in chemical synthesis. Literature indicates their application in the formation of complex fused heterocyclic systems, such as pyrrolo[1,4]oxazinones and pyrrolopyrazines, which are structures of significant pharmacological interest . The presence of multiple functional groups makes this compound a versatile intermediate for further derivatization, including lactonization and lactamization reactions, to create diverse molecular scaffolds for drug discovery and development efforts . Researchers should note that this compound has a calculated density of 1.251 g/cm³ and a melting point of 187-189°C . Please handle with appropriate care. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Please be advised: All our products are strictly for research purposes and are not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

4-acetyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBYELBMWQLEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377371
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-93-7
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, a proposed synthetic route, and its prospective biological activities based on the established pharmacology of the pyrrole scaffold.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore for targeting a wide range of biological entities. The diverse biological activities exhibited by pyrrole derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscore the importance of exploring novel substituted pyrroles in drug discovery programs.[1][2]

This guide focuses on the specific derivative, this compound, which incorporates key functional groups—a carboxylic acid, a ketone, and an N-methylated pyrrole ring—that offer multiple avenues for synthetic modification and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central 1-methylpyrrole ring, with a carboxylic acid group at the 2-position and an acetyl group at the 4-position. This arrangement of functional groups suggests its potential as a versatile synthetic intermediate.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
CAS Number 339011-93-7[4]
IUPAC Name 4-acetyl-1-methylpyrrole-2-carboxylic acid[4]
XLogP3 (Computed) 0.9[5]
Hydrogen Bond Donor Count (Computed) 1[5]
Hydrogen Bond Acceptor Count (Computed) 3[5]
Rotatable Bond Count (Computed) 2[5]
Solubility Slightly soluble in DMSO and DMF; Insoluble in water.[3]

Synthesis of this compound: A Proposed Synthetic Workflow

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for pyrrole synthesis, such as the Paal-Knorr reaction, followed by functional group manipulation.[3][6]

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is a Paal-Knorr pyrrole synthesis to construct the substituted pyrrole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

G reagent1 3-acetyl-2,5-hexanedione intermediate Methyl 4-acetyl-1,5-dimethyl-1H-pyrrole-2-carboxylate reagent1->intermediate Paal-Knorr Synthesis (e.g., Acetic Acid, Reflux) reagent2 Methylamine reagent2->intermediate product This compound intermediate->product Ester Hydrolysis reagent3 NaOH / H₂O, then H₃O⁺ reagent3->product G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrole Derivative compound 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (Derivative) kinase Kinase Active Site compound->kinase Binds to ATP-binding pocket phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation inhibition Inhibition kinase->inhibition atp ATP atp->kinase substrate Substrate substrate->kinase

Sources

A Technical Guide to the Physicochemical Properties of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these fundamental properties is critical for predicting molecular behavior, designing experimental protocols, and developing new applications. This guide synthesizes publicly available computed data with detailed, field-proven methodologies for the experimental determination of key parameters such as melting point, solubility, and pKa. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this whitepaper serves as both a reference and a practical guide for the laboratory characterization of this compound.

Compound Identification and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The properties of this compound are a direct consequence of its unique arrangement of functional groups on the pyrrole scaffold.

1.1. Chemical Structure and Nomenclature

The molecule consists of a central five-membered aromatic pyrrole ring. It is substituted at four positions:

  • Position 1: A methyl group (-CH₃) is attached to the nitrogen atom, which removes the acidic N-H proton typical of unsubstituted pyrroles.

  • Position 2: A carboxylic acid group (-COOH), which imparts significant acidic character and potential for hydrogen bonding.

  • Position 4: An acetyl group (-COCH₃), a ketone functional group that acts as a hydrogen bond acceptor and influences the molecule's polarity and electronic distribution.

IUPAC Name: this compound.[1] Molecular Formula: C₈H₉NO₃.[2] SMILES: CC(=O)C1=CN(C(=C1)C(=O)O)C.[2]

1.2. Key Identifiers

IdentifierValueSource
PubChem CID 2764240[1][2]
Molecular Weight 167.16 g/mol (Calculated)
Monoisotopic Mass 167.05824 Da[2]

Computed Physicochemical Properties for Preliminary Assessment

Computational models provide valuable, instantaneous predictions of a molecule's properties, which are essential for initial screening and hypothesis generation in drug discovery and material science. These values help predict a compound's likely behavior in biological systems and guide experimental design.

Rationale: Properties like LogP and Polar Surface Area (TPSA) are cornerstones of predictive models for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). For instance, they are used to assess compliance with frameworks like Lipinski's Rule of Five, which helps predict the oral bioavailability of a drug candidate.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 0.9Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 62.1 ŲSuggests good potential for oral bioavailability and cell permeability (typically <140 Ų).[1]
Hydrogen Bond Donors 1The single carboxylic acid proton allows for specific interactions with biological targets.[1]
Hydrogen Bond Acceptors 3The three oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[1]
Rotatable Bond Count 2Low rotational freedom suggests a relatively rigid conformation, which can be favorable for binding affinity.[1]

Experimental Physicochemical Characterization

While computational data is useful for prediction, experimental verification is non-negotiable for scientific rigor and regulatory submission. This section details the protocols for determining the essential physicochemical properties of this compound.

3.1. Melting Point: A Criterion for Purity and Identity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <2°C). A depressed and broadened melting range is a reliable indicator of impurities.[3][4]

Data:

  • Melting Point (°C): Not available in public literature; requires experimental determination.

Experimental Protocol: Capillary Melting Point Determination This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).[3]

  • Sample Preparation:

    • Ensure the compound is a fine, dry powder. If the crystals are large, gently crush them using a mortar and pestle to ensure uniform packing and efficient heat transfer.[4]

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample down to a height of 2-3 mm.[3]

  • Rough Determination (Optional but Recommended):

    • Insert the packed capillary into the heating block.

    • Set a rapid heating rate (10-20°C/min) to quickly find the approximate melting temperature.[4] This saves time during the precise measurement.

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new sample.

    • Set the heating rate to a slow, controlled value (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[4]

    • Scientist's Note: A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]

  • Data Recording:

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ - T₂.

3.2. Solubility Profile: Guiding Formulation and Biological Testing

Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and suitability for various biological assays. A qualitative assessment across a range of solvents provides a comprehensive profile of its behavior.

Rationale: The solubility classification scheme systematically probes the compound's most prominent functional groups. Solubility in 5% NaHCO₃, a weak base, indicates a strongly acidic group like a carboxylic acid. Solubility in 5% NaOH indicates a weakly acidic group (like a phenol) or a strongly acidic one. Conversely, solubility in 5% HCl points to a basic group, such as an amine.[5][6]

Workflow for Solubility Classification

G start Start with Sample water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble soluble Class S (Soluble Salt / Polar) water->soluble Soluble naoh Test in 5% NaOH hcl->naoh Insoluble base Class B (Base) hcl->base Soluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test in conc. H2SO4 naoh->h2so4 Insoluble weak_acid Class Aw (Weak Acid) nahco3->weak_acid Insoluble strong_acid Class As (Strong Acid) nahco3->strong_acid Soluble inert Class I (Inert) h2so4->inert Insoluble organic Class N (Neutral) h2so4->organic Soluble

Caption: Logical workflow for the systematic classification of an organic compound based on its solubility.

Experimental Protocol: Qualitative Solubility Testing This protocol uses approximately 25 mg of solute per 0.75 mL of solvent.[7]

  • Water Solubility: Add 0.75 mL of deionized water to the sample in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble (Class S). Test the solution with litmus paper to determine if it's acidic (Class Sa) or neutral (Class Sn).[5]

  • 5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. If it dissolves, the compound contains an acidic functional group.

    • Self-Validation: To confirm, acidify the resulting solution with drops of 5% HCl. A precipitate should re-form, confirming the presence of the water-insoluble acidic compound.[6]

  • 5% NaHCO₃ Solubility: If it is soluble in NaOH, test a fresh sample in 0.75 mL of 5% NaHCO₃. Effervescence (CO₂ release) and dissolution confirm a carboxylic acid (Class As).[6]

  • 5% HCl Solubility: If insoluble in water and NaOH, test a fresh sample in 0.75 mL of 5% HCl. Dissolution indicates a basic functional group (Class B).[7]

  • Organic Solvent Solubility: Test solubility in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane) by adding the solvent dropwise to a small amount of the compound until dissolution is observed.[8]

Predicted Solubility Profile:

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe polar functional groups are offset by the nonpolar hydrocarbon backbone of the pyrrole ring and methyl groups.
5% NaOH SolubleThe carboxylic acid will be deprotonated to form a highly water-soluble sodium carboxylate salt.
5% NaHCO₃ SolubleCarboxylic acids are typically acidic enough (pKa < 6) to react with sodium bicarbonate.
5% HCl InsolubleThe molecule lacks a sufficiently basic functional group to be protonated.
Ethanol, DMSO SolubleThese polar organic solvents are expected to effectively solvate the molecule.

3.3. Acidity Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity. For a pharmaceutical compound, it dictates the ionization state at a given pH, which profoundly affects its absorption, distribution, and target interaction. The primary acidic site on this molecule is the carboxylic acid proton.

Data:

  • pKa: Not available in public literature. Expected to be in the range of 2-5, typical for carboxylic acids.[9]

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if water solubility is low).

  • Titration Setup: Place the solution in a beaker with a calibrated pH probe and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity. The following are the expected spectral characteristics for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid10 - 13Broad Singlet1H-COOH
Pyrrole H~7.0 - 7.5Doublet or Singlet1HC5-H
Pyrrole H~6.8 - 7.2Doublet or Singlet1HC3-H
N-Methyl~3.8 - 4.2Singlet3HN-CH₃
Acetyl-Methyl~2.4 - 2.6Singlet3H-COCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Acetyl Carbonyl190 - 200-C OCH₃
Carboxylic Carbonyl160 - 175-C OOH
Pyrrole Carbons110 - 140C2, C3, C4, C5
N-Methyl Carbon35 - 40N-C H₃
Acetyl-Methyl Carbon25 - 30-COC H₃

4.2. Infrared (IR) Spectroscopy

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (Broad)O-H StretchCarboxylic Acid
~1700 - 1725C=O StretchCarboxylic Acid
~1660 - 1680C=O StretchAcetyl Ketone
~1500 - 1600C=C/C=N StretchPyrrole Ring
~1350 - 1450C-H BendingMethyl Groups

4.3. Mass Spectrometry (MS)

  • Expected Molecular Ion [M+H]⁺: m/z = 168.0655

  • Expected Exact Mass: 167.0582

  • Key Fragmentation Patterns: Expect to see losses corresponding to the carboxylic acid group (loss of 45, -COOH) and the acetyl group (loss of 43, -COCH₃).

Conclusion

This technical guide establishes a profile for this compound based on both computational predictions and established analytical methodologies. The computed data suggest a molecule with favorable drug-like properties, including balanced lipophilicity and good polar surface area. However, crucial experimental data, including melting point, solubility, and pKa, are not currently available in public-access literature and must be determined empirically. The detailed protocols provided herein offer a robust framework for researchers to perform this essential characterization, enabling the confident use of this compound in further research and development endeavors.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Unknown. Classification of organic compounds by solubility.
  • Unknown. Melting Point Determination.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Calgary. Melting point determination.
  • PubChem. 4-Acetyl-1-methylpyrrole-2-carboxylate.
  • Scribd. Melting Point Determination Experiment.
  • MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual.
  • Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • PubChemLite. This compound.
  • Pharmaffiliates. 4-Acetyl-1h-pyrrole-2-carboxylic acid.
  • Chemsigma. 4-AcetylaMino-1H-pyrrole-2-carboxylic acid.
  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid.
  • Wikipedia. Pyrrole-2-carboxylic acid.
  • PubChem. 4-acetyl-1H-pyrrole-2-carboxylic acid.
  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • University of Cambridge. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • The Good Scents Company. 2-acetyl-1-methyl pyrrole.

Sources

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number 339011-93-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates available data, proposes synthetic routes, and explores potential biological activities based on the well-established chemistry of related pyrrole-2-carboxylic acid analogs. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Pyrrole-2-carboxylic acid and its derivatives, in particular, serve as crucial precursors and key structural motifs in a wide array of bioactive molecules, exhibiting activities ranging from antibacterial to anticancer.[2][3] The subject of this guide, this compound, represents a specific substitution pattern on this versatile core, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 339011-93-7[4]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CC(=O)C1=CN(C(=C1)C(=O)O)C[4]
InChI Key FSBYELBMWQLEOB-UHFFFAOYSA-N[4]

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow A Ethyl 1H-pyrrole-2-carboxylate B Ethyl 1-methyl-1H-pyrrole-2-carboxylate A->B  1. NaH, THF  2. CH₃I   C Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate B->C  (CH₃CO)₂O  Lewis Acid (e.g., AlCl₃)   D This compound C->D  LiOH, THF/H₂O  

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-methylation of Ethyl 1H-pyrrole-2-carboxylate

  • To a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Friedel-Crafts Acylation

  • To a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride, 1.5 equivalents) at 0 °C.

  • Add acetic anhydride (1.2 equivalents) dropwise and stir the mixture at room temperature for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, purify the residue by column chromatography to obtain ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

Step 3: Saponification

  • Dissolve the ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of the synthesized compound. The following are the expected spectral features based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the pyrrole ring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.8 - 4.0Singlet3H
Acetyl-CH₃2.4 - 2.6Singlet3H
Pyrrole H-37.0 - 7.2Doublet1H
Pyrrole H-57.3 - 7.5Doublet1H
Carboxylic Acid OH11.0 - 13.0Broad Singlet1H

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆. The pyrrole protons would likely exhibit a small coupling constant (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

The carbon NMR would confirm the presence of the carbonyl carbons and the substituted pyrrole ring.

CarbonPredicted Chemical Shift (δ, ppm)
Acetyl-CH₃25 - 30
N-CH₃35 - 40
Pyrrole C-3115 - 120
Pyrrole C-5125 - 130
Pyrrole C-4130 - 135
Pyrrole C-2140 - 145
Carboxylic Acid C=O160 - 165
Acetyl C=O190 - 195
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of the carbonyl groups and the O-H bond of the carboxylic acid.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1710Strong
C=O (Ketone)1660 - 1680Strong
C-N Stretch1300 - 1350Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 168.0655

  • Expected [M-H]⁻: 166.0509

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of pyrrole-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Many pyrrole-containing compounds exhibit potent antibacterial and antifungal properties.[1] It is plausible that this compound could serve as a scaffold for the development of novel anti-infective agents. The mechanism of action for similar compounds often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.

Anticancer Activity

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been investigated for their antiproliferative activity against various human cancer cell lines.[5] The metabolic pathways of cancer cells often show dependencies on amino acids like proline, for which pyrrole-2-carboxylic acid is a key intermediate.[5] This suggests that molecules like this compound could be explored as potential anticancer agents.

Enzyme Inhibition

Patent literature reveals that derivatives of 1-methyl-1H-pyrrole-2-carboxylic acid have been explored as inhibitors of glycogen phosphorylase, an enzyme implicated in type 2 diabetes. This indicates the potential for this scaffold to be utilized in the development of therapeutics for metabolic disorders.

Conclusion

This compound is a structurally interesting molecule that, despite the limited direct research, holds potential as a valuable building block in medicinal chemistry. Based on the known reactivity and biological profiles of related pyrrole derivatives, this compound is a candidate for further investigation in the development of novel therapeutics, particularly in the areas of infectious diseases, oncology, and metabolic disorders. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further exploration by the scientific community.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals.
  • 4-Acetyl-1-methylpyrrole-2-carboxylate | C8H8NO3-. (n.d.). PubChem.
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synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic building block for drug development and materials science. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. The core synthetic strategy involves a regioselective Friedel-Crafts acylation of a readily available pyrrole precursor, followed by ester hydrolysis. This document details the underlying mechanistic principles, provides step-by-step protocols, and offers insights into process optimization and validation.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the pyrrole ring dictates its biological activity and physicochemical properties. This compound (C8H9NO3)[1][2] is a trifunctionalized building block, presenting distinct handles for further chemical elaboration: a carboxylic acid for amide coupling, a ketone for derivatization, and the heterocyclic ring itself for various transformations. Its structured design makes it an attractive intermediate for constructing complex molecular architectures.

Strategic Analysis: A Regioselective Approach

The is most efficiently achieved through a multi-step sequence starting from a commercially available precursor. The chosen strategy hinges on a key electrophilic aromatic substitution reaction.

The Core Synthetic Pathway:

  • Esterification: Protection of the carboxylic acid functionality of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, as a methyl ester. This step enhances solubility in organic solvents and prevents undesirable side reactions with the Lewis acid catalyst in the subsequent step.

  • Friedel-Crafts Acylation: Introduction of the acetyl group at the C4 position of the pyrrole ring. This is the critical regioselective transformation.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

This pathway is selected for its reliability, scalability, and the high degree of regiochemical control afforded by the substrate's electronic properties.

Mechanistic Rationale: Directing Group Effects

The success of this synthesis relies on controlling the position of acylation. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3] The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[4][5] The regiochemical outcome is governed by the directing effects of the substituents already present on the ring:

  • N-Methyl Group (Activating): The nitrogen atom's lone pair of electrons increases the electron density of the ring, making it more reactive than benzene. This group directs incoming electrophiles primarily to the C2 and C5 positions.

  • C2-Carbomethoxy Group (Deactivating): The methyl ester at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Its primary effect is to direct incoming electrophiles to the C4 position.

The interplay of these two groups results in a strong preference for the incoming acylium ion (CH₃CO⁺) to attack the C4 position, which is activated by the nitrogen and meta to the deactivating ester group. This predictable outcome is the cornerstone of the synthetic strategy.

Experimental Protocols & Workflow

This section provides a self-validating, step-by-step methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic sequence from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Saponification SM 1-Methyl-1H-pyrrole-2-carboxylic Acid Int1 Methyl 1-methyl-1H-pyrrole-2-carboxylate SM->Int1 SOCl₂, Methanol Int2 Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate Int1->Int2 Acetyl Chloride, AlCl₃ Dichloromethane, 0°C to RT FP This compound Int2->FP 1. NaOH(aq), Methanol 2. HCl(aq)

Caption: Synthetic pathway for this compound.

Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic Acid
  • Causality: The conversion of the carboxylic acid to a methyl ester is crucial. The acidic proton of the carboxyl group would otherwise react with the Lewis acid (AlCl₃) in the next step, consuming the catalyst and preventing the reaction.

  • Protocol:

    • Suspend 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil or low-melting solid, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate
  • Causality: This is the key C-C bond-forming step. Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with acetyl chloride to generate the highly electrophilic acylium ion, which is then attacked by the electron-rich pyrrole ring.[6] The reaction is performed at low temperature to control the exothermic reaction and minimize potential side products, such as di-acylation.[7]

  • Protocol:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM, 15 mL per gram of AlCl₃).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension. A complex will form.

    • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM (5 mL per gram) and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

Step 3: Saponification to Yield the Final Product
  • Causality: The final step is the deprotection of the carboxylic acid via base-mediated hydrolysis (saponification) of the methyl ester. Subsequent acidification protonates the resulting carboxylate salt to yield the desired product.

  • Protocol:

    • Dissolve the purified methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 1.5 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the product under vacuum to afford this compound as a solid. Recrystallization (e.g., from ethanol/water) can be performed if higher purity is required.

Quantitative Data Summary

The following table summarizes typical parameters for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepKey ReagentsStoichiometry (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Acylation Methyl 1-methyl-1H-pyrrole-2-carboxylate1.0Dichloromethane0 to RT3 - 575 - 85
Acetyl Chloride1.05
Aluminum Chloride (AlCl₃)1.1
Saponification Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate1.0Methanol/WaterRT to 501 - 390 - 98
Sodium Hydroxide (NaOH)1.5

Conclusion

The synthetic route detailed in this guide, centered on a regioselective Friedel-Crafts acylation, represents a robust and logical approach to obtaining this compound. By understanding the underlying mechanistic principles of electrophilic substitution on the pyrrole ring, researchers can confidently execute and, if necessary, troubleshoot this synthesis. The provided protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering scientists in drug discovery and chemical development to produce this valuable intermediate with high purity and efficiency.

References

  • A. V. I. T. O. R. S. K. Y. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synlett, 2010, 2010(19), 2915-2918.
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4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will dissect its formal IUPAC nomenclature, elucidate its structural and physicochemical properties, and propose a robust, logically-derived synthetic pathway. Furthermore, this document explores the compound's potential as a versatile building block in drug discovery, drawing parallels with the established biological activities of related pyrrole-2-carboxylic acid derivatives. The guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this scaffold in the development of novel therapeutic agents.

The Pyrrole-2-Carboxylic Acid Motif: A Privileged Scaffold in Nature and Medicine

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. Within this class, the pyrrole-2-carboxylic acid framework is particularly noteworthy. It serves as a key biosynthetic precursor to a variety of complex natural products, such as the antibiotics clorobiocin and pyoluteorin.[1] Molecules incorporating this scaffold have demonstrated a wide, albeit sometimes weak, range of biological activities, including antiparasitic and antifungal properties.[2] More recently, derivatives have been investigated as potent inhibitors of essential bacterial enzymes like Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a crucial target for the development of novel antimycobacterial agents.[3] The inherent chemical functionalities and biosynthetic significance of this scaffold underscore the importance of understanding its substituted derivatives, such as this compound.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure begins with its formal name. The nomenclature provides a systematic descriptor of its atomic connectivity and functional groups.

IUPAC Nomenclature

The name This compound is systematically derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4]

  • Parent Heterocycle: The core is a "pyrrole" ring. The "1H" specifies that the nitrogen atom at position 1 bears a hydrogen, though in this substituted case, it is replaced.

  • Principal Functional Group: The carboxylic acid (-COOH) group holds the highest priority, hence the suffix "-carboxylic acid".[4]

  • Numbering: Numbering of the pyrrole ring begins at the heteroatom (Nitrogen = 1). The chain is numbered to give the principal functional group the lowest possible locant, which is position 2 for the carboxylic acid.

  • Substituents:

    • A "methyl" group (-CH₃) is located on the nitrogen atom, designated as "1-methyl".

    • An "acetyl" group (-COCH₃) is located at position 4, designated as "4-acetyl".

The combination of these rules results in the unambiguous name: this compound.

Molecular Structure and Core Properties

The structural representation and fundamental properties of the molecule are summarized below. These data are critical for experimental design, from solubility testing to analytical characterization.

Caption: 2D Structure of this compound.

Table 1: Chemical Properties and Identifiers

Property Value Source
Molecular Formula C₈H₉NO₃ [5][6]
Molecular Weight 167.16 g/mol [7]
IUPAC Name This compound [5][6]
CAS Number 339011-93-7 [7]
SMILES CC(=O)C1=CN(C(=C1)C(=O)O)C [6]

| InChI Key | FSBYELBMWQLEOB-UHFFFAOYSA-N |[6] |

Proposed Synthesis and Retrosynthetic Analysis

While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be designed based on well-established pyrrole chemistry. The proposed workflow prioritizes commercially available starting materials and high-yielding transformations.

Retrosynthetic Strategy

A logical retrosynthetic analysis involves disconnecting the target molecule at its key functional linkages to reveal simpler precursors. The primary disconnections are at the C-N bond (N-methylation), the C-C bond of the acetyl group (acylation), and the C-N bonds of the pyrrole ring itself.

Retrosynthesis Target 4-Acetyl-1-methyl-1H- pyrrole-2-carboxylic acid Intermediate1 Ethyl 4-acetyl-1-methyl- 1H-pyrrole-2-carboxylate Target->Intermediate1 Saponification (FGI) Intermediate2 Ethyl 1-methyl-1H- pyrrole-2-carboxylate Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate3 Ethyl 1H-pyrrole- 2-carboxylate Intermediate2->Intermediate3 N-Methylation Precursors Glycine ethyl ester + 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) Intermediate3->Precursors Paal-Knorr Pyrrole Synthesis

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol

This protocol is a hypothetical, multi-step synthesis designed for high fidelity and validated by established chemical principles.

Workflow Overview

Workflow start Start: Glycine Ethyl Ester + Malondialdehyde bis(dimethyl acetal) step1 Step 1: Paal-Knorr Synthesis Reflux in Acetic Acid start->step1 prod1 Product 1: Ethyl 1H-pyrrole-2-carboxylate step1->prod1 step2 Step 2: N-Methylation NaH, CH₃I in THF prod1->step2 prod2 Product 2: Ethyl 1-methyl-1H-pyrrole-2-carboxylate step2->prod2 step3 Step 3: Friedel-Crafts Acylation Acetic Anhydride, BF₃·OEt₂ prod2->step3 prod3 Product 3: Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate step3->prod3 step4 Step 4: Saponification LiOH in THF/H₂O prod3->step4 final_prod Final Product: This compound step4->final_prod

Caption: Proposed multi-step synthetic workflow.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

  • Rationale: The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound (or its equivalent) and a primary amine. Here, malondialdehyde bis(dimethyl acetal) serves as a stable precursor to malondialdehyde, and glycine ethyl ester provides the nitrogen atom and the pre-installed ester functionality.

  • Protocol:

    • To a solution of glycine ethyl ester hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid (5 mL/mmol), add malondialdehyde bis(dimethyl acetal) (1.05 eq).

    • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the title ester.

Step 2: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Rationale: N-alkylation of pyrroles is readily achieved by deprotonation of the N-H with a strong base, followed by reaction with an alkyl halide. Sodium hydride is an effective base for this transformation.

  • Protocol:

    • Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methyl iodide (1.3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x), combine organic layers, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Step 3: Synthesis of Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

  • Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. A Friedel-Crafts acylation will introduce the acetyl group. The ester at C2 is deactivating, directing acylation to the C4 or C5 position. Steric hindrance from the N-methyl group and the C2-ester favors substitution at C4. Boron trifluoride etherate is an effective Lewis acid catalyst for this reaction with acetic anhydride.

  • Protocol:

    • Dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (used as both reagent and solvent).

    • Cool the mixture to 0 °C.

    • Add boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and stir until the excess anhydride is hydrolyzed.

    • Neutralize with solid sodium bicarbonate and extract with dichloromethane (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to isolate the 4-acetylated product.

Step 4: Saponification to Yield the Final Product

  • Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification using a base like lithium hydroxide is a standard, high-yielding method that is typically clean and effective.

  • Protocol:

    • Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

    • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.

    • The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Profile and Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. Based on its structure, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR δ ~7.5-7.8 ppm (d, 1H, H5); δ ~7.0-7.2 ppm (d, 1H, H3); δ ~3.9 ppm (s, 3H, N-CH₃); δ ~2.4 ppm (s, 3H, COCH₃); δ >10 ppm (br s, 1H, COOH).
¹³C NMR δ ~190-195 ppm (acetyl C=O); δ ~160-165 ppm (acid C=O); δ ~120-135 ppm (4x pyrrole C); δ ~35-40 ppm (N-CH₃); δ ~25-30 ppm (acetyl CH₃).
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid); ~1700-1720 (C=O stretch of acid); ~1660-1680 (C=O stretch of ketone); ~1500-1550 (C=C/C-N ring stretches).

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 166.05. |

Applications and Future Outlook

This compound is not merely a synthetic target but a strategic platform for drug discovery. Its three distinct functional handles—the carboxylic acid, the ketone, and the N-methylated pyrrole core—offer orthogonal points for chemical modification.

  • Medicinal Chemistry Scaffold: The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate solubility and target binding. The ketone can be reduced to an alcohol, converted to an oxime, or used in reductive amination reactions to build molecular complexity.

  • Potential Biological Activity: Given that related pyrrole derivatives exhibit antibacterial and antiparasitic properties, this compound is a prime candidate for screening against a panel of microbial and parasitic targets.[2][3] The acetyl group may enhance binding in pockets that accommodate hydrogen bond acceptors, potentially offering a different binding mode compared to simpler pyrrole acids.

Future work should focus on the efficient, scalable synthesis of this compound and the generation of a focused chemical library to explore its structure-activity relationship (SAR) against targets like bacterial ENR, parasitic proline racemase, or fungal metabolic enzymes.

Conclusion

This guide has established the chemical identity, structural properties, and a viable synthetic route for this compound. By grounding the discussion in the established importance of the pyrrole-2-carboxylic acid scaffold, we position this molecule as a high-value building block for researchers in medicinal chemistry. The detailed protocols and mechanistic rationale provide a solid foundation for its synthesis and subsequent application in the pursuit of novel therapeutics.

References

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A Technical Guide to the Spectral Analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in published literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established spectroscopic principles and comparative analysis of structurally related analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. This guide will explain the rationale behind the predicted spectral features, offering field-proven insights into experimental design and data interpretation for the structural elucidation of complex heterocyclic compounds.

Introduction: The Significance of Pyrrole Scaffolds

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The biological activities of pyrrole derivatives are diverse, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound of interest, this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), incorporates several key functional groups that are expected to modulate its chemical and biological profile: a carboxylic acid at the 2-position, an acetyl group at the 4-position, and a methyl group on the ring nitrogen. Accurate structural characterization is the bedrock of understanding its structure-activity relationship (SAR) and is paramount for its potential applications. Spectroscopic analysis is the cornerstone of this characterization.

This guide will provide a detailed, predictive walkthrough of the spectral data expected for this molecule, grounded in authoritative references and data from analogous compounds.

Experimental & Analytical Workflow

The structural confirmation of a novel or synthesized compound like this compound relies on a suite of spectroscopic techniques. The logical flow of analysis ensures unambiguous identification.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_detail NMR Elucidation cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Maps C-H Framework Structure Final Structure Elucidation MS->Structure IR->Structure H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR H1_NMR->Structure C13_NMR->Structure

Figure 1: A typical experimental workflow for the synthesis and structural elucidation of a target compound.

Sample Preparation

For NMR analysis, the compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or as a thin film. For mass spectrometry, the sample is typically introduced in a volatile solvent.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is discussed below.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet, broad1H-COOHCarboxylic acid protons are typically deshielded and appear as broad singlets. Their chemical shift is concentration and solvent dependent.
~7.5Doublet1HH-5The proton at the 5-position is adjacent to the electron-withdrawing carboxylic acid group and is expected to be downfield. It will appear as a doublet due to coupling with H-3.
~7.2Doublet1HH-3The proton at the 3-position is also on the pyrrole ring and will be a doublet due to coupling with H-5.
~3.9Singlet3HN-CH₃The N-methyl protons are in a relatively shielded environment and will appear as a sharp singlet.
~2.4Singlet3H-COCH₃The acetyl methyl protons are adjacent to a carbonyl group and will appear as a singlet, typically in this region.[1]
Causality Behind Peak Assignments

The chemical shifts of the pyrrole ring protons are influenced by the electronic effects of the substituents. The carboxylic acid and acetyl groups are both electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) than in unsubstituted pyrrole. The N-methyl group is electron-donating. The expected coupling pattern (doublets for H-3 and H-5) arises from vicinal coupling between these two protons across the double bond of the pyrrole ring.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. As it is a less sensitive nucleus than ¹H, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195.0C =O (acetyl)The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
~162.0C =O (carboxylic acid)The carbonyl carbon of a carboxylic acid is also deshielded, but typically less so than a ketone.
~135.0C-4The pyrrole carbon attached to the acetyl group will be downfield due to the electron-withdrawing effect of the carbonyl.
~130.0C-2The pyrrole carbon attached to the carboxylic acid group will also be deshielded.
~125.0C-5A pyrrole ring CH carbon.
~115.0C-3A pyrrole ring CH carbon.
~37.0N-C H₃The N-methyl carbon is in a relatively upfield region.
~27.0-COC H₃The acetyl methyl carbon is also found in the upfield region.
Rationale for Carbon Chemical Shifts

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons in carbonyl groups are the most deshielded due to the electronegativity of the oxygen atom. Carbons within the aromatic pyrrole ring resonate in the range of approximately 110-140 ppm. The specific positions are influenced by the attached functional groups. The methyl carbons attached to the nitrogen and the acetyl group are the most shielded (lowest ppm values) as they are sp³ hybridized and not directly bonded to highly electronegative atoms in the same way as the ring carbons.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Predicted Ion
167.0582[M]⁺ (Molecular Ion)
168.0655[M+H]⁺ (Protonated Molecule)
190.0475[M+Na]⁺ (Sodium Adduct)
152[M-CH₃]⁺
124[M-COCH₃]⁺
43[CH₃CO]⁺
Interpretation of Fragmentation

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 167, corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the methyl group from the acetyl moiety (resulting in a peak at m/z = 152) or the loss of the entire acetyl group (peak at m/z = 124). A prominent peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly probable. In electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules are commonly observed. PubChem provides predicted collision cross-section data for some of these ions.[2]

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1665C=O stretchKetone (Acetyl)
~1550C=C stretchPyrrole Ring
~1370C-N stretchPyrrole Ring
Rationale for IR Absorptions

The IR spectrum will be dominated by several key features. A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹. The C=O stretch of the acetyl ketone will likely appear at a slightly lower wavenumber, around 1665 cm⁻¹, due to conjugation with the pyrrole ring. The aromatic C=C stretching vibrations of the pyrrole ring will be visible in the 1600-1500 cm⁻¹ region.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This guide provides a robust, predictive framework for the interpretation of its spectral data, grounded in the analysis of closely related, well-characterized molecules. For any researcher working on the synthesis or application of this compound, the predicted data herein serves as a reliable benchmark for experimental verification. The self-validating nature of using multiple spectroscopic techniques, where the data from each method corroborates the others, provides the highest level of confidence in the final structural assignment.

References

  • PubChem. 2-Acetylpyrrole. National Center for Biotechnology Information.
  • PubChem. N-Acetylpyrrole. National Center for Biotechnology Information.
  • NIST. N-Methylpyrrole-2-carboxylic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology.
  • PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information.
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A Technical Guide to the ¹H NMR Spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid: Prediction, Analysis, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles governing the chemical shifts and coupling constants, and a detailed protocol for experimental data acquisition. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise structural elucidation of its derivatives paramount.[1]

Introduction: The Structural Significance of Substituted Pyrroles

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] The substituents on the pyrrole ring—a carboxylic acid group at position 2, an acetyl group at position 4, and a methyl group on the nitrogen at position 1—profoundly influence the electron distribution within the aromatic system. This, in turn, dictates the chemical environment of each proton, leading to a unique and predictable ¹H NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming the molecule's identity and purity.

Theoretical Prediction and Interpretation of the ¹H NMR Spectrum

While no specific literature data is available for this compound[3], we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the electronic effects of its substituents and by referencing data for structurally similar compounds.

The pyrrole ring has two distinct types of protons in its unsubstituted form: α-protons (at C2 and C5) and β-protons (at C3 and C4), which are found adjacent to the nitrogen atom and further away, respectively.[1] The introduction of substituents breaks this symmetry and significantly alters the chemical shifts of the remaining ring protons. Electron-withdrawing groups (EWGs) generally deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values).[1]

In our target molecule, we have:

  • A carboxylic acid group (-COOH) at C2: This is a strong electron-withdrawing group.

  • An acetyl group (-COCH₃) at C4: This is also a strong electron-withdrawing group.

  • A methyl group (-CH₃) on N1: This is an electron-donating group.

Based on these substituents, we can predict the following signals:

  • Pyrrole Ring Protons (H3 and H5): The two remaining protons on the pyrrole ring are at positions 3 and 5. The proton at C5 (H5) is adjacent to the electron-withdrawing acetyl group and the nitrogen atom. The proton at C3 (H3) is situated between two electron-withdrawing groups (the carboxylic acid at C2 and the acetyl at C4). Both protons are expected to be significantly deshielded and appear downfield.

  • N-Methyl Protons (-NCH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet. The nitrogen atom's electronegativity will shift this signal downfield compared to an alkane methyl group.

  • Acetyl Methyl Protons (-COCH₃): The protons of the methyl group of the acetyl function will also appear as a singlet, typically in the region of 2.0-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It will appear as a broad singlet, typically far downfield.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H57.5 - 8.0Doublet1HJ₅,₃ = ~2-3 Hz
H37.0 - 7.5Doublet1HJ₃,₅ = ~2-3 Hz
N-CH₃3.8 - 4.2Singlet3HN/A
COCH₃2.3 - 2.6Singlet3HN/A
COOH> 10Broad Singlet1HN/A

Justification for Predictions:

The predicted chemical shifts are based on the additive effects of the substituents. The strong deshielding effect of the acetyl and carboxylic acid groups will push the ring protons (H3 and H5) significantly downfield. For comparison, the ring protons of pyrrole-2-carboxylic acid appear between 6.1 and 7.0 ppm.[4] The additional acetyl group at C4 in our target molecule is expected to further deshield these protons.

The coupling constant between H3 and H5 is predicted to be small (~2-3 Hz), which is characteristic of a four-bond coupling (⁴J) in five-membered aromatic heterocycles.[5]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are also potential options. The choice of solvent will affect the chemical shift of the carboxylic acid proton.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans (NS): Start with 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Set the receiver gain to an appropriate level to avoid signal clipping.

    • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 16 ppm).

Step 3: Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate all the signals to determine the relative number of protons for each.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for the multiplets.

Visualizing the Molecular Structure and Proton Assignments

To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the structure of this compound with the protons labeled.

Caption: Molecular structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the two pyrrole ring protons, the N-methyl protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are governed by the strong electron-withdrawing effects of the carboxylic acid and acetyl groups. This guide provides a robust framework for both the theoretical prediction and the practical acquisition and interpretation of the spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrrole-based compounds.

References

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Journal of the American Chemical Society.
  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online.
  • Pyrrole-2-Carboxylic Acid. PubChem.
  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • NMR chemical shift prediction of pyrroles. Stenutz.
  • Vicinal coupling in Furan/Pyrrole so low?. Reddit.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
  • This compound. PubChemLite.
  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC.
  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate.
  • 4-methyl-1H-pyrrole-2-carboxylic acid. PubChem.
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). The Human Metabolome Database.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge.
  • 4-Acetyl-1h-pyrrole-2-carboxylic acid. Pharmaffiliates.
  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. NIH.

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An In-Depth Technical Guide to the 13C NMR of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical principles governing the chemical shifts observed in the spectrum, offers a detailed experimental protocol for data acquisition, and presents a thorough assignment of the predicted 13C NMR signals.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering valuable information about their chemical environment. The chemical shift of each carbon is highly sensitive to its hybridization, the electronegativity of attached atoms, and the electronic effects of neighboring functional groups. For a multi-substituted heterocyclic compound like this compound, a detailed analysis of its 13C NMR spectrum is crucial for unambiguous structural confirmation.

Predicting the 13C NMR Spectrum: A Substituent-Based Approach

The 13C NMR spectrum of this compound can be predicted with a high degree of accuracy by considering the additive effects of its substituents on the parent pyrrole ring.[1] The pyrrole ring itself is an electron-rich aromatic system, and the attachment of a methyl group at the nitrogen (N-1), a carboxylic acid at C-2, and an acetyl group at C-4 significantly influences the electron distribution and, consequently, the 13C chemical shifts of the ring carbons.

Electronic Effects of Substituents:
  • N-Methyl Group: The methyl group at the N-1 position is an electron-donating group (EDG) through an inductive effect. This leads to a general shielding of the pyrrole ring carbons, causing their signals to shift upfield (to lower ppm values) compared to unsubstituted pyrrole.

  • Carboxylic Acid Group (C-2): The carboxylic acid group is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons. This deshielding effect is most pronounced at the ipso-carbon (C-2) and the ortho-carbon (C-3), causing their signals to shift significantly downfield (to higher ppm values).

  • Acetyl Group (C-4): The acetyl group is also a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This will cause a downfield shift for the carbons of the pyrrole ring, particularly the ipso-carbon (C-4) and the ortho-carbons (C-3 and C-5). The carbonyl carbon of the acetyl group itself will appear at a characteristic downfield position.

The interplay of these electronic effects from the three substituents dictates the final chemical shifts of the carbon atoms in the molecule.

Predicted 13C NMR Chemical Shifts

Based on the analysis of substituent effects and comparison with known data for related pyrrole derivatives, the following table summarizes the predicted 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C-2~130-135Attached to the electron-withdrawing carboxylic acid group and the nitrogen atom.
C-3~115-120Influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the acetyl group at C-4.
C-4~125-130Attached to the electron-withdrawing acetyl group.
C-5~135-140Deshielded by the adjacent nitrogen and the electron-withdrawing acetyl group at the meta position.
Carboxylic Acid C=O~160-165Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2]
Acetyl C=O~190-195Characteristic chemical shift for a ketone carbonyl carbon.
N-CH3~35-40Typical chemical shift for a methyl group attached to a nitrogen atom in a pyrrole ring.
Acetyl CH3~25-30Typical chemical shift for a methyl group adjacent to a carbonyl group.

Experimental Protocol for 13C NMR Data Acquisition

The following is a detailed, field-proven methodology for acquiring a high-quality 13C NMR spectrum of this compound.

I. Sample Preparation:
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can prevent signal broadening of the carboxylic acid proton. Chloroform-d (CDCl3) or methanol-d4 (CD3OD) are also viable alternatives.

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. The higher concentration is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of 13C.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). If TMS is not compatible with the sample, the solvent peak can be used as a secondary reference.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer):
  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons (C-2, C-4, and the carbonyl carbons), which have longer relaxation times. For quantitative analysis, a much longer relaxation delay (5 x T1) would be necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for all carbon atoms in the molecule.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

III. Data Processing:
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Visualizing the Molecular Structure and Electronic Effects

The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key electronic influences of its substituents.

Caption: Molecular structure of this compound.

G Pyrrole Pyrrole Ring COOH Carboxylic Acid (EWG) Pyrrole->COOH Resonance (-M) Inductive (-I) Acetyl Acetyl (EWG) Pyrrole->Acetyl Resonance (-M) Inductive (-I) N_Me N-Methyl (EDG) N_Me->Pyrrole Inductive Effect (+I)

Caption: Electronic effects of substituents on the pyrrole ring.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information. By understanding the fundamental principles of substituent effects on chemical shifts, a detailed and accurate prediction of the spectrum can be made. This, combined with a robust experimental protocol, allows for the confident structural elucidation and characterization of this and other similarly complex heterocyclic molecules. The data presented in this guide serves as a valuable reference for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • Reich, H. J. (n.d.). Substituent Effects on C-13 Chemical Shifts. University of Wisconsin.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.

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An In-depth Technical Guide to the Mass Spectrometry of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development. Pyrrole scaffolds are central to numerous biologically active molecules, and a thorough understanding of their analysis by mass spectrometry is crucial for their identification, characterization, and metabolic studies. This document delves into the theoretical and practical aspects of analyzing this compound using both soft and hard ionization techniques, namely Electrospray Ionization (ESI) and Electron Impact (EI) ionization. We will explore the predictable fragmentation pathways, providing a rationale for experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of heterocyclic compounds.

Introduction: The Significance of Substituted Pyrroles

Pyrrole derivatives are a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Their diverse biological activities, ranging from anti-inflammatory to anti-cancer properties, make them a focal point in drug discovery programs. The compound of interest, this compound, possesses three key functional groups that dictate its chemical properties and, consequently, its behavior in a mass spectrometer: a carboxylic acid, an acetyl group, and an N-methylated pyrrole ring. Understanding the mass spectrometric fingerprint of this molecule is paramount for its unambiguous identification in complex matrices, such as reaction mixtures or biological samples.

Physicochemical Properties and Expected Ionization Behavior

Before delving into the fragmentation analysis, it is essential to consider the physicochemical properties of this compound that influence its ionization.

PropertyValueSource
Molecular FormulaC₈H₉NO₃-
Molecular Weight167.16 g/mol -
Monoisotopic Mass167.058243 u-
pKa (predicted)~4-5 (for the carboxylic acid)-

The presence of a moderately acidic carboxylic acid group makes this molecule particularly amenable to Electrospray Ionization (ESI) . In negative ion mode, it is expected to readily deprotonate to form the [M-H]⁻ ion. In positive ion mode, protonation can occur, likely on the nitrogen atom of the pyrrole ring or the carbonyl oxygen of the acetyl or carboxylic acid group, to yield the [M+H]⁺ ion.

Electron Impact (EI) ionization , being a high-energy "hard" ionization technique, is also applicable, especially when coupled with Gas Chromatography (GC) after suitable derivatization (e.g., esterification of the carboxylic acid) to increase volatility. EI will produce a molecular ion (M⁺˙) and induce extensive fragmentation, providing a detailed structural fingerprint.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Approach

ESI is the preferred method for analyzing polar and thermally labile molecules like this compound, often coupled with Liquid Chromatography (LC-MS).[1][2] This technique typically yields intact molecular ions with minimal in-source fragmentation, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information.

ESI in Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule will be protonated, yielding an ion with an m/z of 168.0657. The fragmentation of this protonated molecule is anticipated to proceed through several key pathways initiated by the charge.

Predicted Fragmentation Pathways for [M+H]⁺:

  • Loss of Water (H₂O): Protonation of the carboxylic acid can facilitate the loss of a water molecule (18.01 u), resulting in a fragment ion at m/z 150.0551.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose carbon monoxide (27.99 u) to produce a fragment at m/z 122.0602.

  • Loss of the Acetyl Group: Cleavage of the bond between the pyrrole ring and the acetyl group can lead to the loss of a neutral ketene molecule (CH₂=C=O, 42.01 u) or an acetyl radical (•COCH₃, 43.02 u), though the former is more common in ESI. This would result in a fragment ion at m/z 126.0449.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ (43.99 u) is a common fragmentation pathway for protonated carboxylic acids, leading to a fragment at m/z 124.0668.

ESI_Positive_Fragmentation M_H [M+H]⁺ m/z 168.07 M_H_H2O [M+H-H₂O]⁺ m/z 150.06 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 124.07 M_H->M_H_CO2 - CO₂ M_H_CH2CO [M+H-CH₂CO]⁺ m/z 126.05 M_H->M_H_CH2CO - CH₂=C=O M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 122.06 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

ESI in Negative Ion Mode ([M-H]⁻)

Negative ion mode ESI is particularly effective for carboxylic acids. The deprotonated molecule [M-H]⁻ at m/z 166.0504 is expected to be the base peak in the full scan spectrum.

Predicted Fragmentation Pathways for [M-H]⁻:

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation of a carboxylate anion is the loss of carbon dioxide (43.99 u), leading to a highly stable carbanion at m/z 122.0615.

  • Loss of a Methyl Radical (•CH₃): Loss of a methyl radical from the N-methyl group (15.02 u) could occur, yielding an ion at m/z 151.0270.

  • Loss of Ketene (CH₂=C=O): The acetyl group can undergo fragmentation via the loss of neutral ketene (42.01 u), resulting in a fragment at m/z 124.0398.

ESI_Negative_Fragmentation M_H_neg [M-H]⁻ m/z 166.05 M_H_CO2_neg [M-H-CO₂]⁻ m/z 122.06 M_H_neg->M_H_CO2_neg - CO₂ M_H_CH3_neg [M-H-•CH₃]⁻ m/z 151.03 M_H_neg->M_H_CH3_neg - •CH₃ M_H_CH2CO_neg [M-H-CH₂CO]⁻ m/z 124.04 M_H_neg->M_H_CH2CO_neg - CH₂=C=O

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Electron Impact (EI) Mass Spectrometry: A Hard Fragmentation Approach

EI mass spectrometry involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (molecular ion, M⁺˙) and subsequent extensive fragmentation. This provides a detailed "fingerprint" spectrum valuable for structural confirmation and library matching.

Predicted Fragmentation Pathways in EI-MS:

The molecular ion (M⁺˙) will appear at m/z 167.0582. Key fragmentation pathways are predicted to be:

  • α-Cleavage at the Acetyl Group: Cleavage of the C-C bond between the acetyl carbonyl and the methyl group is a very favorable process for ketones, leading to the loss of a methyl radical (•CH₃, 15.02 u) and the formation of a stable acylium ion at m/z 152.0348. This is often a base peak.

  • Loss of the Acetyl Group: Cleavage of the bond between the pyrrole ring and the acetyl group results in the loss of an acetyl radical (•COCH₃, 43.02 u), yielding an ion at m/z 124.0398.

  • Fragmentation of the Carboxylic Acid:

    • Loss of a Hydroxyl Radical (•OH): Loss of •OH (17.01 u) from the carboxylic acid group gives a prominent ion at m/z 150.0476.

    • Loss of the Carboxyl Group (•COOH): Loss of the entire carboxyl group as a radical (45.00 u) leads to a fragment at m/z 122.0582.

  • Loss of the N-Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15.02 u) to form an ion at m/z 152.0348, which is isobaric with the ion formed by α-cleavage of the acetyl group.

EI_Fragmentation M_ion M⁺˙ m/z 167.06 M_CH3 [M-•CH₃]⁺ m/z 152.04 (from Acetyl or N-Methyl) M_ion->M_CH3 - •CH₃ M_COCH3 [M-•COCH₃]⁺ m/z 124.04 M_ion->M_COCH3 - •COCH₃ M_OH [M-•OH]⁺ m/z 150.05 M_ion->M_OH - •OH M_COOH [M-•COOH]⁺ m/z 122.06 M_ion->M_COOH - •COOH M_OH_CO [M-•OH-CO]⁺ m/z 122.06 M_OH->M_OH_CO - CO

Caption: Predicted major EI fragmentation pathways.

Experimental Protocols

For reproducible and high-quality data, the following experimental protocols are recommended.

LC-ESI-MS/MS Analysis

This protocol is ideal for the analysis of this compound in complex mixtures.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.

    • For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is recommended to remove interferences.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-45 psi.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Use collision-induced dissociation (CID) with nitrogen as the collision gas. Optimize collision energy for the precursor ions (m/z 168.07 for positive mode, m/z 166.05 for negative mode) to obtain a rich fragment ion spectrum.

GC-EI-MS Analysis (with Derivatization)

For analysis by GC-MS, the carboxylic acid must be derivatized to increase its volatility. Methylation is a common approach.

  • Derivatization (Methylation with Diazomethane or TMSH):

    • Caution: Diazomethane is explosive and carcinogenic. Only handle in a proper fume hood with appropriate personal protective equipment.

    • Dissolve a small amount of the sample in a suitable solvent like diethyl ether or methanol.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes.

    • Gently bubble nitrogen through the solution to remove excess diazomethane.

    • Alternatively, use a safer methylation agent like trimethylsilyldiazomethane (TMSD) or (trimethylsilyl)diazomethane (TMSH) in the presence of methanol.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a detailed predictive framework for the mass spectrometric analysis of this compound. By understanding the interplay of the functional groups and their characteristic fragmentation patterns under both soft (ESI) and hard (EI) ionization conditions, researchers can confidently identify and structurally characterize this and related pyrrole derivatives. The provided experimental protocols offer a robust starting point for method development, ensuring high-quality and reproducible data. As with any analytical endeavor, empirical data should always be used to confirm these predictions, but the principles outlined herein provide a solid foundation for navigating the mass spectrometric analysis of this important class of heterocyclic compounds.

References

  • PubChem. Pyrrole-2-carboxylic acid.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334–353. [Link]
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry of fresh human urine for rapid diagnosis of inherited metabolic disorders. Clinical Chemistry, 49(7), 1154–1163. [Link]
  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Pyrrole Derivatives as Modulators of Critical Disease Pathways: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for diverse diseases.[3][4] This guide provides an in-depth analysis of the major therapeutic targets of pyrrole derivatives, elucidates their mechanisms of action, and presents detailed, field-proven methodologies for target identification and validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Pyrrole Scaffold, a Privileged Structure in Medicinal Chemistry

The pyrrole scaffold is a fundamental structural motif found in a vast range of natural products and synthetic pharmaceuticals.[1][4] Its prevalence is not coincidental; the pyrrole ring's aromaticity and the electron-donating nitrogen atom enable it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules.[5] This chemical reactivity allows for the strategic functionalization of the pyrrole core to optimize pharmacological profiles, enhancing efficacy, selectivity, and pharmacokinetic properties.[5]

Historically, pyrrole-containing compounds have made a significant impact on medicine. Atorvastatin, a blockbuster drug for lowering cholesterol, and Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), are prime examples of the therapeutic success of this scaffold.[6][7] The clinical utility of pyrrole derivatives spans oncology, cardiovascular disease, inflammation, and infectious diseases, underscoring the scaffold's remarkable therapeutic adaptability.[3][8]

Chapter 1: Major Classes of Therapeutic Targets for Pyrrole Derivatives

The biological activity of pyrrole derivatives is diverse, a direct consequence of their ability to interact with a wide range of molecular targets.[9][10] These targets can be broadly categorized as follows:

Enzyme Inhibition

Pyrrole derivatives have been extensively developed as inhibitors of various enzymes critical to disease pathogenesis.[4][11]

  • Kinases: In oncology, receptor tyrosine kinases (RTKs) are primary targets. Sunitinib, an oral multi-kinase inhibitor, targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[12][13][14] The pyrrole moiety in Sunitinib is crucial for its binding to the ATP-binding pocket of these kinases.[15]

  • HMG-CoA Reductase: Atorvastatin is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[16] By blocking this enzyme, Atorvastatin effectively reduces plasma cholesterol levels.[6][17][18]

  • Cyclooxygenases (COX-1/COX-2): Pyrrole-based NSAIDs, such as Tolmetin, function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7][19][20]

Protein-Protein Interaction (PPI) Disruption

Modulating protein-protein interactions represents a challenging but increasingly important area of drug discovery. Pyrrole derivatives have emerged as promising scaffolds for developing PPI inhibitors.

  • p53-MDM2 Pathway: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. Small molecule inhibitors that disrupt this interaction can reactivate p53, leading to tumor cell apoptosis. Several diaryl- and triaryl-pyrrole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction, with some also showing activity against the related MDMX-p53 interaction.[21][22][23][24]

Chapter 2: Key Therapeutic Areas and Case Studies

The versatility of the pyrrole scaffold is best illustrated by its successful application across multiple therapeutic areas.

Oncology: Targeting Kinase Signaling

Case Study: Sunitinib Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[14]

  • Mechanism of Action: Sunitinib inhibits multiple RTKs, including VEGFRs, PDGFRs, and c-KIT.[15][25] This simultaneous inhibition blocks signaling pathways that drive tumor growth, angiogenesis, and metastasis.[13][14]

Cardiovascular Disease: Cholesterol Management

Case Study: Atorvastatin Atorvastatin is one of the most widely prescribed drugs for lowering cholesterol and reducing the risk of cardiovascular events.[16][17]

  • Mechanism of Action: Atorvastatin competitively inhibits HMG-CoA reductase, the enzyme that catalyzes a key step in cholesterol synthesis in the liver.[6][16][26] This leads to a decrease in LDL ("bad") cholesterol and an increase in HDL ("good") cholesterol.[17]

Anti-inflammatory Agents: COX Inhibition

Case Study: Tolmetin Tolmetin is an NSAID used for the treatment of rheumatoid arthritis and osteoarthritis.[1][7]

  • Mechanism of Action: Tolmetin acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[7][27] By blocking these enzymes, it reduces the production of prostaglandins, which are key mediators of inflammation and pain.[19]

Data Presentation: Comparative Inhibitory Activity
CompoundTarget(s)IC50 / PotencyTherapeutic Area
SunitinibVEGFRs, PDGFRs, c-KITVaries by kinase (low nM range)Oncology
AtorvastatinHMG-CoA ReductaseKi = 8 nMCardiovascular
TolmetinCOX-1, COX-2Varies by isoformAnti-inflammatory
Pyrrole Derivative 4c MDM2-p53, MDMX-p53MDM2 IC50 = 0.11 µM; MDMX IC50 = 4.2 µM[22]Oncology (Preclinical)

Chapter 3: Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[28][29] The following section details robust experimental workflows for the identification and validation of pyrrole derivative targets.

Target Identification Workflow

A common and effective strategy for target identification involves affinity-based methods coupled with mass spectrometry.[28]

G cluster_0 Target Identification Workflow A Bioactive Pyrrole Derivative B Immobilize on Solid Support (e.g., Sepharose beads) A->B C Incubate with Cell Lysate or Tissue Homogenate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by LC-MS/MS E->F G Candidate Target List F->G G cluster_1 CETSA Workflow Treat Treat Cells with Pyrrole Derivative vs. Vehicle Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot, MS) Lyse->Detect Analyze Generate Melt Curves & Determine Thermal Shift (ΔTagg) Detect->Analyze G cluster_2 Kinase Inhibition Assay Principle A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP A->C Kinase Reaction D No/Reduced Reaction A->D Inhibition B Pyrrole Inhibitor B->D Inhibition E ADP converted to ATP (via ADP-Glo™ Reagent) C->E D->E F ATP drives Luciferase Reaction -> Luminescence E->F G Low Luminescence F->G Inhibitor Present H High Luminescence (Control) F->H No Inhibitor

Sources

An In-depth Technical Guide on the Stability and Storage of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and storage protocols for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Understanding its stability profile is crucial for ensuring experimental reproducibility and the successful development of novel therapeutics.

Molecular Profile and Inherent Stability

This compound possesses a unique molecular architecture that dictates its reactivity and stability. The structure features a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. Attached to this core are three key functional groups: an acetyl group, an N-methyl group, and a carboxylic acid group.

The pyrrole ring itself is electron-rich, which makes it susceptible to oxidation.[1] The presence of both an electron-withdrawing acetyl group and a carboxylic acid group, alongside an electron-donating N-methyl group, creates a complex electronic environment that influences the molecule's overall stability. The carboxylic acid group is the most acidic functional group in organic compounds.[2] Carboxylic acids, in general, are relatively stable compounds due to the electron-donating nature of the OH group and the resonance stabilization of the carboxylate anion formed upon deprotonation.[2][3]

Factors Influencing Stability

Several environmental factors can impact the long-term stability of this compound. A thorough understanding of these factors is essential for mitigating degradation.

Table 1: Key Factors Affecting Stability

FactorImpact on StabilityRecommended Mitigation
Temperature Elevated temperatures can accelerate degradation pathways, such as decarboxylation and oxidation.Store at low temperatures, ideally at +2°C to +8°C for short-term storage and -20°C for long-term storage.[4]
Light Pyrrole and its derivatives can be light-sensitive, leading to polymerization and discoloration.[1][4]Store in amber vials or protect from light by wrapping containers in aluminum foil.[1]
Oxygen/Air As an electron-rich heterocycle, the pyrrole ring is susceptible to oxidation by atmospheric oxygen, which can initiate polymerization and lead to the formation of colored impurities.[1]Store under an inert atmosphere (e.g., argon or nitrogen). For solutions, deoxygenate the solvent.[1]
Moisture The compound is moisture-sensitive. The presence of water can facilitate hydrolytic degradation or act as a catalyst for other decomposition reactions.Store in a tightly sealed container in a dry environment, such as a desiccator.
pH The carboxylic acid functionality is pH-sensitive. In acidic solutions, particularly at elevated temperatures, decarboxylation can occur.[5] In strongly basic conditions, self-condensation and other degradation pathways are possible.[6]Maintain a neutral pH for solutions whenever possible. If the experimental protocol requires acidic or basic conditions, use the compound promptly after preparation.

Degradation Pathways

The primary degradation pathways for this compound are oxidation, polymerization, and decarboxylation.

  • Oxidation and Polymerization: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of colored oligomers and polymers. This process is often catalyzed by light and the presence of atmospheric oxygen.[1] Discoloration of the compound is a common visual indicator of this type of degradation.[1]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under acidic conditions and/or at elevated temperatures.[5] This results in the formation of 4-acetyl-1-methyl-1H-pyrrole.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_factors Contributing Factors main This compound oxidation Oxidation/Polymerization (Colored Impurities) main->oxidation decarboxylation Decarboxylation (4-acetyl-1-methyl-1H-pyrrole) main->decarboxylation light Light light->oxidation oxygen Oxygen oxygen->oxidation heat_acid Heat / Acid heat_acid->decarboxylation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following protocols are recommended.

Long-Term Storage (Solid Form)

Objective: To minimize thermal and oxidative degradation for prolonged storage.

Methodology:

  • Inert Atmosphere: Place the compound in a clean, dry amber glass vial.

  • Purging: Flush the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • Secondary Containment: For added protection, place the sealed vial inside a larger, labeled container.

  • Desiccation: Store the container in a desiccator to protect from moisture.

  • Temperature: Store the desiccator in a freezer at -20°C.

Short-Term Storage (Solid Form)

Objective: For routine use where frequent access is required.

Methodology:

  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dark, and dry place. A refrigerator at +2°C to +8°C is ideal.[4]

  • Inert Gas: If the container is opened frequently, consider backfilling with an inert gas before re-sealing.

Handling of Solutions

Objective: To maintain the stability of the compound once in solution.

Methodology:

  • Solvent Preparation: Use high-purity, anhydrous solvents. Deoxygenate the solvent prior to use by sparging with an inert gas or through several freeze-pump-thaw cycles.[1]

  • Solution Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) if possible.

  • Storage of Solutions: Store solutions in tightly sealed amber vials, with the headspace flushed with an inert gas. Store at low temperatures (-20°C) for extended periods. The addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered if it does not interfere with downstream applications.[1]

The following workflow diagram outlines the recommended handling procedures.

G start Receive Compound assess Assess Storage Duration start->assess long_term Long-Term Storage (-20°C, Inert Gas, Dark, Dry) assess->long_term > 1 month short_term Short-Term Storage (2-8°C, Tightly Sealed, Dark, Dry) assess->short_term < 1 month use Prepare for Use long_term->use short_term->use solid Use as Solid use->solid solution Prepare Solution use->solution end Use in Experiment solid->end deoxygenate Use Deoxygenated Solvent solution->deoxygenate inert_prep Prepare Under Inert Atmosphere deoxygenate->inert_prep store_solution Store Solution (-20°C, Inert Gas, Dark) inert_prep->store_solution store_solution->end

Caption: Recommended handling and storage workflow for the compound.

Safety Precautions

While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to novel chemical entities. General safe handling practices for pyrrole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10] Do not ingest. Wash hands thoroughly after handling.[8]

  • Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste according to institutional and local regulations.[9]

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Compare the stability of carboxylic acids, aldehydes and ketones. | Homework.Study.com. (n.d.).
  • Carboxylic acid. (n.d.). Wikipedia.
  • Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. (n.d.). Science Ready.
  • 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173. (n.d.). PubChem.
  • Carboxylic Acids to Ketones. (n.d.). Chemistry Steps.
  • Carboxylic Acid Reactivity. (n.d.). MSU chemistry.
  • 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. (2025-08-26). Chemsrc.
  • 4-Acetyl-1-methylpyrrole-2-carboxylate | C8H8NO3-. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2024-02-10). Fisher Scientific.
  • 4-acetyl-1H-pyrrole-2-carboxylic acid | C7H7NO3 | CID 2765981. (n.d.). PubChem.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). PMC - NIH.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (2025-08-06). ResearchGate.
  • (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023-11-15). ResearchGate.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. (2022-05-14). MDPI.

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solubility of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

The aqueous and organic solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems. For entities in drug discovery and development, solubility influences everything from assay reliability and synthetic route development to pharmacokinetic properties like absorption and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyrrole derivative. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for its empirical determination, and offer insights into the interpretation of solubility data in a research context.

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a pyrrole core, a common scaffold in medicinal chemistry and natural products.[1][2][3] Its structure incorporates a carboxylic acid, a ketone, and an N-methylated pyrrole ring, bestowing upon it a unique combination of polarity, acidity, and hydrogen bonding capabilities. Understanding the solubility of this molecule is not merely an academic exercise; it is a prerequisite for its effective application. Poor solubility can lead to significant challenges, including underestimated potency in biological assays, difficulties in formulation for in vivo studies, and variable absorption.[4][5]

This guide is structured to provide a holistic understanding, moving from the molecule's intrinsic properties to the practical methodologies used to measure and interpret its solubility in various solvent systems.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is governed by its structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are likely to be miscible.[6][7] Let's dissect the structure of this compound to predict its behavior.

  • Polar Functional Groups: The molecule possesses two key polar groups: a carboxylic acid (-COOH) and a ketone (-C=O).

    • The carboxylic acid is a strong hydrogen bond donor and acceptor.[8]

    • The ketone group is a hydrogen bond acceptor.

  • Aromatic System: The N-methylated pyrrole ring is an aromatic heterocycle that contributes to the molecule's overall polarity.

  • Lipophilicity: The presence of methyl groups and the carbon framework contributes to its lipophilic character. The calculated XLogP3 for the closely related 4-acetyl-1-methylpyrrole-2-carboxylate anion is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[9]

Key Influences on Solubility:

  • Hydrogen Bonding: The ability to form strong hydrogen bonds with protic solvents like water and alcohols is expected to enhance solubility in these media.[6][8]

  • Polarity: The molecule's overall polarity suggests it will be more soluble in polar solvents than in nonpolar solvents like hexane.[10]

  • Acidity (pKa) and pH-Dependence: As a carboxylic acid, the compound's aqueous solubility will be critically dependent on pH.[4][11] In acidic conditions (pH < pKa), it will exist predominantly in its neutral, less water-soluble form. In basic conditions (pH > pKa), it will deprotonate to form the highly polar and much more water-soluble carboxylate anion.[12][13][14]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is typically assessed in two distinct ways: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is often measured by adding a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which precipitation occurs.[15] This method is high-throughput and suitable for early-stage screening to flag potential issues.[16] However, it can overestimate solubility because the precipitate may be amorphous rather than the more stable crystalline form.[17]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., 24 hours).[15][16] This "shake-flask" method is lower-throughput but provides the definitive solubility value for the most stable solid form of the compound, which is essential for later-stage development and formulation.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, field-proven methodologies for assessing the solubility of this compound.

General Solubility Classification Workflow

A preliminary assessment can classify the compound's solubility in aqueous acidic, basic, and neutral conditions. This provides valuable initial information about its functional groups.[18][19]

G start Start with Test Compound water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble end_neutral Conclusion: Neutral Compound ether->end_neutral Soluble in Both (Low MW Polar Neutral) naoh Test Solubility in 5% NaOH hcl->naoh Insoluble end_base Conclusion: Organic Base (e.g., Amine) hcl->end_base Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble end_weak_acid Conclusion: Weak Acid (e.g., Phenol) naoh->end_weak_acid Insoluble end_strong_acid Conclusion: Strong Acid (e.g., Carboxylic Acid) nahco3->end_strong_acid Soluble

Caption: Decision workflow for preliminary solubility classification.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the gold standard.

Objective: To measure the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25 °C)

  • Centrifuge

  • HPLC-UV system

  • Calibrated analytical balance and pipettes

Procedure:

  • Compound Addition: Add an excess of solid compound (e.g., ~2 mg) to a pre-weighed 2 mL glass vial. The exact mass should be recorded. Ensure the amount is sufficient to result in visible solid remaining after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials securely and place them on a rotator or orbital shaker in a constant temperature chamber (25 °C) for 24 hours to allow the system to reach equilibrium.[15]

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for 1 hour to let the excess solid settle.

  • Sample Collection & Clarification: Carefully collect a supernatant aliquot without disturbing the solid pellet. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to remove any remaining suspended microcrystals.

  • Dilution: Accurately dilute a known volume of the clarified supernatant with an appropriate mobile phase or solvent for analysis. A dilution factor of 10x or 100x is common.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (µg/mL) = Concentration from HPLC (µg/mL) × Dilution Factor

Self-Validation:

  • Visual Inspection: Confirm the presence of undissolved solid in each vial after the equilibration period.

  • Standard Curve: The calibration curve must have an R² value > 0.99 for accurate quantification.

  • Controls: Run a known high-solubility compound (e.g., Metoprolol) and a known low-solubility compound (e.g., Pyrene) in parallel to validate the assay performance.[5]

Protocol: Kinetic Solubility via Turbidimetry

This high-throughput assay is ideal for early discovery.

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well microplate (UV-transparent)

  • Microplate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution directly into the aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate gently for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal relative to the buffer-only control indicates precipitation.[4]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal remains below a defined threshold.

Illustrative Solubility Data and Interpretation

While specific experimental data for this compound is not publicly available, we can present illustrative data based on its chemical structure to guide researchers.

SolventSolvent TypeIllustrative Thermodynamic Solubility (µg/mL)Interpretation
0.1 M HCl (pH 1)Aqueous (Acidic)< 10The carboxylic acid is fully protonated and neutral, leading to very low aqueous solubility.
Water (pH ~5-6)Aqueous (Neutral)50 - 150Limited solubility of the neutral form, but higher than in strong acid due to some dissociation.
PBS (pH 7.4)Aqueous (Basic)> 2000At physiological pH (above pKa), the compound is deprotonated to the soluble carboxylate salt.
0.1 M NaOH (pH 13)Aqueous (Strongly Basic)> 10000Complete conversion to the highly soluble sodium carboxylate salt.
EthanolPolar Protic500 - 1500Good solubility due to hydrogen bonding and polarity matching.
AcetonitrilePolar Aprotic200 - 600Moderate solubility; can engage in dipole-dipole interactions.
AcetonePolar Aprotic800 - 2000Good solubility, often a good solvent for compounds with ketone functionalities.
DichloromethaneNonpolar Aprotic< 50Poor solubility due to polarity mismatch.
HexaneNonpolar< 5Very low to insoluble, as expected for a polar molecule in a nonpolar solvent.[10]

pH-Dependent Solubility Mechanism:

The dramatic increase in aqueous solubility with rising pH is a hallmark of carboxylic acids. This equilibrium is fundamental to its behavior in biological systems, such as the gastrointestinal tract.

G cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) Neutral [Compound]-COOH (Neutral Form) LOW SOLUBILITY Ionic [Compound]-COO⁻ + H⁺ (Ionic Form) HIGH SOLUBILITY Neutral->Ionic + OH⁻ Ionic->Neutral + H⁺

Caption: pH effect on the ionization and solubility of a carboxylic acid.

Conclusion

The solubility profile of this compound is dictated by its multifunctional chemical structure. It is predicted to be a compound with poor solubility in acidic and nonpolar environments but excellent solubility in neutral to basic aqueous media and polar organic solvents. This pH-dependent behavior is its most critical solubility characteristic and must be a primary consideration during its handling, formulation, and use in biological assays. The experimental protocols provided herein offer robust frameworks for obtaining both high-throughput kinetic data for initial screening and definitive thermodynamic data for advanced development, ensuring that research and development professionals can generate reliable and meaningful results.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Solubility and Polarity. (n.d.).
  • Solubility Of Polar Compounds: Unraveling The Secrets. (2025). Abraham Entertainment.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. (n.d.). PubMed.
  • Solubility. (n.d.). Open Oregon Educational Resources.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • How to determine the solubility of organic compounds. (2017). Quora.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Solubility of Organic Compounds. (2023).
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
  • 4-Acetyl-1-methylpyrrole-2-carboxylate. (n.d.). PubChem.
  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate.
  • Pyrrole-2-carboxylic acid. (n.d.). MedchemExpress.com.
  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
  • Pham, T. T., Guo, Z., Li, B., Lapkin, A. A., & Yan, N. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge.
  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia.

Sources

Methodological & Application

Friedel-Crafts acylation of 1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Friedel-Crafts Acylation of 1-methyl-1H-pyrrole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

Acylated N-methylpyrrole-2-carboxylic acids are valuable scaffolds in medicinal chemistry and materials science. Their synthesis, however, presents a significant chemical challenge. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forging carbon-carbon bonds, encounters substantial obstacles when applied directly to substrates like 1-methyl-1H-pyrrole-2-carboxylic acid.[1][2] This is due to the strong electron-withdrawing and deactivating nature of the carboxylic acid group, which fundamentally opposes the electrophilic substitution mechanism of the reaction.[3]

This guide provides a comprehensive analysis of this challenge and presents robust, field-proven alternative protocols to achieve the desired acylated products. Rather than detailing a direct acylation method prone to failure, we will explore strategic synthetic routes that circumvent these inherent difficulties. Our focus will be on a scientifically sound, multi-step approach: the protection of the carboxylic acid via esterification, followed by a regioselective Friedel-Crafts acylation, and concluding with deprotection. This ensures a reliable and reproducible pathway to the target molecules.

Part 1: The Chemical Rationale Against Direct Acylation

A direct is not a recommended synthetic strategy. The rationale is twofold, involving both reactivity and catalyst inhibition.

  • Electronic Deactivation: The pyrrole ring, while inherently electron-rich and reactive towards electrophiles, is severely deactivated by the attached C2-carboxylic acid group.[4] This group withdraws electron density from the aromatic system, diminishing its nucleophilicity and rendering it resistant to attack by the acylium ion electrophile.[1][3]

  • Catalyst Sequestration: Standard Friedel-Crafts reactions employ a Lewis acid catalyst (e.g., AlCl₃) to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[5] In the presence of a carboxylic acid, the Lewis acid will preferentially coordinate with the lone pairs on the carboxyl oxygen atoms. This interaction forms a stable complex, effectively sequestering and deactivating the catalyst, thereby halting the reaction.[3]

The competing electronic influences on the pyrrole ring are visualized below. The N-methyl group activates the ring, directing electrophilic attack to the C5 position (as C2 is blocked). Conversely, the carboxylic acid deactivates the ring and directs towards the C4 position. This complex electronic landscape, combined with catalyst deactivation, makes predicting and achieving a clean, high-yielding direct acylation exceptionally difficult.

workflow start Starting Material: 1-methyl-1H-pyrrole- 2-carboxylic acid step1 Stage 1: Esterification (Protection) start->step1 intermediate Intermediate: Methyl 1-methyl-1H- pyrrole-2-carboxylate step1->intermediate step2 Stage 2: Friedel-Crafts Acylation intermediate->step2 acylated_ester Acylated Intermediate: Methyl 4/5-acyl-1-methyl- 1H-pyrrole-2-carboxylate step2->acylated_ester step3 Stage 3: Hydrolysis (Deprotection) acylated_ester->step3 product Final Product: 4/5-acyl-1-methyl-1H- pyrrole-2-carboxylic acid step3->product

Caption: Recommended three-stage workflow for synthesis.

Protocol 1: Esterification of 1-methyl-1H-pyrrole-2-carboxylic acid

Objective: To protect the carboxylic acid as a methyl ester, which is less deactivating and less prone to Lewis acid complexation.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
1-methyl-1H-pyrrole-2-carboxylic acid139.1410.01.39 g
Methanol (Anhydrous)32.04-50 mL
Thionyl Chloride (SOCl₂)118.9715.01.1 mL
Sodium Bicarbonate (Sat. aq. solution)--~100 mL
Dichloromethane (DCM)--~150 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrrole-2-carboxylic acid (1.39 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise over 10 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL).

    • Slowly pour the DCM solution into a beaker containing saturated sodium bicarbonate solution (~100 mL) while stirring to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 1-methyl-1H-pyrrole-2-carboxylate as a solid or oil, which can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Objective: To regioselectively introduce an acyl group onto the protected pyrrole ring. The ester group at C2 directs acylation primarily to the C4 position, although a minor amount of the C5 isomer may be formed.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Methyl 1-methyl-1H-pyrrole-2-carboxylate153.165.0766 mg
Acetyl Chloride (or other acyl chloride)78.506.00.43 mL
Aluminum Chloride (AlCl₃, Anhydrous)133.347.51.0 g
1,2-Dichloroethane (DCE, Anhydrous)--40 mL
Hydrochloric Acid (1 M aq. solution)--~50 mL
Dichloromethane (DCM)--~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Procedure:

  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.0 g, 7.5 mmol) in anhydrous 1,2-dichloroethane (20 mL).

  • Acylium Ion Formation: Cool the suspension to 0 °C. Add acetyl chloride (0.43 mL, 6.0 mmol) dropwise. Stir the mixture at 0 °C for 20 minutes.

  • Substrate Addition: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (766 mg, 5.0 mmol) in anhydrous DCE (20 mL) and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and 1 M HCl (~50 mL).

    • Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the acylated ester product(s).

Protocol 3: Saponification (Hydrolysis) of the Acylated Ester

Objective: To deprotect the ester and yield the final target molecule, 4/5-acyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Acylated Pyrrole Ester-3.0-
Tetrahydrofuran (THF)--20 mL
Methanol (MeOH)--10 mL
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.969.0378 mg
Water (Deionized)--10 mL
Hydrochloric Acid (1 M aq. solution)--As needed
Ethyl Acetate--~100 mL

Procedure:

  • Setup: Dissolve the purified acylated pyrrole ester (3.0 mmol) in a mixture of THF (20 mL) and methanol (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of LiOH·H₂O (378 mg, 9.0 mmol) in water (10 mL) and add it to the flask.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Remove the organic solvents (THF, MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Cool the solution to 0 °C and acidify to pH ~3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting solid can be further purified by recrystallization if necessary to yield the final product.

References

  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(9), 2104-2112. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219. [Link]
  • Wang, L., He, L., & Yu, X. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11599–11606. [Link]
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Ibrar, A., & Ahmad, S. (2022). Recent Advancements in Pyrrole Synthesis. Molecules, 27(19), 6296. [Link]
  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]
  • Chemistry Stack Exchange. (2019).
  • Quora. (2016).
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]
  • Taylor, J. E., et al. (2010). Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
  • Quora. (2016).

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Application Notes and Protocols for the Purification of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Physicochemical Properties and Impurity Profile

A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₉NO₃Provides the elemental composition.
Molecular Weight 167.16 g/mol
Predicted pKa ~3.8The carboxylic acid moiety is acidic, allowing for pH-dependent solubility manipulation. This is the basis for acid-base extraction.[1]
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and have pH-dependent solubility in aqueous solutions.Guides the selection of solvents for extraction, chromatography, and recrystallization.
Stability The pyrrole ring can be sensitive to strong acids, which may induce polymerization.[2]Purification methods should avoid harsh acidic conditions. Mild acids and bases are recommended for pH adjustments.
Anticipated Impurities

The purification strategy must be designed to remove impurities arising from the synthetic route. A common synthesis involves the Friedel-Crafts acylation of an N-methylpyrrole-2-carboxylic acid ester, followed by hydrolysis.[3][4][5]

Potential Impurities Include:

  • Unreacted Starting Materials: N-methylpyrrole-2-carboxylic acid or its corresponding ester.

  • Regioisomers: Acylation at other positions on the pyrrole ring (e.g., 5-acetyl isomer).

  • Byproducts of Hydrolysis: The alcohol used for the ester (e.g., ethanol if an ethyl ester was the precursor).

  • Reagents and Catalysts: Residual acylating agents or catalysts from the Friedel-Crafts reaction.

  • Poly-acylated Species: Diacetylated pyrrole derivatives.

  • Degradation Products: Polymerized pyrroles if exposed to harsh acidic conditions.

Multi-Step Purification Strategy

A sequential purification approach is recommended to achieve high purity. This involves an initial bulk purification by acid-base extraction, followed by chromatographic separation of closely related impurities, and a final polishing step of recrystallization.

Purification_Workflow Crude_Product Crude Product (mixture of target, starting materials, byproducts) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removes acidic/basic impurities Chromatography Column Chromatography Acid_Base_Extraction->Chromatography Removes neutral impurities and regioisomers Recrystallization Recrystallization Chromatography->Recrystallization Removes trace impurities and provides crystalline solid Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product

Caption: A multi-step workflow for the purification of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Principle

The carboxylic acid is deprotonated with a mild base (sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous phase is then acidified to regenerate the insoluble carboxylic acid, which precipitates and can be collected.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the target compound) should be drained into a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover any non-acidic byproducts for analysis if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath to minimize any potential degradation. Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is approximately 2-3. This will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is employed to separate the target compound from structurally similar, non-ionizable impurities like regioisomers or unreacted ester starting material.

Principle

The crude mixture is passed through a column packed with a stationary phase (silica gel). A solvent system (mobile phase) is used to elute the compounds. Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases, which is influenced by their polarity.

Step-by-Step Protocol
  • Stationary Phase: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be necessary. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica gel to settle, ensuring even packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient elution is required. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Chromatography_Setup cluster_column Chromatography Column Solvent Mobile Phase (Eluent) Sample Sample loaded on Silica Silica Silica Gel (Stationary Phase) Cotton Cotton/Glass Wool Plug Stopcock Stopcock Fractions Collected Fractions Stopcock->Fractions controls flow Eluent_Reservoir Eluent Reservoir Eluent_Reservoir->Solvent drips

Caption: A schematic of a typical column chromatography setup for purification.

Protocol 3: Purification by Recrystallization

Recrystallization is the final step to obtain a highly pure, crystalline solid.

Principle

The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection

The choice of solvent is critical. Ideal solvents will dissolve the compound when hot but not when cold. Based on the structure of the target molecule (a polar aromatic carboxylic acid), suitable solvents to screen include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Water (or aqueous alcohol mixtures)

  • Ethyl acetate

  • Toluene

  • Mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.

Step-by-Step Protocol
  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low recovery after acid-base extraction Incomplete extraction or precipitation.Ensure thorough mixing during extraction. Check the pH after acidification to ensure complete protonation.
Streaking on TLC/column Compound is too polar and interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica.
Compound polymerizes during purification Exposure to strong acid.Use dilute acids and bases for pH adjustments and perform these steps at low temperatures.
Difficulty in finding a recrystallization solvent Compound is too soluble or insoluble in common solvents.Try a two-solvent system. Dissolve the compound in a "good" solvent and add a "bad" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.

References

  • SIELC Technologies. (2018, May 16). Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column.
  • PubChem. 4-Acetyl-1H-pyrrole-2-carboxylic acid.
  • Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6464–6468. [Link]
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Kozhevnikov, I. V. (2003). Friedel–Crafts acylation.
  • Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(3), 770-776. [Link]
  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Hanuš, V., & Vaněk, T. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968. [Link]
  • Wikipedia. Pyrrole.

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HPLC method for analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for quantification and purity assessment. The described method leverages a standard C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring excellent peak shape and resolution. This document provides a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction and Scientific Rationale

This compound is a substituted pyrrole derivative. Pyrrole-based structures are significant scaffolds in medicinal chemistry and are found in numerous natural products and pharmaceutical agents.[1][2] Accurate and precise quantification of such compounds is critical during synthesis, for purity assessment of drug substances, and in metabolic studies.

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte.

  • Structure and Properties: this compound (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ) possesses a carboxylic acid functional group.[3][4]

  • Analyte Ionization: As a carboxylic acid, the analyte's charge state is dependent on the pH of the mobile phase. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, it is essential to suppress the ionization of this acidic group. This is achieved by maintaining the mobile phase pH at least 1-2 units below the analyte's pKa.[5][6][7] By operating in an acidic mobile phase (e.g., using 0.1% formic acid, pH ≈ 2.7), the carboxylic acid remains in its protonated, neutral form (R-COOH), increasing its hydrophobicity and retention on the non-polar C18 stationary phase.[8]

  • UV Absorbance: The conjugated system of the pyrrole ring, coupled with the acetyl and carboxyl chromophores, allows for sensitive detection using a UV detector. An experimental UV scan is recommended to determine the absorbance maximum (λmax); for this method, a wavelength of 275 nm is selected as a suitable starting point based on the structure.

This method employs a gradient elution to ensure that the analyte is eluted with a good peak shape within a reasonable runtime while also allowing for the separation of potential impurities with different polarities.

Experimental Workflow and Protocol

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector.
Analytical Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.
Data Acquisition Empower 3, Chromeleon 7, or equivalent Chromatography Data System (CDS).
Solvent A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Solvent B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Diluent 50:50 (v/v) Acetonitrile:Water.
Standard Material This compound (Reference Standard >99% purity).
Preparation of Solutions

Mobile Phase Preparation:

  • Solvent A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Solvent B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well. This solution is used for routine analysis and system suitability.

HPLC System Configuration

The following diagram illustrates the logical workflow for the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Prepare Mobile Phase (Aqueous & Organic) SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Prepare Standard & Sample Solutions SST System Suitability Test (SST) StandardPrep->SST SystemEquil->SST Analysis Inject Samples & Run Sequence SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: High-level workflow for the HPLC analysis protocol.

The specific chromatographic conditions are summarized in the table below.

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known related substances.

  • Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.999.

Example Linearity Data:

Concentration (mg/mL)Mean Peak Area%RSD (n=3)
0.05510,2500.8%
0.08815,6000.5%
0.101,021,5000.3%
0.121,225,8000.4%
0.151,530,1000.6%
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol: Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for the set of measurements must be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Acceptance Criteria: For LOQ, the precision (%RSD) should be ≤ 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., pH of aqueous phase ± 0.1)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by the changes.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the quantitative analysis of this compound. The use of an acidic mobile phase ensures excellent peak symmetry and reproducibility. The method has been designed for validation according to ICH guidelines, making it suitable for implementation in regulated research and quality control environments.

References

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6934139, 4-Acetyl-1-methylpyrrole-2-carboxylate.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chemsrc. (2025). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
  • Wiczling, P., et al. (2004). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry, 76(13), 3538-46.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Yoshikawa, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2631.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14643173, 4-methyl-1H-pyrrole-2-carboxylic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • Gust, B., et al. (2007). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM. ResearchGate.
  • Mtoz Biolabs. (n.d.). Pyrrole-2-Carboxylic Acid Analysis Service.
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2765981, 4-acetyl-1H-pyrrole-2-carboxylic acid.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid.
  • Pharmaffiliates. (n.d.). 4-Acetyl-1h-pyrrole-2-carboxylic acid.
  • University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.

Sources

Application Notes and Protocols for Investigating 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Pyrrole Carboxylic Acid Derivative

In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors are of paramount importance for developing new therapeutic agents. 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic compound with a pyrrole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While direct inhibitory data for this specific molecule is not yet prevalent in public literature[1][2], its structural elements suggest a potential for interaction with enzyme active sites.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound as a potential enzyme inhibitor. Drawing parallels from structurally related compounds and established inhibitor screening cascades, we will focus on a particularly relevant and validated target class: the aminoacyl-tRNA synthetases, specifically prolyl-tRNA synthetase (ProRS).

The Scientific Rationale: Why Prolyl-tRNA Synthetase is a Prime Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful charging of amino acids onto their cognate tRNAs, a critical step in protein synthesis.[3] Their indispensable nature makes them attractive targets for antimicrobial and therapeutic development.[4][5] Notably, the natural product derivative Halofuginone, which shares some structural similarities with pyrrole-based compounds, is a well-characterized inhibitor of prolyl-tRNA synthetase (ProRS).[6][7][8][9][10] Halofuginone's inhibition of ProRS has been linked to its anti-malarial, anti-cancer, anti-fibrotic, and anti-inflammatory properties.[6][7][10]

The mechanism of Halofuginone involves competing with proline for the active site of ProRS in an ATP-dependent manner.[6][8] This leads to an accumulation of uncharged tRNAPro, triggering the amino acid response (AAR) pathway.[6][8] Given the precedent set by Halofuginone and other ProRS inhibitors, it is a scientifically sound hypothesis that this compound may exert its biological effects through a similar mechanism.

PART 1: Initial Characterization and Target Engagement

Before proceeding to complex cellular assays, it is crucial to first establish if this compound directly interacts with and inhibits the purified ProRS enzyme.

A. Thermal Shift Assay (TSA) for Target Engagement

The Thermal Shift Assay, or Differential Scanning Fluorimetry, is a rapid and cost-effective method to screen for ligand binding to a protein. The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

Protocol: Thermal Shift Assay for ProRS

  • Reagent Preparation:

    • ProRS Enzyme: Recombinant human cytosolic prolyl-tRNA synthetase (HcProRS) should be purified to >95% homogeneity. The final concentration in the assay will typically be in the low micromolar range (e.g., 2-5 µM).[3]

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP.

    • Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, used at a 5X final concentration from a 5000X stock in DMSO.

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 1 µM to 100 µM).

    • Controls:

      • Positive Control: Halofuginone or another known ProRS inhibitor.[3]

      • Negative Control: DMSO vehicle at the same final concentration as the test compound.

  • Assay Setup (96-well qPCR plate):

    • Prepare a master mix of ProRS enzyme and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into the wells.

    • Add the test compound, positive control, or negative control to the respective wells. The final DMSO concentration should not exceed 1-2% to avoid protein destabilization.

    • Seal the plate securely.

  • Data Acquisition:

    • Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased incrementally from 25 °C to 95 °C.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • A significant positive shift in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates direct binding to the ProRS enzyme.

ParameterTypical ValueRationale
Enzyme Concentration 2-5 µMSufficient for a robust fluorescent signal without excessive protein consumption.
Compound Concentration Range 1-100 µMCovers a broad range to identify potential binders of varying affinities.
DMSO Final Concentration ≤ 2%Minimizes solvent effects on protein stability.
Expected ΔTm for a binder > 2 °CA shift of 2 °C or more is generally considered a significant indication of direct binding.

PART 2: Biochemical Assays for Functional Inhibition

Once target engagement is confirmed, the next critical step is to determine if this binding translates into functional inhibition of the enzyme's catalytic activity. For ProRS, the key function is the aminoacylation of tRNAPro.

A. Malachite Green-Based Pyrophosphate Detection Assay

This assay quantifies the aminoacylation activity of ProRS by measuring the amount of pyrophosphate (PPi) produced, a byproduct of the reaction. Malachite green is a colorimetric reagent that forms a complex with the free phosphate generated from the hydrolysis of PPi by inorganic pyrophosphatase.

Reaction Scheme:

Proline + ATP + tRNAPro --(ProRS)--> Prolyl-tRNAPro + AMP + PPi PPi + H2O --(Inorganic Pyrophosphatase)--> 2 Pi Pi + Malachite Green Reagent --> Colored Complex (Absorbance at ~620 nm)

Protocol: ProRS Aminoacylation Inhibition Assay

  • Reagent Preparation:

    • Reaction Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl2, 1 mM DTT.[11]

    • Substrates: L-proline (e.g., 25 µM), ATP (e.g., 25 µM).[11]

    • Enzymes: Recombinant ProRS (e.g., 400 nM) and E. coli inorganic pyrophosphatase (2 U/mL).[11]

    • Test Compound: A dilution series of this compound.

    • Malachite Green Reagent: Commercially available or prepared in-house.

  • Assay Procedure (96-well plate):

    • Add the reaction buffer, substrates, and enzymes to each well.

    • Add the diluted test compound or controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

    • Incubate the plate at 37°C for a set period (e.g., 90 minutes) during which the reaction proceeds linearly.[11]

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at approximately 620 nm using a plate reader.

  • Data Analysis and IC50 Determination:

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

B. Scintillation Proximity Assay (SPA)

For a more direct and sensitive measurement of aminoacylation, a Scintillation Proximity Assay (SPA) can be employed. This method uses a radiolabeled substrate (e.g., [3H]-Proline) and SPA beads that capture the charged tRNA product.

Workflow for ProRS Inhibition Assay using SPA

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Mix: - ProRS Enzyme - tRNAPro - ATP - [3H]-Proline - Assay Buffer incubate Incubate reaction mix with compound/control at 37°C reagents->incubate Combine compound Prepare serial dilution of This compound compound->incubate Add stop_reaction Stop reaction and add SPA beads (e.g., YSi-poly-L-lysine) incubate->stop_reaction After incubation time capture Beads capture [3H]-Prolyl-tRNAPro stop_reaction->capture read Read plate on a scintillation counter capture->read analyze Calculate % Inhibition and determine IC50 value read->analyze

Caption: Workflow for a Scintillation Proximity Assay (SPA) to measure ProRS inhibition.

PART 3: Mechanism of Inhibition Studies

If this compound demonstrates potent inhibition, understanding its mechanism of action (MOA) is the next logical step. This involves determining if the compound competes with one of the substrates (Proline or ATP).

Experimental Design for MOA Studies

To determine the MOA, kinetic assays are performed by varying the concentration of one substrate while keeping the other constant, across a range of inhibitor concentrations.

  • Competition with Proline:

    • Perform the aminoacylation assay with a fixed, saturating concentration of ATP.

    • Vary the concentration of L-proline across a range (e.g., from 0.5x KM to 10x KM).

    • For each proline concentration, measure the reaction rate at different concentrations of the inhibitor.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent KM of proline with no effect on Vmax.

  • Competition with ATP:

    • Perform the aminoacylation assay with a fixed, saturating concentration of L-proline.

    • Vary the concentration of ATP.

    • Measure reaction rates at different inhibitor concentrations.

    • Analyze the data as above. An ATP-competitive inhibitor will increase the apparent KM of ATP.[3]

Interpreting Kinetic Data

G cluster_moa Mechanism of Action Study cluster_results Potential Outcomes start Inhibition Confirmed (IC50 Determined) vary_pro Vary [Proline] Fixed [ATP] start->vary_pro vary_atp Vary [ATP] Fixed [Proline] start->vary_atp pro_comp Proline-Competitive (Increases apparent KM for Proline) [e.g., Halofuginone] vary_pro->pro_comp non_comp Non-Competitive (Decreases Vmax) vary_pro->non_comp un_comp Uncompetitive (Decreases both KM and Vmax) vary_pro->un_comp atp_comp ATP-Competitive (Increases apparent KM for ATP) [e.g., Pyrazinamide-based inhibitors] vary_atp->atp_comp vary_atp->non_comp vary_atp->un_comp

Caption: Decision tree for determining the mechanism of inhibition of a ProRS inhibitor.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor, with a focused hypothesis on prolyl-tRNA synthetase. By following these protocols, researchers can efficiently determine if the compound binds to ProRS, inhibits its enzymatic function, and elucidate its mechanism of action. Positive results from these assays would provide a strong rationale for further studies, including structural biology (co-crystallization), cell-based assays to confirm on-target effects, and medicinal chemistry efforts to optimize potency and selectivity.

References

  • Keller, T. L., Zocco, D., Sundrud, M. S., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8(3), 311–317.
  • Wydorsk, N., et al. (2021). Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies. Molecules, 26(16), 4983.
  • Li, R., et al. (2022). Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning. European Journal of Medicinal Chemistry, 243, 114763.
  • Gade, P., et al. (2023). Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide. bioRxiv.
  • Pines, M., & Spector, I. (2015). Halofuginone – The Multifaceted Molecule. Molecules, 20(1), 573-594.
  • Adachi, Y., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Bioorganic & Medicinal Chemistry, 25(14), 3816-3824.
  • Sundrud, M. S., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8, 311-317.
  • PubChem. (n.d.). 4-Acetyl-1-methylpyrrole-2-carboxylate.
  • Adachi, Y., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with L-proline. ResearchGate.
  • Kumar, A., et al. (2022). Prospects of halofuginone as an antiprotozoal drug scaffold. Drug Discovery Today, 27(8), 2266-2274.
  • Pines, M., & Spector, I. (2015). Halofuginone - the multifaceted molecule. Molecules, 20(1), 573-594.
  • Stanziale, T., et al. (2016). Characterization and structure determination of prolyl-tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform. Protein Science, 25(11), 1996-2005.
  • PubChemLite. (n.d.). This compound.
  • Ari, G., et al. (2022). Discovery of Potential Prolyl-tRNA Synthetase Allosteric Inhibitor Through Virtual Screening and In Vitro Assay against Plasmodium falciparum. Pharmaceutical Sciences and Research, 9(1), 56-66.
  • Zhang, Y., et al. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. PLoS Pathogens, 19(2), e1011193.
  • Handayani, R., et al. (2025). Search for Lead Compounds and In Vitro Assay of Potential Inhibitors of Plasmodium falciparum Prolyl-tRNA Synthetase from Natural Compound Database. Research Journal of Pharmacy and Technology, 18(2), 529-536.
  • PubChem. (n.d.). 4-acetyl-1H-pyrrole-2-carboxylic acid.
  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid.
  • Titov, A. A., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(14), 5395.
  • Chemsigma. (n.d.). 4-AcetylaMino-1H-pyrrole-2-carboxylic acid.
  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 16(16), e202300538.

Sources

Application Notes & Protocols: Evaluating 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid as a Novel Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental evaluation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid as a potential inhibitor of cyclooxygenase (COX) enzymes. While existing research has explored various pyrrole derivatives as COX inhibitors, this specific molecule represents a novel candidate.[1][2][3] These protocols are designed to provide a robust framework for determining its inhibitory potency and selectivity for COX-1 versus COX-2, critical parameters in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] We will detail both in vitro enzymatic assays and cell-based models to provide a thorough characterization of this compound's biological activity.

Introduction: The Rationale for Novel COX Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8] There are two primary isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is typically induced during inflammation.[4][8] The therapeutic action of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4][6]

The development of COX-2 selective inhibitors has been a major goal in drug discovery to create anti-inflammatory agents with improved safety profiles.[6] Pyrrole-containing compounds have shown promise as a scaffold for developing new COX inhibitors.[1][2] This guide will outline the necessary steps to characterize the inhibitory potential of the novel compound, this compound.

Compound Profile: this compound

Property Value (Predicted/Theoretical) Significance in Drug Development
Molecular Formula C8H9NO3Provides the elemental composition.
Molecular Weight 167.16 g/mol Influences diffusion and transport properties.
Structure (A specific chemical structure diagram would be inserted here)The arrangement of atoms determines its interaction with the COX active site.
Predicted Solubility (Data to be determined experimentally)Crucial for formulation and bioavailability.
Predicted Lipophilicity (LogP) (Data to be determined experimentally)Affects cell membrane permeability and absorption.

Note: As this is a novel compound for this application, experimental determination of its physicochemical properties is a critical first step.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2. The assay measures the peroxidase activity of COX, which is coupled to a fluorescent probe.[7][9]

Principle

The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product of the COX-catalyzed reaction. The peroxidase component of COX then reduces PGG2 to Prostaglandin H2, a reaction that can be coupled to the oxidation of a fluorogenic probe, resulting in a measurable fluorescent signal. The presence of a COX inhibitor will reduce the rate of this reaction.[7][9]

Materials
  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • This compound (Test Compound)

  • Celecoxib (COX-2 selective inhibitor control)

  • Aspirin (Non-selective COX inhibitor control)

  • DMSO (solvent for compounds)

  • 96-well black microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound and control inhibitors (Celecoxib, Aspirin) in COX Assay Buffer to achieve a range of final assay concentrations.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add the diluted test compound, control inhibitors, or solvent control (DMSO) to the appropriate wells of the 96-well plate.

    • Add the respective COX enzyme (COX-1 or COX-2) to each well.

    • Incubate the plate for a short period to allow the inhibitors to interact with the enzymes.

  • Initiation of Reaction:

    • Add the Reaction Mix to all wells.

    • Initiate the enzymatic reaction by adding Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

  • Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Summary
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib~15~0.05~300
Aspirin~5~200~0.025

Note: Values for control compounds are approximate and may vary between assay systems.

Cell-Based COX Inhibition Assay

This protocol provides a more physiologically relevant assessment of the compound's activity by measuring its effect on prostaglandin production in whole cells.[10][11]

Principle

In this assay, a cell line capable of expressing COX-2 upon stimulation (e.g., murine macrophages, RAW 264.7) is treated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression.[11] The cells are then incubated with the test compound, and the amount of Prostaglandin E2 (PGE2) released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels indicates COX-2 inhibition.[11]

Materials
  • RAW 264.7 cells (or similar macrophage cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (Test Compound)

  • Indomethacin (Non-selective COX inhibitor control)

  • PGE2 ELISA Kit

  • Cell culture plates (24- or 48-well)

  • Cell culture incubator (37°C, 5% CO2)

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

  • Compound Treatment and COX-2 Induction:

    • Replace the culture medium with fresh medium containing various concentrations of the test compound or Indomethacin.

    • Add LPS to the wells to induce COX-2 expression. Include control wells with no LPS and no compound.

  • Incubation:

    • Incubate the plates for a sufficient time (e.g., 18-24 hours) to allow for COX-2 expression and PGE2 production.

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Data Analysis
  • Generate a standard curve for the PGE2 ELISA.

  • Calculate the concentration of PGE2 in each sample from the standard curve.

  • Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Workflow and Pathways

COX Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Physiological_Functions Physiological Functions (e.g., Gastric Protection) Prostaglandins->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The COX enzyme pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.

In Vitro Assay Workflow

In_Vitro_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds setup_plate Set up 96-well Plate (Enzyme, Inhibitor) prep_compounds->setup_plate add_reagents Add Reaction Mix setup_plate->add_reagents initiate_reaction Initiate with Arachidonic Acid add_reagents->initiate_reaction read_fluorescence Kinetic Fluorescence Reading initiate_reaction->read_fluorescence analyze_data Data Analysis (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Expertise & Trustworthiness in Protocol Design

The protocols outlined in this document are designed to be self-validating through the inclusion of appropriate controls. The use of both a selective (Celecoxib) and a non-selective (Aspirin/Indomethacin) inhibitor allows for the validation of the assay's ability to distinguish between different inhibition profiles. Furthermore, the progression from a simplified in vitro enzymatic assay to a more complex cell-based model provides a tiered approach to inhibitor characterization, ensuring that the observed effects are not merely artifacts of an isolated enzyme system but are reproducible in a cellular context.[4][10]

The choice of a fluorometric assay for the initial screen is based on its high sensitivity and suitability for high-throughput screening.[7][9] The subsequent use of an ELISA for PGE2 quantification in the cell-based assay is a well-established and robust method for measuring the downstream effects of COX inhibition.[11]

References

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Public
  • Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
  • Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition - Benchchem.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) - Abcam.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
  • Cox Screening - BPS Bioscience.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchG
  • COX Activity Assay Kit (​Cyclooxygenase, PGHS, Prostaglandin H Synthase).
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
  • (PDF)
  • Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC - NIH.
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.
  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC - NIH.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - MDPI.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Autom
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega.
  • The pyrrole moiety as a templ
  • Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity rel
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • 4-cyano-1h-pyrrole-2-carboxylic acid synthesis | Sigma-Aldrich.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central.
  • 4-Methylpyrrole-2-carboxylic acid synthesis - ChemicalBook.
  • 4-Acetyl-1H-pyrrole-2-carboxylic acid - Chemrio.

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developing antibacterial agents from pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Antibacterial Agents from Pyrrole-2-Carboxylic Acid Derivatives

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyrrole, a fundamental nitrogen-containing five-membered heterocycle, is a core structural element in numerous natural products and synthetic compounds with proven biological activity.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic design, synthesis, and evaluation of antibacterial agents derived from the pyrrole-2-carboxylic acid scaffold. We present detailed protocols for chemical synthesis, robust in vitro antibacterial screening, and interpretation of results, underpinned by an understanding of structure-activity relationships (SAR) to guide rational drug design.

Introduction: The Rationale for Pyrrole-Based Antibacterials

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in both natural antibiotics and clinically significant synthetic drugs.[4][5] Its unique electronic properties and ability to engage in various chemical reactions make it an ideal starting point for creating diverse molecular libraries.[1] Derivatives of pyrrole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][6] The development of new agents based on this heterocycle is a promising strategy to combat the rise of multidrug-resistant pathogens.[3][7] This guide focuses specifically on derivatives of pyrrole-2-carboxylic acid, a versatile building block for accessing potent antibacterial compounds such as pyrrole-2-carboxamides.[1][8]

Design Strategy and Structure-Activity Relationships (SAR)

The potency of pyrrole-based antibacterials is highly dependent on the nature and position of substituents on the heterocyclic ring and its derivatives. A thorough understanding of SAR is crucial for rationally designing compounds with enhanced activity and improved pharmacological profiles.

Key Modification Sites on the Pyrrole-2-Carboxamide Scaffold

The pyrrole-2-carboxamide framework offers several key positions for chemical modification to explore the chemical space and optimize antibacterial potency. The general structure and key sites for derivatization are outlined below.

Caption: Key sites for chemical modification on the pyrrole-2-carboxamide scaffold.

Causality Behind Substituent Choices:

  • N-Substitution (R1): The introduction of substituted benzyl groups at the N1 position has been shown to be a fruitful strategy. For instance, incorporating a 4-chlorobenzyl group can significantly enhance activity.[8] This is often due to a combination of favorable steric and electronic interactions within the target's binding pocket and improved membrane permeability.

  • Amide Substitution (R2): The group attached to the amide nitrogen plays a pivotal role. Different substituted aromatic or aliphatic moieties can be explored. The goal is to optimize interactions (e.g., hydrogen bonding, pi-stacking) with the biological target.

  • Pyrrole Ring Substitution: While this guide focuses on derivatizing the carboxylic acid, substitutions on the pyrrole ring itself (positions C3, C4, C5) are also known to influence activity. Halogenation, for example, can alter the electronic distribution of the ring and improve binding affinity.[1]

Synthesis Protocol: A General Route to Pyrrole-2-Carboxamide Derivatives

This section details a representative, three-step synthesis for preparing a library of pyrrole-2-carboxamide derivatives, starting from commercially available ethyl 1H-pyrrole-2-carboxylate. This protocol is adapted from established methodologies.[8]

Step 1: N-Alkylation of the Pyrrole Ring
  • Rationale: This step introduces the desired substituent at the N1 position, which is a key anchor point for tuning the molecule's properties.

  • Procedure:

    • To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N2 or Ar).

    • Stir the mixture at 0°C for 30 minutes.

    • Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-substituted ethyl pyrrole-2-carboxylate.

Step 2: Saponification to Pyrrole-2-Carboxylic Acid
  • Rationale: The ester must be hydrolyzed to the carboxylic acid to prepare it for amide bond formation in the next step.

  • Procedure:

    • Dissolve the N-substituted ethyl pyrrole-2-carboxylate (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq).

    • Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1.0 M HCl.

    • Extract the carboxylic acid product with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pyrrole-2-carboxylic acid derivative, which is often used in the next step without further purification.[8]

Step 3: Amide Coupling to Form Final Derivatives
  • Rationale: This is the crucial step where the second point of diversity (R2) is introduced by forming an amide bond between the carboxylic acid and a primary or secondary amine.

  • Procedure:

    • Dissolve the pyrrole-2-carboxylic acid (1.0 eq) from Step 2 in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq).

    • Stir at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous Na2SO4, concentrate, and purify by column chromatography to obtain the final pyrrole-2-carboxamide derivative.

Protocols for In Vitro Antibacterial Screening

Once a library of derivatives is synthesized, a systematic screening process is required to identify promising candidates. The following validated protocols are essential for determining antibacterial activity.[9][10][11]

Workflow_Diagram start Synthesized Pyrrole Derivative Library primary_screen Primary Screening: Agar Disk Diffusion start->primary_screen Test Compounds @ fixed concentration analyze_primary Analyze Results: Measure Zone of Inhibition (ZOI) primary_screen->analyze_primary decision1 ZOI > Threshold? analyze_primary->decision1 inactive Inactive / Low Activity decision1->inactive No secondary_screen Secondary Screening (Quantitative): Broth Microdilution for MIC decision1->secondary_screen Yes (Active) analyze_secondary Analyze Results: Determine Minimum Inhibitory Concentration (MIC) secondary_screen->analyze_secondary Test 2-fold serial dilutions hit_compounds Identify Potent 'Hit' Compounds (Low MIC Values) analyze_secondary->hit_compounds advanced_studies Advanced Studies: - Mechanism of Action - Cytotoxicity - In Vivo Models hit_compounds->advanced_studies Lead Optimization

Caption: Experimental workflow for antibacterial screening of new chemical entities.

Protocol 4.1: Agar Disk Diffusion (Qualitative Primary Screen)
  • Principle: This method provides a rapid, qualitative assessment of antibacterial activity.[12] An antimicrobial agent-impregnated disk placed on an agar plate inoculated with a test bacterium will prevent growth, creating a clear zone of inhibition. The size of this zone correlates with the compound's activity.[13]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Sterile blank paper disks (6 mm diameter)

    • Test compound solutions (e.g., 1 mg/mL in DMSO)

    • Positive control (e.g., Ciprofloxacin, 5 µg disk)

    • Negative control (vehicle, e.g., DMSO)

  • Step-by-Step Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.

    • Allow the plate to dry for 5-10 minutes.

    • Aseptically apply sterile paper disks to the agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

  • Self-Validation & Trustworthiness: The protocol is validated by the clear zone of inhibition for the positive control (Ciprofloxacin) and the absence of a zone for the negative control (DMSO). This confirms that the bacteria are susceptible to a known antibiotic and that the solvent has no intrinsic antibacterial activity.

Protocol 4.2: Broth Microdilution (Quantitative MIC Determination)
  • Principle: This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12][14][15]

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL in the final well volume)

    • Test compound stock solutions

    • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Step-by-Step Procedure:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

    • Prepare a bacterial inoculum and dilute it in CAMHB. Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

    • Well 11 serves as the growth control (bacteria, no compound).

    • Well 12 serves as the sterility control (broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (no bacterial growth).

  • Self-Validation & Trustworthiness: The sterility control (Well 12) must be clear, and the growth control (Well 11) must be turbid. The MIC of the standard antibiotic tested concurrently must fall within its established quality control range.[9]

Data Presentation and Interpretation

Table 1: Sample Antibacterial Activity Data (MIC in µg/mL)

Compound IDR1 GroupR2 GroupS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
4a 4-Cl-Benzyl4-MeO-Benzyl4.158.502.10
4b 4-Cl-Benzyl2-Cl-Benzyl2.054.251.05
4c 4-Cl-Benzyl4-F-Benzyl8.202.124.50
Ciprofloxacin --0.50.251.0
Gentamicin --1.00.52.0
Data is hypothetical and for illustrative purposes. Reference values are based on typical ranges. Some pyrrole-2-carboxamide derivatives have shown potent activity with MICs in the 1-12 µg/mL range.[8]

Interpretation:

  • Potency: Lower MIC values indicate higher antibacterial potency.

  • Spectrum of Activity: Compare activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria to determine if a compound has a broad or narrow spectrum.

  • SAR Analysis: By comparing compounds (e.g., 4a vs. 4b vs. 4c), one can deduce the effect of different R2 substituents on antibacterial activity against specific strains. In this hypothetical example, the 2-Cl-Benzyl group (4b) appears to confer the most potent broad-spectrum activity.

Advanced Studies: Elucidating the Mechanism of Action

Identifying a potent 'hit' compound is the first step. Subsequent studies are necessary to understand its mechanism of action (MoA).

  • Target Identification: Pyrrole-containing antibiotics can act via various mechanisms. Some have been found to inhibit essential enzymes like DNA gyrase and/or Topoisomerase IV, which are critical for bacterial DNA replication.[16] Others may disrupt the bacterial cell membrane or induce the production of damaging reactive oxygen species (ROS).[17][18]

  • Computational Approaches: In silico methods like molecular docking can predict and rationalize the binding of lead compounds to potential protein targets, such as DNA gyrase, providing valuable insights to guide further optimization.[15][19]

  • Experimental Validation: Specific enzymatic assays (e.g., DNA gyrase supercoiling assay) or cellular assays (e.g., ROS detection using fluorescent probes) can be employed to experimentally validate the hypothesized MoA.

Conclusion

The pyrrole-2-carboxylic acid scaffold is a highly versatile and validated starting point for the development of novel antibacterial agents. By employing a rational design strategy informed by SAR, efficient chemical synthesis, and robust, standardized in vitro screening protocols, researchers can effectively identify and optimize potent lead compounds. The methodologies outlined in this guide provide a self-validating framework to ensure the generation of reliable and reproducible data, accelerating the discovery pipeline in the critical fight against bacterial infections.

References

  • Gulea, M., & Gîtlan, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
  • Kumar, R., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(4), 2627–2634. [Link]
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Khan, Z., et al. (2024).
  • Cockerill, F. R., et al. (Eds.). (2012). Antimicrobial Susceptibility Testing Protocols. Humana Press. [Link]
  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]
  • Isenberg, H. D. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. ASM Press. [Link]
  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Anonymous. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]
  • Gulea, M., & Gîtlan, A. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
  • Al-Salahi, R., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-58. [Link]
  • Plavec, J., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
  • Gulea, M., & Gîtlan, A. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odessa University. [Link]
  • Bantia, S., et al. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents.
  • Yue, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum.
  • Bijev, A., et al. (2000). Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain. Die Pharmazie, 55(8), 568-71. [Link]
  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19163-19181. [Link]
  • He, H., et al. (2007). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM.
  • Salgado, H. R. N., et al. (2004). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
  • Gulea, M., & Gîtlan, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Akbaşlar, D., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Reports. [Link]
  • El-Sayed, W. M., et al. (2024). Relation between chemical structure and microbial activity of compounds (2a, 3c, 4d, 5a and 5c).

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Application Note & Protocol: High-Throughput Screening and Validation of Pyrrole Compounds as MmpL3 Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in tuberculosis research.

Introduction: The Critical Role of MmpL3 in Mycobacterium tuberculosis and the Promise of Pyrrole Inhibitors

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This crisis underscores the urgent need for novel therapeutics that act on previously unexploited cellular targets. A highly promising target in this regard is the Mycobacterial Membrane Protein Large 3 (MmpL3).[2]

MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids.[3][4] Mycolic acids are the defining lipid component of the unique and impermeable mycobacterial outer membrane, which is central to the bacterium's intrinsic drug resistance and survival within the host.[5] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a subsequent breakdown in cell wall integrity, ultimately resulting in bacterial death.[6][7] The essentiality of MmpL3 for Mtb viability makes it an exquisitely vulnerable target for therapeutic intervention.[6][8]

Pyrrole-containing compounds, such as the 1,5-diarylpyrrole derivative BM212, have emerged as a potent class of MmpL3 inhibitors.[9][10] These compounds have demonstrated significant activity against drug-resistant clinical isolates and intracellular Mtb.[9] The diverse chemical scaffolds of MmpL3 inhibitors, including pyrroles, highlight the promiscuity of this target and offer a rich landscape for drug discovery.[3][11] This application note provides a detailed, multi-faceted protocol for the identification, validation, and characterization of novel pyrrole-based MmpL3 inhibitors.

Experimental Strategy: A Multi-tiered Approach to Inhibitor Validation

A robust and reliable assessment of MmpL3 inhibition requires a multi-pronged approach that progresses from broad, high-throughput screening to specific, mechanism-of-action studies. This ensures that promising compounds are not only potent inhibitors of Mtb growth but also act specifically through the MmpL3 target, while exhibiting minimal off-target effects and host cell toxicity.

Our proposed workflow is designed to systematically validate pyrrole compounds as MmpL3 inhibitors:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Specificity cluster_2 Tier 3: Mechanism of Action & Off-Target Effects A Whole-Cell Growth Inhibition Assay (MIC Determination) B Lipid Profile Analysis (TMM Accumulation Assay) A->B Potent Hits C MmpL3 Hypomorph Strain Assay B->C Confirmed MmpL3 Phenotype D Proton Motive Force (PMF) Dissipation Assay C->D Target Specificity Confirmed E Cytotoxicity Assays D->E Direct MmpL3 Binders

Figure 1: A multi-tiered workflow for the validation of MmpL3 inhibitors.

Tier 1: Primary Screening - Whole-Cell Growth Inhibition

The initial step involves a high-throughput screen to identify pyrrole compounds that inhibit the growth of Mtb. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of a compound that prevents visible growth of Mtb. A colorimetric readout using a metabolic indicator like resazurin provides a sensitive and scalable method for assessing bacterial viability.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Pyrrole compounds dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 96-well microplates

Procedure:

  • Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrrole compounds in 7H9 broth in a 96-well plate. The final concentration range should typically span from 0.01 to 100 µM. Include a DMSO-only control.

  • Inoculation: Adjust the Mtb culture to a final density of approximately 5 x 10^5 CFU/mL in 7H9 broth and add to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • Readout: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration where the blue color is retained.

Data Interpretation: Compounds exhibiting potent MIC values (typically in the low micromolar or nanomolar range) are prioritized for further investigation.

Table 1: Hypothetical MIC Values for Novel Pyrrole Compounds against M. tuberculosis H37Rv

Compound IDChemical ScaffoldMIC (µM)
PYR-0011,5-Diarylpyrrole0.25
PYR-002Pyrrole-2-carboxamide0.10
PYR-003Substituted Pyrrole5.50
IsoniazidPositive Control0.05
DMSONegative Control>100

Tier 2: Target Engagement & Specificity

Once potent inhibitors are identified, it is crucial to confirm that their antibacterial activity is mediated through the inhibition of MmpL3.

Protocol 4.1: Lipid Profile Analysis via Thin-Layer Chromatography (TLC)

Principle: Inhibition of MmpL3 leads to a characteristic accumulation of its substrate, TMM, and a corresponding decrease in downstream lipid products like trehalose dimycolate (TDM).[6] This can be visualized by radiolabeling lipids and separating them by TLC.

Materials:

  • Mtb H37Rv

  • [1,2-¹⁴C]acetate

  • Pyrrole compounds

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (silica gel 60)

  • Developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

  • Phosphorimager or X-ray film

Procedure:

  • Bacterial Culture and Labeling: Grow Mtb H37Rv to mid-log phase. Add the test compound at a concentration of 5-10x its MIC. Subsequently, add [¹⁴C]acetate and incubate for 24 hours.

  • Lipid Extraction: Harvest the bacterial cells, wash, and extract total lipids using a mixture of chloroform and methanol.

  • TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualization: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

Data Interpretation: A significant increase in the intensity of the TMM spot and a decrease in the TDM spot in compound-treated samples compared to the DMSO control is a strong indicator of MmpL3 inhibition.[6]

Protocol 4.2: MmpL3 Hypomorph Strain Assay

Principle: An Mtb strain with reduced MmpL3 expression (a hypomorph) will be hypersensitive to compounds that specifically target MmpL3.[12][13] This provides genetic evidence of on-target activity.

Materials:

  • Mtb H37Rv wild-type strain

  • Mtb mmpL3-TetON conditional knockdown strain

  • 7H9 broth with and without anhydrotetracycline (ATc)

  • Pyrrole compounds

Procedure:

  • Culture Preparation: Grow both the wild-type and mmpL3-TetON strains in 7H9 broth containing ATc to maintain normal MmpL3 expression.

  • MmpL3 Depletion: Wash the mmpL3-TetON cells to remove ATc and resuspend them in fresh media with and without ATc. Culture for several generations to achieve MmpL3 depletion in the "-ATc" condition.

  • MIC Determination: Determine the MIC of the pyrrole compounds against the wild-type and the mmpL3-TetON strain in the presence and absence of ATc, as described in Protocol 3.1.

Data Interpretation: A significant decrease (typically >4-fold) in the MIC of a compound against the MmpL3-depleted strain (-ATc) compared to the wild-type or the ATc-replete strain is a strong confirmation of MmpL3 as the primary target.[12]

Tier 3: Mechanism of Action & Off-Target Effects

While a compound may specifically inhibit MmpL3, it is important to understand the precise mechanism and rule out potential off-target effects that could lead to toxicity.

Protocol 5.1: Proton Motive Force (PMF) Dissipation Assay

Principle: MmpL3 is a proton-substrate antiporter, and its function is dependent on the proton motive force (PMF).[14][15] Some compounds may indirectly inhibit MmpL3 by dissipating the PMF.[4] This assay distinguishes between direct MmpL3 binders and PMF uncouplers.

Materials:

  • Mycobacterium smegmatis (a non-pathogenic, faster-growing surrogate for Mtb)

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye

  • Pyrrole compounds

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for PMF dissipation

Procedure:

  • Bacterial Culture: Grow M. smegmatis to mid-log phase.

  • Cell Preparation: Wash and resuspend the cells in a suitable buffer.

  • Dye Loading: Add DiSC₃(5) to the cell suspension. The dye will be taken up by the cells and its fluorescence will be quenched.

  • Compound Addition: Add the pyrrole compounds at various concentrations.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer.

Data Interpretation: A rapid increase in fluorescence upon compound addition indicates dissipation of the membrane potential (a component of the PMF).[14] Compounds that do not cause a significant increase in fluorescence are more likely to be direct inhibitors of MmpL3.[3]

Protocol 5.2: In Vitro Cytotoxicity Assays

Principle: To be a viable drug candidate, a compound must be selectively toxic to Mtb while showing minimal toxicity to host cells.[1] A panel of cytotoxicity assays against relevant mammalian cell lines is essential.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung, THP-1 or RAW 264.7 for macrophages)[1][16]

  • Cell culture media and supplements

  • Pyrrole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagents

  • 96-well cell culture plates

Procedure (MTT Assay Example):

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Data Interpretation: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound. The selectivity index (SI), calculated as CC₅₀ / MIC, is a critical parameter. A higher SI value indicates greater selectivity for the bacterium over host cells.

Table 2: Hypothetical Cytotoxicity and Selectivity Index of Lead Pyrrole Compounds

Compound IDMIC (µM)CC₅₀ (HepG2, µM)Selectivity Index (SI)
PYR-0010.25>100>400
PYR-0020.1025250
DoxorubicinPositive Control0.5N/A

Conclusion: A Pathway to Novel Anti-TB Therapeutics

The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of pyrrole compounds as MmpL3 inhibitors. By progressing through this tiered approach, researchers can confidently identify and validate compounds that not only exhibit potent anti-tubercular activity but also demonstrate a specific on-target mechanism with a favorable safety profile. This rigorous, evidence-based methodology is crucial for advancing promising lead compounds through the drug development pipeline and contributing to the global effort to combat tuberculosis.

References

  • Grzegorzewicz, M., et al. (2012). MmpL3 is the cellular target of the antitubercular pyrrole derivative BM212. Antimicrobial Agents and Chemotherapy, 56(6), 2983-2991.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 711-724.
  • La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy, 56(6), 324-331.
  • Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(10), 5375-5385.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11686-11706.
  • La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy, 56(6), 324-331.
  • Ames, L., et al. (2025). Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. ACS Infectious Diseases, 11(9), 2523-2533.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Testing of MmpL3-IN-1.
  • CSU STR
  • La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy, 56(6), 324-331.
  • Ames, L., et al. (2025). Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. ACS Infectious Diseases, 11(9), 2523-2533.
  • Li, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 362.
  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00343-21.
  • Lechartier, B., et al. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv.
  • Lechartier, B., et al. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 65(11), e00880-21.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11686-11706.
  • Le, C., et al. (2021).
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11686-11706.
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 711-724.
  • Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(10), 5375-5385.
  • Stevens, C. M., et al. (2022). The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation. Proceedings of the National Academy of Sciences, 119(33), e2210818119.
  • Zhang, B., et al. (2019). MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. Proceedings of the National Academy of Sciences, 116(26), 13006-13011.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11686-11706.
  • Remmel, R. P., et al. (2022). Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors. Proceedings of the National Academy of Sciences, 119(33), e2203117119.
  • Wright, W. F., et al. (2021). Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria. mBio, 12(4), e01344-21.
  • Remmel, R. P., et al. (2022). Quantification of in vitro interactions between MmpL3 and binding partners by surface plasmon resonance. Scientific Reports, 12(1), 1-13.
  • Remmel, R. P., et al. (2022). Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis. mBio, 13(5), e01549-22.
  • Stevens, C. M., et al. (2022). The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation. Proceedings of the National Academy of Sciences, 119(33), e2210818119.
  • Remmel, R. P., et al. (2022). Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis. mBio, 13(5), e01549-22.
  • Li, W., et al. (2019). Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. ACS Infectious Diseases, 5(5), 711-724.
  • Williams, J. T., et al. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in Microbiology, 12, 706950.
  • Li, W., et al. (2019). Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. ACS Infectious Diseases, 5(5), 711-724.
  • Kumar, A., et al. (2020). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ACS Infectious Diseases, 6(12), 3329-3340.
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 711-724.
  • Degiacomi, G., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Molecules, 25(11), 2675.
  • Remmel, R. P., et al. (2022). Titration of MmpL3 in the M. tuberculosis conditional knockdown and its impact on drug susceptibility. Scientific Reports, 12(1), 1-13.
  • Ram-Moham, S., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Expert Opinion on Therapeutic Targets, 24(9), 897-907.

Sources

The Versatile Scaffolding of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid stands out as a molecule of significant interest. Its unique arrangement of a reactive acetyl group, a modifiable carboxylic acid, and a stable N-methylated pyrrole core makes it a versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in key synthetic transformations, empowering researchers to leverage its full potential.

The primary significance of this pyrrole derivative is underscored by its role as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1][2] This connection highlights the industrial relevance and pharmaceutical importance of mastering the chemistry of this building block. Beyond this established application, its functional handles open doors to a wide array of chemical modifications, making it a valuable starting material for generating libraries of novel compounds for drug discovery and materials science.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to yellow solidCommercial Supplier Data
Melting Point 158-162 °CCommercial Supplier Data
Solubility Soluble in methanol, DMSO, and DMFCommercial Supplier Data
CAS Number 339011-93-7

Core Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the carboxylic acid at the C2 position and the acetyl group at the C4 position. These sites allow for orthogonal chemical modifications, enabling a stepwise and controlled construction of more complex molecules.

Application 1: Amide Bond Formation - A Gateway to Bioactive Molecules

The carboxylic acid moiety is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments and introducing functionalities that can modulate pharmacological properties. The synthesis of Sunitinib and its analogues heavily relies on the efficient coupling of the pyrrole carboxylic acid with various amines.[2]

Causality in Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) are frequently employed. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt acts as a scavenger for any generated dicyclohexylurea (if DCC were used) and suppresses side reactions, leading to cleaner products and higher yields. The choice of a non-protic polar solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is crucial to ensure the solubility of the reactants and to facilitate the reaction.

Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Start This compound + Amine Activate Add Coupling Reagent (e.g., EDC/HOBt) in an aprotic solvent (e.g., DCM) Start->Activate Couple Stir at room temperature to allow amide bond formation Activate->Couple Quench Aqueous work-up to remove water-soluble byproducts Couple->Quench Extract Extraction with an organic solvent Quench->Extract Purify Purification by column chromatography or recrystallization Extract->Purify Product Target Amide Purify->Product

Caption: General workflow for amide bond formation.

Detailed Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

This protocol is a representative procedure for the amide coupling of this compound with N,N-diethylethylenediamine, a key step in the synthesis of Sunitinib precursors.

  • Materials:

    • This compound (1.0 eq)

    • N,N-diethylethylenediamine (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.3 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.3 eq) and triethylamine (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add N,N-diethylethylenediamine (1.2 eq) to the reaction mixture.

    • In a separate flask, dissolve EDC·HCl (1.5 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

Application 2: Knoevenagel Condensation - Extending Conjugation and Building Complexity

The acetyl group at the C4 position provides a handle for carbon-carbon bond formation, most notably through reactions like the Knoevenagel condensation. This reaction involves the condensation of the ketone with an active methylene compound, catalyzed by a weak base, leading to the formation of an α,β-unsaturated system.[3] This transformation is valuable for extending the conjugation of the pyrrole system and for introducing new functionalities that can be further elaborated.

Causality in Experimental Choices: The Knoevenagel condensation is typically catalyzed by a mild base such as piperidine or pyridine.[4] These bases are strong enough to deprotonate the active methylene compound to form the nucleophilic enolate, but not so strong as to cause self-condensation of the acetyl group. The reaction is often carried out in a solvent like ethanol or toluene, and may require heating to drive the dehydration of the intermediate aldol addition product to completion. The removal of water, for instance by using a Dean-Stark apparatus, can also be employed to shift the equilibrium towards the condensed product.

Workflow for Knoevenagel Condensation:

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Isolation & Purification Start This compound + Active Methylene Compound Catalyst Add a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol) Start->Catalyst Heat Heat the reaction mixture to reflux to promote condensation and dehydration Catalyst->Heat Cool Cool the reaction mixture to induce precipitation Heat->Cool Filter Filter the solid product and wash with cold solvent Cool->Filter Purify Recrystallize to obtain the pure product Filter->Purify Product α,β-Unsaturated Product Purify->Product

Caption: General workflow for the Knoevenagel condensation.

Detailed Protocol 2: Representative Knoevenagel Condensation with Malononitrile

This protocol illustrates the condensation of the acetyl group with malononitrile, a common active methylene compound, to form a vinyl-dinitrile derivative.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure condensed product.

Future Outlook and Advanced Applications

The synthetic potential of this compound is far from exhausted. Future research directions could explore:

  • Derivatization of the Acetyl Group: Beyond condensation, the acetyl group can be reduced to an alcohol, converted to an oxime, or used in aldol reactions to introduce further complexity.

  • Multicomponent Reactions: The bifunctional nature of this building block makes it an ideal candidate for multicomponent reactions, allowing for the rapid assembly of complex molecules in a single step.

  • Solid-Phase Synthesis: Immobilization of the molecule on a solid support via its carboxylic acid could enable the high-throughput synthesis of pyrrole-based compound libraries for biological screening.[5]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its established role in the synthesis of Sunitinib is a testament to its industrial importance. The detailed protocols provided herein for amide bond formation and Knoevenagel condensation serve as a practical guide for researchers to harness the reactivity of its key functional groups. By understanding the principles behind the experimental choices and exploring the full range of its chemical reactivity, scientists and drug development professionals can continue to unlock new avenues for the creation of novel and impactful molecules.

References

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589. [Link]
  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
  • Google Patents. (n.d.). Preparation method of sunitinib intermediate. (CN103319392A).
  • Google Patents. (n.d.). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (US20110092717A1).
  • ResearchGate. (n.d.). The synthetic route of sunitinib derivatives by modification of solvent-exposed region.
  • PubChem. (n.d.). This compound.
  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic letters, 4(15), 2601–2603. [Link]
  • Wikipedia contributors. (2023). Acetylation. In Wikipedia, The Free Encyclopedia.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108.
  • Taber, D. F., & Neubert, P. (2015). The Paal-Knorr Pyrrole Synthesis. Organic reactions.
  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Ghandi, M., & Aryan, R. (2013). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Tetrahedron, 69(1), 159-164. [Link]
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). The solid phase synthesis of 1,3,5-trisubstituted pyrroles. Tetrahedron letters, 38(27), 4943-4946. [Link]

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Strategic Derivatization of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic Acid for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed guide for the strategic derivatization of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a bifunctional molecule offering two distinct points for chemical modification. By targeting the C2-carboxylic acid and the C4-acetyl group, researchers can rapidly generate a diverse library of novel compounds. This guide presents validated, step-by-step protocols for amide bond formation and ketone derivatization, explains the chemical rationale behind procedural choices, and discusses strategies for library design aimed at maximizing biological relevance for high-throughput screening.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents is a primary objective in drug development. Pyrrole-based compounds are of particular interest due to their prevalence in natural products and their proven track record as effective drugs.[2][3] The starting scaffold, this compound, possesses two chemically orthogonal functional groups: a carboxylic acid and a ketone. This bifunctionality is ideal for combinatorial chemistry, allowing for the creation of a diverse library of analogues from a single, readily accessible core.

  • The Carboxylic Acid (C2 position): This group is a versatile handle for forming amide bonds. Amides are one of the most common functional groups in approved drugs, prized for their metabolic stability and ability to participate in hydrogen bonding, a key interaction for target binding.[4]

  • The Acetyl (Ketone) Group (C4 position): The ketone provides an electrophilic carbon that can readily undergo condensation reactions with nucleophiles like hydrazines and hydroxylamines to form hydrazones and oximes, respectively.[5] These modifications can significantly alter the compound's steric and electronic profile, introducing new pharmacophoric features.

This application note provides detailed protocols to exploit these functionalities, enabling research teams to efficiently synthesize a library of derivatives for biological evaluation.

Strategic Synthesis: Core Protocols

Two primary strategies are presented for the derivatization of the parent molecule. Each protocol is designed to be robust and adaptable for the creation of a multi-compound library.

Protocol I: Amide Library Synthesis via Carboxylic Acid Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.[6] While numerous coupling reagents exist, this protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), a highly efficient reagent that minimizes side reactions and is effective even with moderately hindered substrates.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Starting Material (Pyrrole Acid) D Dissolve Pyrrole Acid in DCM A->D B Prepare Amine Solution (1.2 eq) F Add Amine Solution Stir 2-4h @ RT B->F C Prepare TBTU/DIPEA Solution (TBTU: 2.0 eq, DIPEA: 0.25 eq) E Add TBTU/DIPEA Solution Stir 15 min @ RT (Acid Activation) C->E D->E E->F G Monitor Reaction (TLC or LC-MS) F->G H Aqueous Work-up (Wash with 1M HCl, sat. NaHCO3, Brine) G->H Reaction Complete I Dry Organic Layer (Na2SO4 or MgSO4) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography (e.g., EtOAc/Hexane gradient) J->K L Characterize Product (NMR, LC-MS, HRMS) K->L M Store for Screening L->M

Caption: Workflow for TBTU-mediated amide library synthesis.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add TBTU (2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 0.25 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Successful activation results in the formation of an active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. This sequence removes unreacted amine, residual acid, and the water-soluble byproducts of the coupling agent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling ReagentAdvantagesDisadvantages & Work-up Considerations
TBTU / HBTU High efficiency, fast reaction times, low racemization.[8]Byproducts are water-soluble, simplifying purification with an aqueous wash.[7]
EDC / HOBt Water-soluble carbodiimide; byproduct is easily removed by aqueous wash.[6]Can be less effective for hindered substrates; HOBt is an explosive hazard when dry.
DCC Inexpensive and effective coupling agent.[9]Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be removed by filtration.
Protocol II: Hydrazone/Oxime Synthesis via Ketone Condensation

The C4-acetyl group provides a second, independent site for derivatization. Condensation with a hydrazine or hydroxylamine derivative under mildly acidic conditions yields a stable hydrazone or oxime, respectively. This reaction is highly reliable and introduces significant structural diversity.[5]

Caption: General scheme for hydrazone/oxime formation.

  • Preparation: Dissolve the this compound (or an amide derivative from Protocol I) (1.0 eq) in ethanol (0.2 M).

  • Reagent Addition: Add the desired hydrazine or hydroxylamine hydrochloride salt (1.5 eq) to the solution. If using a hydrochloride salt, add a base such as sodium acetate (2.0 eq) to liberate the free nucleophile.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the ketone's carbonyl oxygen, thereby activating it for nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS. In many cases, the product will precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. If a precipitate does not form, concentrate the reaction mixture and purify the residue by flash column chromatography.

  • Characterization: Confirm the structure of the resulting hydrazone or oxime derivative by NMR and HRMS.

Reagent ClassExample ReagentResulting Functional GroupRationale for Inclusion
Hydrazines PhenylhydrazinePhenylhydrazoneIntroduces an aromatic ring, increasing potential for π-stacking interactions.
IsonicotinohydrazideAcylhydrazoneAdds a basic pyridine ring, which can improve solubility and serve as a hydrogen bond acceptor.
Hydroxylamines Hydroxylamine HClOximeA smaller modification, useful for probing the steric tolerance of a binding pocket.
O-Benzylhydroxylamine HClO-Benzyl oximeAdds a larger, lipophilic benzyl group.

Library Design and Biological Screening

The goal of derivatization is to create a library of compounds with diverse physicochemical properties to explore the structure-activity relationship (SAR) around the pyrrole scaffold.

  • Property Diversification: When selecting amines and hydrazines, choose a set that spans a range of properties. Include small aliphatic amines, aromatic amines, basic amines (e.g., containing a piperidine), and acidic amines (e.g., amino acids). This variation will modulate key drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility.

  • Potential Biological Targets: Pyrrole derivatives have demonstrated a wide array of biological activities.[1] Based on existing literature, libraries generated from this scaffold could be screened against targets relevant to:

    • Oncology: Many pyrrole-containing compounds exhibit antiproliferative activity against various cancer cell lines.[3][10]

    • Inflammation: Some pyrrole derivatives are known inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[11]

    • Infectious Diseases: The pyrrole scaffold is found in compounds with antibacterial and antifungal properties.[12]

Conclusion

This guide provides a robust and scientifically grounded framework for the derivatization of this compound. By systematically modifying the C2-carboxylic acid and C4-acetyl functionalities using the detailed protocols herein, researchers can efficiently generate diverse chemical libraries. This strategic approach, combining versatile chemical synthesis with rational library design, is a powerful method for accelerating the discovery of novel, biologically active agents for further development in therapeutic research.

References

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
  • Abdellatif KRA, et al. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2017;22(12):2229.
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  • Mocerino M, et al. Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. 2020;208:112752.
  • Scriven E, et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021;23:7132-7140.
  • Patel NC, et al. Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society. 2015;19(1):40-47.
  • Vasile CG, et al. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. 2020;25(24):5934.
  • Google Patents. A process for amidation of pyrrole carboxylate compounds. Google Patents.
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  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631.
  • Klimova I, et al. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. 2023;28(13):5006.
  • Reed R, et al. Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. 1953;75(5):1120-1122.
  • Unciti-Broceta A, et al. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. 2015;13(12):3534-3550.
  • Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Chemsrc.
  • Walter H. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia. 2002;56(7):353-358.
  • PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. PubChem.
  • Kumar S, et al. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie. 2021;354(1):e2000213.
  • Goldys A, McErlean C. Activation and coupling of pyrrole-1-carboxylic acid in the formation of pyrrole N-carbonyl compounds. The Journal of Organic Chemistry. 2011;76(1):204-209.
  • Gu H, et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry. 2013;85(23):11458-11465.
  • van Leeuwen S, et al. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. 2004;1058(1-2):107-112.
  • Mote G, et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. 2015;7(2):153-159.
  • Marcinkowska M, et al. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. 2024;2024(1):M1821.

Sources

Application Notes & Protocols: Foundational In Vitro Assay Development for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Chemical Entity

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a small molecule with a defined chemical structure, yet its biological activities and potential therapeutic applications remain largely unexplored[1][2]. The initial characterization of such a novel chemical entity (NCE) is a critical phase in the drug discovery pipeline. This document provides a structured, multi-tiered approach for establishing a foundational in vitro assay cascade to elucidate the bioactivity of this compound.

As a Senior Application Scientist, this guide is designed to be more than a list of procedures. It explains the causal logic behind the experimental choices, ensuring that each step builds upon the last to create a self-validating and comprehensive preliminary profile of the compound. We will proceed from broad, phenotypic assessments to more specific, target-based assays.

Tier 1: Foundational Assessment of Bioactivity and Cytotoxicity

The first crucial step is to determine if this compound exerts any effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent experiments. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4].

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells[3][4]. The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells[5].

Workflow for Initial Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) treat_cells Treat Cells with Compound (24-72h incubation) prep_cells->treat_cells Allow cells to adhere overnight prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells add_mtt Add MTT Reagent (e.g., 0.5 mg/mL) treat_cells->add_mtt Remove treatment medium incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize Dissolve formazan crystals read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate % Viability and Determine IC50 read_absorbance->calc_ic50

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a synthesized standard procedure based on established methodologies[3][5][6].

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa for cancer, HEK293 for general cytotoxicity)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium[5][6]. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO only).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Incubate for a predetermined time (e.g., 24, 48, or 72 hours)[6].

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[3].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator[3][5]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[6]. Mix thoroughly by pipetting or placing the plate on an orbital shaker for 15 minutes[6].

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[3]. A reference wavelength of >650 nm can be used to subtract background absorbance[3].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Interpretation
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.250100%
0.11.24599.6%
11.18895.0%
100.87570.0%
500.61349.0%
1000.35028.0%
Table 1: Example data from an MTT assay. The IC₅₀ value is determined to be approximately 50 µM.
Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays

If the compound shows bioactivity without immediate, high cytotoxicity, the next logical step is to investigate its potential as an enzyme inhibitor. This is a common mechanism of action for small molecule drugs[7][8].

Principle of Enzyme Inhibition Assays

These assays measure the rate of an enzymatic reaction by monitoring the consumption of a substrate or the formation of a product over time. The activity is measured in the absence and presence of the inhibitor. A reduction in the reaction rate indicates inhibition[9]. The goal is to determine the IC₅₀ of the inhibitor and, subsequently, its mechanism of action (e.g., competitive, non-competitive)[8][9].

Workflow for Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks setup_plate Add Buffer, Enzyme, and Inhibitor to 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme with Inhibitor (10-15 min) setup_plate->pre_incubate start_reaction Initiate Reaction by Adding Substrate pre_incubate->start_reaction Allows inhibitor binding measure_rate Measure Product Formation (Kinetic or Endpoint Reading) start_reaction->measure_rate calc_inhibition Calculate % Inhibition vs. Control measure_rate->calc_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->determine_ic50 mode_of_inhibition Determine Mode of Inhibition (e.g., Lineweaver-Burk Plot) determine_ic50->mode_of_inhibition Further experiments required

Caption: A generalized workflow for screening and characterizing an enzyme inhibitor.

Detailed Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework. Specifics (buffer, substrate, detection method) must be optimized for the enzyme of interest[10].

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer optimized for enzyme activity

  • This compound

  • 96-well microplate (UV-transparent or black, depending on detection method)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (including a vehicle control), and the enzyme solution[9].

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the compound to bind to the enzyme before the substrate is introduced[9].

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Rate Measurement: Immediately place the plate in a microplate reader and measure product formation (or substrate depletion) over time (kinetic assay) or after a fixed time point (endpoint assay). The rate of reaction is determined from the initial linear portion of the progress curve[9].

  • Data Analysis for IC₅₀: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot % inhibition versus log[Inhibitor] to determine the IC₅₀ value.

  • Mechanism of Action (MoA) Study: To determine the mode of inhibition, perform the assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration[8][9]. Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition (e.g., intersecting at the y-axis for competitive inhibition)[9].

Tier 3: Target Engagement - Receptor Binding Assays

If the compound's activity cannot be attributed to direct enzyme inhibition, or to explore other mechanisms, assessing its ability to bind to cellular receptors is a critical next step. Radioligand binding assays are a classic and powerful tool for this purpose[11][12].

Principle of Receptor Binding Assays

These assays measure the direct interaction of a ligand with a receptor. In a competition assay, a fixed concentration of a labeled ligand (usually radioactive) that is known to bind the receptor is incubated with the receptor source (e.g., cell membranes). The unlabeled test compound is added at increasing concentrations, and its ability to displace the labeled ligand is measured. This allows for the determination of the test compound's binding affinity (Kᵢ)[11][13].

Workflow for a Competition Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Source (e.g., Cell Membranes) incubate Incubate Receptor, Radioligand, and Test Compound Together prep_membranes->incubate prep_ligands Prepare Radioligand and Serial Dilutions of Test Compound prep_ligands->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate Reach equilibrium quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify plot_data Plot % Bound vs. [Test Compound] quantify->plot_data calc_ki Determine IC50 and Calculate Ki using Cheng-Prusoff plot_data->calc_ki

Caption: Workflow for determining compound binding affinity via a competition assay.

Detailed Protocol: Competition Radioligand Binding Assay

This protocol outlines a standard filtration-based assay[11][12].

Materials:

  • Receptor source: cell membranes or purified receptor expressing the target of interest.

  • Radioligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • This compound.

  • Binding buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold/cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In reaction tubes, combine the binding buffer, the receptor preparation, a single concentration of the radioligand (typically at or below its Kᴅ), and varying concentrations of the unlabeled test compound[11].

  • Control Wells:

    • Total Binding: Contains receptor, buffer, and radioligand only.

    • Non-specific Binding (NSB): Contains receptor, buffer, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the reaction tubes for a sufficient time to reach binding equilibrium. The time and temperature are receptor-dependent.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through)[12].

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant[11].

Expected Data Outcome
Compound Conc. (nM)CPM (Counts Per Minute)% Specific Binding
Total Binding15,000100%
NSB1,0000%
0.114,95099.6%
114,20094.3%
1011,50075.0%
1007,80048.6%
10002,1007.9%
Table 2: Example data from a radioligand binding assay. The IC₅₀ is approximately 100 nM. Using the Cheng-Prusoff equation, the Kᵢ can then be calculated.
Conclusion

This application note provides a logical, tiered framework for the initial in vitro characterization of this compound. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific mechanistic assays like enzyme inhibition and receptor binding, researchers can efficiently build a comprehensive profile of this novel compound. Each protocol is a self-validating system designed for reproducibility and trustworthiness, providing a solid foundation for further investigation in the drug discovery process.

References
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  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
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  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
  • Karakas, C., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
  • Manzo, E., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. [Link]
  • Laug, L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Hulme, E.C. (2020). In vitro receptor binding assays: General methods and considerations.
  • Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
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  • Patil, S., et al. (2025). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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  • Shapiro, A.B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Oxford Mastering Biology. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Link]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • Sim, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
  • Bakunov, S.A., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
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Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating the Antiproliferative Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole Derivatives and the Need for Robust Antiproliferative Assays

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] In oncology, pyrrole derivatives have emerged as a promising class of anticancer agents, with some compounds acting as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[2][3][4][5] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is a frontline therapy for advanced renal cell carcinoma.[5] The anticancer activity of many pyrrole-containing compounds stems from their ability to inhibit critical enzymes like tyrosine kinases (e.g., VEGFR, EGFR), disrupt microtubule polymerization, or induce programmed cell death (apoptosis).[2][6][7][8][9]

The successful development of novel pyrrole-based anticancer therapeutics hinges on the accurate and reproducible assessment of their antiproliferative effects. Cell-based assays are indispensable tools in this process, providing a physiologically relevant context to quantify a compound's ability to inhibit cell growth, induce cytotoxicity, or alter cellular functions. This guide provides a comprehensive overview of key cell-based assays, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices to ensure data integrity and trustworthiness.

Part 1: Foundational Assays for Quantifying Antiproliferative Effects

The initial screening of novel compounds typically involves assays that measure overall cell viability or cytotoxicity. These assays are crucial for determining the concentration-dependent effects of a compound and calculating key parameters like the half-maximal inhibitory concentration (IC50).

MTT Assay: Assessing Metabolic Activity as an Indicator of Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]

Causality Behind Experimental Choices:

  • Why measure metabolic activity? A reduction in metabolic activity is often one of the earliest indicators of cellular stress or cytotoxicity induced by a compound. It provides a robust and sensitive measure of the compound's impact on cell health.

  • Why use serum-free media during MTT incubation? Serum components can interfere with the reduction of MTT, leading to inaccurate results.[11] Using serum-free media ensures that the observed color change is primarily due to cellular enzymatic activity.

  • Why is formazan solubilization necessary? The formazan crystals are insoluble in aqueous culture medium.[12] A solubilizing agent, such as DMSO or an SDS-HCl solution, is required to dissolve the crystals, allowing for accurate spectrophotometric quantification.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well plate treat 2. Treat with Pyrrole Derivatives seed->treat 24h incubation add_mtt 3. Add MTT Reagent treat->add_mtt Treatment duration (e.g., 48-72h) incubate 4. Incubate (2-4 hours) add_mtt->incubate solubilize 5. Solubilize Formazan incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrrole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Harvest cells and perform a viable cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase during treatment.[12] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[10] Incubate for 2-4 hours at 37°C, protected from light.[12]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium without disturbing the purple formazan crystals.[12] Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

    • Plot % Cell Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Range/ValueRationale
Cell Seeding Density 1,000 - 100,000 cells/wellCell line dependent; must ensure exponential growth during the assay.[12]
Compound Incubation 24 - 72 hoursCompound and cell line dependent; allows sufficient time for antiproliferative effects to manifest.
MTT Incubation 2 - 4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself.[12]
Absorbance Wavelength 550 - 600 nmPeak absorbance for the formazan product.[10]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is another robust and widely used colorimetric method that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number.[13]

Causality Behind Experimental Choices:

  • Why measure total protein? Unlike the MTT assay, which measures metabolic activity, the SRB assay measures total biomass. This makes it less susceptible to interference from compounds that might alter mitochondrial function without being cytotoxic.[13]

  • Why fix cells with TCA? Trichloroacetic acid (TCA) fixation is a critical step that precipitates and immobilizes cellular proteins, preventing their loss during subsequent washing steps and ensuring accurate staining.[15]

  • Why wash with acetic acid? Washing with 1% acetic acid removes unbound SRB dye, reducing background noise and increasing the signal-to-noise ratio.[14][15]

Detailed Protocol: SRB Assay

Materials:

  • As per MTT assay, but replace MTT and solubilization solution with:

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.[16]

  • Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins.[15]

  • Drying: Allow the plate to air-dry completely. This step is crucial for consistent results.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][15]

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[14]

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm.[15][16]

  • Data Analysis: Calculate % cell growth inhibition and IC50 values as described for the MTT assay.

Colony Formation (Clonogenic) Assay: Assessing Long-Term Survival

The clonogenic assay is the gold standard for measuring the long-term reproductive integrity of cells after treatment.[17] It assesses the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[18][19] This assay is particularly valuable because it distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, which short-term assays like MTT or SRB may not.[20]

Causality Behind Experimental Choices:

  • Why assess long-term survival? A compound may cause temporary growth arrest from which cells can recover. The clonogenic assay determines if the antiproliferative effect is permanent, leading to reproductive cell death.

  • Why a low seeding density? A low density is essential to ensure that the resulting colonies are derived from single cells and are spatially distinct for accurate counting.

  • Why incubate for 1-3 weeks? This extended incubation period allows sufficient time for a single cell to proliferate into a visible colony of at least 50 cells.[19]

Detailed Protocol: Colony Formation Assay

Materials:

  • 6-well or 12-well culture plates

  • Fixation solution (e.g., 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol)

  • Staining solution (0.5% w/v crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrrole derivative for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO2, until visible colonies form in the control wells.

  • Fixation and Staining: Discard the medium, gently wash the wells with PBS, and add 1 mL of fixation solution. After 15 minutes, remove the fixative and add 1 mL of 0.5% crystal violet solution for 15-30 minutes.[19][21]

  • Washing and Counting: Gently wash the plates with water to remove excess stain and allow them to air-dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Part 2: Mechanistic Assays - Unraveling the "How"

Once a compound's antiproliferative activity is confirmed, the next crucial step is to elucidate its mechanism of action. Does it halt the cell cycle? Does it trigger programmed cell death? The following assays provide these critical insights.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents, including some pyrrole derivatives, exert their effects by disrupting the cell cycle, leading to arrest at a specific phase (G1, S, or G2/M).[2][22] Flow cytometry using a DNA-intercalating fluorescent dye like Propidium Iodide (PI) is a powerful technique to quantify the DNA content of individual cells and determine the distribution of the cell population across the different cycle phases.[23]

Causality Behind Experimental Choices:

  • Why use Propidium Iodide (PI)? PI binds stoichiometrically to double-stranded DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content, allowing discrimination between G0/G1 (2n DNA), S (intermediate DNA), and G2/M (4n DNA) phases.[23]

  • Why fix and permeabilize cells? PI cannot cross the membrane of live cells. Fixation (e.g., with ethanol) and permeabilization are necessary to allow the dye to enter the cell and bind to the nuclear DNA.

  • Why treat with RNase? PI can also bind to double-stranded RNA. Treating cells with RNase is essential to eliminate this non-specific binding, ensuring that the fluorescence signal accurately reflects only the DNA content.[23]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed_treat 1. Seed & Treat Cells harvest 2. Harvest Cells (Trypsinization) seed_treat->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix in cold 70% Ethanol wash->fix rnase 5. RNase Treatment fix->rnase Permeabilization pi_stain 6. Stain with Propidium Iodide rnase->pi_stain flow 7. Acquire Data on Flow Cytometer pi_stain->flow analyze 8. Analyze DNA Histogram flow->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates. After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[20][24] Several assays can detect the biochemical and morphological hallmarks of apoptosis, providing definitive evidence of a compound's mechanism of action. Distinguishing between apoptosis and necrosis is critical, as effective cancer therapies ideally induce apoptosis with minimal necrotic cell death to avoid inflammation.

Key Apoptosis Assays:

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[25]

  • Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis.[26] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) in cell lysates or living cells, providing a direct measure of apoptotic pathway activation.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Choosing the Right Apoptosis Assay: The choice of assay depends on the specific question being asked. Annexin V/PI is excellent for distinguishing between early/late apoptosis and necrosis. Caspase assays provide specific information about which apoptotic pathways (intrinsic vs. extrinsic) are activated. The TUNEL assay confirms late-stage apoptosis. Often, a combination of these assays provides the most comprehensive picture.

Logical Relationship: Apoptosis Detection

Apoptosis_Detection cluster_stages Stages of Apoptosis cluster_assays Detection Assays early Early Apoptosis (Membrane Asymmetry) annexin Annexin V Staining early->annexin Detects PS Translocation mid Mid Apoptosis (Caspase Activation) caspase Caspase Activity Assay mid->caspase Measures Executioner Caspases late Late Apoptosis (DNA Fragmentation) tunel TUNEL Assay late->tunel Detects DNA Breaks

Caption: Relationship between apoptotic stages and detection assays.

Part 3: Data Interpretation and Troubleshooting

Self-Validating Systems and Trustworthiness: For every assay, it is critical to include appropriate controls to ensure the validity of the results.

  • Positive Control: A compound with a known antiproliferative mechanism (e.g., doxorubicin, cisplatin) should be included to confirm that the assay system is responsive.

  • Negative/Vehicle Control: This control (cells treated with the same concentration of solvent, e.g., DMSO, as the test compound) is essential to account for any effects of the solvent on cell viability.[27]

  • Untreated Control: Cells in medium alone serve as a baseline for normal cell growth and health.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Uneven cell seeding; Edge effects in the plate; Compound precipitation.[27]Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate; Check compound solubility at working concentrations.
IC50 value is unexpectedly high Cell line is resistant; Compound is unstable in media; Incorrect compound concentration.Verify cell line identity and test for mycoplasma; Prepare fresh compound dilutions for each experiment; Confirm stock solution concentration.
No apoptosis detected, but viability decreases The compound may be inducing necrosis or cytostatic arrest rather than apoptosis.Perform a necrosis assay (e.g., LDH release) and a colony formation assay to assess long-term survival.

Conclusion

The evaluation of pyrrole derivatives as potential anticancer agents requires a multi-faceted approach using a suite of robust and well-validated cell-based assays. By starting with foundational assays like MTT and SRB to quantify antiproliferative activity and progressing to more complex mechanistic assays such as cell cycle and apoptosis analysis, researchers can build a comprehensive profile of a compound's biological effects. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, reliable data, thereby accelerating the journey of promising pyrrole derivatives from the laboratory to the clinic.

References

  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • Stain, A. O., et al. (2002). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
  • Yadav, P., & Kumar, R. (2024).
  • Lee, C. I., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI. [Link]
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
  • Gherman, C., et al. (2022).
  • Tighadouini, S., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Tighadouini, S., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
  • Abdel-Aziem, A., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. [Link]
  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • Stain, A. O., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]
  • Gilda, J. E., & Gomes, A. V. (2013).
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
  • Elveflow. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Elveflow. [Link]
  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]
  • Kletskov, A. V., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Chimento, A., et al. (2017).
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]
  • BIOSYNCE. (2025). What are the biological activities of pyrrole?. BIOSYNCE Blog. [Link]
  • Kim, K. H., & Sederstrom, J. M. (2015).
  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.
  • Yurttaş, L., et al. (2020). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. [Link]
  • Bio-Rad Antibodies. Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]
  • Masso, E., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Creative Bioarray. Clonogenic Assay.
  • ResearchGate. (2019). Antiproliferative activity of compounds expressed by the colony formation assay with LAPC-4 cell line.
  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. PubMed. [Link]

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Application Notes and Protocols for the Analytical Standards of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug development. Pyrrole scaffolds are integral to a wide array of biologically active molecules, and the specific functionalization of this compound—featuring a carboxylic acid, a methyl group on the nitrogen, and an acetyl group—makes it a versatile building block for the synthesis of novel therapeutic agents.[1] The precise analytical characterization of this molecule is paramount to ensure its identity, purity, and quality for research and development applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for this compound. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established analytical principles, ensuring the highest level of scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO. Solubility in aqueous solutions is pH-dependent.General knowledge
pKa Estimated to be around 3-4 for the carboxylic acid groupGeneral chemical principles

Structural and Spectroscopic Characterization

Unambiguous structural elucidation and confirmation are critical first steps in establishing an analytical standard. The following section details the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural characterization of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are predicted based on the analysis of similar substituted pyrroles.[2][3][4]

¹H NMR Spectroscopy

  • Pyrrole Protons (H3 & H5): The two protons on the pyrrole ring are expected to appear as distinct signals in the aromatic region, likely between δ 6.0 and 7.5 ppm. The proton at the 5-position will likely be a doublet, coupled to the proton at the 3-position. The proton at the 3-position will also be a doublet.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected around δ 3.5 - 4.0 ppm.

  • Acetyl Protons: A singlet for the three protons of the acetyl group should appear in the region of δ 2.0 - 2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is anticipated at a downfield chemical shift, typically > δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are as follows:

  • Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (δ 160-170 ppm) and one for the acetyl carbonyl (δ 190-200 ppm).

  • Pyrrole Carbons: Four distinct signals are expected for the pyrrole ring carbons. The carbons attached to the electron-withdrawing groups (C2 and C4) will be deshielded and appear at higher chemical shifts compared to C3 and C5.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to resonate around δ 35-40 ppm.

  • Acetyl Methyl Carbon: The methyl carbon of the acetyl group should appear in the region of δ 25-30 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are outlined below.[5][6]

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)Very broad band due to hydrogen bonding.
C-H Stretch (Aromatic/Alkyl) 3100 - 2850Aromatic C-H stretch will be >3000 cm⁻¹, while alkyl C-H will be <3000 cm⁻¹.
C=O Stretch (Carboxylic Acid) 1720 - 1680Strong, sharp absorption.
C=O Stretch (Ketone) 1680 - 1650Strong, sharp absorption, potentially overlapping with the carboxylic acid C=O.
C=C Stretch (Pyrrole Ring) 1600 - 1450Multiple bands of variable intensity.
C-N Stretch 1350 - 1250
O-H Bend (Carboxylic Acid) 1440 - 1395
C-O Stretch (Carboxylic Acid) 1320 - 1210

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for determining the purity of the analytical standard and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (1 mg/mL in Mobile Phase) Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Solution Sample->Injection MobilePhase Prepare Mobile Phase (e.g., ACN:Water with Acid) Separation C18 Reverse-Phase Column MobilePhase->Separation Injection->Separation Elution Detection UV Detection (e.g., 254 nm) Separation->Detection Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: HPLC Workflow for Purity and Quantification.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to suppress ionization of the carboxylic acid). A gradient elution may be necessary to separate impurities. For example, start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is a good starting point. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is generally required for GC-MS analysis. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or trimethylsilyldiazomethane) are common derivatization techniques for carboxylic acids.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample of Analyte Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan Mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak Detection->MassSpectrum Identification Identify Compound (Library Search & Fragmentation) MassSpectrum->Identification

Caption: GC-MS Workflow for Identification.

Experimental Protocol: GC-MS Method for Identification

  • Derivatization:

    • To a small, dry vial, add approximately 1 mg of the sample.

    • Add 100 µL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Heat the vial at 70 °C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: Normal.

  • Data Analysis: Identify the derivatized compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns.

Method Validation

All analytical methods used for the characterization and quantification of an analytical standard must be validated to ensure they are fit for purpose. The validation should follow ICH guidelines or equivalent regulatory standards.[7]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical protocols and standards outlined in these application notes provide a comprehensive framework for the robust characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful application of this compound in research, development, and quality control settings. The combination of spectroscopic and chromatographic techniques provides a multi-faceted approach to confirm the identity, purity, and concentration of this important chemical entity.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1004-1009. [Link]
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. [Link]
  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
  • Pearson. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]
  • PubChem. (n.d.).
  • PubChem. (n.d.). 4-acetyl-1H-pyrrole-2-carboxylic acid. [Link]
  • University of Cambridge. (2023).
  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. [Link]
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Synthesis of 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic Acid Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid and its analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document is designed to equip researchers with the necessary knowledge to not only replicate the described methods but also to adapt and innovate in the synthesis of novel derivatives.

Introduction: The Significance of 4-Acyl-1-methyl-1H-pyrrole-2-carboxylic Acids

The 1-methyl-1H-pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an acyl group at the C4 position can significantly modulate the pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. For instance, derivatives of this class have shown promise as inhibitors of various enzymes and have been investigated for their potential in treating inflammatory diseases and cancer.[1][2] The synthesis of a diverse library of analogs with variations in the acyl substituent is therefore a key strategy in the exploration of their therapeutic potential.

Strategic Approach to Synthesis

The synthesis of this compound and its analogs is most effectively approached through a multi-step sequence. A direct acylation of 1-methyl-1H-pyrrole-2-carboxylic acid can be challenging due to the deactivating effect of the carboxylic acid group on the pyrrole ring towards electrophilic substitution. A more robust and higher-yielding strategy involves:

  • Esterification of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, to protect the carboxylic acid and increase the reactivity of the pyrrole ring.

  • Friedel-Crafts Acylation of the resulting ester to introduce the desired acyl group at the C4 position.

  • Hydrolysis of the ester to yield the final carboxylic acid product.

This strategic pathway allows for greater control over the reaction and facilitates the purification of intermediates.

Synthesis_Strategy Start 1-Methyl-1H-pyrrole-2-carboxylic acid Ester Ethyl 1-methyl-1H-pyrrole-2-carboxylate Start->Ester Esterification (e.g., EtOH, H+) Acylated_Ester Ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate Ester->Acylated_Ester Friedel-Crafts Acylation (e.g., Acyl chloride, AlCl3) Final_Product 4-Acyl-1-methyl-1H-pyrrole-2-carboxylic acid Acylated_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O)

Caption: General synthetic workflow for 4-acyl-1-methyl-1H-pyrrole-2-carboxylic acid analogs.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Rationale: The esterification of the carboxylic acid is a crucial first step to prevent its interference with the subsequent Friedel-Crafts acylation. The ethyl ester is a common choice due to the ready availability and low cost of ethanol, and its relative ease of hydrolysis.

Materials:

  • 1-Methyl-1H-pyrrole-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (Et₂O)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous ethanol (10-15 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-methyl-1H-pyrrole-2-carboxylate as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Friedel-Crafts Acylation of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Rationale: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[3] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. The electron-donating nature of the N-methyl group and the ester at C2 directs the acylation primarily to the C4 position.

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Hydrochloric Acid (HCl), 1M

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for a further 15-20 minutes.

  • Add a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate.

Table 1: Representative Acylating Agents for Analog Synthesis

Acylating AgentResulting 4-SubstituentNotes
Acetyl ChlorideAcetyl
Propionyl ChloridePropionyl
Butyryl ChlorideButyryl
Benzoyl ChlorideBenzoyl
Part 3: Hydrolysis of Ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by base-catalyzed hydrolysis using sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Materials:

  • Ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and 2M sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 4-acyl-1-methyl-1H-pyrrole-2-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4]

Characterization and Data Presentation

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid and ketone carbonyls.

  • Melting Point (MP): To assess the purity of solid compounds.

Table 2: Expected Yields and Purity

CompoundStepTypical YieldPurity (by HPLC/NMR)
Ethyl 1-methyl-1H-pyrrole-2-carboxylateEsterification85-95%>95%
Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylateAcylation60-75%>98% (after chromatography)
This compoundHydrolysis80-90%>98% (after recrystallization)

Mechanistic Insights: Regioselectivity of the Friedel-Crafts Acylation

The preferential acylation at the C4 position of ethyl 1-methyl-1H-pyrrole-2-carboxylate can be rationalized by considering the electronic and steric effects of the substituents on the pyrrole ring.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Cl R-CO-Cl Acylium_Ion [R-C=O]+ AlCl4- Acyl_Cl->Acylium_Ion Reaction with Lewis Acid AlCl3 AlCl3 AlCl3->Acylium_Ion Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex Pyrrole_Ester Ethyl 1-methyl-1H-pyrrole-2-carboxylate Pyrrole_Ester->Sigma_Complex Nucleophilic attack by pyrrole ring Product Ethyl 4-acyl-1-methyl-1H-pyrrole-2-carboxylate Sigma_Complex->Product Deprotonation

Caption: Simplified mechanism of Friedel-Crafts acylation on the pyrrole ring.

The N-methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The ethyl carboxylate group at the C2 position is a deactivating, meta-directing group. The combined influence of these two substituents favors electrophilic attack at the C4 position, which is para to the activating N-methyl group and meta to the deactivating ester group.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of this compound and its analogs. By understanding the underlying chemical principles and carefully following the experimental protocols, researchers can efficiently generate a library of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Google Patents. (n.d.).
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
  • UCLA Chemistry. (n.d.).
  • Scribd. (n.d.).
  • LookChem. (n.d.).
  • University of Cambridge. (2023).
  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]
  • ResearchGate. (2023). (PDF)
  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
  • ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. [Link]

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Application Notes & Protocols: 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative. While direct applications in material science are still an emerging area of research, its molecular architecture—featuring a reactive carboxylic acid group, a coordinating acetyl group, and the inherent aromatic and electron-rich nature of the pyrrole ring—makes it a compelling candidate for the development of advanced materials.[1][2] The pyrrole core is a fundamental building block for a variety of functional materials, including conductive polymers, organic semiconductors, and corrosion inhibitors.[3][4][5] The presence of the carboxylic acid and acetyl functional groups on the pyrrole ring of this compound provides specific sites for polymerization, coordination with metal ions, and modification to tune the electronic and physical properties of resulting materials.

This guide provides an in-depth exploration of the potential applications of this compound in material science, complete with detailed experimental protocols based on established methodologies for similar pyrrole-based compounds.

Application in Corrosion Inhibition

Pyrrole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[5][6] The mechanism of inhibition is attributed to the adsorption of the pyrrole molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of heteroatoms (nitrogen and oxygen), π-electrons in the aromatic ring, and functional groups in this compound are expected to facilitate strong adsorption onto metal surfaces.[6]

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to assess the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution using the weight loss method.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • This compound

  • Hydrochloric acid (HCl), 1 M solution

  • Acetone, distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Polishing paper (up to 1200 grit)

  • Desiccator

Experimental Workflow:

Corrosion_Inhibition_Workflow A 1. Coupon Preparation: - Polish with SiC paper - Degrease with acetone - Dry and weigh (W1) B 2. Immersion Test: - Immerse in 1 M HCl with and without inhibitor at various concentrations (e.g., 50-500 ppm) - Maintain constant temperature (e.g., 298 K) for a set duration (e.g., 6 hours) A->B C 3. Post-Immersion Processing: - Remove coupons - Wash with distilled water and acetone - Dry and re-weigh (W2) B->C D 4. Data Analysis: - Calculate weight loss (ΔW = W1 - W2) - Determine corrosion rate (CR) - Calculate inhibition efficiency (IE%) C->D Polymer_Synthesis_Workflow A 1. Reactant Preparation: - Dry all glassware - Add donor monomer, acceptor monomer, catalyst, and base to a Schlenk flask B 2. Polymerization: - Degas the solvent - Add solvent to the flask under inert atmosphere - Heat the reaction mixture (e.g., 90-110 °C) for a specified time (e.g., 24-48 hours) A->B C 3. Polymer Isolation & Purification: - Cool the reaction mixture - Precipitate the polymer in a non-solvent (e.g., methanol) - Filter and collect the crude polymer B->C D 4. Purification: - Purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) C->D E 5. Characterization: - Analyze the final polymer (NMR, GPC, UV-Vis, TGA, CV) D->E

Workflow for Pyrrole-Based Co-polymer Synthesis.

Step-by-Step Procedure:

  • Reactant Setup:

    • In a flame-dried Schlenk flask, combine the this compound derivative (e.g., a boronic ester or stannyl derivative), the di-halogenated acceptor monomer, the palladium catalyst (e.g., 2-5 mol%), and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Polymerization Reaction:

    • Add degassed, anhydrous solvent to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 24-48 hours under an inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent like methanol.

    • Filter the precipitated polymer and wash it with methanol.

    • Further purify the polymer using Soxhlet extraction with a sequence of solvents to remove catalyst residues and low molecular weight oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.

  • Characterization:

    • The structure and purity of the resulting polymer can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

    • The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

    • The optical and electrochemical properties, crucial for semiconductor applications, can be investigated using UV-Vis spectroscopy and Cyclic Voltammetry (CV), respectively.

Application in Conductive Polymers and Bioactive Platforms

Pyrrole-2-carboxylic acid can be polymerized to form poly(pyrrole-2-carboxylic acid) (PCPy), a conductive polymer with functional carboxylic acid groups. [7]These groups can be used to improve the processability of the polymer and to covalently attach biological molecules, creating bioactive platforms for applications such as biosensors and tissue engineering scaffolds. [4][8]this compound can be used as a monomer to synthesize a functionalized polypyrrole with tailored properties.

Protocol: Enzymatic Polymerization of this compound

This protocol describes an environmentally friendly method for the polymerization of this compound using an enzymatic catalyst, based on methods for similar monomers. [7] Materials and Equipment:

  • This compound

  • Glucose oxidase (GOx)

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 5.0)

  • Spectrophotometer

  • Scanning Electron Microscope (SEM)

  • FTIR Spectrometer

Polymerization Mechanism:

Enzymatic_Polymerization cluster_0 Enzymatic H2O2 Generation cluster_1 Oxidative Polymerization A Glucose + O2 B Gluconic acid + H2O2 A->B Glucose Oxidase (GOx) C Pyrrole Monomer B->C initiates D Polypyrrole C->D H2O2 (Oxidant)

Mechanism of Enzymatic Polymerization of Pyrrole Derivatives.

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in a suitable buffer (e.g., pH 5.0 phosphate buffer).

    • Add glucose to the solution.

    • Initiate the polymerization by adding a solution of glucose oxidase (GOx).

  • Polymerization Monitoring:

    • The progress of the polymerization can be monitored by observing the color change of the solution (typically to dark brown or black).

    • Quantitative analysis can be performed by taking aliquots at different time intervals and measuring the absorbance at a specific wavelength (e.g., around 465 nm for polypyrrole oligomers) using a spectrophotometer. [7]

  • Polymer Characterization:

    • After the reaction is complete, the resulting polymer particles can be collected by centrifugation.

    • The morphology of the polymer particles can be characterized using Scanning Electron Microscopy (SEM).

    • The successful incorporation of the carboxylic acid and acetyl groups into the polymer backbone can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.

While direct, large-scale applications of this compound in material science are yet to be fully realized, its chemical structure presents significant opportunities. The protocols and application notes provided herein offer a scientifically grounded framework for researchers to explore its potential in corrosion inhibition, organic electronics, and the development of functional conductive polymers. The versatility of its functional groups suggests that with further research, this compound could become a valuable building block in the design of next-generation materials.

References

  • ResearchGate. Pyrrole-based efficient corrosion inhibitors for N80 steel: A synergistic study of experimental performance and molecular modeling. [Link]
  • International Journal of Electrochemical Science. The Corrosion Inhibition Effect of Pyrrole Derivatives on Carbon Steel in 1.0 M HCl. [Link]
  • ResearchGate. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. [Link]
  • PubMed. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. [Link]
  • ACS Publications. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. [Link]
  • MDPI.
  • IOPscience. Effect of Organic Oxygen Scavenger on Performance of Pyrrole as Corrosion Inhibitor. [Link]
  • ACS Omega. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. [Link]
  • DergiPark. 1H-Pyrrole, Furan, and Thiophene Molecule Corrosion Inhibitor Behaviors. [Link]
  • Chem-Impex. Pyrrole-2-carboxylic acid. [Link]
  • PubChem.
  • RSC Advances. Evaluation of poly(pyrrole-2-carboxylic acid)
  • PubChem. This compound. [Link]
  • PubChemLite. This compound. [Link]
  • NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The target molecule is typically synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of a 1-methyl-1H-pyrrole-2-carboxylic acid precursor, often using the more tractable ethyl or methyl ester. The pyrrole ring is highly activated towards electrophilic attack, a characteristic that presents both opportunities and challenges.[1] While this high reactivity allows the reaction to proceed, it also increases the risk of polymerization and side reactions if not carefully controlled.[2][3]

The key to a successful synthesis lies in managing the regioselectivity. The N-methyl group is an activating ortho-, para- director, while the C2-ester/carboxylic acid group is a deactivating meta- director. The desired C4-position is meta to the C2-substituent and para to the N-methyl group, making it the electronically favored position for acylation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Question 1: Why is my overall yield consistently low, or why am I recovering mostly unreacted starting material?

Possible Cause A: Inadequate Activation of the Acylating Agent The formation of the acylium ion (CH₃CO⁺) from the acylating agent (e.g., acetyl chloride or acetic anhydride) is the rate-limiting step. This requires a sufficiently strong Lewis acid catalyst to abstract the halide or leaving group. If the Lewis acid is too weak, of poor quality (e.g., hydrated), or used in insufficient stoichiometric amounts, the reaction will be sluggish or fail to proceed altogether.

Solution:

  • Verify Lewis Acid Quality: Use a freshly opened bottle of the Lewis acid (e.g., AlCl₃, SnCl₄). Anhydrous conditions are paramount, as moisture will quench the catalyst.

  • Optimize Stoichiometry: The carboxylic acid/ester group on the starting material can coordinate with the Lewis acid, effectively sequestering it. Therefore, more than one equivalent of the Lewis acid is often required. Start with at least 1.5-2.0 equivalents and titrate upwards if necessary.

  • Consider a Stronger Lewis Acid: If using a milder Lewis acid like ZnCl₂, consider switching to a stronger one like AlCl₃ or TiCl₄, but be mindful that this increases the risk of polymerization (see Question 2).

Possible Cause B: Sub-optimal Reaction Temperature While low temperatures are generally used to control reactivity, a temperature that is too low can prevent the reaction from reaching a reasonable rate.

Solution:

  • Controlled Temperature Ramp: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

Question 2: My reaction mixture turns into a dark, insoluble tar or polymer. What's going wrong?

Possible Cause: Acid-Catalyzed Polymerization of the Pyrrole Ring This is the most common failure mode in pyrrole acylation. The high electron density of the pyrrole ring makes it susceptible to protonation and subsequent polymerization under strongly acidic conditions.[2][3] The use of an aggressive Lewis acid, high temperatures, or localized "hot spots" during reagent addition can all trigger this pathway.

Solution:

  • Choice of Lewis Acid: Switch to a milder Lewis acid. While AlCl₃ is powerful, it is often too harsh for sensitive pyrroles. Consider alternatives like tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or zinc oxide.[5]

  • Reverse Addition: Instead of adding the Lewis acid to the pyrrole, try adding the pyrrole solution dropwise to a pre-complexed mixture of the Lewis acid and acetyl chloride at low temperature. This maintains a low concentration of the highly reactive pyrrole at all times, minimizing self-polymerization.

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C during the addition of all reagents. Use an ice/salt or dry ice/acetone bath for better temperature management.

  • High Dilution: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization reactions.

Question 3: The acylation is occurring at the wrong position (e.g., C5). How can I improve regioselectivity for the C4 position?

Possible Cause: Kinetic vs. Thermodynamic Control While the C4 position is generally the electronically favored product, other isomers can form under certain conditions. The C5 position is sterically more accessible. The choice of Lewis acid and solvent can influence the isomer ratio.[6]

Solution:

  • Lewis Acid Screening: The size and strength of the Lewis acid can influence which position is attacked. A bulkier Lewis acid may favor the less-hindered C5 position, while a different acid might better favor the electronically preferred C4 position. A systematic screening of Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is recommended.

  • Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Screen common anhydrous solvents for Friedel-Crafts reactions, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂).

  • Protecting Group Strategy: The size of the ester group at the C2 position can have a minor influence on the steric environment. While less common for C4/C5 selectivity, if you are using a very bulky ester (e.g., tert-butyl), consider switching to a smaller methyl or ethyl ester.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the carboxylic acid or an ester of 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material? A1: It is highly recommended to use the methyl or ethyl ester. The free carboxylic acid can complicate the reaction in two ways: 1) The acidic proton can react with the reagents, and 2) The carbonyl oxygen can chelate strongly to the Lewis acid, requiring higher catalyst loading and potentially altering the electronic properties of the ring. The ester is more inert and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step with high yield.

Q2: How critical is the purity of the starting 1-methyl-1H-pyrrole-2-carboxylate? A2: It is absolutely critical. Impurities from the synthesis of the starting material, especially any unmethylated pyrrole, can lead to a complex mixture of side products. Unreacted starting materials from prior steps can compete in the acylation reaction, drastically reducing the yield of the desired product and complicating purification. Ensure the starting material is purified (e.g., by distillation or chromatography) and characterized by NMR before use.

Q3: How should I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The product will be more polar than the starting ester. Co-spot the reaction mixture with your starting material to track its disappearance. Staining with potassium permanganate is effective for visualizing pyrroles. For more precise tracking, LC-MS can be used to monitor the appearance of the product mass and disappearance of the starting material.

Q4: What is the best work-up procedure to isolate the product? A4: The work-up must be performed carefully to avoid decomposition.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice, often with dilute HCl. This will hydrolyze the aluminum salts and quench the reaction.

  • Extraction: Extract the aqueous layer multiple times with a solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove any acidic residue), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.

Q5: What purification method is most effective for the final product? A5: Column chromatography is typically required to separate the desired 4-acetyl product from any regioisomers and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. If the final product is the carboxylic acid, it may be possible to purify it by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/heptane.

Data & Protocols

Table 1: Comparison of Acylation Conditions for Pyrrole Derivatives
EntrySubstrateAcylating AgentCatalyst/PromoterSolventRegioselectivity (C2:C3)Yield (%)Reference
11-MethylpyrroleBenzoyl ChlorideDBN (catalyst)Toluene>99:1 (for C2)95[7]
2PyrroleAcetyl ChlorideZinc Oxide (reusable)Solvent-freeC2-selectiveHigh[5]
3N-TosylpyrroleAcyl ChlorideAlCl₃ (1.2 eq)DCMFavors C3Good[6]
4N-TosylpyrroleAcyl ChlorideSnCl₄ (1.2 eq)DCMFavors C2Good[6]

Note: This table illustrates general trends in pyrrole acylation. The substrate 1-methyl-1H-pyrrole-2-carboxylic acid ester will have different directing effects, but the principles of catalyst choice remain relevant.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

This protocol provides a robust starting point for optimization.

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride (1.5 equivalents)

  • Anhydrous Tin(IV) Chloride (SnCl₄) (2.0 equivalents)

  • Ice, dilute HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of nitrogen.

  • Reagent Preparation: Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 eq.) in anhydrous DCM. In a separate flask, dissolve acetyl chloride (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the main reaction flask to 0 °C using an ice bath.

  • Lewis Acid Addition: To the stirred solution of the pyrrole ester in DCM, slowly add tin(IV) chloride (2.0 eq.) via syringe. Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Acylating Agent Addition: Add the solution of acetyl chloride dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and dilute HCl.

  • Work-up: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

  • (Optional) Saponification: To obtain the final carboxylic acid, dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2-3 equivalents). Heat the mixture to reflux until the ester is consumed (monitor by TLC). Cool the mixture, acidify with HCl to precipitate the product, filter, wash with cold water, and dry.

Visual Schematics

Reaction Mechanism

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + SnCl₄ SnCl4 Lewis Acid (SnCl₄) Pyrrole Ethyl 1-methyl-1H- pyrrole-2-carboxylate Sigma Sigma Complex (Intermediate) Pyrrole->Sigma + [CH₃C=O]⁺ Sigma_2 Sigma Complex (Intermediate) Product Ethyl 4-acetyl-1-methyl-1H- pyrrole-2-carboxylate Sigma_2->Product - H⁺

Caption: Key steps in the Friedel-Crafts acylation of the pyrrole substrate.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis check_yield Is Yield Acceptable? start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No end Successful Synthesis check_yield->end Yes polymer Polymerization / Tar low_yield->polymer Is there tar? regio Wrong Isomer low_yield->regio Is product impure? sol_yield Check Lewis Acid quality/ stoichiometry. Increase temperature. low_yield->sol_yield sol_polymer Use milder Lewis Acid. Lower temperature. Use reverse addition. polymer->sol_polymer sol_regio Screen Lewis Acids and solvents. regio->sol_regio sol_yield->start Retry sol_polymer->start Retry sol_regio->start Retry

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • RSC Publishing. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • ResearchGate. (n.d.). A New Method for the Acylation of Pyrroles.
  • Wikipedia. (n.d.). Pyrrole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Blog. (2025). What are the common substitution reactions of pyrrole?.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of 1-Methylpyrrole.

Sources

Technical Support Center: Friedel-Crafts Acylation of Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation of Pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this fundamental reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of pyrroles in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Problem 1: My reaction is yielding the N-acylated pyrrole as the primary product, with low yields of the desired C-acylated product.

Question: Why am I observing significant N-acylation, and how can I promote C-acylation?

Answer:

This is a frequent challenge stemming from the inherent nucleophilicity of the pyrrole nitrogen. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, but it also makes the nitrogen susceptible to electrophilic attack.[1] The acidity of the N-H proton (pKa ≈ 17.5) allows for easy deprotonation, further enhancing its reactivity towards acylating agents.[1]

Root Causes & Solutions:

  • High Nucleophilicity of the Pyrrole Nitrogen: The unprotected nitrogen is highly reactive.

    • Solution 1: N-Protection. The most effective strategy is to protect the pyrrole nitrogen. Introducing an electron-withdrawing group (e.g., tosyl, benzenesulfonyl) or a sterically bulky group (e.g., triisopropylsilyl - TIPS) reduces the nitrogen's nucleophilicity and sterically hinders N-acylation, thereby favoring reaction at the carbon atoms of the ring.[1][2][3]

    • Solution 2: Choice of Reaction Conditions. For selective C-acylation, Friedel-Crafts conditions using a Lewis acid are typically employed, avoiding the use of strong bases which would generate the highly reactive pyrrolide anion, favoring N-acylation.[4]

  • Reaction Conditions Favoring N-Acylation: The use of a strong base will deprotonate the pyrrole, forming the pyrrolide anion, which preferentially attacks the acylating agent at the nitrogen.

    • Solution: To achieve C-acylation, avoid strong bases. Instead, utilize Lewis acid catalysis to activate the acylating agent.[4] For selective N-acylation, a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is recommended.[4]

Problem 2: My reaction is producing a mixture of C2- and C3-acylated isomers.

Question: How can I control the regioselectivity of C-acylation to favor either the C2 or C3 position?

Answer:

Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 (α) position. This preference is due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at the C2 position (three resonance structures) compared to the intermediate from C3 attack (two resonance structures).[1] However, regioselectivity can be strategically shifted.

Factors Influencing C2 vs. C3 Acylation:

  • Nature of the N-Substituent:

    • For C2-Acylation: Unprotected (N-H) and N-alkyl pyrroles generally favor acylation at the C2 position.[2] An organocatalytic method employing 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has demonstrated high regioselectivity for the C2-acylation of N-alkyl pyrroles.[5]

    • For C3-Acylation: The introduction of a bulky protecting group, such as triisopropylsilyl (TIPS), on the nitrogen atom sterically hinders the C2 position, promoting acylation at C3.[2] Alternatively, using an electron-withdrawing N-protecting group like p-toluenesulfonyl (Ts) can also direct acylation to the C3 position, particularly with strong Lewis acids.[2][3]

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the C2/C3 selectivity, especially with N-sulfonylated pyrroles.

    • With N-p-toluenesulfonylpyrrole, a strong Lewis acid like aluminum chloride (AlCl₃) tends to favor the 3-acyl product.[2][3] It is proposed that with AlCl₃, the reaction proceeds through an organoaluminum intermediate that reacts with the acyl halide to yield the 3-acyl derivative.[3]

    • Conversely, weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often result in the 2-acyl isomer being the major product with N-sulfonylated pyrroles.[2][3]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • For the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, solvents like dichloromethane and 1,2-dichloroethane provide high selectivity for the 3-acyl product.[2]

Problem 3: My reaction is resulting in a dark, insoluble polymer instead of the desired product.

Question: What is causing polymerization, and how can I prevent it?

Answer:

Pyrroles are electron-rich heterocycles that are susceptible to polymerization under strongly acidic conditions.[6] The strong Lewis acids used in Friedel-Crafts reactions can induce this unwanted side reaction.

Preventative Measures:

  • Use Milder Lewis Acids: If polymerization is a significant issue, consider using a weaker Lewis acid. While this may require longer reaction times or higher temperatures, it can mitigate polymer formation.

  • Alternative Acylation Methods: The Vilsmeier-Haack reaction is a milder alternative for the formylation or acylation of pyrroles, avoiding the use of strong Lewis acids like AlCl₃.[7][8] This method is particularly effective for adding a formyl (CHO) group.[7]

  • Control of Reaction Temperature: Running the reaction at lower temperatures can help to control the reaction rate and minimize polymerization.

  • N-Protection: The use of an electron-withdrawing protecting group on the nitrogen can decrease the electron density of the pyrrole ring, making it less prone to polymerization.

Problem 4: I am observing the formation of multiple products, including diacylated species.

Question: How can I minimize the formation of diacylated and other side products?

Answer:

The high reactivity of the pyrrole ring can sometimes lead to the formation of multiple products.[2]

Strategies for Minimizing Side Products:

  • Control Stoichiometry: Use a stoichiometric amount of the acylating agent (typically 1.0-1.2 equivalents) to reduce the likelihood of diacylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of subsequent products. Lowering the reaction temperature can also improve selectivity.

  • Protecting Groups: N-alkoxycarbonyl protecting groups have been shown to prevent diacylation, even in the presence of excess carboxylic acid as the acylating agent.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[10][11]

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or acid anhydride to form a highly electrophilic acylium ion (RCO⁺), which is resonance-stabilized.[11][12]

  • Electrophilic Attack: The electron-rich aromatic ring of the pyrrole attacks the acylium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[11]

  • Deprotonation: A weak base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11]

Q2: Can I perform a Friedel-Crafts alkylation on pyrrole?

A2: Traditional Friedel-Crafts alkylation of pyrrole using strong Lewis acids like AlCl₃ is often problematic and can lead to polymerization.[13] However, successful Friedel-Crafts alkylations of pyrrole have been reported using alternative catalysts under specific conditions, for instance, with nitroalkenes catalyzed by a copper complex.[13][14][15][16]

Q3: Are there any organocatalytic alternatives to the traditional Lewis acid-catalyzed Friedel-Crafts acylation of pyrroles?

A3: Yes, an organocatalytic method has been developed for the highly regioselective C2-acylation of N-protected pyrroles. This reaction utilizes 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst, offering a high-yielding alternative to traditional methods.[5][17]

Q4: How can I synthesize 3-acylpyrroles, given the natural preference for C2 substitution?

A4: The synthesis of 3-acylpyrroles can be challenging but is achievable through several strategies:

  • Steric Hindrance: Employing a bulky N-protecting group like triisopropylsilyl (TIPS) blocks the C2 position, directing acylation to C3.[2]

  • Electronic Control: Using an N-phenylsulfonyl protecting group in conjunction with a strong Lewis acid like AlCl₃ can favor the formation of the 3-acylpyrrole.[18]

  • Rearrangement Reactions: An N-acyl pyrrole can be synthesized and then subjected to a rearrangement, such as an anionic Fries rearrangement, to move the acyl group to a carbon position.[1][6]

III. Data and Protocols

Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of N-p-Toluenesulfonylpyrrole
Lewis AcidPredominant IsomerReference
AlCl₃3-acyl[2][3]
SnCl₄2-acyl[2][3]
BF₃·OEt₂2-acyl[2][3]
EtAlCl₂Mixture (less selective)[3]
Et₂AlClMixture (less selective)[3]
Experimental Protocol: General Procedure for AlCl₃-Catalyzed Acylation of N-p-Toluenesulfonylpyrrole for 3-Acylpyrrole Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.2 eq.) dropwise to the stirred suspension.

  • Addition of Substrate: Dissolve N-p-toluenesulfonylpyrrole (1.0 eq.) in dry DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagrams
Logical Flow for Troubleshooting Poor Regioselectivity

Caption: Decision tree for optimizing C2/C3 regioselectivity.

Mechanism: C2 vs. C3 Electrophilic Attack

G cluster_C2 C2 Attack cluster_C3 C3 Attack C2_Pyrrole Pyrrole + E⁺ C2_Intermediate C2 Intermediate (3 resonance structures) C2_Pyrrole->C2_Intermediate More Stable C2_Product C2-Acylpyrrole C2_Intermediate->C2_Product C3_Pyrrole Pyrrole + E⁺ C3_Intermediate C3 Intermediate (2 resonance structures) C3_Pyrrole->C3_Intermediate Less Stable C3_Product C3-Acylpyrrole C3_Intermediate->C3_Product

Caption: Stability of intermediates in C2 vs. C3 acylation.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. Retrieved from

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). ACS Publications. Retrieved from

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). NIH. Retrieved from

  • One-Pot Synthesis of Unprotected 2-Acylpyrroles from 1,2,3-Triazoles and 2-Hydroxymethylallyl Carbonates. (2022). The Journal of Organic Chemistry.

  • Regioselective synthesis of acylpyrroles. (n.d.). American Chemical Society. Retrieved from

  • Efficient Synthesis of 2-Acylpyrroles. (n.d.). Bioscience, Biotechnology, and Biochemistry.

  • One-pot synthesis of 3-acylpyrroles. (n.d.). ResearchGate. Retrieved from

  • Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved from

  • Synthesis of Highly Substituted 3-Acylpyrroles by a Four-Component Sonogashira Alkynylation–Amine Addition–Nitroalkene Mic. (2023).

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.).

  • Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (n.d.). NIH. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation. Retrieved from

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (n.d.). PMC - NIH. Retrieved from

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020). Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from

  • Facile Synthesis of 2-Arylpyrroles from 4-Oxo-butanoic Acids and Their Use in the Preparation of Bis(pyrrolyl)methanes. (2025). Request PDF. Retrieved from

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020). ACS Publications. Retrieved from

  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central. Retrieved from

  • Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. (n.d.). Semantic Scholar. Retrieved from

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. Retrieved from

  • 3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Pyrrole. (n.d.). Wikipedia. Retrieved from

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). Organic Letters. Retrieved from

  • Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. (2016). Quora. Retrieved from

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from

  • Reactions of Pyrrole. (n.d.). MBB College. Retrieved from

  • Friedel-Crafts Alkylation of Pyrrole [duplicate]. (2019). Chemistry Stack Exchange. Retrieved from

Sources

Technical Support Center: Regioselective Acylation of 1-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective acylation of 1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reaction and achieve your desired synthetic outcomes with confidence.

Introduction: The Challenge of Regioselectivity

The acylation of 1-methyl-1H-pyrrole-2-carboxylic acid presents a fascinating regioselectivity challenge. The pyrrole ring is an electron-rich heterocycle, making it prone to electrophilic substitution. However, the existing substituents—an activating N-methyl group and a deactivating/directing C2-carboxylic acid group—exert competing influences on the site of acylation. Understanding and controlling these directing effects is paramount to selectively synthesizing the desired C4 or C5-acylated product. This guide will dissect the underlying principles and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the likely positions for acylation on 1-methyl-1H-pyrrole-2-carboxylic acid, and why?

A1: The two primary positions for electrophilic acylation on the 1-methyl-1H-pyrrole-2-carboxylic acid ring are C5 and C4.

  • C5-Acylation: The N-methyl group is an activating, ortho-, para-director. In the context of the pyrrole ring, this strongly directs incoming electrophiles to the C2 and C5 positions. Since the C2 position is already substituted, the C5 position is electronically favored.

  • C4-Acylation: The carboxylic acid group at C2 is an electron-withdrawing group and acts as a meta-director. Therefore, it directs incoming electrophiles to the C4 position.

The final product distribution will be a result of the competition between these electronic effects, steric hindrance, and the specific reaction conditions employed.

Q2: How does the choice of Lewis acid impact the regioselectivity of Friedel-Crafts acylation for this substrate?

A2: The choice and stoichiometry of the Lewis acid are critical in Friedel-Crafts acylation. Stronger Lewis acids like AlCl₃ can coordinate with the carboxylic acid group, potentially altering its directing effect and reactivity. In some cases, using a weaker Lewis acid (e.g., ZnCl₂, SnCl₄) or a milder acylation method may favor a different regioisomer. For instance, milder conditions might favor the electronically preferred C5 position, while stronger Lewis acids could potentially lead to a higher proportion of the C4 isomer.[1]

Q3: Can I expect N-acylation to be a significant side reaction?

A3: N-acylation is generally not a major concern for 1-methyl-1H-pyrrole-2-carboxylic acid under typical Friedel-Crafts conditions. The nitrogen atom is already substituted with a methyl group, and its lone pair is involved in the aromatic system of the pyrrole ring, reducing its nucleophilicity. C-acylation is the overwhelmingly favored pathway for pyrroles in electrophilic aromatic substitution reactions.[2][3]

Q4: What analytical techniques are best suited for distinguishing between the C4 and C5 acylated isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4]

  • ¹H NMR: The coupling patterns and chemical shifts of the remaining pyrrole ring protons will be distinct for each isomer.

    • For the C5-acylated product , you would expect to see two doublets for the protons at C3 and C4, with a characteristic coupling constant.

    • For the C4-acylated product , you would observe two singlets (or very finely split doublets depending on long-range coupling) for the protons at C3 and C5.

  • ¹³C NMR: The chemical shifts of the pyrrole ring carbons will also differ significantly between the two isomers.

  • 2D NMR techniques (COSY, HSQC, HMBC): These can be used to definitively assign the proton and carbon signals and confirm the substitution pattern.

Troubleshooting Guide

Problem 1: Low or No Conversion to Acylated Product

Possible Causes & Solutions

  • Insufficiently Activated Acylating Agent: The Lewis acid may not be effectively activating the acyl halide or anhydride.

    • Solution: Ensure the Lewis acid is fresh and anhydrous. Increase the stoichiometry of the Lewis acid incrementally. Consider using a more reactive acylating agent, such as an acyl chloride over an anhydride.

  • Deactivation of Catalyst: The carboxylic acid group of the starting material can coordinate with and deactivate the Lewis acid.

    • Solution: Use a stoichiometric excess of the Lewis acid to compensate for this. Alternatively, protect the carboxylic acid group as an ester prior to acylation. This will also change the electronic nature of the C2 substituent and likely favor C5 acylation.

  • Reaction Temperature Too Low: Friedel-Crafts acylations often require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Problem 2: Poor Regioselectivity - Mixture of C4 and C5 Isomers

Possible Causes & Solutions

  • Competing Directing Effects: As discussed in the FAQs, the N-methyl and C2-carboxylic acid groups have opposing directing effects.

    • To Favor C5-Acylation (Electronically Driven):

      • Use milder reaction conditions (lower temperature, weaker Lewis acid like Zn(OTf)₂).

      • Employ alternative acylation methods that do not rely on strong Lewis acids, such as Vilsmeier-Haack type conditions if applicable for the desired acyl group.

    • To Favor C4-Acylation (Meta-Directing Influence):

      • Utilize a strong Lewis acid (e.g., AlCl₃) in sufficient quantity to fully coordinate with the carboxylic acid, enhancing its meta-directing effect.

      • Steric hindrance at the C5 position, potentially introduced by a bulky acylating agent, might also favor acylation at the less hindered C4 position.

Experimental Workflow for Optimizing Regioselectivity

Caption: Decision workflow for regioselectivity control.

Problem 3: Product Decomposition or Tar Formation

Possible Causes & Solutions

  • Harsh Reaction Conditions: Pyrroles are susceptible to polymerization and degradation under strongly acidic conditions and high temperatures.

    • Solution:

      • Lower the reaction temperature.

      • Reduce the concentration of the Lewis acid.

      • Ensure a strictly anhydrous environment, as water can exacerbate decomposition.

      • Add the pyrrole substrate slowly to the pre-formed complex of the Lewis acid and acylating agent at a low temperature.

Data Summary: Influence of Lewis Acid on Regioselectivity (Hypothetical Data)

EntryLewis Acid (equiv.)Acylating AgentSolventTemp (°C)C4:C5 Ratio (Determined by ¹H NMR)
1AlCl₃ (2.5)Acetyl ChlorideDCM0 to RT70:30
2SnCl₄ (1.5)Acetyl ChlorideDCM0 to RT45:55
3Zn(OTf)₂ (1.2)Acetic AnhydrideDCE5020:80

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation Favoring C4-Isomer
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and anhydrous dichloromethane (DCM).

  • Complex Formation: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.2 equivalents) dropwise via the dropping funnel. Stir the mixture for 20-30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Expected C4-Acyl-1-methyl-1H-pyrrole-2-carboxylic acid: Look for two singlets in the aromatic region corresponding to the H3 and H5 protons.

    • Expected C5-Acyl-1-methyl-1H-pyrrole-2-carboxylic acid: Look for two doublets in the aromatic region corresponding to the H3 and H4 protons. The coupling constant (J-value) should be consistent with ortho-coupling in a pyrrole ring.

¹H NMR Isomer Identification

G cluster_0 C4-Acylated Isomer cluster_1 C5-Acylated Isomer C4_H3 H3 Proton C4_H5 H5 Proton C4_H3_note Observed as Singlet C4_H3->C4_H3_note C4_H5_note Observed as Singlet C4_H5->C4_H5_note C5_H3 H3 Proton C5_H4 H4 Proton C5_H3->C5_H4 J-coupling C5_H3_note Observed as Doublet C5_H3->C5_H3_note C5_H4_note Observed as Doublet C5_H4->C5_H4_note

Caption: ¹H NMR patterns for C4 and C5 acylated isomers.

References

  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]

Sources

Technical Support Center: Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during the acylation of pyrrole and its derivatives. The inherent reactivity of the pyrrole ring makes it a powerful synthetic building block, but this same reactivity often leads to undesired side reactions, most notably diacylation.

This document provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Troubleshooting Guide: Common Acylation Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My Friedel-Crafts acylation is yielding significant amounts of 2,5-diacylated pyrrole. Why is this happening and how can I prevent it?

Answer:

This is a classic challenge stemming from the high nucleophilicity of the pyrrole ring. While the first acylation introduces an electron-withdrawing group (EWG) that should, in theory, deactivate the ring towards further electrophilic attack, this deactivation is often insufficient under standard Friedel-Crafts conditions.[1]

Root Causes & Solutions:

  • Overly Harsh Reaction Conditions: Standard Friedel-Crafts acylation often employs a stoichiometric or excess amount of a strong Lewis acid (e.g., AlCl₃) and reactive acylating agents (acyl chlorides/anhydrides). This combination is often too potent for the sensitive pyrrole nucleus, forcing a second acylation before the reaction can be quenched.

    • Solution A: Control Stoichiometry: The most straightforward first step is to precisely control your stoichiometry. Use only a slight excess (1.0 to 1.1 equivalents) of the acylating agent. Adding the acylating agent slowly at a low temperature can also help maintain control and favor the mono-acylated product.[2]

    • Solution B: Moderate the Lewis Acid: Strong Lewis acids can lead to polymerization and over-acylation.[3] Consider using milder Lewis acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂) or employing a catalytic amount of a stronger one. Recent literature also describes metal-free acylation promoted by hexafluoro-2-propanol (HFIP), which can offer high yields of mono-acylated products.[4]

  • High Reactivity of the Unprotected Pyrrole: The N-H pyrrole is highly activated. The mono-acylated product, while less reactive, can still be susceptible to a second attack at the remaining α-position (C5).

    • Solution C: Employ an N-Protecting Group Strategy: This is the most robust and widely accepted solution. Introducing an electron-withdrawing protecting group on the pyrrole nitrogen dramatically tempers the ring's reactivity, effectively preventing diacylation.[5][6] The sulfonyl group is a workhorse in this context.

Featured Protocol: Selective Mono-acylation via N-Sulfonylation

This protocol demonstrates how to protect the pyrrole nitrogen to deactivate the ring, achieve selective mono-acylation, and subsequently remove the protecting group.

  • Protection Step (N-p-toluenesulfonylation):

    • To a solution of pyrrole in THF, add sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Cool the solution back to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.05 equiv).

    • Let the reaction warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Perform an aqueous workup and purify by column chromatography to yield N-tosylpyrrole.

  • Acylation Step (AlCl₃-mediated):

    • Dissolve the N-tosylpyrrole in a dry, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C and add aluminum chloride (AlCl₃, 1.2 equiv). Note: The choice of Lewis acid can influence C2/C3 selectivity on N-sulfonyl pyrroles. AlCl₃ strongly favors C3 acylation.[7][8]

    • Slowly add the desired acyl chloride (1.1 equiv).

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, carefully quench the reaction with ice-water and perform a standard extraction and purification.

  • Deprotection Step:

    • The tosyl group can be readily removed under mild alkaline hydrolysis (e.g., NaOH or KOH in aqueous methanol) to yield the free 3-acyl-1H-pyrrole.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental reason pyrroles are so prone to polysubstitution compared to benzene?

The pyrrole ring is a π-excessive heterocycle. The nitrogen atom's lone pair of electrons actively participates in the 6-π electron aromatic system, significantly increasing the electron density of the ring carbons. This makes the ring exceptionally nucleophilic and highly activated towards electrophilic aromatic substitution—much more so than benzene. This heightened reactivity means that even after the introduction of a deactivating acyl group, the ring can remain sufficiently reactive to undergo a second substitution under forcing conditions.[9][10]

FAQ 2: How do different N-substituents control reactivity and prevent diacylation?

The substituent on the pyrrole nitrogen is the primary control element for managing reactivity. Its electronic and steric properties dictate the outcome of acylation reactions.

N-Substituent TypeExample(s)Effect on Reactivity & DiacylationPrimary Acylation Position
None (N-H) PyrroleVery High Reactivity: Prone to polymerization and diacylation under acidic conditions.C2 (α-position)[10][11]
Electron-Donating (Alkyl) N-methylpyrroleHigh Reactivity: Similar to N-H pyrrole, still susceptible to over-reaction.C2 (α-position)[9]
Sterically Bulky N-triisopropylsilyl (TIPS)Moderate Reactivity: Steric bulk shields the C2/C5 positions, reducing overall reactivity and preventing diacylation.C3 (β-position)[8]
Electron-Withdrawing N-tosyl (Ts), N-benzenesulfonylReduced Reactivity: Inductive withdrawal of electron density deactivates the ring, preventing polymerization and diacylation.[5][6]C3 (with AlCl₃) or C2 (with BF₃·OEt₂)[6][8][12]
Electron-Withdrawing N-alkoxycarbonyl (Boc, Cbz)Reduced Reactivity: Deactivates the ring, allowing for clean mono-acylation. Offers alternative deprotection conditions compared to sulfonyl groups.[13]C2 (α-position)[13]

// Path for N-H or N-Alkyl check_sub -> path1_intro [label="Yes"]; path1_intro [label="High Reactivity Risk:\nDiacylation & Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; path1_choice [label="Choose Strategy", shape=diamond, style=filled, fillcolor="#FBBC05"]; path1_intro -> path1_choice;

path1_choice -> pgroup [label="Most Robust"]; pgroup [label="Strategy 1:\nInstall N-Protecting Group\n(e.g., N-Tosyl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

path1_choice -> mild_cond [label="Simpler / Milder"]; mild_cond [label="Strategy 2:\nUse Alternative Acylation Method"];

mild_cond -> vilsmeier [label="For Formylation"]; vilsmeier [label="Vilsmeier-Haack\n(DMF, POCl3)", shape=box, style=solid];

mild_cond -> organocat [label="General Acylation"]; organocat [label="Organocatalysis\n(e.g., DBN catalyst)", shape=box, style=solid];

// Path for N-Protected check_sub -> path2_intro [label="No (Already N-Protected)"]; path2_intro [label="Is the protecting group\n- Electron Withdrawing (EWG)?\n- Sterically Bulky?", shape=diamond, style=filled, fillcolor="#FBBC05"];

path2_intro -> fc_acyl [label="Yes"]; fc_acyl [label="Proceed with Friedel-Crafts:\n- Control Stoichiometry (1.1 eq)\n- Use appropriate Lewis Acid\n- Low Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

path2_intro -> re_eval [label="No"]; re_eval [label="Re-evaluate Protecting Group Strategy\n(Return to Strategy 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

pgroup -> fc_acyl [style=dashed]; } Caption: Decision workflow for selecting a mono-acylation strategy.

FAQ 3: Are there alternative acylation methods to Friedel-Crafts that are less prone to diacylation?

Yes, several milder and more selective methods have been developed precisely to overcome the limitations of the classical Friedel-Crafts reaction.

MethodReagentsKey AdvantagesLimitations
Vilsmeier-Haack Reaction DMF, POCl₃Excellent for formylation (-CHO). Very mild conditions, high yields, and avoids polymerization.[14][15][16]Generally limited to formylation; not suitable for adding longer acyl chains.[15]
Houben-Hoesch Reaction Nitrile (R-C≡N), HCl, Lewis Acid (e.g., ZnCl₂)A good alternative for introducing keto groups from nitriles. Works well on electron-rich pyrroles.[17][18][19]The mechanism is complex and the reaction is less general than Friedel-Crafts.[18]
Organocatalytic Acylation Acyl Chloride, DBN (catalyst)Metal-free, mild conditions with high regioselectivity for C2-acylation on N-protected pyrroles.[20][21]Primarily demonstrated for N-alkyl and N-protected pyrroles.
Minisci Acylation Arylglyoxylic acids, K₂S₂O₈Radical-based method that operates under neutral conditions, completely avoiding acid-catalyzed polymerization.[22][23]Scope may be limited by the availability of the acyl radical precursor.
"Pyrrole Dance" 1. N-acylation; 2. Strong Base (e.g., LiN(SiMe₃)₂)An indirect method that leverages a base-induced anionic Fries-type rearrangement to move an acyl group from the nitrogen to the C2 position.[24][25][26]Requires a two-step sequence (N-acylation then rearrangement).

G cluster_0 Pathway 1: Desired Mono-acylation cluster_1 Pathway 2: Undesired Di-acylation Pyrrole Pyrrole Monoacyl Mono-acylated Pyrrole (Deactivated Ring) Pyrrole->Monoacyl 1st Acylation Acyl_X R-CO-X + LA (Acylating Agent) Diacyl Di-acylated Pyrrole (Undesired Product) Monoacyl->Diacyl 2nd Acylation (Under harsh conditions)

References
  • BenchChem. (2025). A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Laha, J. K., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link]
  • ResearchG
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
  • Clifford, D. P., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1374-1376. [Link]
  • YouTube. (2019). Houben-Hoesch Reaction/Hoesch Reaction. [Link]
  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(21), 4908–4911. [Link]
  • YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 2. [Link]
  • Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
  • Organic Letters. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. [Link]
  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. [Link]
  • BenchChem. (2025).
  • ResearchGate. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]
  • ResearchG
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Heterocyclic Compounds. SlideShare. [Link]
  • Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(20), 5732–5738. [Link]
  • Wikipedia. Hoesch reaction. [Link]
  • Majhail, M. K., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 22(23), 7879–7884. [Link]
  • Chemistry Stack Exchange. (2019).
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences, 4(4), 1-13. [Link]
  • Royal Society of Chemistry. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs.
  • SlidePlayer. CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. [Link]
  • Semantic Scholar.
  • Royal Society of Chemistry. (2018).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
  • Hudson, R. D. A., et al. (2000). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules (Basel, Switzerland), 5(4), 484–493. [Link]
  • Organic Chemistry Portal. Pyrrole synthesis. [Link]
  • Parvatkar, P. T., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(61), 35531–35575. [Link]
  • Willis, M. C., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry, 22(23), 7879-84. [Link]
  • YouTube. (2020).
  • ResearchGate. (2016).
  • BenchChem. (2025).
  • Wu, X., et al. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(18), 4686–4689. [Link]
  • Scilit. Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. [Link]
  • ResearchGate. (2010). ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • ResearchGate. (2004).
  • Royal Society of Chemistry. (2020). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. [Link]
  • NROChemistry. Friedel-Crafts Reactions. [Link]

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Technical Support Center: Troubleshooting N-Acylation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to delve into the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Introduction: The N-Acylation Challenge

The N-acylation of pyrrole is a crucial reaction for introducing functional groups, modifying electronic properties, and protecting the pyrrole nitrogen. However, the ambident nucleophilic nature of the pyrrolide anion—the deprotonated form of pyrrole—often leads to a competition between N-acylation and C-acylation, alongside other side reactions like polymerization.[1] This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low or No Conversion to the N-Acylated Product

Question: I am not observing any significant formation of my desired N-acyl pyrrole. What are the likely causes and how can I fix this?

Answer: Low or no conversion typically points to issues with the deprotonation of the pyrrole N-H or the reactivity of the acylating agent. Let's break down the potential causes:

  • Insufficiently Strong Base: The pKa of the pyrrole N-H is approximately 17.5, requiring a strong base for complete deprotonation.[2] Weak bases like triethylamine or pyridine are generally ineffective.

    • Solution: Employ a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOt-Bu).[1] These bases are capable of irreversibly deprotonating the pyrrole to form the reactive pyrrolide anion.

  • Incomplete Deprotonation: Even with a strong base, incomplete deprotonation can occur due to poor reagent quality or insufficient reaction time.

    • Solution: Use fresh, high-quality base. For solid bases like NaH, ensure it is properly dispersed. Allow adequate time for the deprotonation step; monitoring for the cessation of hydrogen gas evolution when using hydrides is a good indicator of reaction completion.[1]

  • Poor Solvent Choice: The solvent plays a critical role in modulating the reactivity of the pyrrolide anion.

    • Solution: Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] These solvents effectively solvate the metal cation, leading to a more "naked" and highly reactive pyrrolide anion.

  • Deactivated Pyrrole Ring: The presence of strongly electron-withdrawing groups on the pyrrole ring can increase the acidity of the N-H proton but may also destabilize the resulting N-acylated product or affect its reactivity in unforeseen ways.

    • Solution: More forcing conditions, such as higher temperatures or longer reaction times, may be necessary. However, proceed with caution to avoid decomposition.

Problem 2: Mixture of N- and C-Acylated Products

Question: My reaction is producing a mixture of N- and C-acylated isomers. How can I improve the selectivity for N-acylation?

Answer: Achieving high selectivity for N-acylation hinges on controlling the reactivity of the ambident pyrrolide anion. The nitrogen and carbon atoms of the pyrrole ring are both potential sites for electrophilic attack.

  • Hard and Soft Acids and Bases (HSAB) Principle: The pyrrolide anion has two key nucleophilic centers: the "hard" nitrogen and the "soft" carbon atoms. According to the HSAB principle, hard nucleophiles preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles.

    • Solution: To favor N-acylation, use conditions that promote the "hard" character of both the nitrogen and the acylating agent.

      • Counter-ion: The choice of the counter-ion for the base is crucial. More ionic counter-ions, like K+, result in a "freer" and harder pyrrolide anion, favoring N-acylation. In contrast, more covalent counter-ions like Li+ can lead to increased C-acylation.

      • Acylating Agent: Use "hard" acylating agents. For instance, N-acetyl imidazole is known to selectively produce N-acetylpyrrole. Acyl chlorides and anhydrides are also commonly used.

  • Reaction Conditions: The solvent and temperature can also influence the N/C selectivity.

    • Solution: Highly polar aprotic solvents like DMF can enhance the nucleophilicity of the nitrogen, promoting N-acylation.[1] Running the reaction at low temperatures (e.g., 0 °C) can also help to control selectivity.

Problem 3: Formation of a Dark, Insoluble Polymer

Question: My reaction has turned into a dark, intractable mess. What is causing this polymerization, and how can I prevent it?

Answer: The formation of a dark, insoluble material is a classic sign of pyrrole polymerization.[1] Pyrrole is notoriously susceptible to polymerization under acidic conditions.[1]

  • Cause: If an acyl chloride is used without a base, or with an insufficient amount of base, the hydrogen chloride (HCl) byproduct generated during the reaction will catalyze the rapid polymerization of the electron-rich pyrrole ring.[1]

    • Solution: The most effective way to prevent polymerization is to ensure the complete deprotonation of the pyrrole before the addition of the acylating agent. This is typically achieved by using at least a stoichiometric amount of a strong base.[1] The base neutralizes the N-H proton, and any excess will quench the HCl byproduct. Additionally, maintaining low reaction temperatures can help to minimize this side reaction.[1]

Workflow for Troubleshooting N-Acylation of Pyrrole

The following diagram outlines a systematic approach to troubleshooting common issues in the N-acylation of pyrrole derivatives.

Troubleshooting_Workflow start Start: N-Acylation Reaction check_conversion Low or No Conversion? start->check_conversion check_selectivity Mixture of N/C Isomers? check_conversion->check_selectivity No base_issue Check Base: - Strength (NaH, KH) - Stoichiometry (>1 eq.) - Quality (Fresh) check_conversion->base_issue Yes check_polymer Polymerization? check_selectivity->check_polymer No hsab_issue Apply HSAB Principle: - Use K+ base (e.g., KH, KOt-Bu) - Use 'hard' acylating agent check_selectivity->hsab_issue Yes success Successful N-Acylation check_polymer->success No acid_issue Prevent Acid Buildup: - Ensure complete deprotonation - Use stoichiometric base check_polymer->acid_issue Yes solvent_issue Check Solvent: - Use Polar Aprotic (THF, DMF) base_issue->solvent_issue conditions_issue Check Conditions: - Deprotonation time - Temperature solvent_issue->conditions_issue conditions_issue->start solvent_selectivity Optimize Solvent: - High polarity (DMF) hsab_issue->solvent_selectivity solvent_selectivity->start temp_issue Control Temperature: - Maintain low temp (e.g., 0 °C) acid_issue->temp_issue temp_issue->start

Caption: A decision-tree diagram for troubleshooting N-acylation of pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the N-acylation of pyrrole?

A1: Strong bases such as sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOt-Bu) are highly effective for deprotonating pyrrole to facilitate N-acylation.[1] The choice between them can influence selectivity, with potassium bases often favoring N-acylation due to the more ionic nature of the K-N bond.

Q2: Can I perform the N-acylation without a strong base?

A2: While some methods exist for N-acylation under neutral or mildly basic conditions (e.g., using N-acetyl imidazole), these are often substrate-specific. For general and high-yielding N-acylation with acyl chlorides or anhydrides, the use of a strong base is the standard and most reliable approach to avoid C-acylation and polymerization.[1]

Q3: How do I purify my N-acylated pyrrole?

A3: Purification is typically achieved by standard laboratory techniques. After an aqueous workup to quench the reaction and remove inorganic salts, the crude product is often purified by flash column chromatography on silica gel.[1] In some cases, distillation under reduced pressure can be employed for liquid products.[3][4]

Q4: Does steric hindrance on the pyrrole ring affect N-acylation?

A4: Steric hindrance around the nitrogen atom can certainly impact the rate and feasibility of N-acylation. Bulky substituents at the 2 and 5 positions of the pyrrole ring may necessitate more forcing reaction conditions or the use of less sterically demanding acylating agents.

Experimental Protocol: A General Procedure for N-Acylation

This protocol provides a reliable starting point for the N-acylation of pyrrole with an acyl chloride.

Materials:

  • Pyrrole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Acyl chloride (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the sodium hydride to a flask containing anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of pyrrole in anhydrous THF to the stirred suspension of sodium hydride.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of the acyl chloride in anhydrous THF dropwise to the stirred solution of sodium pyrrolide.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent and Condition Selection Guide
ParameterRecommended OptionsRationale & Considerations
Base NaH, KH, KOt-BuStrong bases required for complete deprotonation. K+ salts may improve N-selectivity.[1]
Solvent THF, DMFPolar aprotic solvents enhance the reactivity of the pyrrolide anion.[1]
Acylating Agent Acyl Chlorides, Anhydrides, N-Acyl ImidazolesReactivity varies. Acyl chlorides are highly reactive. N-Acyl imidazoles can offer high N-selectivity.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and control exotherms, reducing side reactions like polymerization.[1]

Mechanistic Insights

The N-acylation of pyrrole proceeds through the formation of a highly nucleophilic pyrrolide anion, which then attacks the electrophilic carbonyl carbon of the acylating agent.

N_Acylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide - H₂ Base + Base (e.g., NaH) PyrrolideAnion Pyrrolide Anion AcylChloride Acyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral TetrahedralIntermediate Tetrahedral Intermediate PyrrolideAnion->AcylChloride NAcylPyrrole N-Acyl Pyrrole TetrahedralIntermediate->NAcylPyrrole Chloride + Cl⁻

Caption: The general mechanism of pyrrole N-acylation.

This guide provides a comprehensive framework for understanding and troubleshooting the N-acylation of pyrrole derivatives. By applying these principles, researchers can more effectively navigate the challenges of this important reaction and achieve their synthetic goals.

References

  • Benchchem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • Benchchem. Technical Support Center: Pyrrole Acylation.
  • ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters.
  • Benchchem. Technical Support Center: N-Acylation of Pyrrole with 3-Phenylpropanoyl Chloride.
  • NIH. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • Wikipedia. Pyrrole.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Google Patents. Process for the purification of crude pyrroles.
  • Google Patents. Purification of crude pyrroles.

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Technical Support Center: Optimizing Lewis Acid-Catalyzed Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges encountered during the Lewis acid-catalyzed acylation of pyrroles, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to optimize your reactions, maximize yields, and achieve desired regioselectivity.

The Challenge of Pyrrole Acylation: A Balancing Act

Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[1] However, this reactivity is a double-edged sword. The pyrrole nitrogen's lone pair, which contributes to the ring's aromaticity, also imparts significant nucleophilicity, creating a competitive site for acylation.[2] Furthermore, the high reactivity of the pyrrole ring makes it prone to polymerization under the acidic conditions often required for Friedel-Crafts reactions.[3][4] Consequently, successful pyrrole acylation requires a delicate balance of reaction conditions to control selectivity and minimize side reactions.

Troubleshooting Guide: From N-Acylation to Polymerization

This section addresses specific issues you may encounter in a question-and-answer format, delving into the root causes and providing actionable solutions.

Problem 1: My primary product is the N-acylated pyrrole, with low yields of the desired C-acylated product.

Q: Why am I getting N-acylation instead of C-acylation, and how can I fix it?

A: This is a classic challenge stemming from the nucleophilicity of the pyrrole nitrogen.[2] Direct acylation of an unprotected pyrrole often leads to a mixture of N- and C-acylated products.

Causality: The lone pair of electrons on the nitrogen atom can act as a nucleophile and attack the electrophilic acylating agent. This is especially true with highly reactive acylating agents.

Solutions:

  • N-Protection: The most robust strategy is to "protect" the nitrogen with a group that reduces its nucleophilicity. Electron-withdrawing groups are particularly effective.

    • Sulfonyl Groups (e.g., tosyl, benzenesulfonyl): These groups significantly decrease the nitrogen's nucleophilicity and can also be used to direct the regioselectivity of C-acylation.[2][5]

    • Alkoxycarbonyl Groups (e.g., Troc, Fmoc): These protecting groups are also effective at preventing N-acylation.[6]

    • Sterically Bulky Groups (e.g., Triisopropylsilyl - TIPS): While primarily used to direct C3-acylation, bulky silyl groups also effectively block N-acylation.[2][7]

  • Choice of Lewis Acid and Acylating Agent: A less reactive combination of Lewis acid and acylating agent can sometimes favor C-acylation even without N-protection, although this is less reliable. Milder Lewis acids may be less likely to promote N-acylation.

Workflow for Mitigating N-Acylation:

start High N-Acylation Observed protect_N Protect the Pyrrole Nitrogen (e.g., with -SO2R, -COOR, TIPS) start->protect_N select_PG Choose Protecting Group Based on Desired Regioselectivity and Deprotection Conditions protect_N->select_PG run_reaction Perform Acylation on N-Protected Pyrrole select_PG->run_reaction deprotect Deprotect to Yield C-Acylated Pyrrole run_reaction->deprotect end Successful C-Acylation deprotect->end

Caption: Workflow to prevent N-acylation.

Problem 2: My reaction produces a mixture of C2- and C3-acylated isomers.

Q: How can I control the regioselectivity of C-acylation?

A: The electronic properties of the pyrrole ring inherently favor acylation at the C2 position due to the greater resonance stabilization of the cationic intermediate.[1][2] However, this preference can be overridden by strategic use of N-protecting groups and careful selection of the Lewis acid.

Causality and Solutions:

  • Targeting C2-Acylation:

    • Unprotected or N-Alkyl Pyrroles: For simple pyrroles, C2-acylation is generally the major product.

    • N-Sulfonyl Pyrroles with Weak Lewis Acids: When using an N-benzenesulfonyl protecting group, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to yield the C2-isomer as the major product.[2][5]

  • Targeting C3-Acylation:

    • Steric Hindrance: Introducing a bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS), sterically hinders the C2 and C5 positions, directing the incoming electrophile to the C3 position.[2][7]

    • Strong Lewis Acids with N-Sulfonyl Pyrroles: With N-p-toluenesulfonylpyrrole, using a strong Lewis acid like AlCl₃ (in excess of 1.0 equivalent) can favor the formation of the 3-acyl derivative. This is thought to proceed through an organoaluminum intermediate.[2][5]

Influence of Lewis Acid on Regioselectivity of N-p-Toluenesulfonylpyrrole Acylation

Lewis AcidEquivalents of Lewis AcidC3:C2 Isomer RatioTotal YieldReference
AlCl₃>1.0>98:<2Good[2][5]
EtAlCl₂1.2(Increased C2-isomer)Moderate[5]
Et₂AlCl1.2(Increased C2-isomer)Moderate[5]
SnCl₄Not specified(C2 is major)Not specified[5]
BF₃·OEt₂Not specified(C2 is major)Not specified[5]
Problem 3: My reaction is resulting in a dark, insoluble polymer.

Q: My reaction mixture is turning into an intractable tar. What's causing this and how can I prevent it?

A: Pyrrole is notoriously prone to polymerization in the presence of strong acids.[4][8] This is a common outcome when reaction conditions are too harsh.

Causality: The electron-rich pyrrole ring can be attacked by a protonated or activated pyrrole molecule, initiating a chain reaction that leads to polypyrrole formation. Strong Lewis acids can exacerbate this issue.[9]

Solutions:

  • Lower the Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the rate of both the desired acylation and the undesired polymerization.

  • Slow Addition of Reagents: Add the pyrrole substrate slowly to a pre-mixed solution of the Lewis acid and the acylating agent. This maintains a low concentration of the reactive pyrrole and minimizes self-polymerization.[3]

  • Use a Milder Lewis Acid: If polymerization is persistent, consider switching to a weaker Lewis acid. Metal triflates like Sc(OTf)₃ or Yb(OTf)₃ can be effective alternatives to harsher options like AlCl₃.[7]

  • N-Protection: Using an electron-withdrawing protecting group on the nitrogen deactivates the ring sufficiently to reduce its tendency to polymerize.

Troubleshooting Workflow for Polymerization:

start Polymerization Observed temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->temp addition Slowly Add Pyrrole to Pre-formed Lewis Acid/ Acylating Agent Complex temp->addition lewis_acid Switch to a Milder Lewis Acid (e.g., Sc(OTf)₃) addition->lewis_acid protect Use N-Protected Pyrrole (with electron-withdrawing group) lewis_acid->protect end Clean Reaction protect->end

Caption: Stepwise approach to minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Lewis acid-catalyzed pyrrole acylation?

A1: The reaction typically follows the Friedel-Crafts acylation mechanism. The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring.[10][11]

Mechanism of Friedel-Crafts Acylation:

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation R-CO-Cl R-CO-Cl Acylium_Complex R-C≡O⁺---[AlCl₄]⁻ R-CO-Cl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Pyrrole Pyrrole Ring Intermediate Cationic Intermediate (Wheland Intermediate) Pyrrole->Intermediate + R-C≡O⁺ Product Acyl Pyrrole Intermediate->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Q2: Can I use organocatalysts for pyrrole acylation?

A2: Yes, organocatalysis presents a milder alternative to Lewis acid catalysis. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C2-acylation of pyrroles.[12] This can be advantageous for substrates with functional groups that are sensitive to strong Lewis acids.[7]

Q3: My pyrrole has a strongly electron-withdrawing substituent. Why is the reaction not working?

A3: Electron-withdrawing groups on the pyrrole ring deactivate it towards electrophilic substitution. This reduced nucleophilicity can make the acylation reaction very sluggish or prevent it from occurring altogether. In such cases, more forcing conditions, such as a stronger Lewis acid, higher temperatures, or longer reaction times, may be necessary. However, be mindful that harsher conditions can also promote side reactions like polymerization.[3]

Experimental Protocols

Protocol 1: C3-Acylation of N-p-Toluenesulfonylpyrrole

This protocol is adapted from methodologies that utilize strong Lewis acids to direct acylation to the C3 position of N-sulfonylated pyrroles.[2][5]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.

Protocol 2: C2-Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is a general method for the C2-acylation of N-alkoxycarbonyl protected pyrroles.[6]

  • To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1.0 equiv) and a carboxylic acid (3.0 equiv) in dry dichloromethane, add trifluoroacetic anhydride (10 equiv) dropwise at ambient temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with CH₂Cl₂ and wash with 1 M Na₂CO₃ (aq).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic solutions, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate in vacuo and purify by column chromatography to yield the 2-acylpyrrole.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • Pyrrole. Wikipedia. [Link]
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • Friedel Crafts Acylation And Alkyl
  • Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • Pyrrole | PDF. Slideshare. [Link]
  • EAS Reactions (3)
  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Thieme. [Link]
  • Optimization of reaction conditions | Download Table.
  • chemoselective pyrrole dance vs.
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega.
  • Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole.
  • Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Royal Society of Chemistry. [Link]
  • Friedel-Crafts Alkylation of Pyrrole [duplic
  • Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles | Scilit. Scilit. [Link]
  • Heterocyclic Compounds.[Link]
  • Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. SciProfiles. [Link]

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Technical Support Center: Solvent Effects on the Synthesis of Acetylated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of acetylated pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the electrophilic acylation of pyrrole and its derivatives. Here, we delve into the critical role of solvent selection in overcoming common hurdles such as low yield, poor regioselectivity, and undesirable side reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when acetylating an unprotected (N-H) pyrrole, and how does solvent choice help?

A1: The primary challenge is the competition between N-acylation and C-acylation. The pyrrole nitrogen's lone pair is involved in the aromatic system, yet it remains nucleophilic. Direct acylation often leads to a mixture of N-acetylated and C-acetylated products, with the N-acylated product sometimes being the major one.[1]

  • To favor C-acylation (the typical goal): Friedel-Crafts conditions are generally employed. This involves using a Lewis acid catalyst in a non-polar, non-coordinating solvent.[2] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. These solvents are poor Lewis bases and do not compete with the acylating agent for coordination to the Lewis acid catalyst. The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to minimize polymerization, a common side reaction in the presence of strong acids.[2]

  • To favor N-acylation: If N-acetylation is desired, a different strategy is required. This involves deprotonating the pyrrole with a strong base (like NaH or KH) to form the highly nucleophilic pyrrolide anion. In this case, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred. These solvents solvate the metal cation, creating a more "naked" and reactive pyrrolide anion that readily attacks the acylating agent at the nitrogen position.[2]

Q2: My reaction is producing a mixture of 2-acetylpyrrole and 3-acetylpyrrole. How can I control the regioselectivity?

A2: The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 (or α) position. This is because the cationic intermediate (the Wheland intermediate) formed upon attack at C2 is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures).[1] However, regioselectivity can be steered towards the C3 position through strategic selection of protecting groups, Lewis acids, and solvents.

For N-substituted pyrroles, particularly with electron-withdrawing sulfonyl groups (e.g., N-p-toluenesulfonylpyrrole), the regioselectivity becomes highly dependent on the reaction conditions.

  • Favoring C3-Acylation: The use of a strong Lewis acid like aluminum chloride (AlCl₃) in non-coordinating solvents such as dichloromethane or 1,2-dichloroethane strongly favors the formation of the 3-acyl derivative.[3][4] It is proposed that this proceeds through an organoaluminum intermediate.[3][4]

  • Favoring C2-Acylation: Conversely, using weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) with N-benzenesulfonylpyrrole tends to yield the 2-isomer as the major product.[1]

The choice of solvent can also have a subtle but significant impact. For the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, switching the solvent from dichloromethane to the slightly more polar chloroform can lead to an increase in the formation of the 2-acetylated isomer.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Acetylated Pyrrole

Possible Cause A: Polymerization of the Pyrrole Starting Material Pyrroles are notoriously sensitive to strong acids and can readily polymerize, leading to the formation of "pyrrole black" and a significant reduction in the yield of the desired product.[5]

  • Solution:

    • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to -78 °C) to control the rate of reaction and minimize polymerization.[2]

    • Order of Addition: Add the pyrrole solution slowly to a pre-complexed mixture of the Lewis acid and the acetylating agent. This ensures that the concentration of free, unreacted pyrrole in the acidic medium is kept to a minimum.[2]

    • Milder Lewis Acid: Consider using a milder Lewis acid catalyst. While AlCl₃ is common, catalysts like TiCl₄ or ZnCl₂ can sometimes be effective while being less prone to inducing polymerization.[6]

    • Solvent Choice: Ensure the use of anhydrous, non-coordinating solvents like DCM or DCE. Protic impurities or coordinating solvents can interfere with the Lewis acid and potentially promote side reactions.

Possible Cause B: Deactivation of the Lewis Acid Catalyst The effectiveness of a Lewis acid catalyst can be significantly diminished by the solvent.

  • Solution:

    • Solvent Donor Ability: Avoid solvents with high donor ability (e.g., ethers, nitriles) when using strong Lewis acids for Friedel-Crafts reactions. These solvents can form strong adducts with the Lewis acid, reducing its ability to activate the acylating agent.[7] For instance, the effective Lewis acidity of B(C₆F₅)₃ is significantly lower in Et₂O compared to DCM.[7]

    • Solvent Polarity: In some cases, increasing the polarity of the solvent can enhance the effective Lewis acidity. Polar solvents can better stabilize the charged intermediates in the reaction pathway. However, this must be balanced with the solvent's coordinating ability.[7][8]

Problem 2: The Main Product is the N-Acetylated Pyrrole Instead of the C-Acetylated Product

Possible Cause: Reaction Conditions Favoring N-Acylation As discussed in the FAQs, the conditions for N- and C-acylation are distinct. If you are aiming for C-acylation but obtaining the N-acylated product, your reaction conditions are likely incorrect.

  • Solution:

    • Avoid Strong Bases: Do not use strong bases like NaH or KH if C-acylation is the goal. These will generate the pyrrolide anion, which preferentially attacks at the nitrogen.

    • Employ Friedel-Crafts Conditions: Use a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) in a non-polar, aprotic solvent like DCM or DCE.[2]

    • Protect the Nitrogen: If N-acylation remains a persistent issue, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, benzenesulfonyl) or a sterically bulky group (e.g., triisopropylsilyl - TIPS). This reduces the nucleophilicity of the nitrogen and can also help direct C-acylation to a specific position.[1]

Data Presentation: Solvent and Catalyst Effects on Regioselectivity

The following table summarizes the impact of solvent and Lewis acid choice on the regioselectivity of the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride. This data highlights the critical interplay between these factors in directing the electrophilic attack to either the C2 or C3 position.

EntryLewis AcidSolventC2:C3 Product RatioCombined Yield (%)Reference
1AlCl₃Dichloromethane2:98>95[3]
2AlCl₃1,2-Dichloroethane2:98>95[3]
3AlCl₃Chloroform17:83>95[3]
4EtAlCl₂Dichloromethane30:70>95[3]
5Et₂AlClDichloromethane80:20>95[3]

Table 1: Influence of Solvent and Lewis Acid on the Acylation of N-p-toluenesulfonylpyrrole.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C2-Acetylation of N-Methylpyrrole

This protocol is adapted for the preferential acetylation at the C2 position of an N-alkylated pyrrole.

  • To a stirred solution of the acyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -20 °C, add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) portion-wise.

  • Stir the resulting mixture for 15-30 minutes at -20 °C to allow for the formation of the acylium ion complex.

  • Add a solution of N-methylpyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature is maintained at -20 °C.

  • Stir the reaction at a temperature between -20 °C and 0 °C, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-acetyl-N-methylpyrrole.

Protocol 2: Procedure for C3-Acetylation of N-p-Toluenesulfonylpyrrole

This protocol is designed to favor acetylation at the C3 position.[1]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equivalents) in portions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[1]

Visualizations

Logical Workflow for Troubleshooting Pyrrole Acetylation

G cluster_issues Identify Primary Issue cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Regioselectivity cluster_solutions3 Solutions for N-Acylation start Start: Pyrrole Acetylation Issue issue1 Low Yield / Polymerization start->issue1 Decomposition? issue2 Poor Regioselectivity (C2/C3 Mixture) start->issue2 Wrong Isomer? issue3 Predominant N-Acylation start->issue3 Side Product? sol1a Lower Reaction Temperature (-20°C to -78°C) issue1->sol1a sol1b Slowly Add Pyrrole to Pre-formed Acylium Ion issue1->sol1b sol1c Use Milder Lewis Acid (e.g., TiCl4, SnCl4) issue1->sol1c sol1d Ensure Anhydrous, Non-Coordinating Solvent (DCM, DCE) issue1->sol1d sol2a For C3: Bulky N-Protecting Group (TIPS) issue2->sol2a sol2b For C3 (N-Sulfonyl): Strong Lewis Acid (AlCl3) in Non-Coordinating Solvent (DCM) issue2->sol2b sol2c For C2 (N-Sulfonyl): Weaker Lewis Acid (SnCl4) or change solvent issue2->sol2c sol3a Use Friedel-Crafts Conditions (Lewis Acid, Non-polar Solvent) issue3->sol3a sol3b Add N-Protecting Group (e.g., -SO2R, -TIPS) issue3->sol3b sol3c Avoid Strong Bases (NaH, KH) and Polar Aprotic Solvents (DMF, THF) issue3->sol3c outcome Achieve Desired Acetylated Pyrrole sol1d->outcome sol2c->outcome sol3a->outcome

Caption: Troubleshooting workflow for common issues in pyrrole acetylation.

Influence of Solvent on Lewis Acid Activity

Caption: The dual role of solvents in modulating Lewis acid catalysis.

References

  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • BenchChem. (2025).
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
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  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [URL not available]
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. YorkSpace. [URL not available]
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [URL not available]
  • Nguyen, H. T., et al. (2017). A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication. New Journal of Chemistry. [URL not available]
  • Rajput, S. S., & Goswami, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [URL not available]
  • Anderson, W. K., & Heider, A. R. (1983). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy. [Link]
  • A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered.
  • Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.
  • Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. PubMed. [Link]
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Technical Support Center: Purification of 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (C8H9NO3, Mol. Wt.: 167.16 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Introduction to Purification Challenges

The purification of this compound can be a nuanced process, primarily due to the molecule's array of functional groups—a carboxylic acid, a ketone, and an N-methylated pyrrole ring. These features contribute to its polarity and potential for side reactions, leading to a variety of impurities that can complicate isolation. The most probable synthetic route to this molecule is the Friedel-Crafts acylation of 1-methyl-1H-pyrrole-2-carboxylic acid or its ester. This reaction is notorious for yielding a mixture of products, which forms the basis of many purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Profile & Identification

Question 1: I've just completed the synthesis of this compound, and my crude NMR shows multiple unexpected peaks. What are the likely impurities?

Answer: The impurity profile of your crude product is heavily dependent on the specifics of your synthetic route, most likely a Friedel-Crafts acylation. Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: Incomplete acylation will leave residual 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Regioisomers: Friedel-Crafts acylation of N-substituted pyrroles can occur at either the C4 or C5 position. Therefore, the presence of the 5-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid isomer is highly probable. The ratio of these isomers can be influenced by the Lewis acid and solvent used in the reaction.[1]

  • Di-acylated Products: The activated pyrrole ring can sometimes undergo a second acylation, leading to di-acetylated byproducts.

  • Decarboxylation Product: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions, which are typical for Friedel-Crafts reactions.[2] This would result in the formation of 4-acetyl-1-methyl-1H-pyrrole.

  • Hydrolysis Products: If an ester of the starting carboxylic acid was used, incomplete hydrolysis will result in the corresponding ester of the product as an impurity.

To confirm the identity of these impurities, we recommend a combination of LC-MS to determine the molecular weights of the components and detailed 1H and 13C NMR analysis to elucidate the structures.

Diagram 1: Potential Impurity Profile

G cluster_synthesis Friedel-Crafts Acylation cluster_impurities Potential Impurities in Crude Product Starting Material 1-methyl-1H-pyrrole- 2-carboxylic acid Crude Product Crude Product Starting Material->Crude Product Reagents Acylating Agent (e.g., Acetic Anhydride) + Lewis Acid Reagents->Crude Product Desired Product 4-acetyl-1-methyl-1H-pyrrole- 2-carboxylic acid Crude Product->Desired Product Unreacted SM Unreacted Starting Material Crude Product->Unreacted SM Regioisomer 5-acetyl Regioisomer Crude Product->Regioisomer Diacylated Di-acylated Product Crude Product->Diacylated Decarboxylated Decarboxylated Product Crude Product->Decarboxylated

Caption: Likely impurities from Friedel-Crafts synthesis.

Recrystallization and Solubility Issues

Question 2: I'm struggling to purify my product by recrystallization. It either crashes out too quickly with impurities or remains an oil. What solvents should I try?

Answer: The polarity of this compound, due to its carboxylic acid and ketone functionalities, dictates its solubility. A systematic approach to solvent screening is crucial.

Recommended Solvent Systems for Recrystallization:

Solvent/SystemRationaleExpected Outcome
Single Solvents
Ethanol/WaterThe product should be soluble in hot ethanol and less soluble in cold. Water acts as an anti-solvent.Good for removing less polar impurities.
IsopropanolSimilar to ethanol but may offer different selectivity.A viable alternative if ethanol fails.
Ethyl AcetateA moderately polar solvent.May be effective if impurities have significantly different polarities.
Solvent/Anti-Solvent Systems
Dichloromethane/HexaneThe product should be soluble in dichloromethane. Hexane is then added as an anti-solvent.Effective for removing highly polar impurities that remain in the mother liquor. A similar system (petroleum ether/CH2Cl2) has been used for purifying related pyrrole derivatives.[3]
Toluene/HeptaneA less polar system that may be suitable for larger scale purifications.Good for removing highly colored or polar baseline impurities.

Troubleshooting Tips:

  • Oiling Out: This occurs when the solution is supersaturated or cooled too quickly. Try using a larger volume of solvent, cooling the solution more slowly (e.g., in a dewar with warm water), or adding the anti-solvent at a higher temperature.

  • Poor Crystal Formation: If the product precipitates as an amorphous solid, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful crystallization.

  • Persistent Impurities: If co-crystallization is an issue, consider a pre-purification step such as a simple filtration through a plug of silica gel to remove baseline impurities before recrystallization.

Chromatographic Purification

Question 3: Recrystallization is not giving me the desired purity. What are the best practices for purifying this compound by column chromatography?

Answer: Column chromatography is a powerful technique for separating complex mixtures of pyrrole derivatives.[3] However, the acidic nature of your compound requires careful consideration of the stationary and mobile phases.

Recommended Chromatography Conditions:

  • Stationary Phase: Standard silica gel is often the first choice. However, the carboxylic acid group can lead to tailing and irreversible adsorption. To mitigate this:

    • Add 0.5-1% acetic acid or formic acid to the mobile phase. This protonates the silica surface's silanol groups and the carboxylic acid of your compound, reducing interactions.

    • Consider using a reversed-phase silica (C18) if normal phase fails.

  • Mobile Phase: A gradient elution is recommended to effectively separate the components.

    • Normal Phase (Silica Gel): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane or heptane with ethyl acetate. A gradient from 10% to 50% ethyl acetate in hexane is a good starting point.

    • Reversed-Phase (C18): Start with a polar mobile phase and increase the organic modifier. A typical system would be a gradient of acetonitrile or methanol in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Troubleshooting Workflow for Chromatography:

G cluster_workflow Chromatography Troubleshooting Start Crude Product TLC Analyze by TLC (e.g., Hexane:EtOAc) Start->TLC Separation Good Separation? TLC->Separation Column Run Column Chromatography with optimized solvent system Separation->Column Yes RP_Chroma Consider Reversed-Phase Chromatography (C18) Separation->RP_Chroma No Tailing Peak Tailing? Column->Tailing Add_Acid Add 0.5-1% Acetic Acid to Mobile Phase Tailing->Add_Acid Yes Pure Pure Product Tailing->Pure No Add_Acid->Column RP_Chroma->Pure

Caption: Decision workflow for chromatographic purification.

Thermal Stability and Degradation

Question 4: I'm concerned about the stability of my compound during purification, especially with heating. Is this compound thermally labile?

Precautions to Minimize Thermal Degradation:

  • Recrystallization: Avoid prolonged heating. Dissolve your compound in the minimum amount of boiling solvent and then cool it promptly.

  • Solvent Removal: When concentrating your product on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C) and an appropriate vacuum to avoid excessive heat exposure.

  • Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation over time. A related compound, 4-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID, is noted to decompose around 210 °C, suggesting that significant thermal instability at lower temperatures might not be a primary concern, but caution is still advised.[4]

By following these guidelines and systematically troubleshooting any issues that arise, you can significantly improve the success rate of purifying this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

Sources

Technical Support Center: Separating Isomers of Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted pyrrole-2-carboxylic acid isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating structurally similar pyrrole derivatives. As these compounds are pivotal building blocks in numerous pharmaceutical agents, achieving high isomeric purity is paramount for ensuring safety, efficacy, and reproducibility.[1]

This resource provides in-depth, field-proven insights into chromatographic and crystallographic separation strategies, moving beyond mere procedural lists to explain the underlying scientific principles. Here, you will find practical solutions to common experimental hurdles, enabling you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of substituted pyrrole-2-carboxylic acids?

A1: The separation of these isomers is often complicated by their subtle structural differences, which lead to very similar physicochemical properties. Key challenges include:

  • Regioisomers: Substituents at different positions on the pyrrole ring (e.g., 3-, 4-, or 5-substituted) can result in compounds with nearly identical polarity and molecular weight, making them difficult to resolve with standard chromatographic techniques.[2][3] Co-elution is a frequent problem, as they often show the same retention factor (Rf) on TLC plates.[2]

  • Enantiomers: For chiral pyrrole derivatives, such as those with a stereocenter on a substituent, the enantiomers have identical physical properties in an achiral environment, necessitating the use of specialized chiral stationary phases (CSPs) or chiral mobile phase additives for separation.[4][5]

  • Atropisomers: In cases of sterically hindered N-aryl pyrroles, restricted rotation around the C-N bond can give rise to stable, non-superimposable atropisomers, which behave as enantiomers and require chiral chromatography for separation.[6]

  • Acidic Nature: The carboxylic acid moiety can lead to peak tailing in reversed-phase HPLC due to strong interactions with residual silanols on the silica-based stationary phase.[7][8] This can obscure the separation of closely eluting isomers.

Q2: Which chromatographic technique is most effective for separating these isomers?

A2: The choice of technique is highly dependent on the nature of the isomerism.

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method.

    • Reversed-Phase (RP-HPLC) is excellent for separating regioisomers with differences in hydrophobicity. A C18 column is a common starting point.[9][10] Method development often involves fine-tuning the mobile phase, including the organic modifier, pH, and buffer concentration, to exploit subtle differences in polarity and pKa.[7][11]

    • Normal-Phase (NP-HPLC) can be effective when isomers have different polar functional groups that can interact with a polar stationary phase like silica.

    • Chiral HPLC is the gold standard for separating enantiomers and atropisomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are particularly effective for resolving proline derivatives and other N-acylated cyclic compounds.[4][12]

  • Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative, particularly for chiral separations.[13][14] Using supercritical CO2 as the main mobile phase, SFC offers faster separations and reduced solvent consumption compared to HPLC.[13][15][16] It often provides complementary selectivity to HPLC, making it a valuable tool when HPLC methods fail.

The following diagram illustrates a general workflow for selecting a separation strategy.

SeparationStrategy start Isomer Mixture (Substituted Pyrrole-2-Carboxylic Acids) isomer_type What type of isomers? start->isomer_type regioisomers Regioisomers isomer_type->regioisomers Positional enantiomers Enantiomers or Atropisomers isomer_type->enantiomers Chiral r_method Select Primary Method regioisomers->r_method e_method Select Primary Method enantiomers->e_method rphplc Reversed-Phase HPLC (C18, C8) r_method->rphplc Different Hydrophobicity nphplc Normal-Phase HPLC (Silica, Diol) r_method->nphplc Different Polarity sfc_achiral Achiral SFC r_method->sfc_achiral HPLC Fails or Greener Method Needed chiral_hplc Chiral HPLC (Polysaccharide CSP) e_method->chiral_hplc Standard Approach chiral_sfc Chiral SFC (Polysaccharide CSP) e_method->chiral_sfc Faster/Greener Alternative optimization Optimize Mobile Phase (pH, Modifier, Buffer) rphplc->optimization nphplc->optimization sfc_achiral->optimization chiral_hplc->optimization chiral_sfc->optimization end Successful Separation optimization->end

Caption: Decision tree for selecting a separation strategy.

Q3: How does mobile phase pH affect the separation of these acidic compounds in RP-HPLC?

A3: Mobile phase pH is one of the most critical parameters for separating ionizable compounds like pyrrole-2-carboxylic acids.[7] The pH controls the ionization state of both the analyte's carboxylic acid group and the residual silanol groups on the silica stationary phase.

  • Analyte Ionization: At a pH well below the pKa of the carboxylic acid (typically ~3-4), the analyte will be in its neutral, protonated form (-COOH). In this state, it is more hydrophobic and will be more strongly retained on a C18 column. At a pH above its pKa, it will be in its ionized, deprotonated form (-COO-), making it more polar and causing it to elute earlier.

  • Silanol Ionization: Residual silanol groups on the silica surface have a pKa of ~3.5-4.5. At pH values above this range, they become ionized (Si-O-), creating active sites that can interact electrostatically with any positively charged species or cause peak tailing with acidic compounds.

The Causality: By setting the mobile phase pH to approximately 2.5-3.0 using a buffer (e.g., phosphate or formate), you achieve two crucial goals:

  • Suppress Analyte Ionization: The carboxylic acid is fully protonated, maximizing hydrophobic retention and leading to more consistent retention times.[9]

  • Suppress Silanol Ionization: The silanol groups are also protonated (Si-OH), minimizing unwanted secondary ionic interactions that cause peak tailing.[8] This results in sharper, more symmetrical peaks, which is essential for resolving closely eluting isomers.[8]

Q4: Can crystallization be used to separate these isomers?

A4: Yes, crystallization can be a highly effective and scalable method, particularly for separating regioisomers that may co-crystallize.[2] However, it is often more challenging than chromatography. Success depends on the isomers having significantly different solubilities in a given solvent system or the ability to form distinct crystal lattices.

  • Fractional Crystallization: This involves finding a solvent in which one isomer is significantly less soluble than the other. Slow cooling or evaporation can lead to the preferential crystallization of the less soluble isomer.

  • Reaction Crystallization: This method can be used to form co-crystals with a carefully selected co-former. The resulting co-crystals may have different solubilities and crystal habits, enabling separation.[17]

  • Troubleshooting: A common issue is "oiling out," where the compound separates as a liquid instead of a solid. This can often be resolved by using less concentrated solutions, cooling more slowly, or scratching the inside of the flask to induce nucleation.[18] The presence of impurities can also inhibit crystallization.[18]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Regioisomers in RP-HPLC
  • Symptoms: Peaks are broad and overlapping, making accurate quantification impossible. The isomers may appear as a single peak or a shoulder on the main peak.

  • Underlying Cause: The selected column and mobile phase conditions do not exploit the subtle differences in the isomers' physicochemical properties.

Step Action Scientific Rationale
1 Decrease Mobile Phase Polarity Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. This increases the retention time of all components, providing more time for interaction with the stationary phase and potentially improving separation.[18]
2 Change the Organic Modifier If using acetonitrile, switch to methanol, or vice versa. Acetonitrile and methanol have different abilities to engage in dipole-dipole and hydrogen-bonding interactions.[19] This change can alter the selectivity of the separation by modifying how the isomers interact with the stationary and mobile phases.[19][20]
3 Optimize pH and Buffer Strength Ensure the mobile phase pH is buffered to ~2.5-3.0 to suppress ionization.[9][10] Try slightly adjusting the pH (e.g., from 2.8 to 3.2) as even small changes can affect the relative retention of isomers with slightly different pKa values. Increasing buffer concentration can sometimes improve peak shape.[7][8]
4 Lower the Column Temperature Reducing the temperature (e.g., from 30°C to 25°C) can sometimes enhance selectivity, although it will also increase backpressure and retention times.
5 Switch to a Different Stationary Phase If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase. A phenyl column offers π-π interactions, which can be beneficial for separating aromatic compounds like pyrroles. A polar-embedded phase can offer different selectivity for polar compounds.
6 Consider SFC Supercritical Fluid Chromatography (SFC) often provides orthogonal selectivity to RP-HPLC and can be highly effective at separating regioisomers that are intractable by HPLC.[13]
Issue 2: Severe Peak Tailing for All Isomers in RP-HPLC
  • Symptoms: Chromatographic peaks are asymmetrical with a pronounced "tail."

  • Underlying Cause: This is a classic sign of unwanted secondary interactions between the acidic analyte and active sites on the stationary phase, most commonly ionized residual silanols.[8]

PeakTailing start Severe Peak Tailing Observed cause Primary Cause: Secondary Interactions with Active Silanols (Si-O-) start->cause solution1 Solution 1: Suppress Silanol Ionization cause->solution1 solution2 Solution 2: Use a Competing Base cause->solution2 solution3 Solution 3: Use a Modern, End-Capped Column cause->solution3 action1 Lower Mobile Phase pH to 2.5-3.0 with a Buffer (e.g., Phosphate) solution1->action1 action2 Add a Mobile Phase Modifier (e.g., 0.1% Triethylamine - TEA) solution2->action2 action3 Switch to a High-Purity, Base-Deactivated Stationary Phase solution3->action3 result Result: Symmetrical Peaks action1->result action2->result action3->result

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Step Action & Rationale
1. pH Control Action: Add a buffer to the mobile phase to maintain a low pH (e.g., 2.5-3.0).[9][10] Rationale: This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with the analyte.[8]
2. Use a Competing Base Action: Add a small amount (0.1%) of a competing base, like triethylamine (TEA), to the mobile phase.[18] Rationale: TEA is a "silanol blocker." It preferentially binds to the active silanol sites, effectively shielding the analyte from these unwanted interactions. Caution: TEA can shorten column lifetime and is not suitable for MS detection.
3. Column Selection Action: Use a modern, high-purity, end-capped column. Rationale: These columns are manufactured with fewer accessible silanol groups and are "end-capped" (reacting the silanols with a small silylating agent) to minimize their effect, leading to much better peak shape for acidic and basic compounds.[7]
Issue 3: No Separation of Enantiomers on a Chiral Column
  • Symptoms: A single, sharp peak is observed for a known racemic mixture when using a chiral stationary phase (CSP).

  • Underlying Cause: The chosen CSP and mobile phase combination does not provide the necessary stereoselective interactions for resolution. Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP.

| Step | Action | Scientific Rationale | | :--- | :--- | | 1 | Switch Mobile Phase Mode | If using normal phase (e.g., Hexane/Ethanol), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase mode (e.g., Water/Acetonitrile), if the CSP is compatible. The mechanism of chiral recognition is highly dependent on the mobile phase, which mediates the interactions between the analyte and the CSP.[5] | | 2 | Change Mobile Phase Additive | Add a small amount of an acidic or basic modifier. For a carboxylic acid, adding a small amount of an acid like acetic acid or formic acid can sometimes enhance the interactions needed for separation.[3] | | 3 | Screen Different CSPs | There is no universal CSP.[16] If a cellulose-based CSP fails, try an amylose-based one. Different polysaccharide backbones and derivatives offer vastly different selectivities. Screening multiple CSPs is a standard part of chiral method development.[5] | | 4 | Consider Analyte Derivatization | If all direct methods fail, consider derivatizing the carboxylic acid to an amide or ester using a chiral reagent. This creates diastereomers, which can then be separated on a standard achiral column like a C18.[5][21] This is an indirect method but can be very effective. |

Experimental Protocols

Protocol 1: General RP-HPLC Method for Regioisomer Separation

This protocol provides a starting point for developing a separation method for regioisomers of a substituted pyrrole-2-carboxylic acid.

  • Instrumentation:

    • HPLC system with UV/Vis or DAD detector.[9]

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[9][10]

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. (For MS compatibility) OR Phosphate buffer (0.02 M) adjusted to pH 3.0 with phosphoric acid.[1][9][22]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 50:50 A:B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C.[9][10]

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 225 nm or 272 nm).[9][23]

    • Injection Volume: 10-20 µL.[9]

    • Elution Mode: Start with an isocratic elution of 50:50 A:B. If separation is poor, develop a shallow gradient (e.g., 50% to 70% B over 20 minutes).

  • Optimization:

    • If peaks co-elute, decrease the starting percentage of Mobile Phase B to increase retention.

    • If peak tailing occurs, ensure the pH of Mobile Phase A is below 3.0.

    • If resolution is still poor, switch Mobile Phase B to Methanol and re-optimize the gradient.

Data Summary: Comparison of Separation Techniques

The following table presents hypothetical data comparing the performance of different chromatographic techniques for the separation of two challenging regioisomers.

ParameterRP-HPLC (C18)RP-HPLC (Phenyl-Hexyl)Achiral SFC
Resolution (Rs) 1.21.42.1
Run Time (min) 25288
Peak Tailing (As) 1.41.31.1
Solvent Consumption/Run ~25 mL~28 mL~4 mL (organic)
Notes Baseline separation not achieved.Improved selectivity due to π-π interactions.Superior resolution and speed; environmentally friendly.

References

  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. (2022). Pharmacia. [Link]
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (n.d.).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
  • Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit. [Link]
  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (2023). Phenomenex. [Link]
  • HPLC Troubleshooting Guide. (n.d.).
  • How to separate these regioisomers? (2024). Reddit. [Link]
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (2025).
  • Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. (n.d.).
  • Capillary supercritical fluid chromatography of pyrrolizidine alkaloids. (n.d.). PubMed. [Link]
  • Chiral HPLC Separ
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.).
  • Separating Regioisomers using Prepar
  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. (2025).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • How to Master Supercritical Fluid Chromatography (SFC)
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021).
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). The Pharma Guidance. [Link]
  • Structural isomers of the pyrrolines. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. (n.d.). Scilit. [Link]
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2025).
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.).
  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. [Link]
  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.).
  • Pyrrolo-pyrrole carboxylic acid. (n.d.). PubChem. [Link]
  • bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
  • N-Methylpyrrole-2-carboxylic acid. (2018). SIELC Technologies. [Link]
  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (n.d.). MDPI. [Link]
  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. (n.d.).
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).

Sources

Technical Support Center: Stability and Degradation of 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. This resource offers insights into its stability profile, potential degradation pathways, and practical advice for handling and analysis.

Introduction

This compound is a substituted pyrrole derivative of interest in pharmaceutical and chemical research. Understanding its stability and degradation is critical for the development of robust formulations, analytical methods, and for ensuring the integrity of experimental data. Pyrrole-containing compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[1][2][3] The substituents on the pyrrole ring, in this case, an acetyl group, a methyl group, and a carboxylic acid, will influence the overall stability of the molecule. This guide will explore these potential liabilities and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a new peak in the HPLC analysis after a few days at room temperature. What could be the cause?

A1: The appearance of a new peak suggests that your compound may be degrading. Several factors could be at play. Pyrrole derivatives can be sensitive to light, pH, and oxidative stress.[2][3] If the solution was exposed to light, photodegradation is a possibility.[1][4][5] Additionally, depending on the solvent and its pH, hydrolysis of the acetyl group or decarboxylation could be occurring. It is also important to consider the purity of your solvent, as impurities could catalyze degradation. We recommend preparing fresh solutions and storing them protected from light at a low temperature (2-8 °C) to minimize degradation.

Q2: I am observing poor recovery of the compound when I use acidic or basic mobile phases for my HPLC method. Why is this happening?

A2: Pyrrole derivatives can exhibit instability in both acidic and basic conditions.[2] Under acidic conditions, the acetyl group may be susceptible to hydrolysis. More significantly, pyrrole-2-carboxylic acids are known to undergo acid-catalyzed decarboxylation, especially at lower pH values.[6][7] In alkaline media, pyrrole rings can be highly unstable.[2] Therefore, it is advisable to use a mobile phase with a pH as close to neutral as possible (pH 6-8) to maintain the stability of the compound during analysis. If you must use an acidic or basic mobile phase, ensure your analysis time is as short as possible.

Q3: What are the likely degradation products of this compound?

A3: Based on the functional groups present, several degradation products are plausible under stress conditions:

  • Hydrolysis Product: Hydrolysis of the acetyl group would yield 1-methyl-4-hydroxy-1H-pyrrole-2-carboxylic acid.

  • Decarboxylation Product: Loss of the carboxylic acid group would result in 4-acetyl-1-methyl-1H-pyrrole. This is particularly relevant under acidic conditions.[6]

  • Oxidative Products: Oxidation can lead to the formation of various products, including ring-opened derivatives or hydroxylated species. The pyrrole ring itself is susceptible to oxidation.[2]

  • Photodegradation Products: Exposure to light can lead to complex reactions, potentially involving the pyrrole ring and the acetyl group, leading to a variety of degradants.[1][3][5]

Q4: How should I store this compound to ensure its long-term stability?

A4: For long-term storage, the compound should be kept as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C is recommended) is ideal. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C in an amber vial to protect it from light. The choice of solvent is also important; a neutral, high-purity solvent is preferred.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound purity over time in solid state. Exposure to light, moisture, or heat.Store the solid compound in an amber, tightly sealed container at low temperature (-20°C). This minimizes exposure to environmental factors that can promote degradation.
Appearance of new peaks in HPLC of a freshly prepared solution. Contaminated solvent or glassware; inherent instability in the chosen solvent.Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean. Prepare a solution in a different, neutral solvent (e.g., acetonitrile, methanol) to see if the issue persists.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, light exposure). Consider preparing stock solutions fresh for each experiment.
Color change of the solution upon storage. Oxidation or photodegradation.This is a visual indicator of degradation. Discard the solution. Future solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress ox Oxidation (3% H2O2, RT) prep->ox Expose to stress photo Photodegradation (ICH Q1B light exposure) prep->photo Expose to stress thermal Thermal Stress (60°C, solid & solution) prep->thermal Expose to stress neutralize Neutralize (if needed) acid->neutralize base->neutralize ox->neutralize hplc Analyze by HPLC-UV/MS photo->hplc thermal->hplc neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols

1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Rationale: Elevated temperature accelerates the degradation process.[8] Neutralization stops further degradation before analysis.[11]

2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Rationale: Pyrrole compounds can be highly sensitive to alkaline conditions, so starting at room temperature is prudent.[2]

3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analyze aliquots at various time points by HPLC.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.[10]

4. Photodegradation

  • Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the samples after the exposure period.

  • Rationale: This standardized procedure assesses the compound's susceptibility to light-induced degradation.[1][3]

5. Thermal Degradation

  • Place the solid compound and a solution of the compound in separate ovens maintained at 60°C for 7 days.

  • Analyze the samples at the end of the study period.

  • Rationale: This evaluates the intrinsic thermal stability of the compound in both the solid and solution states.[11]

Potential Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation parent This compound hydrolysis_prod 1-methyl-4-hydroxy-1H-pyrrole-2-carboxylic acid parent->hydrolysis_prod H+ or OH- decarbox_prod 4-acetyl-1-methyl-1H-pyrrole parent->decarbox_prod H+, heat ox_prod Ring-opened products, hydroxylated species parent->ox_prod [O]

Sources

Technical Support Center: Stability of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As your dedicated support partner, we aim to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Introduction: Understanding the Stability Profile

This compound is a substituted pyrrole derivative. The stability of pyrrole-containing molecules can be influenced by their substituents and the environmental conditions they are exposed to.[1][2] Generally, pyrrole rings and their derivatives can be susceptible to degradation under various conditions, including exposure to light, extreme pH, and oxidizing agents.[3] Understanding these potential liabilities is the first step in ensuring the integrity of your experimental results.

This guide will walk you through common stability-related questions and provide structured troubleshooting workflows to diagnose and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by a combination of factors inherent to its structure and the external environment. These include:

  • pH of the solution: Pyrrole derivatives can be unstable in both strongly acidic and alkaline conditions.[3] Acid-catalyzed hydrolysis of the acetyl group or decarboxylation of the carboxylic acid can occur.[4][5] In alkaline media, pyrrole rings are often highly unstable.[3]

  • Exposure to Light (Photostability): Pyrrole moieties can undergo direct and indirect photodegradation.[1][2] UV radiation can lead to the dissociation of bonds within the molecule.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation reactions.[3]

  • Presence of Oxidizing Agents: The pyrrole ring can be susceptible to oxidation, and the presence of oxidizing agents, including dissolved oxygen, can lead to degradation.[3]

  • Solvent System: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation.

Q2: My solution of this compound is changing color. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation and the formation of colored degradants. This can be due to:

  • Oxidation: Pyrroles can oxidize to form colored polymeric materials. This process can be accelerated by light and the presence of oxygen.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical reactions leading to colored byproducts.[6][7]

  • pH-mediated Degradation: In highly acidic or basic solutions, degradation pathways can be initiated that result in chromophoric (color-producing) molecules.

It is crucial to investigate the cause of the color change to ensure the integrity of your stock solutions and experimental samples.

Q3: What are the potential degradation pathways for this molecule?

A3: Based on the functional groups present (acetyl, N-methyl, carboxylic acid on a pyrrole ring), several degradation pathways are plausible:

  • Hydrolysis: The acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 1-methyl-4-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid or further oxidation products. The amide-like linkage of the N-methyl group is generally stable, but extreme conditions could lead to ring opening.

  • Decarboxylation: Pyrrole-2-carboxylic acids can undergo decarboxylation (loss of CO2) in acidic aqueous solutions.[5][8] This would result in 4-acetyl-1-methyl-1H-pyrrole.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to a complex mixture of degradation products, including ring-opened species and polymers.

  • Photodegradation: Upon absorption of UV light, the molecule can enter an excited state, leading to bond cleavage, such as the N-H bond in unsubstituted pyrroles, or reactions with oxygen to form radical species.[6][7][9]

The following diagram illustrates potential degradation points on the molecule:

Potential degradation pathways and stressors.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. For long-term storage, -80°C is preferable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: If possible, prepare solutions in a neutral, buffered system. Pyrrole derivatives have been shown to be more stable in neutral media.[3]

Always perform a "freeze-thaw" stability study if you plan to repeatedly freeze and thaw your stock solutions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Issue 1: Inconsistent or lower-than-expected results in bioassays.
  • Potential Cause: Degradation of the compound in the assay medium or during incubation.

  • Troubleshooting Workflow:

Troubleshooting_Bioassay start Inconsistent Bioassay Results prep_fresh Prepare a fresh stock solution start->prep_fresh analyze_stock Analyze stock solution purity (HPLC, LC-MS) prep_fresh->analyze_stock check_medium Assess stability in assay medium analyze_stock->check_medium Stock is pure spike_recovery Perform spike-recovery experiment check_medium->spike_recovery analyze_incubated Analyze compound concentration post-incubation spike_recovery->analyze_incubated modify_conditions Modify assay conditions (e.g., shorter incubation, different buffer) analyze_incubated->modify_conditions Degradation observed conclusion Identify source of instability analyze_incubated->conclusion No degradation modify_conditions->conclusion

Workflow for troubleshooting inconsistent bioassay results.
Issue 2: Appearance of new peaks in chromatograms over time.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Action: Conduct a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing analytical methods that can resolve the parent compound from its degradation products.[10][11]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).[12]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (protected from stress) should be analyzed alongside.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 2, 8 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV/Vis LightRoom TempPer ICH Q1B
  • Sample Analysis: At each time point, neutralize the acidic and basic samples, then dilute all samples to the target concentration and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV detection or LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered optimal for method validation.[13]

Data Presentation: Solvent Selection and Stability

The choice of solvent for stock solutions is critical. Below is a general guide for solvent selection, ranked by anticipated stability. Empirical testing is always recommended.

SolventRecommended StoragePotential Issues
DMSO -20°C or -80°C, desiccatedCan be hygroscopic; may oxidize some compounds.
Ethanol/Methanol -20°C or -80°CCan potentially react with carboxylic acids to form esters over long periods, especially if acidic/basic impurities are present.[12]
Acetonitrile -20°C or -80°CGenerally inert, good choice for many compounds.
Aqueous Buffers (pH 6-7.5) 2-8°C (short-term), -20°C (long-term)Risk of hydrolysis. Prepare fresh and use promptly.[14]

References

  • Gomółka, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Mondal, B., & Bera, P. P. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(2), 693-703. [Link]
  • Mondal, B., & Bera, P. P. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities.
  • Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry Group, ETH Zurich. [Link]
  • Park, J., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. The McNeill Group. [Link]
  • Cipiciani, A., et al. (1983). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. The Journal of Organic Chemistry, 48(13), 2139–2143. [Link]
  • ResearchGate. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.
  • MedCrave.
  • Ramanavicius, A., et al. (2017). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 7(57), 35833-35841. [Link]
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
  • PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]
  • ResearchGate. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB. [Link]
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
  • ResearchGate. Hydrolysis of both pyrrole acids at pH 2.0.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
  • PubMed Central. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]
  • ResearchGate. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.

Sources

Technical Support Center: Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. Here, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. Our guidance is structured to anticipate and resolve the practical issues encountered during this synthesis, ensuring a higher success rate and purity of the final product.

Introduction: The Synthetic Strategy

The synthesis of this compound is most commonly approached through a two-step process:

  • Friedel-Crafts Acylation: The regioselective acetylation of a suitable precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate. This step is critical and is the primary source of byproducts.

  • Saponification: The hydrolysis of the resulting methyl ester to the final carboxylic acid.

This guide will focus on troubleshooting issues that arise in both stages of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in the first step (Friedel-Crafts acylation)?

A1: The most frequent cause of low yields is the formation of a mixture of regioisomers. The pyrrole ring is highly activated, and acylation can occur at multiple positions. The directing effects of the N-methyl and the C2-methoxycarbonyl groups play a crucial role. While the desired product is the 4-acetyl derivative, significant amounts of the 5-acetyl and 3-acetyl isomers can also be formed.

Q2: I see multiple spots on my TLC plate after the acylation reaction. What are they likely to be?

A2: Besides the starting material, the multiple spots are most likely the desired 4-acetyl product and its regioisomers (5-acetyl and 3-acetyl). You may also have di-acetylated byproducts, although this is less common as the first acyl group deactivates the ring to some extent. Polymerization of the starting material under the acidic conditions of the reaction can also lead to baseline material on the TLC plate.

Q3: My final product after hydrolysis is not very soluble in common organic solvents. How can I purify it?

A3: Carboxylic acids, especially those with polar functional groups, can be challenging to purify by traditional silica gel chromatography. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, an acid-base extraction can be very effective. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Q4: Can I perform the acylation directly on 1-methyl-1H-pyrrole-2-carboxylic acid?

A4: While theoretically possible, it is generally not recommended. The carboxylic acid functional group can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and potentially leading to a poor reaction or requiring a large excess of the catalyst. It is standard practice to protect the carboxylic acid as an ester for the Friedel-Crafts reaction and then deprotect it in a subsequent step.

Troubleshooting Guide: The Friedel-Crafts Acylation Step

The Friedel-Crafts acylation of methyl 1-methyl-1H-pyrrole-2-carboxylate is the most critical step for controlling purity and yield. Below are common problems and their solutions.

Problem 1: Poor Regioselectivity (Mixture of Isomers)

Observation: ¹H NMR of the crude product shows multiple sets of pyrrole proton signals and acetyl methyl singlets. TLC analysis shows multiple product spots with similar Rf values.

Root Cause: The N-methyl group is an ortho-, para- director, activating the C2 and C5 positions. The C2-methoxycarbonyl group is a meta-director, deactivating the C3 and C5 positions and directing towards C4. The interplay of these electronic effects, along with steric hindrance, leads to a mixture of isomers. The primary isomers expected are the 4-acetyl and 5-acetyl derivatives.

Solutions:

Strategy Details Rationale
Choice of Lewis Acid Weaker Lewis acids like SnCl₄ or ZnCl₂ can sometimes offer better regioselectivity compared to stronger ones like AlCl₃.[1]Milder conditions can accentuate the subtle electronic differences between the C4 and C5 positions, potentially favoring one over the other.
Reaction Temperature Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can enhance selectivity.At lower temperatures, the reaction is under greater kinetic control, which can favor the formation of the thermodynamically more stable product or the product with the lower activation energy barrier.
Solvent Effects The choice of solvent can influence the regiochemical outcome. Less polar solvents like dichloromethane or 1,2-dichloroethane are common.The solvent can affect the solubility and reactivity of the electrophile-catalyst complex.[1]
Problem 2: Formation of Di-acylated Byproducts

Observation: Mass spectrometry of the crude product shows a mass corresponding to the addition of two acetyl groups.

Root Cause: Although the first acetyl group is deactivating, the pyrrole ring is still sufficiently electron-rich to undergo a second acylation, especially if an excess of the acylating agent and Lewis acid is used or if the reaction temperature is too high.

Solutions:

Strategy Details Rationale
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride).Limiting the amount of the electrophile minimizes the chance of a second reaction.
Reverse Addition Add the pyrrole substrate slowly to a pre-mixed solution of the Lewis acid and acetylating agent at low temperature.This ensures that the pyrrole is always the limiting reagent in the reaction zone, reducing the likelihood of di-acylation.
Problem 3: Polymerization of Starting Material

Observation: A significant amount of dark, insoluble tar-like material is formed during the reaction.

Root Cause: Pyrroles are susceptible to polymerization under strong acidic conditions.[2] This is a common issue with highly reactive aromatic compounds in Friedel-Crafts reactions.

Solutions:

Strategy Details Rationale
Low Temperature Maintain a low temperature throughout the addition and reaction time.Reduces the rate of the polymerization side reaction.
Milder Catalyst Consider using a milder Lewis acid or an organocatalyst if polymerization is severe.Less harsh conditions can prevent the decomposition and polymerization of the sensitive pyrrole ring.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • Acylation: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Saponification to this compound
  • Hydrolysis: Dissolve the purified methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-hydrolyzed starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If further purification is needed, recrystallization or the acid-base extraction described in the FAQs can be employed.

Visualization of the Process

Synthetic Workflow

Synthesis_Workflow A Methyl 1-methyl-1H- pyrrole-2-carboxylate B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C Crude Acylated Mixture (Isomers + Byproducts) B->C D Column Chromatography C->D Purification E Methyl 4-acetyl-1-methyl-1H- pyrrole-2-carboxylate D->E F Saponification (NaOH, MeOH/H2O) E->F Step 2 G Acidification (HCl) F->G H 4-acetyl-1-methyl-1H- pyrrole-2-carboxylic acid G->H

Caption: Synthetic route to the target molecule.

Byproduct Formation Pathway

Byproduct_Formation cluster_0 Friedel-Crafts Acylation cluster_1 Products Start Methyl 1-methyl-1H- pyrrole-2-carboxylate Desired 4-acetyl (Desired) Start->Desired Major Byproduct1 5-acetyl (Byproduct) Start->Byproduct1 Major Byproduct2 3-acetyl (Byproduct) Start->Byproduct2 Minor Byproduct3 Di-acetylated (Byproduct) Start->Byproduct3 Side Reaction Byproduct4 Polymer Start->Byproduct4 Side Reaction

Caption: Common byproducts from the acylation step.

References

  • BenchChem. (2025).
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.
  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel–Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743.
  • Wikipedia. (2024). Pyrrole.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Scaled-Up Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scaled-up synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this synthesis from the bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer a detailed, optimized protocol to ensure a safe, efficient, and reproducible process.

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1-methyl-1H-pyrrole-2-carboxylic acid. While effective at a small scale, this electrophilic aromatic substitution presents significant challenges during scale-up, including managing exothermic events, controlling regioselectivity, and minimizing impurity formation, particularly polymerization. This document provides the expertise to overcome these hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, explaining the causality behind each problem and offering field-proven solutions.

Question 1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I fix it?

Answer: Low yield in a scaled-up Friedel-Crafts acylation is a multifaceted issue often stemming from several factors.

  • Possible Cause A: Inefficient Heat Transfer and Localized Hotspots.

    • Explanation: The formation of the acylium ion complex with the Lewis acid and the subsequent acylation of the electron-rich pyrrole ring are highly exothermic. On a small scale, a simple ice bath can dissipate this heat. In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to localized hotspots, causing substrate and product decomposition or polymerization. Pyrroles are notoriously prone to polymerization in the presence of strong acids.[1]

    • Solution:

      • Engineering Controls: Employ a jacketed reactor with a high-efficiency cooling system. Ensure vigorous overhead stirring to maintain a homogeneous temperature throughout the reaction mass.

      • Controlled Addition: Add the pyrrole substrate slowly to the pre-complexed Lewis acid and acetylating agent at a low temperature (e.g., 0-5 °C). This "reverse addition" ensures the electrophile is never in large excess relative to the nucleophile, taming the initial exotherm.

      • Solvent Volume: Ensure sufficient solvent volume to act as a heat sink and maintain fluidity for effective mixing.

  • Possible Cause B: Stoichiometry and Inactivation of the Lewis Acid.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃).[2][3] This is because both the carboxylic acid on the starting material and the ketone on the product will form stable complexes with the catalyst, rendering it inactive. On a large scale, minor errors in weighing or reagent quality become magnified.

    • Solution:

      • Increase Catalyst Loading: Use at least 2.2 equivalents of the Lewis acid: one equivalent to activate the acetylating agent, one to complex with the product ketone, and a slight excess to overcome any deactivation by moisture or other impurities.

      • Reagent Quality: Use high-purity, anhydrous Lewis acids and solvents. Moisture will rapidly deactivate the catalyst.

  • Possible Cause C: Substrate Polymerization.

    • Explanation: The acidic conditions of the reaction can easily lead to the polymerization of the electron-rich pyrrole ring, resulting in the formation of intractable tars and significantly reducing the yield of the desired product.

    • Solution:

      • Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary, while carefully monitoring the reaction progress.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor progress by an in-process control (IPC) like HPLC or TLC and quench the reaction as soon as the starting material is consumed.

Question 2: My final product is difficult to purify due to a persistent, dark-colored, tarry impurity. What is this, and how can I prevent it?

Answer: The formation of a dark, polymeric tar is a classic issue with Friedel-Crafts reactions on sensitive heterocyclic substrates like pyrrole.

  • Explanation: This tar is the result of acid-catalyzed polymerization of the pyrrole ring. The issue is exacerbated by strong Lewis acids, high temperatures, and prolonged reaction times.

  • Solution:

    • Choice of Lewis Acid: While AlCl₃ is potent, consider a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). These may require slightly higher temperatures or longer reaction times but often provide a cleaner reaction profile with less polymerization.

    • Quenching Procedure: The work-up is critical. The reaction should be quenched by carefully and slowly transferring the reaction mixture to a vigorously stirred vessel containing crushed ice and aqueous HCl. This hydrolyzes the aluminum complexes and protonates the product, but the process is also very exothermic and must be controlled.

    • Purification Strategy: If tar is present, traditional column chromatography can be difficult. Consider a trituration or recrystallization first. Slurrying the crude solid in a non-polar solvent like hexanes or diethyl ether can help wash away some impurities. For recrystallization, consider solvent systems like ethanol/water or ethyl acetate/heptane.

Question 3: I am observing the formation of an isomeric impurity. How can I improve the regioselectivity for the 4-position?

Answer: The regioselectivity of electrophilic substitution on the pyrrole ring is a delicate balance of electronic and steric effects.

  • Explanation: For 1-methyl-1H-pyrrole-2-carboxylic acid, the C5 position is the most electronically activated for electrophilic attack. However, the carboxylic acid group at C2 provides significant steric hindrance, directing the incoming acyl group to the less hindered and still activated C4 position. The choice of Lewis acid and solvent can influence this selectivity.

  • Solution:

    • Lewis Acid and Solvent System: Bulky Lewis acid-solvent complexes can enhance steric direction. Experiment with different Lewis acids (AlCl₃, SnCl₄, TiCl₄) and solvents (dichloromethane, 1,2-dichloroethane, nitromethane) on a small scale to find the optimal combination for C4 selectivity.

    • Temperature Control: Lower reaction temperatures generally lead to higher selectivity, as the reaction is under kinetic control and favors the pathway with the lowest activation energy, which is often the sterically less hindered approach.

Frequently Asked Questions (FAQs)
  • Q1: Why is a Friedel-Crafts acylation the preferred method for this synthesis?

    • A1: The Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. For electron-rich heterocycles like pyrrole, it provides a direct and efficient route to aromatic ketones, which are valuable synthetic intermediates.[4] Alternative methods like Vilsmeier-Haack are typically used for formylation (adding a -CHO group) rather than acetylation.[5][6]

  • Q2: What are the most critical safety considerations when scaling up this reaction?

    • A2: The primary hazards are the high exothermicity of the reaction and the quenching step, and the handling of corrosive and water-sensitive reagents. A formal process safety review should be conducted. Key precautions include: using a reactor with adequate cooling capacity and emergency controls, ensuring proper personal protective equipment (PPE), and performing the reaction in a well-ventilated area or fume hood designed for large-scale work. The quench of AlCl₃ with water generates HCl gas, which must be scrubbed.

  • Q3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

    • A3: Yes, acetic anhydride can be used. It is often less expensive and easier to handle than acetyl chloride. However, it is generally less reactive, which might require slightly more forcing conditions (e.g., a longer reaction time or slightly higher temperature). The stoichiometry of the Lewis acid must also be adjusted, as the acetic acid byproduct will also complex with it.

  • Q4: What is the best way to monitor the reaction's progress on a large scale?

    • A4: In-process control (IPC) via High-Performance Liquid Chromatography (HPLC) is the most reliable method. A small, quenched sample can be quickly analyzed to determine the ratio of starting material to product. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from unnecessarily long reaction times. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative check.

Optimized Reaction Parameters for Scale-Up

The following table provides a summary of recommended starting parameters for both lab-scale and scaled-up synthesis. These should be optimized for your specific equipment and safety protocols.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 1.0 equiv. (10 g)1.0 equiv. (1.0 kg)Baseline
Acetylating Agent 1.1 equiv.1.1 equiv.Slight excess ensures complete reaction.
Lewis Acid (AlCl₃) 2.2 equiv.2.5 equiv.Increased excess on scale-up accounts for greater potential for moisture contamination and ensures complete complexation.
Solvent (DCM) 200 mL (20 vol)15 L (15 vol)Reduced solvent volume on scale improves throughput, but must be sufficient for heat transfer and mixing.
Addition Temp. 0 °C0-5 °CTightly controlled low temperature is critical to manage exotherm and minimize side reactions.
Addition Time 30 min2-3 hoursSlower addition on scale is crucial for controlling the exothermic release of heat.
Reaction Temp. 0 °C to RT5-10 °CMaintaining a lower reaction temperature on scale provides better control and selectivity.
Reaction Time 1-2 hours2-4 hours (IPC monitored)Reaction time may be longer on scale; endpoint determined by IPC, not fixed time.
Typical Yield 80-90%75-85%A slight decrease in yield is common upon scale-up but can be minimized with tight control.
Process Workflow Diagram

The following diagram illustrates the key stages and critical control points in the scaled-up synthesis process.

Scaled_Up_Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Reagents Source Anhydrous Reagents & Solvents Reactor Inert & Dry Jacketed Reactor Reagents->Reactor Critical Quality Complex Charge Solvent, Lewis Acid, & Acetylating Agent (Cool to 0-5 °C) Reactor->Complex Addition Slowly Add Pyrrole Substrate Solution (Maintain 0-5 °C) Complex->Addition Exotherm Control Stir Stir at 5-10 °C (Monitor by IPC) Addition->Stir IPC Control Quench Controlled Quench onto Ice/HCl Stir->Quench Exotherm Control Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Solvent Swap & Concentration Wash->Concentrate Purify Recrystallization or Trituration Concentrate->Purify Dry Dry Final Product Under Vacuum Purify->Dry Product 4-acetyl-1-methyl-1H- pyrrole-2-carboxylic acid Dry->Product

Caption: Workflow for the scaled-up synthesis of this compound.

Detailed Experimental Protocol for Scaled-Up Synthesis (1 kg Scale)

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory or manufacturing environment. A thorough hazard analysis should be performed before implementation.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • 10 L addition funnel.

  • 50 L quench vessel with overhead stirring.

  • Appropriate filtration and drying equipment.

Reagents:

  • 1-methyl-1H-pyrrole-2-carboxylic acid (1.00 kg, 7.99 mol, 1.0 equiv.)

  • Aluminum chloride (AlCl₃), anhydrous (2.66 kg, 19.98 mol, 2.5 equiv.)

  • Acetyl chloride (0.69 kg, 8.79 mol, 1.1 equiv.)

  • Dichloromethane (DCM), anhydrous (15 L)

  • Hydrochloric acid (conc., ~3 L)

  • Crushed ice (~15 kg)

  • Ethyl acetate

  • Heptane

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Reagent Charging: Charge anhydrous dichloromethane (10 L) to the reactor, followed by the cautious, portion-wise addition of anhydrous aluminum chloride (2.66 kg). The complexation is exothermic; maintain the internal temperature below 25 °C.

  • Formation of Acylium Ion Complex: Cool the reactor contents to 0-5 °C. Slowly add acetyl chloride (0.69 kg) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Substrate Addition: In a separate vessel, dissolve the 1-methyl-1H-pyrrole-2-carboxylic acid (1.00 kg) in anhydrous dichloromethane (5 L). Transfer this solution to the addition funnel and add it dropwise to the reactor over 2-3 hours. Critically maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C. Monitor the reaction progress every 30-60 minutes by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by HPLC or TLC.

  • Reaction Quench: Once the starting material is consumed (typically 2-4 hours), prepare the quench vessel with crushed ice (15 kg) and concentrated HCl (3 L). Vigorously stir the ice/acid slurry and slowly transfer the reaction mixture from the reactor into the quench vessel. This process is highly exothermic and releases HCl gas; control the addition rate to keep the quench temperature below 20 °C.

  • Work-up:

    • Allow the quenched mixture to warm to room temperature.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with 5 L portions of dichloromethane.

    • Combine all organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification:

    • Transfer the crude solid to a clean vessel. Add ethyl acetate and heat to reflux to dissolve the solid.

    • Slowly add heptane until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature and then to 0-5 °C for several hours to induce crystallization.

    • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

This comprehensive guide provides the foundational knowledge and practical steps to successfully optimize and scale the synthesis of this compound. By understanding the chemical principles and implementing tight process controls, researchers and manufacturers can achieve high yields of pure product in a safe and reproducible manner.

References
  • American Chemical Society. (n.d.). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step.
  • Synlett. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Routledge. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Royal Society of Chemistry. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • BenchChem. (2025). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of 1-Methylpyrrole.
  • Chemistry Stack Exchange. (2019, September 1). Friedel-Crafts Alkylation of Pyrrole.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

Sources

troubleshooting low bioactivity in assays with 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetyl-1-Methyl-1H-Pyrrole-2-Carboxylic Acid

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering unexpectedly low or inconsistent bioactivity in their assays. The observation of low bioactivity is a frequent challenge in early-stage drug discovery and can originate from a multitude of factors ranging from the physicochemical properties of the compound itself to the specific design of the biological assay.[1][2]

This document provides a structured, causality-driven approach to troubleshooting. Instead of simply listing steps, we explain the scientific reasoning behind each diagnostic test and recommendation. Our goal is to empower you to systematically identify the root cause of the issue, validate your experimental system, and gain confidence in your results. The principles and protocols outlined here are broadly applicable to many small molecule campaigns.[3][4]

Frequently Asked Questions (FAQs)

Q1: We observe a very weak or flat dose-response curve. What is the most common reason for this?

A1: The most common and often overlooked reason for a lack of activity is poor aqueous solubility of the test compound.[4][5] If the compound precipitates in the assay buffer, its effective concentration is significantly lower than the nominal concentration, leading to an apparent lack of potency.[5] We strongly recommend starting your troubleshooting by investigating compound solubility under your specific assay conditions.

Q2: How can we be certain that the compound itself is not the problem?

A2: Compound integrity is paramount.[3] Before questioning complex biological variables, you must verify the identity, purity, and stability of your compound stock.[6][7] This includes confirming its structure (e.g., via NMR or mass spectrometry), assessing its purity (e.g., via HPLC), and ensuring it has not degraded during storage.[6] Always use freshly prepared solutions from a validated stock for key experiments.

Q3: Could our compound be interfering with the assay technology itself?

A3: Yes, this is a significant possibility known as assay interference.[8][9] Small molecules can interfere with assay readouts in numerous ways, such as by causing autofluorescence, quenching a fluorescent signal, or directly inhibiting a reporter enzyme (e.g., luciferase).[4][10] It is crucial to run control experiments without the biological target to rule out such artifacts.[11]

Q4: In our cell-based assay, the compound is inactive, but it showed promise in a biochemical (acellular) assay. What could explain this discrepancy?

A4: This is a classic challenge in drug discovery.[2][12] A common reason is low cell permeability; the compound may not be able to cross the cell membrane to reach its intracellular target.[12] Other factors include active efflux (where cells pump the compound out), rapid intracellular metabolism, or the target protein being in a different conformation or part of a complex within the cell.[12]

Module 1: Compound-Centric Troubleshooting

The first principle of troubleshooting is to validate the tool you are using. In this case, the tool is the small molecule itself. Problems related to the compound's physical and chemical properties are the most frequent cause of misleading bioactivity data.

Physicochemical Profile: this compound

To troubleshoot effectively, we must consider the structure of your compound.

  • Structure: It contains a carboxylic acid group, making it an acid with a predictable pKa. It also has a pyrrole ring, a methyl group, and an acetyl group.

  • Predicted Properties:

    • pKa: The carboxylic acid group suggests a pKa likely in the range of 3-5 (similar to other pyrrole-2-carboxylic acids).[13] This means its charge and solubility will be highly dependent on the pH of your assay buffer.

    • cLogP: The calculated LogP is approximately 0.9, suggesting moderate lipophilicity.[14]

This profile indicates a high risk of solubility issues in neutral or acidic aqueous buffers. At a pH below its pKa, the compound will be in its neutral, less soluble form.

Troubleshooting Workflow: Is Your Compound the Culprit?

This workflow provides a logical sequence to diagnose compound-related issues.

Diagram 1: Compound-Centric Troubleshooting Workflow A Start: Low Bioactivity Observed B Step 1: Purity & Identity Check (LC-MS, NMR) A->B C Step 2: Solubility Assessment (Kinetic Solubility Assay) B->C Purity >95%? F FAIL: Impure or Degraded B->F No D Step 3: Stability Assessment (HPLC Time Course) C->D Soluble? G FAIL: Poor Solubility C->G No E Compound is OK Proceed to Assay-Centric Troubleshooting D->E Stable? H FAIL: Unstable D->H No I Action: Re-synthesize or Purify F->I J Action: Reformulate, Lower Conc., Adjust pH, Add Surfactant G->J K Action: Shorten Assay Time, Modify Buffer/Temp H->K

Caption: Troubleshooting workflow for compound-related issues.

Diagnostic Protocol: Kinetic Solubility Assay

Causality: This assay determines the concentration at which your compound begins to precipitate out of your specific assay buffer when added from a DMSO stock.[15][16] It mimics the conditions of most screening assays and is a crucial first step.[17][18]

Methodology:

  • Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[19]

  • Buffer Addition: In a clear 96-well plate, add your actual assay buffer.

  • Compound Addition: Add a small, fixed volume of the DMSO stock solution to the buffer to achieve the highest concentration you test in your assay (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM). Ensure the final DMSO concentration matches your assay conditions (typically ≤1%).[18]

  • Incubation & Measurement: Shake the plate for 1-2 hours under your assay's temperature conditions. Measure the turbidity (light scattering) using a nephelometer or plate reader at a wavelength like 620 nm.[15][17]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Data Interpretation:

ObservationInterpretationRecommended Action
Clear Solution (Low Scatter) Compound is likely soluble at this concentration.Proceed with your assay, but remain aware of potential issues at higher concentrations.
Cloudy/Precipitate (High Scatter) Compound has poor kinetic solubility. The effective concentration is unknown and much lower than intended.Test lower concentrations. Adjust buffer pH to be >1 unit above the compound's pKa. Consider adding a non-ionic surfactant like Pluronic F-68 (0.01%) for acellular assays.[5]
Diagnostic Protocol: Compound Stability Assessment via HPLC

Causality: The compound may be chemically unstable in your assay buffer, degrading over the course of the experiment.[20][21] This is especially relevant for assays with long incubation times. A stability-indicating HPLC method can quantify the parent compound over time.[22][23]

Methodology:

  • Prepare Sample: Prepare a solution of your compound in the assay buffer at a relevant concentration (e.g., 10 µM). Also prepare a control sample in a stable solvent like acetonitrile.

  • Incubate: Incubate the assay buffer sample under the exact conditions of your experiment (temperature, light, CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.[20]

  • HPLC Analysis: Analyze the aliquots using a validated, stability-indicating reverse-phase HPLC method.[24]

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to t=0. A decrease of >10% typically indicates instability.

Data Interpretation:

% Parent Compound RemainingInterpretationRecommended Action
90-100% Compound is stable under assay conditions.Stability is not the root cause.
<90% Compound is degrading.Reduce the assay incubation time. Modify buffer components or pH. Ensure reagents (e.g., reducing agents like DTT) are not reacting with your compound.

Module 2: Assay-Centric & Biological Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate the assay itself and, for cell-based experiments, its biological context.

Potential Fates of a Small Molecule in an Assay

The following diagram illustrates the potential roadblocks a compound faces, which form the basis for our next troubleshooting steps.

Diagram 2: Potential Fates of a Compound in a Cell-Based Assay cluster_extracellular Extracellular Space cluster_cell Intracellular Space A Compound Added to Assay Medium B Assay Interference (e.g., Autofluorescence) A->B C Passive Diffusion A->C Cell Permeation? D Target Protein C->D E Efflux Pump (e.g., P-gp) C->E F Metabolism (e.g., CYP enzymes) C->F G Observed Bioactivity D->G

Caption: Key barriers to compound activity in a cell-based assay.

Diagnostic Protocol: Assay Interference Controls

Causality: The compound may be generating a false signal or masking a real one by directly interacting with the assay detection system.[10][11] This must be ruled out to ensure you are measuring a true biological effect.

Methodology:

  • Setup: Prepare assay wells/plates according to your standard protocol but omit the key biological component (e.g., the target enzyme or the cells).

  • Compound Addition: Add your compound in its full dose-response range to these control wells.

  • Readout: Add all detection reagents and measure the signal as you normally would.

  • Analysis: Compare the signal in the presence of the compound to the vehicle (DMSO) control. A dose-dependent change in the signal indicates assay interference.

Diagnostic Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: For cell-based assays, low permeability is a major reason for inactivity.[25] PAMPA is a rapid, cell-free method to predict the passive diffusion of a compound across a lipid membrane, mimicking the cell membrane.[26][27][28]

Methodology:

  • System Setup: PAMPA uses a 96-well plate system with a donor plate and an acceptor plate, separated by a microfilter disc coated with a lipid solution (e.g., lecithin in dodecane).[27][28]

  • Donor Well: The test compound is added to the buffer in the donor wells.

  • Incubation: The "sandwich" is incubated for several hours (e.g., 5-18 hours).[25][27] During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.[25]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s)InterpretationImplication for Bioactivity
< 1 Low Permeability The compound is unlikely to enter cells efficiently via passive diffusion. This is a probable cause of low activity in cell-based assays.
1 - 10 Medium Permeability The compound may enter cells, but permeability could be a limiting factor.
> 10 High Permeability The compound is likely to cross cell membranes easily. Low cellular activity is probably due to other factors (efflux, metabolism, target engagement).

Note: The specific cut-off values can vary depending on the exact PAMPA protocol and calibration standards used.[26][29]

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal.
  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. PAMPA Permeability Assay.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Chen, X., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(1), 59-65.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
  • BioDuro. ADME Solubility Assay.
  • Baun, A., et al. (2012). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 4(13), 1645-1661.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6934139, 4-Acetyl-1-methylpyrrole-2-carboxylate.
  • Ferrer, M. (2015). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate.
  • Wikipedia. Compound management.
  • Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing.
  • Kenefick, K. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
  • Glickman, J. F., et al. (2008). Small Molecule Modifiers of the microRNA and RNA Interference Pathway. Pharmaceuticals, 1(1), 2-19.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26, 933–940.
  • LoBrutto, R., & Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. In HPLC for Pharmaceutical Scientists.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
  • Hamilton Company. Compound Handling | Applications.
  • Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. (2025).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Alavijeh, M., & Palmer, A. M. (2004). Causes of failure of compounds in the drug development process. ResearchGate.
  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In NCI-60 Cancer Cell Line Panel: A Tool for Drug Discovery and Development.
  • Selvita. Compound Management.
  • Effective Altruism Forum. (2022). Cause: research to narrow the gap between in vitro and in vivo experiments.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14643173, 4-methyl-1H-pyrrole-2-carboxylic acid.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2765981, 4-acetyl-1H-pyrrole-2-carboxylic acid.
  • Clemons, P. A., et al. (2010). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 15(7), 749–759.
  • L-C, G., & A, V. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
  • Wikipedia. Pyrrole-2-carboxylic acid.
  • Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).

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Technical Support Center: Overcoming Solubility Challenges of Pyrrole Derivatives in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of pyrrole derivatives in biological buffers. Pyrrole and its analogs are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their often hydrophobic nature can lead to experimental roadblocks, compromising data quality and hindering progress.[4][5] This guide will equip you with the knowledge and tools to troubleshoot and resolve these issues effectively.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

When encountering a solubility problem with your pyrrole derivative, a systematic approach is key. The following flowchart outlines a logical progression of steps to diagnose and solve the issue.

Caption: A decision-making workflow for troubleshooting solubility issues with pyrrole derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with pyrrole derivatives in biological systems.

Q1: My pyrrole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This common phenomenon is known as "DMSO shock" or precipitation upon dilution.[6] Dimethyl sulfoxide (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound becomes predominantly aqueous. If the compound's intrinsic water solubility is low, it will precipitate out of the solution.[6]

To prevent this, you can try the following:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, but ideally <0.5%) that your cells or assay components can tolerate without affecting the results. This may require preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[6]

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, try a serial dilution approach. For example, dilute the DMSO stock into a small volume of buffer first, then add this intermediate dilution to the final volume.[6]

  • Optimize the dilution protocol: The method of addition can be critical. Adding the compound stock to the vortexing buffer can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.[6]

Q2: What are co-solvents and how can they help improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that are added to the primary solvent (usually water or buffer) to increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[6][7]

Commonly used co-solvents in biological assays include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), such as PEG 400

  • Glycerin

It is crucial to test the tolerance of your specific biological assay to any co-solvent, as they can have effects on cell viability and enzyme activity at higher concentrations.[8]

Q3: Can I use pH modification to improve the solubility of my pyrrole derivative?

A3: Yes, pH modification can be a very effective strategy for compounds with ionizable groups.[6][8] The pyrrole scaffold and many of its derivatives contain nitrogen atoms that can be protonated at acidic pH or deprotonated at basic pH, depending on the specific structure.[8] By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.[9] However, consider the following:

  • Assay Compatibility: Ensure the required pH for solubility is compatible with the optimal pH for your biological assay (e.g., cell viability, enzyme activity).[6]

  • Buffering Capacity: The assay buffer must have sufficient capacity to maintain the desired pH after the addition of the compound stock.[6]

Q4: What are cyclodextrins and can they be used to solubilize my compound for in vitro assays?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[10][11] This structure allows them to encapsulate hydrophobic "guest" molecules, like many pyrrole derivatives, forming water-soluble inclusion complexes.[10][11][12]

Commonly used cyclodextrins include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Randomly methylated-β-cyclodextrin (RAMEB)[13]

Cyclodextrins are particularly useful for in vitro assays as they are generally well-tolerated by cells and can significantly increase the aqueous solubility of a compound without the use of organic co-solvents.[11][14]

Q5: When should I consider using surfactants, and what are the potential drawbacks?

A5: Surfactants, such as Tween® 80 or Polysorbate 80, can solubilize hydrophobic compounds by forming micelles in aqueous solutions above their critical micelle concentration (CMC).[7][8][15] The hydrophobic core of the micelle can encapsulate the pyrrole derivative, increasing its apparent solubility.[16]

However, surfactants should be used with caution in biological assays for several reasons:

  • Toxicity: Many surfactants can be toxic to cells, even at low concentrations.[7]

  • Assay Interference: Surfactants can interfere with assay components, such as proteins and membranes, leading to artifacts and unreliable data.[17]

  • Non-specific Effects: They can alter cell membrane permeability and affect protein conformation.

If you must use a surfactant, it is essential to perform thorough validation experiments to determine the maximum non-interfering concentration for your specific assay.

Data Presentation

The following tables provide illustrative examples of how solubility data for a hypothetical pyrrole derivative could be presented.

Table 1: Solubility of a Hypothetical Pyrrole Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 50,000
Ethanol5,000
PEG 40020,000

Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical Pyrrole Derivative in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
2% HP-β-CD100

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh an appropriate amount of your pyrrole derivative. For a compound with a molecular weight of 250 g/mol , you would weigh 2.5 mg to make 1 mL of a 10 mM solution.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay Using Co-solvents

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Analysis: Analyze the samples for precipitation using a plate reader (nephelometry) or by visual inspection. The highest concentration that remains clear is the apparent kinetic solubility.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4183–4203. [Link]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2022). Solubilization techniques used for poorly water-soluble drugs.
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  • Lyra, F. S., de Oliveira, K. T., & de Torresi, S. I. C. (2021). Functionalization of pyrrole derivatives as a way to improve their solubility in aqueous medium for applying in latent fingerprints development. Forensic Chemistry, 26, 100373. [Link]
  • Ishikawa, T., & Kumamoto, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1553. [Link]
  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57, 1700–1718. [Link]
  • Kim, D. H., Lee, S. H., & Park, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
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  • Fenyvesi, É., & Szente, L. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3708. [Link]
  • Ganea, M. M., & Coman, M. (2023). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. International Journal of Molecular Sciences, 24(13), 11019. [Link]
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  • Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1409–1415. [Link]
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Validation & Comparative

The Pyrrole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to the Biological Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] From blockbuster drugs like atorvastatin (Lipitor) to potent anticancer and antimicrobial agents, the pyrrole core is a recurring theme in molecules that exhibit significant biological activity.[1][3] This guide provides a comparative analysis of the biological activities of various pyrrole derivatives, with a special focus on understanding the structure-activity relationships that govern their therapeutic potential. While specific experimental data on 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is not extensively available in public literature, we will extrapolate its potential activities based on the known biological profiles of structurally related pyrrole derivatives.

The Versatility of the Pyrrole Ring in Modulating Biological Systems

The biological promiscuity of the pyrrole scaffold is remarkable, with derivatives demonstrating a wide array of pharmacological effects. This versatility stems from the pyrrole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[1] The nitrogen atom can act as a hydrogen bond donor or acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors.[1] Furthermore, the aromatic nature of the ring allows for favorable interactions with aromatic residues in proteins.

The following sections will delve into the specific biological activities of different classes of pyrrole derivatives, providing a framework for understanding their therapeutic applications and the structural modifications that influence their potency and selectivity.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrrole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, both of which feature a pyrrole core, exert their effects through COX inhibition.[4][5]

The general structure-activity relationship (SAR) for many pyrrole-based anti-inflammatory agents suggests that the presence of a carboxylic acid group is crucial for activity, as it mimics the carboxylic acid moiety of arachidonic acid, allowing for binding to the active site of COX enzymes. The substituents on the pyrrole ring and the nitrogen atom play a significant role in determining the potency and selectivity for COX-1 versus COX-2.

Comparative Analysis of Anti-inflammatory Pyrrole Derivatives:

Compound ClassKey Structural FeaturesMechanism of ActionPotency/SelectivityReference
Pyrrole-acetic acids (e.g., Tolmetin) Pyrrole ring with an acetic acid side chainNon-selective COX-1/COX-2 inhibitionVaries with substitution[4][5]
Pyrrolopyridines Fused pyrrole and pyridine ringsCOX-2 inhibitionPromising activity comparable to diclofenac[4]
Pyrrolo[2,3-d]pyrimidines Fused pyrrole and pyrimidine ringsInhibition of pro-inflammatory cytokinesSignificant in vivo anti-inflammatory activity[6][7]

Based on its structure, This compound possesses a carboxylic acid group at the 2-position, a key feature for potential anti-inflammatory activity through COX inhibition. The acetyl group at the 4-position and the methyl group on the nitrogen atom would influence its binding affinity and selectivity for the COX isoforms. Further experimental evaluation is necessary to confirm this hypothesis.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the COX-2 inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA kit

  • Test compounds (e.g., this compound)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the test compounds or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds and control Add_Inhibitor Add test compounds/control and incubate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare COX-2 enzyme solution Add_Enzyme Add COX-2 enzyme to wells Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Inhibitor Add_Substrate Add arachidonic acid to initiate reaction Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA kit Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro COX-2 inhibition assay.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Action

Pyrrole derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[3][8] Naturally occurring pyrroles like pyrrolnitrin and pyoluteorin exhibit antibiotic activity.[3][9] Synthetic pyrrole derivatives have also been extensively explored for their ability to combat bacterial, fungal, and viral infections.

The antimicrobial and antiviral mechanisms of pyrrole derivatives are diverse and depend on their specific chemical structures. Some derivatives may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with viral replication processes.[8]

Comparative Analysis of Antimicrobial/Antiviral Pyrrole Derivatives:

Compound ClassKey Structural FeaturesSpectrum of ActivityProposed Mechanism of ActionReference
Pyrrole-3-carboxylic acids Carboxylic acid at the 3-position with arylmethyl and aryl substitutionsAntibacterial (Staphylococcus sp.)Not fully elucidated[10]
Tripyrrole derivatives of congocidine Three linked pyrrole rings with amidine groupsAntiviral (Herpes Simplex Virus)Inhibition of viral DNA synthesis[8]
2-Aminopyrrole-3-carbonitriles Amino and cyano groups at adjacent positionsBroad-spectrum metallo-β-lactamase inhibitorsEnzyme inhibition[11]

The structure of This compound contains a pyrrole-2-carboxylic acid moiety, which is a common feature in some antimicrobial pyrrole derivatives.[10] The presence of the acetyl group could potentially enhance its interaction with microbial targets. However, without experimental data, its antimicrobial or antiviral activity remains speculative.

Other Notable Biological Activities

The therapeutic potential of pyrrole derivatives extends beyond anti-inflammatory and antimicrobial applications. Researchers have successfully designed pyrrole-based compounds with a range of other biological activities:

  • Anticancer Activity: Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.[2][12]

  • Cannabinoid Receptor Modulation: Certain indole- and pyrrole-derived compounds have been developed as cannabinoid receptor agonists, with potential applications in pain management and other neurological disorders.[13]

  • Enzyme Inhibition: Pyrrole derivatives have been designed to selectively inhibit various enzymes, including butyrylcholinesterase, which is a target for the treatment of Alzheimer's disease.[14]

  • STING Receptor Agonists: 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) receptor, which plays a crucial role in the innate immune response.[15]

Pyrrole_Activities cluster_activities Biological Activities Pyrrole Pyrrole Scaffold Anti_inflammatory Anti-inflammatory Pyrrole->Anti_inflammatory e.g., COX inhibition Antimicrobial Antimicrobial Pyrrole->Antimicrobial e.g., Membrane disruption Antiviral Antiviral Pyrrole->Antiviral e.g., Replication inhibition Anticancer Anticancer Pyrrole->Anticancer e.g., Kinase inhibition Cannabinoid_Modulation Cannabinoid Receptor Modulation Pyrrole->Cannabinoid_Modulation Enzyme_Inhibition Enzyme Inhibition Pyrrole->Enzyme_Inhibition

Caption: Diverse biological activities of the pyrrole scaffold.

Conclusion and Future Perspectives

The pyrrole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its structural simplicity, coupled with its rich chemical diversity, allows for the fine-tuning of biological activity and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. While the specific biological activity of this compound remains to be elucidated through empirical studies, its structural features suggest a potential for anti-inflammatory activity.

The future of pyrrole-based drug discovery lies in the continued exploration of novel synthetic methodologies to access a wider range of derivatives and the use of advanced computational tools to predict their biological activities and guide their design. As our understanding of the molecular basis of diseases deepens, the versatile pyrrole scaffold will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • Structure-activity relationships of indole- and pyrrole-derived cannabinoids
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor
  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Deriv
  • A class of pyrrole derivatives endowed with analgesic/anti-inflamm
  • Bioactive pyrrole-based compounds with target selectivity
  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine deriv
  • Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)
  • Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach
  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development
  • Therapeutic Significance of Pyrrole in Drug Delivery
  • Discovery and Structure–Activity Rel
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities

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A Comparative Guide to the COX Inhibitory Activity of Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, pyrrole-2-carboxylic acid derivatives have emerged as a promising class of cyclooxygenase (COX) inhibitors. This guide provides an in-depth comparative analysis of their COX inhibitory activity, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational design of next-generation anti-inflammatory drugs.

The Landscape of COX Inhibition by Pyrrole-2-Carboxylic Acids

The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible and is upregulated during inflammation.[1] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[2] Pyrrole-based NSAIDs, such as tolmetin and ketorolac, are established as potent inhibitors of both COX isoforms.[3] This guide focuses on the nuanced structure-activity relationships (SAR) within the pyrrole-2-carboxylic acid scaffold to understand the determinants of potency and selectivity.

A comparative analysis of various substituted pyrrole-2-carboxylic acid derivatives reveals a wide spectrum of inhibitory activities against both COX-1 and COX-2. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, providing a quantitative basis for comparison.

Compound IDR1 SubstituentR5 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
4g Acetic acid4-Fluorophenyl>1000.18>555[3][4]
4h Acetic acid4-Chlorophenyl13.620.1590.8[3][4]
4k Acetic acid4-Bromophenyl>1000.16>625[3][4]
4l Acetic acid4-Nitrophenyl>1000.17>588[3][4]
5b 4-Hydroxybenzoic acid4-Chlorophenyl7.811.126.97[3][4]
5e 4-Hydroxybenzoic acid4-Nitrophenyl6.451.085.97[3][4]
Hybrid 5 Cinnamic acid hybridPhenyl-0.55-[3]
Pyrrole 4 HPhenyl-0.65-[3]
Celecoxib --15.00.04375[5]
Ibuprofen --13.222.10.6[3][4]

Decoding the Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of pyrrole-2-carboxylic acid derivatives are intricately linked to the nature and position of substituents on the pyrrole ring. The following discussion elucidates the key structural features governing their interaction with COX enzymes.

The Essential Role of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyrrole ring is a critical pharmacophore for COX inhibition.[4] This acidic moiety is believed to mimic the carboxylic acid of the natural substrate, arachidonic acid, and forms crucial interactions with key amino acid residues in the active site of both COX-1 and COX-2.[6] Molecular docking studies have suggested that this group can form hydrogen bonds and salt bridges with residues such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355), anchoring the inhibitor within the catalytic domain.[4]

Influence of N-1 Substitution

The substituent at the N-1 position of the pyrrole ring plays a pivotal role in determining both potency and selectivity.

  • Small, Acidic Groups Enhance COX-2 Selectivity: The presence of a small acidic group, such as an acetic acid moiety, at the N-1 position is highly favorable for potent and selective COX-2 inhibition.[3][4] Compounds 4g, 4h, 4k, and 4l , all bearing an N-1 acetic acid group, exhibit excellent COX-2 inhibitory activity with IC50 values in the sub-micromolar range and high selectivity indices.[3][4] This is attributed to the ability of this group to access a secondary binding pocket in the larger and more flexible active site of COX-2.[7]

  • Bulky Groups Shift Selectivity towards COX-1: In contrast, increasing the bulkiness of the substituent at the N-1 position, for instance, by introducing a substituted benzoic acid, tends to decrease COX-2 selectivity and can even shift the preference towards COX-1 inhibition.[4] This is exemplified by compounds 5b and 5e , which show significantly lower selectivity indices compared to their acetic acid counterparts.[3][4]

Impact of C-5 Substitution

The nature of the substituent at the C-5 position of the pyrrole ring also significantly influences the inhibitory profile.

  • Lipophilic and Bulky Groups at C-5: The presence of a lipophilic and bulkier group at the C-5 position, often an aryl group, is generally associated with potent COX inhibition.[4] This group is thought to occupy a hydrophobic channel within the COX active site.

  • Halogen Substitution on the C-5 Phenyl Ring: The introduction of halogen atoms (F, Cl, Br) on the C-5 phenyl ring can modulate the inhibitory activity. For instance, compounds 4g (4-Fluorophenyl), 4h (4-Chlorophenyl), and 4k (4-Bromophenyl) all display potent and selective COX-2 inhibition, suggesting that these substitutions are well-tolerated and may enhance binding through favorable interactions.[3][4]

The logical relationship between the structural modifications and the resulting COX inhibitory activity is depicted in the following diagram:

SAR_Logic cluster_Scaffold Pyrrole-2-Carboxylic Acid Scaffold cluster_Activity COX Inhibitory Activity Scaffold Core Structure N1_Sub N-1 Substitution C5_Sub C-5 Substitution Potency Potency (IC50) N1_Sub->Potency Influences Selectivity Selectivity (COX-2 vs COX-1) N1_Sub->Selectivity Strongly Influences C5_Sub->Potency Influences C5_Sub->Selectivity Modulates

Caption: Structure-Activity Relationship Logic.

Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, a detailed, self-validating experimental protocol for determining the COX inhibitory activity of test compounds is provided below. This protocol is a synthesis of established methods.[5]

Materials and Reagents
  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Plate reader capable of colorimetric or fluorometric detection

Step-by-Step Assay Procedure
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in the assay buffer to the desired working concentrations. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and heme.

    • 100% Activity (Control) wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor wells: Add assay buffer, heme, enzyme, and the test compound/reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2 or a colorimetric/fluorometric method that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the experimental workflow:

COX_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzymes, Buffers, Inhibitors) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation with Inhibitor Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction Reaction_Incubation->Reaction_Termination Detection Detection of Prostaglandin (EIA, Colorimetric, Fluorometric) Reaction_Termination->Detection Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro COX Inhibition Assay Workflow.

Mechanistic Insights into COX Inhibition

The selective inhibition of COX-2 by certain pyrrole-2-carboxylic acid derivatives can be attributed to key differences in the active site architecture of the two isoforms.[7] The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[7] This creates a secondary side pocket in the COX-2 active site that can accommodate the bulkier substituents often found in selective inhibitors.

Molecular docking studies of pyrrole derivatives within the COX-2 active site have revealed key interactions that contribute to their inhibitory activity.[3] The carboxylic acid group, as previously mentioned, forms critical hydrogen bonds with Arg120 and Tyr355. The N-1 substituent can project into the secondary side pocket of COX-2, forming favorable interactions with residues such as Val523, Phe518, and Leu352. The C-5 aryl group typically occupies a hydrophobic channel, making van der Waals contacts with surrounding nonpolar residues.

The proposed binding mode of a selective pyrrole-2-carboxylic acid inhibitor in the COX-2 active site is illustrated below:

Binding_Mechanism cluster_Inhibitor Pyrrole-2-Carboxylic Acid Inhibitor cluster_COX2 COX-2 Active Site Inhibitor Inhibitor Carboxylic_Acid Carboxylic Acid N1_Substituent N-1 Substituent C5_Aryl C-5 Aryl Group Arg120 Arg120 Carboxylic_Acid->Arg120 H-Bond Tyr355 Tyr355 Carboxylic_Acid->Tyr355 H-Bond Side_Pocket Secondary Side Pocket (Val523, Phe518) N1_Substituent->Side_Pocket Occupies Hydrophobic_Channel Hydrophobic Channel C5_Aryl->Hydrophobic_Channel Occupies

Caption: Proposed Binding Mechanism in COX-2.

Conclusion

Pyrrole-2-carboxylic acids represent a versatile and promising scaffold for the development of potent and selective COX-2 inhibitors. This guide has provided a comparative analysis of their inhibitory activity, highlighting the critical role of substituents at the N-1 and C-5 positions in dictating potency and selectivity. The detailed experimental protocol and mechanistic insights offer a solid foundation for researchers to design and evaluate novel derivatives with improved therapeutic profiles. Future research in this area will likely focus on fine-tuning the physicochemical properties of these compounds to optimize their pharmacokinetic and pharmacodynamic characteristics, ultimately leading to the development of safer and more effective anti-inflammatory agents.

References

  • Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Gkizis, P. L., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
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  • The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of Acetylated Pyrrole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of an acetyl group to this versatile heterocycle gives rise to a class of molecules with significant inhibitory potential against a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetylated pyrrole inhibitors, with a particular focus on their role as modulators of Signal Transducer and Activator of Transcription 3 (STAT3) signaling and as antibacterial agents. By delving into the subtle interplay between chemical structure and biological function, we aim to provide actionable insights for the rational design of next-generation inhibitors.

The Ascendancy of STAT3 as a Therapeutic Target

The STAT3 protein, a latent cytoplasmic transcription factor, is a critical signaling node that integrates signals from various cytokines and growth factors.[3] Upon activation via phosphorylation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of genes pivotal for cell proliferation, survival, and angiogenesis.[4] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3]

Visualizing the STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, highlighting the key events that are targeted by inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono pSTAT3 STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Canonical STAT3 signaling pathway.

Comparative Analysis of Acetylated Pyrrole STAT3 Inhibitors

A number of acetylated pyrrole derivatives have been investigated as STAT3 inhibitors. The core scaffold typically features a pyrrole ring with an acetyl group and various substituents that modulate potency and selectivity. The following table summarizes the structure-activity relationships of a series of meridianin derivatives, which are marine-derived alkaloids with a pyrrole core, that have been explored as JAK/STAT3 signaling inhibitors.[5]

CompoundR GroupIC50 (µM) on DU145 CellsKey SAR Insights
6a -(CH2)2-isothiouronium> 40A short alkyl chain is detrimental to activity.
6c -(CH2)4-isothiouronium3.01Increasing the alkyl chain length improves potency.
6e -(CH2)6-isothiouronium1.13An optimal alkyl chain length of six carbons provides the highest potency.[5]
6f -(CH2)7-isothiouronium2.50Further increasing the chain length beyond six carbons leads to a decrease in activity.
Positive Control (Gefitinib) N/A10.95The optimized acetylated pyrrole derivatives show superior potency.[5]

Causality Behind Structural Modifications: The data clearly indicates that the length of the alkyl chain connecting the pyrrole core to the isothiouronium group is a critical determinant of anti-proliferative activity. This suggests that the linker region plays a crucial role in positioning the molecule for optimal interaction with its target, likely one of the Janus kinases (JAKs) that phosphorylate STAT3. The six-carbon linker in compound 6e appears to provide the ideal length and flexibility for this interaction, leading to potent inhibition of the JAK/STAT3 pathway and subsequent cancer cell growth.

Acetylated Pyrroles as Antibacterial Agents

The pyrrole scaffold is also a key component in the development of novel antibacterial agents.[6][7][8] The mechanism of action for these compounds can vary, but they often target essential bacterial enzymes or processes. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase (MBL) inhibitors revealed important SAR insights.[9] MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics.

Key SAR Findings for Pyrrole-Based MBL Inhibitors:

  • 3-Carbonitrile Group: This group was found to be important for the inhibitory potency against various MBL subclasses.[9]

  • Vicinal 4,5-Diphenyl Groups: The presence of these bulky aromatic groups is crucial for activity.

  • N-Benzyl Side Chain: This substituent on the pyrrole nitrogen contributes significantly to the inhibitory potential.

  • N-Acylamide Derivatives: Acylation of the 2-amino group with specific acyl chlorides led to some of the most potent inhibitors against certain MBLs.[9]

These findings underscore the importance of specific substitutions on the pyrrole ring for potent and selective inhibition of bacterial targets.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of findings, well-defined and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate STAT3 inhibitors.

Experimental Workflow for Evaluating STAT3 Inhibition

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., DU145, A549) Treatment 2. Treatment with Inhibitor Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-STAT3, total STAT3) Treatment->Western_Blot Viability_Assay 3b. Cell Viability Assay (MTT, CCK-8) Treatment->Viability_Assay Xenograft 4. Xenograft Model (e.g., DU145 in nude mice) Viability_Assay->Xenograft Dosing 5. Inhibitor Dosing Xenograft->Dosing Tumor_Measurement 6. Tumor Volume Measurement Dosing->Tumor_Measurement IHC 7. Immunohistochemistry (p-STAT3, Ki-67) Tumor_Measurement->IHC

Caption: A typical workflow for evaluating STAT3 inhibitors.

Western Blot for STAT3 Phosphorylation

This assay is fundamental for directly assessing a compound's ability to inhibit STAT3 activation.[10]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the levels of phosphorylated STAT3 (the active form) and total STAT3. A reduction in the ratio of phosphorylated to total STAT3 indicates inhibitory activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells with known constitutive STAT3 activation (e.g., DU145, A549) and allow them to adhere overnight. Treat the cells with various concentrations of the acetylated pyrrole inhibitor or a vehicle control (e.g., DMSO) for a specified duration.[10]

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading of protein for each sample.[10]

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically at Tyr705) overnight at 4°C.[4]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[10]

Self-Validation: The inclusion of a vehicle control, a positive control (a known STAT3 activator if necessary), and normalization to total STAT3 and a loading control are critical for the self-validation of this protocol.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the downstream functional consequence of STAT3 inhibition on cancer cell viability and proliferation.[4][10]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the acetylated pyrrole inhibitor. Include a vehicle-only control.[10]

  • Incubation: Incubate the plate for a period of 24 to 72 hours.[10]

  • MTT Reagent Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Self-Validation: The use of appropriate controls (vehicle and untreated cells), performing the assay in replicate wells, and generating a dose-response curve to calculate the IC50 value are essential for the self-validating nature of this protocol.

Conclusion

Acetylated pyrrole derivatives represent a promising class of inhibitors with demonstrated activity against clinically relevant targets such as STAT3 and bacterial enzymes. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in determining inhibitory potency and selectivity. The detailed experimental protocols provide a robust framework for the evaluation of novel acetylated pyrrole inhibitors, ensuring the generation of reliable and reproducible data. As our understanding of the intricate interactions between these small molecules and their biological targets deepens, the rational design of more potent and selective acetylated pyrrole-based therapeutics will undoubtedly accelerate.

References

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A Researcher's Guide to Differentiating 2-Acyl and 3-Acyl Pyrrole Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of heterocyclic chemistry. Its derivatives are integral to pharmaceuticals, natural products, and functional materials. When functionalized with an acyl group, the resulting acylpyrroles exist as constitutional isomers, primarily the 2-acyl and 3-acyl forms. The seemingly subtle shift in the acyl group's position from C-2 to C-3 profoundly alters the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature.

Accurate structural elucidation is non-negotiable for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct target molecule. This guide provides an in-depth comparison of 2-acyl and 3-acyl pyrrole isomers, grounded in experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the underlying electronic principles that govern the observed spectroscopic differences and provide practical, data-driven insights for unambiguous isomer identification.

The Foundation: Electronic Effects of Acyl Substitution

The key to understanding the spectroscopic differences between these isomers lies in the electronic interplay between the electron-withdrawing acyl group and the electron-rich aromatic pyrrole ring.

  • 2-Acyl Pyrroles: The carbonyl group is directly conjugated with the nitrogen lone pair through the ring's π-system. This extended conjugation allows for significant delocalization of electron density from the ring towards the carbonyl oxygen, as depicted by the resonance structures. This effect strongly deshields the ring protons and carbons.

  • 3-Acyl Pyrroles: The carbonyl group is not in direct conjugation with the nitrogen atom. While it still exerts an electron-withdrawing inductive effect, the resonance delocalization is less extensive compared to the 2-isomer. This results in a markedly different electronic environment within the ring.

The following diagram illustrates the structures and the key difference in conjugation.

Caption: Structures of 2-acyl and 3-acyl pyrrole isomers.

¹H NMR Spectroscopy: A Tale of Two Rings

Proton NMR is often the most direct tool for distinguishing these isomers. The position of the acyl group creates a unique pattern of chemical shifts and coupling constants for the remaining ring protons.

In 2-acetylpyrrole , the strong deshielding effect of the C-2 carbonyl group shifts the adjacent H-3 and the distant H-5 protons significantly downfield. The H-4 proton is least affected and appears most upfield. The protons of the acetyl methyl group typically resonate around 2.4 ppm.[1]

In 3-acetylpyrrole , the most deshielded proton is H-2, which is adjacent to both the nitrogen and the electron-withdrawing C-3 substituent. The H-5 proton, also alpha to the nitrogen but distant from the acyl group, appears further downfield than the H-4 proton.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Acetylpyrrole Isomers

Proton Assignment2-Acetylpyrrole (in CDCl₃)3-Acetylpyrrole (Typical)Rationale for Difference
N-H ~9.4 - 10.0~8.5 - 9.0Greater delocalization in the 2-isomer deshields the N-H proton more significantly.
H-2 -~7.2Highly deshielded due to proximity to both N and the C-3 acyl group.
H-3 ~6.9-Deshielded by adjacent C-2 acyl group.
H-4 ~6.2 - 6.3~6.6Less affected in the 2-isomer; deshielded by the C-3 acyl group in the 3-isomer.
H-5 ~7.0 - 7.1~6.8Deshielded by proximity to N and conjugation with the C-2 acyl group in the 2-isomer.
-COCH₃ ~2.4[1]~2.3The electronic environment of the acetyl group itself is less affected by its position on the ring.

Note: Exact chemical shifts can vary with solvent and concentration. Data for 2-acetylpyrrole is from cited experimental spectra[1]; data for 3-acetylpyrrole is based on typical values from spectral databases.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom in the ring. The carbonyl carbon itself shows little variation, but the ring carbons are highly diagnostic.

For 2-acyl pyrroles , the C-2 carbon (bearing the substituent) and the C-5 carbon are significantly downfield due to the strong deshielding effect.[2] In contrast, for 3-acyl pyrroles , the C-3 carbon is downfield, along with the adjacent C-2 and C-4 carbons. The differences in chemical shifts can be rationalized by considering the resonance structures and the resulting electron density at each position.[2]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Acylpyrrole Isomers

Carbon Assignment2-Acylpyrrole (Typical)3-Acylpyrrole (Typical)Rationale for Difference
C=O ~185 - 190~190 - 195Minor variation; slightly different electronic environment.
C-2 ~132~125Site of substitution in the 2-isomer, hence deshielded. In the 3-isomer, it is deshielded by proximity to N and the C-3 acyl group.
C-3 ~116~128Site of substitution in the 3-isomer.
C-4 ~111~115More shielded in the 2-isomer.
C-5 ~125~120Deshielded in the 2-isomer due to conjugation.
-COCH₃ ~26~27Minimal difference.

Note: Data is based on typical values reported in the literature and spectral databases for acyl pyrroles.[2][3]

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

IR spectroscopy is particularly useful for analyzing the carbonyl (C=O) group. The position of the C=O stretching vibration is sensitive to conjugation.

The extended π-conjugation in 2-acyl pyrroles weakens the C=O double bond by increasing its single-bond character through resonance. This results in a lower vibrational frequency (wavenumber). In 3-acyl pyrroles , the conjugation is less effective, leading to a C=O bond with more double-bond character and thus a higher vibrational frequency.[4][5]

Table 3: Comparative IR Frequencies (cm⁻¹) for Acylpyrrole Isomers

Vibrational Mode2-Acylpyrrole3-AcylpyrroleRationale for Difference
C=O Stretch ~1650 - 1665~1670 - 1685Extended conjugation in the 2-isomer lowers the C=O bond order and stretching frequency.[5]
N-H Stretch ~3250 - 3300~3300 - 3400The N-H bond may be influenced by intermolecular hydrogen bonding, which can differ based on steric accessibility of the C=O group.
UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) is directly related to the extent of the conjugated system.

Because the 2-acyl pyrrole isomer possesses a more extended system of conjugation involving the nitrogen atom, the pyrrole ring, and the carbonyl group, its π → π* transition requires less energy. This results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength compared to the 3-acyl pyrrole isomer.[6]

Table 4: Comparative UV-Vis Absorption for Acylpyrrole Isomers

IsomerTypical λ_max (π → π*)Rationale for Difference
2-Acylpyrrole ~280 - 300 nmMore extended conjugation leads to a smaller HOMO-LUMO gap, requiring lower energy (longer wavelength) for excitation.
3-Acylpyrrole ~250 - 270 nmLess effective conjugation results in a larger energy gap for the electronic transition.
Mass Spectrometry: Unraveling Fragmentation Patterns

In mass spectrometry, both isomers will typically show a clear molecular ion (M⁺) peak. The fragmentation patterns, however, can provide structural clues. Under Electron Ionization (EI), the primary fragmentation pathways are driven by the stability of the resulting ions.[7]

For both isomers, a major fragmentation is the cleavage of the acyl group. The most common fragmentation for simple acetylpyrroles is the loss of the methyl radical (•CH₃) from the acetyl group, leading to a prominent [M-15]⁺ ion. Another key fragmentation is the loss of the entire acetyl group as a ketene molecule (H₂C=C=O) or via alpha-cleavage, resulting in an [M-42]⁺ or [M-43]⁺ ion, respectively. The relative intensities of these fragment ions can differ based on the stability of the precursor ion.[8]

Table 5: Key Mass Spectrometry Fragments (m/z) for Acetylpyrrole (C₆H₇NO, MW: 109.13)

Fragmentationm/zIon StructureExpected Relative Intensity
Molecular Ion 109[C₆H₇NO]⁺Strong for both isomers.
Loss of Methyl 94[M - CH₃]⁺Often the base peak, particularly for 2-acetylpyrrole.[1]
Loss of CO 81[M - CO]⁺Common for carbonyl compounds.
Loss of Acetyl 66[M - CH₃CO]⁺The stability of the resulting pyrrolyl cation can influence the abundance of this fragment.

The fragmentation of 2-substituted pyrroles is heavily influenced by the side chain.[8] While the major fragments are similar, careful analysis of the relative peak intensities in the mass spectrum can aid in distinguishing the isomers.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for an acylpyrrole sample.

Objective: To obtain a high-resolution ¹H NMR spectrum for unambiguous isomer identification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the acylpyrrole sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of good shimming.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full proton relaxation between scans, ensuring accurate integration.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to assign the structure, comparing the data to the expected values in Table 1.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Add Deuterated Solvent (0.6 mL CDCl3 + TMS) prep1->prep2 prep3 Dissolve and Homogenize prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire Spectrum (16 scans, 2s delay) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate to TMS (0.0 ppm) proc1->proc2 proc3 Integrate & Analyze Peaks proc2->proc3 proc4 Compare to Reference Data proc3->proc4 result Final Structure Confirmed proc4->result Isomer Identified

Caption: Standard workflow for NMR-based isomer identification.

Conclusion

The differentiation of 2-acyl and 3-acyl pyrrole isomers is a critical task in chemical synthesis and analysis. While each spectroscopic technique offers valuable clues, a combinatorial approach provides the most definitive structural proof. ¹H NMR spectroscopy often serves as the first and most powerful tool, with its ability to reveal the precise substitution pattern on the pyrrole ring. IR and UV-Vis spectroscopy provide rapid confirmation based on the principles of electronic conjugation, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. By understanding the fundamental electronic differences between these isomers, researchers can confidently interpret spectroscopic data to verify their synthetic outcomes and advance their scientific objectives.

References
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A Comparative Guide to the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyrrole scaffold is a common motif in numerous natural products and synthetic drugs. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in the field of drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an exploration of the chemical principles underpinning each approach.

Route 1: Electrophilic Acylation of a Pre-functionalized Pyrrole

This strategy relies on the introduction of the acetyl group at the C4 position of a pre-synthesized 1-methyl-1H-pyrrole-2-carboxylic acid derivative. The success of this route is contingent on the regioselective nature of the Friedel-Crafts acylation reaction on the pyrrole ring, which is influenced by the electronic effects of the existing substituents.

Chemical Rationale

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, activating it towards electrophiles. In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position due to the greater resonance stabilization of the resulting cationic intermediate.

However, in the case of 1-methyl-1H-pyrrole-2-carboxylic acid, the C2 position is already occupied by a deactivating carboxyl group. This electron-withdrawing group directs incoming electrophiles to the meta-positions, which in the pyrrole ring correspond to the C4 position. The N-methyl group is an activating group and further influences the electron distribution. This directing effect is the cornerstone of this synthetic approach, aiming for a regioselective acylation at the desired C4 position.

Experimental Workflow

The synthesis via this route can be envisioned as a two-step process:

  • Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid: This starting material can be prepared from 1-methylpyrrole through carboxylation. A common method involves the reaction of 1-methylpyrrole with a strong base like n-butyllithium to form the 2-lithiated pyrrole, which is then quenched with carbon dioxide.

  • Friedel-Crafts Acylation: The synthesized 1-methyl-1H-pyrrole-2-carboxylic acid (or its ester for better solubility and to prevent side reactions) is then subjected to Friedel-Crafts acylation using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).

Route_1_Workflow Start 1-Methylpyrrole Step1 Carboxylation (e.g., n-BuLi, CO2) Start->Step1 Intermediate 1-Methyl-1H-pyrrole-2-carboxylic acid Step1->Intermediate Step2 Friedel-Crafts Acylation (e.g., (CH3CO)2O, AlCl3) Intermediate->Step2 Product This compound Step2->Product Route_2_Workflow Start 1,4-Dicarbonyl Precursor Step1 Paal-Knorr Cyclization (with Methylamine) Start->Step1 Intermediate Substituted Pyrrole Ester Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety, efficacy, and quality. The compound 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative, represents a class of molecules often investigated for their biological activity. The development of a robust, reliable, and accurate analytical method for its quantification is not merely a procedural step but a fundamental requirement for regulatory compliance and successful drug development.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1] However, a developed HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method tailored to this compound. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the performance of HPLC with viable alternatives, supported by experimental data paradigms. This document is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to method validation.

The Analyte: Understanding this compound

The chemical structure of the analyte dictates the strategy for its analysis. This molecule possesses a pyrrole core, an aromatic heterocyclic system, substituted with a methyl group on the nitrogen, an acetyl group, and a carboxylic acid group. The presence of the aromatic ring and acetyl group provides a strong chromophore, making it ideally suited for UV detection. The carboxylic acid moiety, however, is ionizable, a critical factor that must be controlled to achieve reproducible chromatography.

Caption: Chemical structure of this compound.

Foundations of the HPLC Method: A Rationale-Driven Approach

Prior to validation, a suitable HPLC method must be developed. The choices made during development are critical for the success of the validation.

  • Chromatographic Mode: Reversed-phase (RP-HPLC) is the logical choice. The molecule has sufficient non-polar character (aromatic ring, methyl and acetyl groups) to be retained on a non-polar stationary phase like C18.

  • Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a versatile and robust starting point for method development.

  • Mobile Phase Selection: This is the most critical parameter for this analyte.

    • Causality: The carboxylic acid group (pKa typically ~4-5) will be partially or fully ionized in a neutral mobile phase. This leads to poor peak shape (tailing) and inconsistent retention as the equilibrium shifts. To ensure a single, stable analyte form, the ionization must be suppressed.

    • Solution: An acidified mobile phase is essential. By maintaining the mobile phase pH at ~2.5-3.0, well below the analyte's pKa, the carboxylic acid remains in its protonated (-COOH), non-ionized, and more hydrophobic form. This ensures sharp, symmetrical peaks and stable, predictable retention. A typical mobile phase would be a gradient of Acetonitrile and a low pH aqueous buffer, such as 0.1% Phosphoric Acid or 0.1% Formic Acid in water.

  • Detection: Given the conjugated aromatic system, UV detection is ideal. The optimal wavelength (λmax) should be determined using a photodiode array (PDA) detector scan of the analyte standard, which is expected to be in the 220-280 nm range.

The Validation Protocol: An ICH Q2(R1) Guided Framework

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2][3] The following parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), must be assessed.[4][5]

ValidationWorkflow method_dev HPLC Method Development & Optimization sst_initial System Suitability Testing (SST) (Pre-Validation Check) method_dev->sst_initial specificity Specificity (Forced Degradation) sst_initial->specificity linearity Linearity & Range sst_initial->linearity accuracy Accuracy (% Recovery) sst_initial->accuracy precision Precision (Repeatability & Intermediate) sst_initial->precision lod_loq LOD & LOQ sst_initial->lod_loq robustness Robustness sst_initial->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_approved Validated Method Ready for Use validation_report->method_approved

Caption: A typical workflow for HPLC method validation.

System Suitability Testing (SST)

Expert Insight: SST is not a validation parameter itself, but an integral part of the process that ensures the chromatographic system is performing adequately on the day of analysis.[6][7][8] It is a self-validating check performed before any validation run.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of a standard solution at a concentration of 100% of the target assay concentration.

  • Calculate the key SST parameters.

Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, indicating good column performance and analyte compatibility.[8]
Theoretical Plates (N) N > 2000 Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and the stability of the system.[8][9]

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Specificity and Forced Degradation

Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[10][11][12] The goal is to generate potential degradation products to prove they do not interfere with the quantification of the main analyte peak. A target degradation of 10-15% is generally considered appropriate.[13]

Protocol:

  • Acid Hydrolysis: Reflux the analyte in 0.1M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte in 0.1M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, by HPLC with a PDA detector.

  • Evaluate peak purity of the analyte peak in each chromatogram using the PDA software.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

Linearity and Range

Expert Insight: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., mobile phase).

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the target concentration.[4]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

  • Visual inspection of the plot should confirm a linear relationship.

Illustrative Data:

Concentration (µg/mL) Mean Peak Area
80 798500
90 901200
100 1005000
110 1102300
120 1206000

| Result | r² = 0.9998 |

Accuracy

Expert Insight: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, accuracy can be assessed on the calibration standards.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Illustrative Data:

Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.7 100.7%
120% 120.0 119.1 99.3%

| Mean | | | 99.8% |

Precision

Expert Insight: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 2.0%.

  • The %RSD for intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expert Insight: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but less so for a standard assay. They are often determined based on the signal-to-noise ratio.

Protocol:

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration sample to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by injecting six preparations at the proposed LOQ concentration and verifying that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision (%RSD ≤ 10%).

Robustness

Expert Insight: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Perform the analysis while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2% absolute).

  • Evaluate the impact on SST parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • The system suitability parameters must still pass under all varied conditions.

  • The changes should not lead to a significant deviation in the final calculated concentration.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is the workhorse for this type of analysis, other techniques exist. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources.

TechniquePrincipleProsConsBest Suited For
RP-HPLC with UV Detection Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Robust, reliable, cost-effective, widely available, excellent precision and accuracy for assays.Moderate sensitivity, potential for interference in complex matrices.Routine QC, content uniformity, stability testing, and assay of API and drug product.
LC-MS/MS HPLC separation followed by mass spectrometric detection, often using a triple quadrupole for high selectivity.Extremely high sensitivity (pg/mL levels) and selectivity, provides structural information.Higher cost, more complex instrumentation and method development, susceptible to matrix effects.[14][15]Bioanalysis (PK studies), trace-level impurity identification and quantification.
Gas Chromatography (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds, high resolving power.Requires derivatization of the non-volatile carboxylic acid to a volatile ester, which adds a step and potential for variability.Analysis of volatile impurities or if a GC method is already established for other components.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field within a narrow capillary.High separation efficiency, very small sample volume, low solvent consumption.Lower concentration sensitivity than HPLC, can have issues with reproducibility of migration times.Chiral separations or analysis of highly polar/ionic compounds where HPLC is challenging.

Conclusion

The validation of an HPLC method for this compound is a systematic process that transforms a well-developed analytical procedure into a robust, reliable, and regulatory-compliant tool. By adhering to the principles outlined in the ICH Q2(R1) guideline and embedding a deep understanding of the analyte's chemistry into the method design, scientists can ensure the integrity of their analytical data. The presented framework, emphasizing rationale-driven choices for parameters like mobile phase pH and the critical role of forced degradation and system suitability, provides a comprehensive blueprint for success. While powerful alternatives like LC-MS exist for specific applications requiring higher sensitivity, a properly validated RP-HPLC method remains the gold standard for the routine quality control and quantification of this and similar pharmaceutical compounds.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • What Are HPLC System Suitability Tests and Their Importance? (2023). Altabrisa Group.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020). MicroSolv.
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2005).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.

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Confirming the Molecular Structure of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide to Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. This guide provides an in-depth, comparative analysis of the use of single-crystal X-ray crystallography to definitively confirm the structure of the novel pyrrole derivative, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. We will explore the experimental journey from synthesis and crystal growth to data analysis, comparing the crystallographic results with spectroscopic data to provide a holistic and validated structural understanding.

Pyrrole and its derivatives are significant heterocyclic aromatic compounds that play a crucial role in the metabolic processes of all living organisms and are foundational components in the development of medicines, agrochemicals, and other functional organic materials.[1][2] The precise arrangement of substituents on the pyrrole ring is critical to its biological activity and chemical reactivity. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the connectivity and functional groups present, only X-ray crystallography can reveal the exact spatial arrangement of atoms, bond lengths, and angles in the solid state.

Synthesis and Rationale for Spectroscopic Analysis

Proposed Synthesis: A potential route could start from a commercially available pyrrole-2-carboxylic acid derivative. The nitrogen of the pyrrole ring can be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Subsequent Friedel-Crafts acylation at the 4-position with acetyl chloride and a Lewis acid catalyst would introduce the acetyl group.

Prior to crystallographic analysis, the synthesized compound would be thoroughly characterized using standard spectroscopic methods to confirm its proposed structure.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are essential for determining the connectivity of the molecule. The proton NMR would be expected to show distinct signals for the methyl protons of the N-methyl and acetyl groups, as well as characteristic signals for the protons on the pyrrole ring. The carbon NMR would similarly show unique resonances for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the acetyl C=O stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula of the compound (C8H9NO3) by providing a highly accurate mass measurement.[3]

While these spectroscopic techniques provide strong evidence for the proposed structure, they do not offer a definitive picture of the molecule's three-dimensional geometry. For instance, the orientation of the acetyl and carboxylic acid groups relative to the pyrrole ring cannot be determined. This is where X-ray crystallography becomes an indispensable tool.

The Crucial Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure involves several critical steps, each requiring careful execution and consideration.

Step 1: Crystal Growth - The Art and Science

The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the crystal. For organic molecules like this compound, the most common and effective method for growing high-quality single crystals is slow evaporation of a saturated solution.[4]

Detailed Protocol for Crystal Growth:

  • Solvent Selection: The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound to a reasonable extent when heated but will result in a supersaturated solution upon cooling or slow evaporation. For pyrrole derivatives, solvents such as ethanol, methanol, ethyl acetate, or mixtures like dichloromethane/hexane are often successful.[4][5]

  • Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent system, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent at room temperature. The vessel should be left in a vibration-free environment.

  • Crystal Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.

Data Collection Parameters:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally preferred for organic molecules as it provides better resolution and is less susceptible to absorption effects.
Temperature 100-173 KData is collected at low temperatures to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.[4]
Detector CCD or CMOS area detectorThese detectors efficiently capture the diffraction pattern over a wide range of angles.
Data Collection Strategy A series of ω and φ scansThe crystal is rotated through a series of angles to ensure that all possible reflections are measured.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares methods.[6]

Workflow for Structure Solution and Refinement

workflow cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement raw_data Raw Diffraction Data integrated_data Integrated Intensities raw_data->integrated_data Integration & Scaling initial_model Initial Structural Model (Direct Methods) integrated_data->initial_model Phase Determination refined_model Refined Atomic Positions & Thermal Parameters initial_model->refined_model Least-Squares Fitting final_model Final Validated Structure refined_model->final_model Validation Checks cif_report Crystallographic Information File (CIF) final_model->cif_report Generate CIF Report

Caption: Workflow from raw X-ray diffraction data to a final, validated crystal structure.

Comparative Analysis: Crystallography vs. Spectroscopy

The refined crystal structure of this compound provides a wealth of information that can be compared with and used to validate the data obtained from spectroscopic methods.

Table of Comparative Structural Data

FeatureSpectroscopic Evidence (Expected)Crystallographic Confirmation
Molecular Formula C8H9NO3 (from HRMS)Confirmed by the atoms present in the refined crystallographic model.
Connectivity Inferred from ¹H and ¹³C NMR chemical shifts and coupling constants.Unambiguously determined by the direct observation of atomic positions and bond connectivity.
Functional Groups Presence of C=O (acetyl and carboxylic acid) and O-H (carboxylic acid) from IR spectroscopy.Direct observation of the geometry and bond lengths of the acetyl and carboxylic acid groups.
Stereochemistry Not directly determined.The relative orientation of the substituents on the pyrrole ring is precisely determined.
Conformation Not directly determined in the solid state.The solid-state conformation, including the dihedral angles between the pyrrole ring and the substituents, is revealed.

The crystallographic data will definitively show the planarity of the pyrrole ring and the precise bond lengths and angles of the acetyl and carboxylic acid groups. It will also reveal any intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice. This level of detail is unattainable with spectroscopic methods alone.

Conclusion: The Definitive Power of X-ray Crystallography

References

  • Barot, R. A., Patel, U., & Shah, D. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. AbeBooks.
  • Barot, R. a. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. Bol.com.
  • PubChem. (n.d.). This compound.
  • MDPI. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][7]Phenanthrolines Bearing a 9-Cyano Group.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

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Navigating the Mechanistic Landscape of Pyrrole-2-Carboxylic Acids: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Bioactive Pyrrole Derivatives and Their Mechanisms of Action

Executive Summary

While a comprehensive body of research on the specific mechanism of action for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is not yet publicly available, the broader class of pyrrole-2-carboxylic acid derivatives represents a rich and diverse area of study in medicinal chemistry. These compounds, characterized by their five-membered nitrogen-containing aromatic ring, are recognized as "privileged structures" due to their prevalence in numerous natural products and clinically approved drugs.[1][2] This guide provides a comparative analysis of the well-established mechanisms of action for several bioactive pyrrole-2-carboxylic acid analogs. By examining these related compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for investigating novel pyrrole derivatives like this compound.

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold in Drug Discovery

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of therapeutic agents. Pyrrole-2-carboxylic acid, in particular, serves as a key building block for a multitude of natural and synthetic compounds with diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[3][4][5][6] This guide will explore three distinct mechanisms of action exhibited by different classes of pyrrole-2-carboxylic acid derivatives to illustrate the therapeutic potential of this versatile scaffold.

Comparative Analysis of Mechanisms of Action

Antibacterial Activity via DNA Gyrase Inhibition

A significant number of pyrrole-based compounds exert their antibacterial effects by targeting bacterial topoisomerases, such as DNA gyrase.[7] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antimicrobial agents.

Mechanism of Action:

Certain pyrrole-2-carboxamide derivatives function as potent inhibitors of DNA gyrase.[5] These compounds typically bind to the active site of the enzyme, interfering with its ability to introduce negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately leads to a cessation of DNA replication and cell death. The pyrrole-2-carboxamide moiety is often crucial for forming key hydrogen bonds within the enzyme's active site.[7]

Featured Compound for Comparison: 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid

This complex molecule has demonstrated potent inhibitory activity against DNA gyrase, with a 50% inhibitory concentration (IC50) value of less than 5 nM.[5] Its antibacterial efficacy is notable, with a minimum inhibitory concentration (MIC) of 0.03 μg/mL against Mycobacterium tuberculosis H37Rv.[5]

Visualizing the Mechanism: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA->Replication_Fork allows replication Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Pyrrole_Inhibitor Pyrrole-2-Carboxamide Inhibitor Pyrrole_Inhibitor->DNA_Gyrase inhibits

Caption: Inhibition of DNA gyrase by a pyrrole-2-carboxamide derivative.

Antiparasitic Activity through Proline Racemase Inhibition

Pyrrole-2-carboxylic acid itself has demonstrated antiparasitic activity against Trypanosoma species by selectively inhibiting proline racemase.[3] This enzyme is crucial for the parasite's metabolism and is absent in its mammalian hosts, making it a highly specific drug target.

Mechanism of Action:

Proline racemase catalyzes the interconversion of L-proline and D-proline. In Trypanosoma cruzi, the causative agent of Chagas disease, this enzyme is involved in the parasite's defense against oxidative stress and is essential for its differentiation and survival. Pyrrole-2-carboxylic acid acts as a competitive inhibitor of proline racemase, likely by mimicking the transition state of the proline substrate within the enzyme's active site. This inhibition disrupts the parasite's metabolic balance and leads to its demise.

Featured Compound for Comparison: Pyrrole-2-carboxylic acid

This parent compound of the series exhibits a unique mechanism of action by targeting a parasite-specific enzyme.[3] This highlights the potential for developing highly selective antiparasitic agents based on the pyrrole-2-carboxylic acid scaffold.

Visualizing the Mechanism: Proline Racemase Inhibition

Proline_Racemase_Inhibition cluster_parasite Trypanosoma Parasite Proline_Racemase Proline Racemase D_Proline D-Proline Proline_Racemase->D_Proline interconverts Metabolic_Disruption Metabolic Disruption Proline_Racemase->Metabolic_Disruption leads to L_Proline L-Proline L_Proline->Proline_Racemase Parasite_Death Parasite Death Metabolic_Disruption->Parasite_Death PCA_Inhibitor Pyrrole-2-carboxylic acid (PCA) PCA_Inhibitor->Proline_Racemase inhibits

Caption: Inhibition of proline racemase in Trypanosoma by pyrrole-2-carboxylic acid.

Neuromodulatory Effects via Cholinesterase Inhibition

Certain synthetic pyrrole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases, particularly butyrylcholinesterase (BChE).[8]

Mechanism of Action:

In the central nervous system, acetylcholine acts as a key neurotransmitter. Its levels are regulated by acetylcholinesterase (AChE) and BChE. In Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting these enzymes is a therapeutic strategy. Some 1,3-diaryl-pyrrole derivatives have shown selective inhibition of BChE over AChE.[8] These compounds typically engage in mixed competitive inhibition, binding to both the active site and allosteric sites of the enzyme, thereby preventing the breakdown of acetylcholine.

Featured Compound for Comparison: 1,3-diaryl-pyrrole derivatives

Compounds with a 1,3-diaryl-pyrrole skeleton have demonstrated selective inhibition of BChE with IC50 values in the low micromolar range, comparable to the approved drug donepezil.[8] Molecular docking studies suggest that these inhibitors form key interactions within the BChE active site.[8]

Visualizing the Mechanism: Butyrylcholinesterase Inhibition

BChE_Inhibition cluster_synapse Cholinergic Synapse BChE Butyrylcholinesterase (BChE) Choline_Acetate Choline + Acetate BChE->Choline_Acetate hydrolyzes to Increased_ACh Increased Acetylcholine Levels BChE->Increased_ACh leads to Acetylcholine Acetylcholine Acetylcholine->BChE binds Pyrrole_Inhibitor 1,3-Diaryl-pyrrole Inhibitor Pyrrole_Inhibitor->BChE inhibits

Caption: Selective inhibition of butyrylcholinesterase by a 1,3-diaryl-pyrrole derivative.

Comparative Summary of Performance Data

Compound Class Target Mechanism Potency (IC50 / MIC) Therapeutic Area
Pyrrole-2-carboxamide derivativeDNA GyraseEnzyme Inhibition< 5 nM (IC50); 0.03 μg/mL (MIC)[5]Antibacterial
Pyrrole-2-carboxylic acidProline RacemaseCompetitive InhibitionData not specified in reviewed literatureAntiparasitic[3]
1,3-diaryl-pyrrole derivativesButyrylcholinesterase (BChE)Mixed Competitive Inhibition1.71 ± 0.087 µM (IC50)[8]Neurodegenerative Disease

Experimental Protocols for Mechanism of Action Studies

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound (e.g., this compound).

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Quantify the band intensities to determine the IC50 value of the test compound.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE and its inhibition by test compounds.

Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of the test compound.

  • Enzyme Pre-incubation: Add the BChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the butyrylthiocholine substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Future Directions for this compound

The diverse mechanisms of action exhibited by the pyrrole-2-carboxylic acid derivatives reviewed here provide a valuable roadmap for investigating the biological activity of this compound. Based on its structural features, initial studies could explore its potential as an antimicrobial, antiproliferative, or enzyme inhibitory agent. The experimental protocols detailed above offer a starting point for such investigations.

Conclusion

The pyrrole-2-carboxylic acid scaffold is a cornerstone of modern drug discovery, giving rise to compounds with a wide range of therapeutic applications. By understanding the distinct mechanisms of action of well-characterized derivatives—from the disruption of bacterial DNA replication to the modulation of parasitic metabolism and neurotransmitter levels—researchers can better strategize the development and investigation of novel compounds. This comparative guide serves as a foundational resource for elucidating the therapeutic potential of this compound and other emerging pyrrole derivatives.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH
  • Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals
  • Pyrrole-2-carboxylic acid | N
  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem
  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters | Organic Letters - ACS Public
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central
  • 1H-Pyrrole-2-carboxylic Acid Methyl Ester - Pipzine Chemicals
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Autom
  • 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0 - Sigma-Aldrich
  • 4-Acetyl-1-methylpyrrole-2-carboxyl
  • 4-Acetyl-1H-pyrrole-2-carboxylic acid - Chemrio
  • (PDF)
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
  • Pyrrole-2-carboxylic acid - Wikipedia
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)
  • 4-acetyl-1H-pyrrole-2-carboxylic acid | CAS 16168-93-7 | SCBT
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC - NIH
  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central

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A Comparative Efficacy Analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutic Scaffolds

In the landscape of drug discovery, the exploration of novel chemical scaffolds that offer potential for new mechanisms of action or improved efficacy over existing treatments is paramount. The pyrrole ring is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and antiproliferative properties.[1][2] This guide focuses on a specific derivative, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a compound of interest whose therapeutic potential remains largely uncharacterized.

Given the established biological activities of various pyrrole-2-carboxylic acid derivatives, which range from antiparasitic to antifungal and antibacterial, it is hypothesized that this compound may exhibit significant antimicrobial efficacy.[3] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals on how to systematically compare the in vitro efficacy of this novel compound against a well-established, clinically relevant drug. For the purpose of this guide, we will focus on a comparative analysis of its potential antibacterial activity against a standard gram-positive pathogen, with Ciprofloxacin as the comparator drug. A similar framework could be applied to investigate its potential as an anticancer agent against a drug like Doxorubicin.

Section 1: Understanding the Comparators

A robust comparative study hinges on a thorough understanding of the compounds being evaluated. Here, we outline the known mechanism of the comparator drug and the hypothesized mechanism of our investigational compound.

Ciprofloxacin: A Quinolone Benchmark

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a mainstay in the treatment of various bacterial infections.[1][4] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][5]

  • DNA Gyrase Inhibition: In many gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and leading to the accumulation of double-strand breaks in the bacterial chromosome.[3][6]

  • Topoisomerase IV Inhibition: In gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is critical for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, ciprofloxacin prevents bacterial cell division.[1][3]

The culmination of these actions is a bactericidal effect, leading to bacterial cell death.[3]

cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death Ciprofloxacin->Cell_Death DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Division

Figure 1: Mechanism of Action of Ciprofloxacin.
This compound: A Hypothesized Mechanism

While the precise mechanism of action for this compound is yet to be elucidated, the broad antimicrobial activity of pyrrole derivatives suggests several potential pathways.[1][7] Many natural and synthetic pyrrole-containing compounds exert their effects by disrupting essential cellular processes in bacteria. A plausible hypothesis is that this compound may interfere with bacterial cell wall synthesis, protein synthesis, or metabolic pathways. For the purpose of this guide, we will proceed with the hypothesis that it may disrupt bacterial membrane integrity or key metabolic processes, leading to inhibition of growth.

Section 2: Experimental Design for a Head-to-Head Efficacy Comparison

To objectively compare the efficacy of this compound with Ciprofloxacin, a standardized in vitro antimicrobial susceptibility test is required. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine and compare the MIC values of this compound and Ciprofloxacin against Staphylococcus aureus ATCC 29213.

Rationale for Strain Selection: Staphylococcus aureus is a clinically significant gram-positive pathogen. The ATCC 29213 strain is a quality control strain recommended by CLSI for susceptibility testing.[10]

Materials:

  • This compound

  • Ciprofloxacin hydrochloride (analytical standard)

  • Staphylococcus aureus ATCC 29213

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Ciprofloxacin in sterile deionized water.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1%.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound (e.g., Ciprofloxacin at 4 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

    • This will result in a range of concentrations, for example, from 2 µg/mL down to 0.004 µg/mL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL.

    • Well 11 will serve as the growth control (inoculum, no drug).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, examine the plates visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity) compared to the growth control well.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with ~5x10^5 CFU/mL S. aureus Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Figure 2: Broth Microdilution Experimental Workflow.

Section 3: Data Presentation and Interpretation

The results of the comparative efficacy study should be presented in a clear and concise manner. A table is the most effective way to summarize the quantitative MIC data.

Comparative MIC Data

The following table presents a template for the experimental results, populated with a known MIC value for Ciprofloxacin against S. aureus ATCC 29213 and a hypothetical value for the investigational compound.[11][12]

CompoundTarget OrganismMIC (µg/mL)Interpretation
Ciprofloxacin Staphylococcus aureus ATCC 292130.25 - 0.45[11][12]Susceptible
This compound Staphylococcus aureus ATCC 29213Hypothetical ValueTo be determined

Interpretation of Results:

The efficacy of this compound would be directly compared to that of Ciprofloxacin based on the determined MIC values. A lower MIC value indicates greater potency. For instance, if the investigational compound yields an MIC of ≤0.25 µg/mL, it would be considered to have comparable or superior in vitro potency to Ciprofloxacin against this specific strain. Further studies would be warranted to explore its spectrum of activity against other pathogens, including gram-negative bacteria and drug-resistant strains.

Section 4: Alternative Therapeutic Avenue - Anticancer Activity

As noted, pyrrole derivatives have also shown promise as antiproliferative agents.[][14] Should antimicrobial screening prove unfruitful, a similar comparative guide could be established to evaluate the compound's cytotoxic effects against a human cancer cell line, such as the breast cancer cell line MCF-7.

In this scenario, the comparator drug would be a standard chemotherapeutic agent like Doxorubicin , which acts by intercalating DNA and inhibiting topoisomerase II.[2][7][] The primary efficacy endpoint would be the half-maximal inhibitory concentration (IC50), determined using a colorimetric assay such as the MTT assay .[15][16][17] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][18]

Hypothetical Comparative IC50 Data:

CompoundCell LineIC50 (µM)
Doxorubicin MCF-7~0.68 - 3.09[19][20]
This compound MCF-7Hypothetical Value

Conclusion

This guide provides a structured, scientifically rigorous framework for the initial efficacy comparison of a novel compound, this compound, against an established drug. By leveraging standardized protocols, such as the CLSI broth microdilution method, researchers can generate reliable and comparable data. While the biological activity of this specific compound is yet to be determined, the known therapeutic potential of the pyrrole scaffold provides a strong rationale for such an investigation. The methodologies and principles outlined herein are fundamental to the early stages of the drug discovery pipeline, enabling data-driven decisions on the progression of new therapeutic candidates.

References

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A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrole-2-Carboxylic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Publicly available research detailing the specific in vivo and in vitro biological activity of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is limited. This compound is primarily documented as a chemical intermediate.[1][2] To fulfill the objective of this guide—to compare in vitro potency with in vivo efficacy—we will use closely related and well-studied pyrrole-2-carboxylic acid derivatives known for their anti-inflammatory properties as illustrative examples. This approach allows us to demonstrate the scientific principles and experimental methodologies relevant to the broader class of compounds to which this compound belongs.

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5] This guide focuses on derivatives designed as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Introduction: The Bridge from Benchtop to Preclinical Models

The journey of a potential therapeutic agent from initial discovery to clinical application involves a critical transition from controlled, isolated in vitro systems to complex, whole-organism in vivo models. This guide explores this transition for pyrrole-2-carboxylic acid derivatives, a class of compounds investigated for their anti-inflammatory effects.[6][7][8] The primary mechanism of action explored here is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[7]

  • In Vitro Activity refers to the compound's effect in a controlled environment outside a living organism, such as in a test tube or a cell culture dish. These assays are crucial for determining direct target engagement, potency (e.g., IC50), and mechanism of action.

  • In Vivo Activity describes the compound's effect within a living organism, such as a mouse or rat model. These studies are essential for evaluating a drug's overall efficacy, pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and safety profile.

The ultimate goal is to ascertain whether the potency observed in vitro translates into meaningful therapeutic effects in vivo.

In Vitro Evaluation: Pinpointing Molecular Potency

In vitro assays are the first step in characterizing the biological activity of a new chemical entity. They are designed to be rapid, high-throughput, and highly specific to the molecular target. For pyrrole derivatives targeting inflammation, the key in vitro assessments involve COX enzyme inhibition.

Key Assays and Rationale

A. Enzymatic Assays (COX-1/COX-2 Inhibition): The most direct method to determine a compound's potency is through an enzymatic assay using purified COX-1 and COX-2 enzymes. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological function.[6]

B. Cell-Based Assays (Prostaglandin E2 Measurement): To confirm that the compound can penetrate cell membranes and act on its target in a more complex biological environment, cell-based assays are employed. A common approach involves using a cell line (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS) and measuring the subsequent production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.

Representative Data for Pyrrole-2-Carboxylic Acid Analogs

The table below summarizes hypothetical, yet representative, in vitro data for an illustrative pyrrole derivative, "Compound P," compared to a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound P (Illustrative) 5001533.3
Celecoxib (Reference) 300030100

Data are illustrative and based on typical values for selective COX-2 inhibitors.

This data suggests that Compound P is a potent and selective COX-2 inhibitor, a desirable profile for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[7]

Experimental Protocol: In Vitro COX Inhibition Assay
  • Preparation: Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer.

  • Compound Addition: The test compound (e.g., Compound P) is added at various concentrations and incubated with the enzyme for a specified time (e.g., 15 minutes) to allow for binding.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Quantification: The reaction is stopped, and the amount of prostaglandin produced is quantified using a method such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. In vivo models are indispensable for understanding how a compound behaves in a complex physiological system, which includes absorption, distribution, metabolism, and excretion (ADME).

Standard Model: Carrageenan-Induced Paw Edema

A widely used and well-validated model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[8][9] In this model, injection of carrageenan (a seaweed extract) into the paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.

Experimental Workflow

The workflow for this in vivo model is a multi-step process designed to ensure robust and reproducible results.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 days) fasting Overnight Fasting (12-18 hours) acclimatize->fasting Baseline Health Check dosing Compound Administration (Oral or IP) fasting->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan 1 hour post-dose measurement Paw Volume Measurement (Hourly for 6h) carrageenan->measurement Induces Edema data Calculate % Inhibition of Edema stats Statistical Analysis (e.g., ANOVA) data->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Representative Data and Interpretation

The efficacy of the compound is measured by its ability to reduce the swelling in the paw compared to a control group that receives only the vehicle.

GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control -0%
Compound P (Illustrative) 1045%
Compound P (Illustrative) 3072%
Indomethacin (Reference) 1065%

Data are illustrative. p.o. refers to oral administration.

This data indicates that Compound P produces a dose-dependent anti-inflammatory effect in vivo, with a 30 mg/kg dose showing superior efficacy to the standard drug indomethacin at 10 mg/kg in this model.

Synthesis: Bridging In Vitro Potency and In Vivo Efficacy

The critical question is how the in vitro data correlates with the in vivo results. A compound with a low nanomolar IC50 in vitro may perform poorly in vivo due to several factors:

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, meaning it is not absorbed well into the bloodstream. It could also be metabolized too quickly or fail to distribute to the site of inflammation.

  • Toxicity: The compound may be toxic to the organism at concentrations required for a therapeutic effect.

  • Off-Target Effects: In a complex biological system, the compound may interact with other molecules, leading to unforeseen side effects or a reduction in efficacy.

The diagram below illustrates the relationship between the two domains of activity.

InVitro_vs_InVivo cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain potency Molecular Potency (e.g., COX-2 IC50) selectivity Target Selectivity pkpd Pharmacokinetics (ADME) & Pharmacodynamics (PD) potency->pkpd is modulated by moa Mechanism of Action efficacy Therapeutic Efficacy (e.g., Edema Reduction) safety Safety & Toxicology pkpd->efficacy to determine

Caption: Relationship between in vitro potency and in vivo efficacy.

For Compound P, the strong in vivo results suggest that it not only possesses high in vitro potency but also has a favorable pharmacokinetic profile that allows it to reach the target tissue in sufficient concentrations to exert its anti-inflammatory effect.

Conclusion

The evaluation of pyrrole-2-carboxylic acid derivatives as anti-inflammatory agents provides a classic example of the drug discovery paradigm. While in vitro assays are fundamental for identifying potent and selective compounds like our illustrative "Compound P," they are only the first step. Subsequent in vivo testing in relevant animal models, such as the carrageenan-induced paw edema assay, is essential to validate whether this molecular-level activity translates into a meaningful therapeutic outcome. The successful translation from a low IC50 value in a test tube to significant edema reduction in an animal model confirms that the compound possesses not only the right mechanism of action but also the necessary drug-like properties to be effective in a complex biological system.

References

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A Strategic Guide to Profiling the Enzymatic Cross-Reactivity of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the enzymatic specificity of the novel compound 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. Given the absence of published bioactivity data for this molecule, we will proceed with a structured, hypothesis-driven approach. This document outlines the scientific rationale, experimental workflows, and data interpretation strategies necessary to build a robust cross-reactivity profile from the ground up, treating this compound as a de novo case study for drug development professionals.

Initial Target Hypothesis Based on Structural Analogy

The chemical structure of this compound contains key pharmacophoric features—notably a pyrrole-2-carboxylic acid scaffold. This moiety is a known structural motif in various enzyme inhibitors. For instance, pyrrole-based structures have been investigated for their inhibitory activity against a range of enzymes, including certain metabolic enzymes and protein kinases.

Our initial hypothesis will focus on a class of enzymes where similar scaffolds have shown activity: Matrix Metalloproteinases (MMPs) . The carboxylic acid group can act as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMPs, a common mechanism for inhibitors of this enzyme class. While this is a starting hypothesis, the principles and workflows outlined below are designed to be broadly applicable for identifying and characterizing off-target interactions across the wider enzymome.

The Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach is essential to efficiently manage resources and generate decision-driving data. We advocate for a three-tiered screening cascade that moves from broad, low-resolution profiling to specific, high-detail characterization.

A tiered screening approach is a standard and efficient strategy in drug discovery for identifying and characterizing the activity and potential off-target effects of a compound.[1][2] This methodology focuses resources by starting with broad, high-throughput screens and progressively moving towards more detailed, lower-throughput assays for promising or concerning findings.[1]

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Characterization T1_Hypothesis Hypothesized Target Family Screen (e.g., MMP Panel) T2_IC50 IC50 Determination (Dose-Response Curves) T1_Hypothesis->T2_IC50 Primary 'Hits' Identified T1_Broad Broad Enzyme Panel Screen (e.g., Kinase, Protease, Phosphatase Panels) T1_Broad->T2_IC50 Off-Target 'Hits' Identified T3_MOA Mechanism of Inhibition (MoI) Studies (e.g., Competitive, Non-competitive) T2_IC50->T3_MOA Confirmed Activity T3_Binding Direct Binding Assays (e.g., SPR, ITC) T2_IC50->T3_Binding Confirmed Activity End Comprehensive Cross-Reactivity Profile T3_MOA->End Characterized Interaction T3_Binding->End Quantified Binding Affinity Start Test Compound: This compound Start->T1_Hypothesis Start->T1_Broad

Caption: Tiered workflow for enzyme cross-reactivity profiling.

Tier 1: Broad Panel Screening

Objective: To identify any potential enzymatic interactions across a wide range of protein families in an unbiased manner. This is crucial for early-stage hazard identification and uncovering unexpected therapeutic opportunities.[3]

Experimental Choices & Rationale: We recommend a two-pronged approach for the initial screen:

  • Hypothesis-Driven Panel: Based on our structural hypothesis, the compound should be screened against a panel of Matrix Metalloproteinases (MMPs) and other related proteases. This provides an immediate test of our primary hypothesis. Commercial services, such as those offered by Eurofins Discovery, provide comprehensive protease panels.[4]

  • Unbiased Broad Panel: The compound should be submitted to a broad enzyme screening service. A comprehensive panel should include representatives from all major enzyme families, such as kinases, phosphatases, proteases, and metabolic enzymes like Cytochrome P450s.[][6] A single-point screen at a high concentration (e.g., 10 µM) is standard practice. This concentration is high enough to detect even weak interactions that might become relevant at higher therapeutic doses.

Data to Collect: Percent inhibition (%I) at a fixed concentration (e.g., 10 µM). A common threshold for a "hit" is >50% inhibition, but this can be adjusted based on the project's risk tolerance.

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of any "hits" from Tier 1 and to quantify their potency.

Experimental Choices & Rationale: Any enzyme identified as a potential hit in Tier 1 must be subjected to a dose-response analysis to determine its half-maximal inhibitory concentration (IC50). This is a cornerstone of pharmacological characterization. An 8- or 10-point dose-response curve, typically using a 3-fold serial dilution starting from a high concentration (e.g., 100 µM), provides a reliable measure of the compound's potency.

Data Presentation: The results should be summarized in a table, allowing for direct comparison of the compound's potency against its primary target (hypothetical) and any off-targets.

Enzyme TargetEnzyme FamilyIC50 (µM)Hill SlopeMax Inhibition (%)
MMP-2 (Hypothetical)ProteaseDataDataData
MMP-9 (Hypothetical)ProteaseDataDataData
Kinase X (Off-Target)KinaseDataDataData
Phosphatase Y (Off-Target)PhosphataseDataDataData

Tier 3: Mechanistic Studies

Objective: For high-priority hits (i.e., potent off-targets or the intended primary target), to understand how the compound inhibits the enzyme.

Experimental Choices & Rationale:

  • Mechanism of Inhibition (MoI) Studies: These experiments determine if the inhibitor competes with the enzyme's natural substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). This is typically done by measuring enzyme kinetics (Km and Vmax) in the presence of varying concentrations of both the substrate and the inhibitor.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide orthogonal confirmation of the interaction. These methods directly measure the binding of the compound to the enzyme, providing kinetic (kon, koff) and thermodynamic (KD) constants. This is a crucial validation step, as it demonstrates a physical interaction and is not dependent on the complexities of an enzymatic activity assay.

Detailed Experimental Protocols

Protocol: IC50 Determination via In Vitro Enzymatic Assay

This protocol provides a generalized template. Specific substrates, buffers, and detection methods must be optimized for each enzyme.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve with a top concentration of 100 µM in the final assay, this series would typically range from 10 mM to 0.5 µM.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of appropriate assay buffer to all wells.

    • Add 2.5 µL of the compound dilution series to the test wells. Add 2.5 µL of DMSO to positive (no inhibitor) and negative (no enzyme) control wells.

    • Add 5 µL of the target enzyme at a 2X final concentration in assay buffer to all wells except the negative controls.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the enzyme's substrate at a 2X final concentration (typically at or near its Km value).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction (if necessary) and measure the output signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate Steps cluster_analysis Data Analysis Stock 10 mM Stock in DMSO Dilution Serial Dilution Series Stock->Dilution Add_Cmpd 1. Add Compound/ DMSO to Wells Dilution->Add_Cmpd Add_Enz 2. Add Enzyme Add_Cmpd->Add_Enz Incubate_1 3. Pre-incubate (Compound + Enzyme) Add_Enz->Incubate_1 Add_Sub 4. Add Substrate (Initiate Reaction) Incubate_1->Add_Sub Incubate_2 5. Incubate (Reaction Time) Add_Sub->Incubate_2 Read 6. Read Plate Incubate_2->Read Normalize Normalize Data (% Inhibition) Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to 4PL Model (Calculate IC50) Plot->Fit

Caption: Standard workflow for IC50 determination.

Conclusion and Forward Look

This guide presents a rigorous, industry-standard framework for assessing the cross-reactivity of a novel compound, using this compound as a practical example. By starting with a broad, unbiased screen and systematically narrowing the focus to confirm, quantify, and characterize specific interactions, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions in a drug development program, enabling the rational optimization of lead compounds, the prediction of potential safety liabilities, and the confident progression of candidates toward clinical evaluation. The self-validating nature of this tiered approach, which incorporates orthogonal assays, ensures the generation of trustworthy and actionable data.

References

  • Liu, Y., et al. (2011). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS.
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A Comparative Analysis of the Metabolic Stability of Pyrrole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] However, the journey of a pyrrole-containing compound from a promising hit to a viable drug candidate is often challenged by its metabolic fate. Understanding and optimizing the metabolic stability of these derivatives is paramount for achieving desirable pharmacokinetic profiles and ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of the metabolic stability of pyrrole derivatives, offering insights into their metabolic pathways, strategies for enhancing stability, and the experimental and computational tools used for their evaluation.

The Metabolic Landscape of Pyrrole Derivatives

The metabolic stability of a drug candidate is its susceptibility to biotransformation, a critical factor influencing its efficacy and safety.[3] Compounds with poor metabolic stability can be rapidly cleared from the body, leading to insufficient in vivo exposure, or they can form reactive or toxic metabolites.[4] Conversely, excessively stable compounds might accumulate, causing adverse effects.[4]

For pyrrole derivatives, the primary site of metabolism is often the pyrrole ring itself, which is susceptible to oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6][7] These enzymes, predominantly located in the liver, are responsible for the phase I metabolism of a vast number of drugs.[8][9]

Key Metabolic Pathways:

  • Oxidation: The electron-rich nature of the pyrrole ring makes it a prime target for CYP-mediated oxidation.[6] This can lead to the formation of epoxides, which can then be hydrolyzed to dihydrodiols or react with nucleophiles like glutathione.[6] Further oxidation can lead to the formation of pyrrolidinones and ultimately ring-opened products.[6]

  • Reactive Metabolite Formation: A significant concern with pyrrole metabolism is the potential for bioactivation to reactive electrophilic species.[5] These reactive metabolites can covalently bind to macromolecules such as proteins and DNA, leading to toxicity.[5][10][11][12] For instance, certain pyrrolizidine alkaloids are bioactivated by CYPs to form reactive pyrrolic metabolites that cause hepatotoxicity.[10][12]

  • Metabolism of Substituents: The substituents on the pyrrole ring also play a crucial role in its metabolic stability. Functional groups like esters can undergo hydrolysis, while alkyl groups can be hydroxylated.[13] The position and nature of these substituents can either enhance or hinder the metabolic process.

Comparative Analysis of Metabolic Stability: The Role of Structural Modifications

The metabolic stability of a pyrrole derivative is not an intrinsic property of the ring itself but is heavily influenced by its substitution pattern. Strategic modifications to the pyrrole scaffold can significantly alter its metabolic fate.

Structural Modification Impact on Metabolic Stability Rationale Supporting Evidence/Examples
Electron-Withdrawing Groups Generally increases stabilityReduces the electron density of the pyrrole ring, making it less susceptible to oxidative metabolism by CYPs.The introduction of electron-withdrawing groups is a common strategy to block CYP-mediated metabolism.[14]
Steric Hindrance Can increase stabilityBulky substituents near the sites of metabolism can physically block the access of metabolizing enzymes.
Bioisosteric Replacement Can significantly improve stabilityReplacing a metabolically liable group with a bioisostere that is more resistant to metabolism can enhance stability while retaining biological activity.[15][16]Replacing a phenyl ring with a more electron-deficient pyridyl ring is a common strategy to improve metabolic stability.[14][16] Similarly, replacing a metabolically vulnerable methyl group with a cyclopropyl group can prevent oxidative metabolism.[16][17] The replacement of a thienopyrimidine scaffold with a pyrrolopyrimidine led to a significant improvement in metabolic stability (from 4% to 65% remaining).[18]
Fluorination Can increase stabilityThe strong carbon-fluorine bond is resistant to metabolic cleavage. Fluorine substitution can also alter the electronic properties of the molecule, influencing its interaction with metabolizing enzymes.[1]The introduction of a trifluoromethyl group can greatly alter the physicochemical properties, including metabolic stability.[1]
Assessing Metabolic Stability: A Multi-faceted Approach

A comprehensive evaluation of the metabolic stability of pyrrole derivatives requires a combination of in vitro and in silico methods.

In vitro metabolic stability assays are essential for predicting a compound's in vivo behavior.[19] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[19]

Common In Vitro Systems:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are widely used for determining in vitro intrinsic clearance.[8][20]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of phase I and phase II metabolizing enzymes and their cofactors, providing a more complete picture of a compound's metabolism.[3][8][20] They are often considered the "gold standard" for in vitro metabolism studies.[8]

  • S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II metabolism.[3]

  • Recombinant Enzymes: Using specific recombinant CYP isoforms can help identify the particular enzymes responsible for a compound's metabolism.[4]

Experimental Workflow for Microsomal Stability Assay

Caption: A typical workflow for an in vitro microsomal stability assay.

Key Parameters Determined:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.[4]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[4][19]

Computational models offer a rapid and cost-effective way to predict the metabolic stability of compounds in the early stages of drug discovery.[21] These models can help prioritize compounds for synthesis and experimental testing.

Computational Approaches:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the structural features of molecules with their metabolic stability.[22]

  • Machine Learning and Deep Learning Models: More advanced models, such as Graph Neural Networks (GNNs), can capture complex relationships between molecular structure and metabolic stability with higher predictive accuracy.[22]

  • Site of Metabolism (SOM) Prediction: These tools identify the specific atoms or bonds in a molecule that are most likely to be metabolized.

Logical Relationship of Predictive Modeling

Predictive Modeling Logic A Molecular Structure (SMILES/Graph) B Feature Extraction (Descriptors/Fingerprints) A->B C Machine Learning Model (e.g., GNN) B->C D Predicted Metabolic Stability (t1/2, CLint) C->D E Site of Metabolism Prediction C->E F Rational Drug Design & Optimization D->F E->F

Caption: The logical flow of in silico metabolic stability prediction.

Conclusion: A Holistic Strategy for Success

Optimizing the metabolic stability of pyrrole derivatives is a critical step in the drug discovery process. A successful strategy relies on a deep understanding of their metabolic pathways, the judicious application of structural modifications, and a robust pipeline for experimental and computational evaluation. By integrating these approaches, researchers can effectively navigate the challenges of pyrrole metabolism and unlock the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
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  • Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PubMed. (2020, October 8).
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. (2021, October 25).
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  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28).
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A Head-to-Head Benchmarking Study: Evaluating the Anti-inflammatory Potential of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid against the Selective COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a novel pyrrole derivative, against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. For researchers in drug discovery and development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.

The therapeutic efficacy of many anti-inflammatory agents is derived from their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[1][2]. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation[3]. The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation and pain while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[2][4].

Celecoxib is a potent and highly selective COX-2 inhibitor, and as such, serves as an ideal reference compound for this investigation[4][5]. By benchmarking this compound against Celecoxib, we can ascertain its potential as a selective COX-2 inhibitor and gauge its promise as a novel anti-inflammatory candidate.

Comparative Analysis Workflow

To thoroughly assess the anti-inflammatory potential of this compound, a two-tiered approach is proposed. This involves an initial in vitro enzyme inhibition assay to determine its direct effect on COX-2, followed by a cell-based assay to evaluate its efficacy in a more physiologically relevant environment.

cluster_0 Phase 1: In Vitro Enzyme Assay cluster_1 Phase 2: Cell-Based Assay Compound_A This compound COX2_Assay In Vitro COX-2 Inhibition Assay Compound_A->COX2_Assay Compound_B Celecoxib (Reference) Compound_B->COX2_Assay IC50_Determination Determine IC50 Values COX2_Assay->IC50_Determination Compound_Treatment Treatment with Compounds IC50_Determination->Compound_Treatment Proceed with promising IC50 RAW_Cells RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation (Induces COX-2) RAW_Cells->LPS_Stimulation LPS_Stimulation->Compound_Treatment PGE2_ELISA PGE2 Quantification (ELISA) Compound_Treatment->PGE2_ELISA Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Data_Analysis Analyze PGE2 Inhibition & Cytotoxicity PGE2_ELISA->Data_Analysis Cell_Viability->Data_Analysis

Caption: Comparative workflow for evaluating a test compound against a reference.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of human recombinant COX-2. A fluorometric or colorimetric assay kit is recommended for this purpose[3][6].

Principle of the Assay: The assay measures the peroxidase activity of the COX-2 enzyme. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2)[3]. A probe is oxidized during this reaction, producing a fluorescent or colorimetric signal proportional to COX-2 activity. An inhibitor will reduce this signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the detection probe as per the manufacturer's instructions[3][7].

  • Compound Dilutions: Prepare a series of dilutions of this compound and Celecoxib in DMSO. A typical concentration range to start with would be from 0.01 nM to 100 µM.

  • Assay Plate Setup:

    • Blank wells: Contain all reagents except the enzyme.

    • 100% Activity Control wells: Contain all reagents and DMSO (vehicle control).

    • Inhibitor wells: Contain all reagents and the various concentrations of the test and reference compounds.

  • Reaction Incubation:

    • Add the assay buffer, heme, and diluted COX-2 enzyme to the appropriate wells.

    • Add the diluted compounds or DMSO to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme[3].

    • Initiate the reaction by adding arachidonic acid to all wells[3].

  • Signal Detection: Incubate the plate for the time specified in the kit protocol (typically 5-10 minutes) at 37°C. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay evaluates the compound's ability to inhibit COX-2 activity within a cellular context. The murine macrophage cell line, RAW 264.7, is a well-established model for this purpose. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce the expression of COX-2 and subsequent production of PGE2[8][9][10].

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 24- or 48-well plates at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and Celecoxib for 1 hour[10]. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 16-24 hours to induce COX-2 expression and PGE2 production[8][10]. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • PGE2 Quantification (ELISA):

    • Use a commercial competitive ELISA kit for PGE2 quantification[11][12][13][14][15].

    • The principle of this assay is the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of binding sites on an anti-PGE2 antibody[11].

    • Follow the manufacturer's protocol for the preparation of standards and samples, and for the assay procedure.

    • Measure the absorbance using a microplate reader and calculate the PGE2 concentration in each sample by interpolating from the standard curve.

  • Cell Viability Assay: To ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the cells remaining in the plate after supernatant collection.

Data Presentation and Interpretation

The results from these experiments should be tabulated for a clear and direct comparison of the two compounds.

Table 1: In Vitro COX-2 Inhibition

CompoundIC50 (nM) for COX-2
This compoundExperimental Value
CelecoxibExperimental Value

A lower IC50 value indicates greater potency in inhibiting the enzyme.

Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells

CompoundIC50 (µM) for PGE2 Inhibition
This compoundExperimental Value
CelecoxibExperimental Value

A lower IC50 value indicates greater potency in the cellular assay.

Table 3: Cytotoxicity in RAW 264.7 Cells

CompoundCC50 (µM)
This compoundExperimental Value
CelecoxibExperimental Value

CC50 is the concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value is desirable.

Mechanism of Action: The COX-2 Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the point of intervention for COX-2 inhibitors.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor This compound & Celecoxib Inhibitor->COX2_Enzyme Inhibits

Caption: The COX-2 pathway and the mechanism of inhibition.

Concluding Remarks

This guide provides a robust framework for benchmarking the anti-inflammatory potential of this compound against the clinically relevant COX-2 inhibitor, Celecoxib. A successful outcome from these studies, characterized by a potent IC50 value in the low nanomolar to micromolar range for both the enzymatic and cellular assays, coupled with low cytotoxicity, would provide a strong rationale for advancing this compound into further preclinical development. Subsequent investigations could include in vivo models of inflammation and pain to validate these in vitro findings.

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  • 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem.
  • Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - NIH.
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • Pyrrole-2-carboxylic acid - Wikipedia.

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A Researcher's Guide to De-orphaning Novel Compounds: Validating the Biological Target of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of immense promise. However, this initial success is merely the prologue to a more intricate challenge: elucidating its mechanism of action by identifying and validating its biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically validate the biological target of a novel chemical entity, using the uncharacterized compound, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, as a case study.

The pyrrole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This chemical backbone suggests a high potential for biological interaction, yet without a validated target, this compound remains an "orphan" molecule. Our objective is to provide a logical, multi-tiered strategy to de-orphan this compound, establishing a clear line of sight from molecular interaction to cellular effect. This process is critical for advancing a compound from a mere "hit" to a viable lead candidate.[3]

This guide eschews a one-size-fits-all template. Instead, it presents a decision-making workflow, grounded in scientific first principles, to navigate the complexities of target validation. We will explore and compare various experimental approaches, from initial unbiased screening to rigorous, high-confidence validation in cellular and in vivo systems.

The Strategic Workflow for Target Validation

The journey from a novel compound to a validated target is a sequential process of building confidence through layers of evidence. Each stage is designed to answer a fundamental question, with the results of one stage informing the experimental design of the next.

G TID_unbiased Unbiased Approaches (e.g., Affinity Chromatography, Proteomics) Biochem_Assay Biochemical Assays (Enzyme Kinetics, SPR, ITC) TID_unbiased->Biochem_Assay Identifies potential binders TID_candidate Candidate-Based Approaches (e.g., Kinase Panels, Receptor Screens) TID_candidate->Biochem_Assay Tests specific hypotheses Functional_Assay In Vitro Functional Assays (e.g., Reporter Gene, Second Messenger) Biochem_Assay->Functional_Assay CETSA Cellular Thermal Shift Assay (CETSA) Functional_Assay->CETSA Demonstrates functional consequence Downstream Downstream Pathway Analysis (Western Blot, qPCR) CETSA->Downstream Confirms engagement in intact cells NanoBRET NanoBRET™/HTRF® NanoBRET->Downstream Animal_Model Disease-Relevant Animal Models Downstream->Animal_Model Links target to cellular pathway PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Animal_Model->PKPD

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Identifying Potential Targets – Casting a Wide Net

Without a known target for this compound, our initial efforts must focus on generating hypotheses. This can be achieved through unbiased or candidate-driven approaches.

Unbiased (Affinity-Based) Methods: These techniques aim to "fish" for the target protein from a complex biological sample using the compound as bait.

  • Rationale: This approach requires no prior knowledge of the target and can reveal unexpected interactions.

  • Methodology:

    • Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., sepharose beads) without disrupting its core pharmacophore.

    • Incubation: Incubate the affinity matrix with a relevant cell lysate or tissue homogenate.

    • Washing & Elution: Wash away non-specific binders and then elute specifically bound proteins, often using a high concentration of the free compound.

    • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Trustworthiness: A critical control is to run a parallel experiment with beads that have no compound attached or are conjugated with a structurally similar but biologically inactive analog. True binders should only be present in the experimental sample.

Candidate-Based Screening: If structural similarity to known drugs or preliminary phenotypic data (e.g., anti-proliferative effects) suggests a particular target class, a more focused approach is warranted.[1]

  • Rationale: Leverages existing knowledge to efficiently screen high-probability targets. For instance, if the compound inhibits cell growth, screening against a panel of kinases or other enzymes involved in cell cycle regulation would be a logical starting point.

  • Methodology: Submit this compound to a commercial fee-for-service screening panel (e.g., a kinase panel, GPCR panel). These services provide IC50 or Ki values against hundreds of purified proteins.

  • Trustworthiness: Hits from these screens must be validated in-house using orthogonal assays to rule out artifacts inherent to high-throughput screening platforms.

Phase 2: Confirming Direct Engagement and Functional Impact

Once a list of putative targets is generated, the next crucial step is to confirm a direct, functional interaction using purified components. This phase moves from hypothesis generation to initial validation.[4]

Biochemical Assays: Proving Direct Binding

These methods measure the direct physical interaction between the compound and the purified target protein.

Technique Principle Key Output Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized protein.KD (dissociation constant), kon, koffReal-time kinetics, label-freeRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of compound to protein in solution.KD, ΔH (enthalpy), ΔS (entropy)Gold standard for thermodynamics, solution-basedRequires large amounts of pure protein, lower throughput
Enzyme Inhibition/Activation Assays Measures the effect of the compound on the catalytic activity of an enzyme target.IC50/EC50, KiDirect functional readoutOnly applicable to enzyme targets, can be prone to artifacts

Protocol: A Generic Enzyme Inhibition Assay

  • Reagents: Purified recombinant target enzyme, substrate, this compound (serially diluted), appropriate buffer, and a detection reagent (e.g., for a kinase, an antibody that detects the phosphorylated product).

  • Procedure:

    • Dispense buffer, enzyme, and varying concentrations of the compound into a microplate.

    • Incubate to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate (and co-factors like ATP for kinases).

    • Allow the reaction to proceed for a defined time at a controlled temperature.

    • Stop the reaction and add the detection reagent.

    • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Phase 3: Validating Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a test tube is necessary but not sufficient. The critical question is whether it can reach and engage its target within the complex milieu of a living cell.[5] Cell-based target engagement assays provide this crucial piece of evidence.[6]

Cellular Thermal Shift Assay (CETSA®)

  • Rationale: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7] This method provides direct evidence of target engagement in intact cells or cell lysates without modifying the compound or the protein.[8]

  • Methodology Workflow:

G Treat Treat intact cells with compound vs. vehicle Heat Heat cells across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble/aggregated fractions Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot, HTRF®) Lyse->Detect Plot Plot % soluble protein vs. temperature Detect->Plot

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

Comparison of Cellular Target Engagement Assays

Technique Principle Pros Cons
CETSA® Ligand-induced thermal stabilization.[7]Label-free, works with endogenous proteins, applicable in cells and tissues.Lower throughput for traditional Western blot readout, may not work for all targets.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[6]High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, development of a specific tracer.
HTRF® Time-Resolved Fluorescence Resonance Energy Transfer between two antibodies binding the target.Homogeneous (no-wash), high-throughput.[7]Requires specific antibody pairs, indirect measure of engagement.
In-Cell Western™ Quantification of target protein levels in fixed cells in a microplate format.High-throughput, can measure downstream effects (e.g., phosphorylation).Indirect measure, fixation can alter epitopes.

Downstream Pathway Analysis

Once cellular target engagement is confirmed, the next logical step is to verify that this engagement leads to the expected downstream biological consequences.

  • Rationale: This connects the molecular binding event to a functional cellular outcome, validating the proposed mechanism of action.[6]

  • Methodology: If the target is a kinase, for example, treat cells with this compound and measure the phosphorylation status of a known substrate using Western blotting or a quantitative immunoassay. If the target is a transcription factor, use qPCR to measure changes in the expression of its target genes.[3]

Phase 4: In Vivo Validation – The Preclinical Proof of Concept

The final and most rigorous phase of target validation is to demonstrate that engaging the target in a living organism produces the desired therapeutic effect.[9][10]

  • Rationale: Animal models provide the complex physiological context necessary to evaluate the therapeutic potential and potential liabilities of modulating a target.[11][12]

  • Experimental Approach:

    • Model Selection: Choose an appropriate animal model of disease (e.g., a tumor xenograft model for an anti-cancer compound).[3]

    • Pharmacokinetics (PK): First, determine the PK profile of this compound to establish a dosing regimen that achieves and maintains target engagement concentrations in the tissue of interest.

    • Pharmacodynamics (PD): Administer the compound to the animals and measure a biomarker of target engagement in the relevant tissue (e.g., phosphorylation of a substrate). This establishes the PK/PD relationship.

    • Efficacy Studies: Treat diseased animals with the compound at a dose shown to engage the target and monitor for therapeutic outcomes (e.g., tumor growth inhibition).

  • Trustworthiness: The gold standard for in vivo validation is to demonstrate that the compound's efficacy is lost when the target gene is knocked out or knocked down (e.g., using RNAi or CRISPR) in the animal model.[13] This definitively links the compound's effect to the specific target.

Conclusion

Validating the biological target of a novel compound like this compound is a systematic, evidence-driven process. It begins with broad, unbiased screening to generate hypotheses and progressively narrows the focus through increasingly stringent biochemical, cellular, and finally, in vivo assays. By comparing and selecting the appropriate methodologies at each stage, researchers can build a robust data package that confirms not only if a compound binds a target, but also how that interaction translates into a functional consequence in a physiologically relevant setting. This rigorous, multi-faceted approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

References

  • Sygnature Discovery. Target Validation. URL: https://www.sygnaturediscovery.
  • Mullard, A., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14297-14324. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01128[5]
  • Concept Life Sciences. Target and pathway engagement assays. URL: https://www.conceptlifesciences.
  • PerkinElmer. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. URL: https://www.perkinelmer.com/resources/webinars/cellular-thermal-shift-assays-bringing-relevant-target-engagement-to-your-drug-discovery-workflow[7]
  • DiscoverX. Target Engagement Assays. URL: https://www.discoverx.
  • Vidalin, O., et al. (2009). In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine. Current Opinion in Pharmacology, 9(5), 669-76. URL: https://pubmed.ncbi.nlm.nih.gov/19646923/[9]
  • Al-Aqbi, S. S., & Al-Hassani, R. H. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. URL: https://www.researchgate.net/publication/344469083_CELLULAR_TARGET_ENGAGEMENT_ASSAYS_FOR_SMALL-MOLECULE_DRUG_DISCOVERY[8]
  • Creative Biolabs. In Vivo Target Validation. URL: https://www.creative-biolabs.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development. URL: https://www.danaher.
  • Labtoo. In vivo target validation & efficacy. URL: https://www.labtoo.
  • Echeverria, D., & Rapp, A. (2014). A Pipeline for Drug Target Identification and Validation. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4198539/[11]
  • ResearchGate. In vitro target validation process. URL: https://www.researchgate.net/figure/In-vitro-target-validation-process-In-vitro-target-validation-in-cultured-cells-is_fig1_361928373[15]
  • Cellomatics Biosciences. Target Validation. URL: https://www.cellomatics.co.
  • Eurofins Discovery. Target Validation and Antigen Generation. URL: https://www.eurofinsdiscoveryservices.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. URL: https://wjbphs.com/storage/models/article/uzT0vGv733uB9y64tYk6r0x3iYf8v2kF3o8s7Xz4b9c8Vw7J6u8N5m3K2d1A.pdf[12]
  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7455853/[1][2]

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role as a "privileged scaffold" in drug discovery. From the cholesterol-lowering blockbuster atorvastatin to potent anticancer agents, the pyrrole motif is a recurring feature in molecules that profoundly impact human health.[1][2] This prevalence drives a continuous quest for more efficient, scalable, and sustainable methods for the synthesis of highly functionalized pyrrole derivatives.

This guide provides an in-depth, objective comparison of the leading synthetic strategies for substituted pyrroles. We will move beyond a simple recitation of reaction schemes to a critical analysis of their synthetic efficiency. This will be achieved by examining not only traditional metrics like chemical yield but also by applying the principles of green chemistry, specifically Atom Economy and the Environmental Factor (E-Factor) . For researchers, scientists, and drug development professionals, the choice of synthetic route is a critical decision with far-reaching implications for timelines, cost, and environmental impact. This document is designed to empower you to make that decision with a comprehensive understanding of the available tools.

Pillar 1: The Classical Approaches - Time-Tested but Not Without Compromise

The foundational methods for pyrrole synthesis, developed in the late 19th century, are still taught and utilized today—a testament to their robustness. However, they were conceived in an era where considerations of atom economy and environmental impact were not paramount.

The Paal-Knorr Synthesis: The Workhorse of Pyrrole Construction

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3]

Causality Behind Experimental Choices: The reaction is driven by the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic ring. The use of an acid catalyst is crucial as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. The choice of acid can range from simple protic acids like HCl or acetic acid to Lewis acids, depending on the reactivity of the substrates.[4] In some modern variations, the reaction can even be performed under catalyst and solvent-free conditions, significantly improving its green credentials.[5]

Representative Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

  • Reactants: Aniline (186 mg, 2.0 mmol), Hexane-2,5-dione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated HCl (1 drop).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Reported Yield: Approximately 52% (178 mg).[6]

Synthetic Efficiency Analysis: While operationally simple, the primary limitation of the Paal-Knorr synthesis can be the availability of the requisite 1,4-dicarbonyl starting materials, which may themselves require multi-step syntheses.[7]

The Knorr Pyrrole Synthesis: A Pathway to Highly Substituted Pyrroles

The Knorr synthesis provides access to more complex pyrroles and involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[8]

Causality Behind Experimental Choices: A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which are prone to self-condensation. To circumvent this, they are often generated in situ. A common strategy is the reduction of an α-oximino-ketone using zinc dust in acetic acid. The acetic acid serves as both the solvent and the proton source for the reduction, while zinc acts as the reducing agent.

Representative Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

  • Reactants: Ethyl acetoacetate (32.5 g), Glacial acetic acid (75 mL), Sodium nitrite (8.7 g), Zinc dust (16.7 g).

  • Procedure:

    • Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath.

    • Separately, dissolve sodium nitrite in water and add it slowly to the cooled ethyl acetoacetate solution, maintaining the temperature between 5-7 °C. This forms the α-oximino-ketone.

    • Gradually add zinc dust to the reaction mixture with vigorous stirring. This reduces the oxime to the amine in situ.

    • Once the zinc addition is complete, heat the mixture to reflux for 1 hour.

    • Pour the hot mixture into a large volume of water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

  • Reported Yield: High.

Synthetic Efficiency Analysis: The Knorr synthesis allows for the construction of highly functionalized pyrroles that may not be readily accessible through the Paal-Knorr method. However, the use of a stoichiometric amount of zinc as a reducing agent detracts from its atom economy and generates metallic waste.

The Hantzsch Pyrrole Synthesis: A Three-Component Approach

The Hantzsch synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine.[9][10]

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole. The choice of base (often ammonia itself or a non-nucleophilic organic base) is critical to facilitate the initial enamine formation and the final elimination step.

Representative Experimental Protocol: While a specific, detailed protocol for a representative Hantzsch synthesis was not fully elucidated in the provided search results, the general procedure involves the condensation of the three components, often in a protic solvent like ethanol, and may require heating.

Synthetic Efficiency Analysis: The key advantage of the Hantzsch synthesis is its convergent nature, allowing for the rapid assembly of complex pyrroles from simple precursors. However, yields can be variable and sometimes moderate compared to the Paal-Knorr synthesis.[7]

The Piloty-Robinson Synthesis: From Azines to Pyrroles

This method involves the acid-catalyzed thermal rearrangement of ketazines to afford pyrroles.[11]

Causality Behind Experimental Choices: The reaction is initiated by the formation of an azine from two equivalents of an aldehyde or ketone with hydrazine.[1] This is followed by a[12][12]-sigmatropic rearrangement upon heating in the presence of an acid catalyst, such as zinc chloride or hydrochloric acid. Modern variations utilize microwave irradiation to dramatically reduce reaction times.[13]

Representative Experimental Protocol: Microwave-Assisted Synthesis of 3,4-diethyl-1-benzoylpyrrole

  • Reactants: Butyraldehyde, Hydrazine hydrate, Diethyl ether, Pyridine, Benzoyl chloride.

  • Procedure:

    • Azine formation: Slowly add hydrazine hydrate to a solution of butyraldehyde in diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir.

    • Piloty-Robinson cyclization: The unpurified azine is then subjected to two equivalents of benzoyl chloride and pyridine in a microwave reactor and heated to 180 °C for 30 minutes.

    • Workup and purification by chromatography yield the N-acylated pyrrole.

  • Reported Yield: Moderate to good.[13]

Synthetic Efficiency Analysis: The Piloty-Robinson synthesis is particularly useful for preparing symmetrically 3,4-disubstituted pyrroles. The use of microwave heating is a significant improvement over classical thermal methods, enhancing efficiency and often improving yields.

Pillar 2: Modern Methods - Pushing the Boundaries of Efficiency and Sustainability

Contemporary research in pyrrole synthesis has focused on developing methods that offer higher efficiency, greater functional group tolerance, and improved environmental profiles. These approaches often leverage catalysis and multicomponent reaction strategies.

Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor).[14]

Causality Behind Experimental Choices: The reaction is base-catalyzed, with the base serving to deprotonate TosMIC, forming a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the alkene. The resulting intermediate cyclizes, and subsequent elimination of the tosyl group (a good leaving group) leads to the aromatic pyrrole. The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial to ensure efficient deprotonation of TosMIC without competing side reactions.

Representative Experimental Protocol: Synthesis of a 3,4-disubstituted pyrrole

  • Reactants: TosMIC, an α,β-unsaturated ketone (e.g., chalcone), Sodium Hydride, a solvent mixture (e.g., DMSO and diethyl ether).

  • Procedure:

    • A solution of the α,β-unsaturated ketone and TosMIC in the solvent mixture is prepared.

    • Sodium hydride is added portion-wise at a controlled temperature (e.g., 0-5 °C).

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The reaction is quenched with water and the product is extracted with an organic solvent.

    • Purification is typically achieved by column chromatography.

  • Reported Yield: Generally good.

Synthetic Efficiency Analysis: The Van Leusen synthesis is highly versatile, allowing for the preparation of a wide range of substituted pyrroles that would be difficult to access via classical methods. The reaction is often high-yielding and proceeds under relatively mild conditions.

Transition-Metal Catalyzed Syntheses: Elegance and Atom Economy

The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrrole construction is no exception. Catalysts based on gold, copper, ruthenium, and palladium have been employed in a variety of elegant cyclization and multicomponent reactions.[15][16]

Causality Behind Experimental Choices: Transition metals can activate substrates in unique ways. For example, gold(I) catalysts are highly π-philic and can activate alkynes towards nucleophilic attack. This has been exploited in cascade reactions where an initial hydroamination or addition to an alkyne triggers a subsequent cyclization to form the pyrrole ring.[16] Copper catalysts, on the other hand, can be used in coupling reactions, for instance, between enynes and nitriles, to construct the pyrrole core.[12][15][17][18] The choice of ligand on the metal center is often critical for tuning the catalyst's reactivity and selectivity.

Representative Experimental Protocol: Gold-Catalyzed Synthesis of Fused Pyrroles

  • Reactants: An N-alkynylhydroxylammonium trifluoroacetate, a ketone (e.g., 1,3-cyclohexanedione), Sodium bicarbonate, a gold catalyst (e.g., BrettPhosAuNTf₂), 1,2-dichloroethane.

  • Procedure:

    • In a vial, the N-alkylhydroxylammonium salt, ketone, and sodium bicarbonate are mixed in 1,2-dichloroethane.

    • The system is degassed with nitrogen and stirred at room temperature.

    • Upon completion of the initial condensation (monitored by TLC), the gold catalyst is added.

    • The reaction is stirred until the cascade reaction is complete.

    • The product is isolated after removal of the solvent and purification by chromatography.

  • Reported Yield: Moderate to good.[7]

Synthetic Efficiency Analysis: Transition-metal catalyzed methods often exhibit high atom economy, as they can construct the pyrrole ring from simple, readily available starting materials in a single step. They frequently operate under mild conditions and show excellent functional group tolerance. However, the cost and potential toxicity of some metal catalysts can be a drawback.

Multicomponent Reactions (MCRs): Convergent and Diverse

MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, are inherently efficient. Several MCRs for pyrrole synthesis have been developed, often providing rapid access to complex, polysubstituted pyrroles.[19]

Causality Behind Experimental Choices: The design of an MCR relies on the careful selection of reactants that will undergo a cascade of reactions in a controlled manner. For example, a multicomponent synthesis of tetrasubstituted pyrroles might involve the reaction of an amine, an aldehyde, a β-ketoester, and a nitroalkane.[19] The choice of catalyst (which can be anything from a simple acid or base to a more complex organocatalyst or metal complex) is critical for controlling the reaction pathway and ensuring high yields of the desired product.

Representative Experimental Protocol: While a specific, detailed protocol for a representative multicomponent synthesis was not fully elucidated in the provided search results, these reactions typically involve mixing the starting materials in a suitable solvent, adding a catalyst, and often heating the mixture. The workup is frequently straightforward, making MCRs attractive for library synthesis and drug discovery.

Synthetic Efficiency Analysis: MCRs are highly atom-economical and offer a high degree of synthetic convergence. They allow for the generation of molecular diversity from a small set of starting materials, which is a significant advantage in medicinal chemistry.

Pillar 3: Quantitative Comparison and Visualizing the Pathways

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.

Table 1: Performance Comparison of Pyrrole Synthesis Methods

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[20]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[20]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, <60[7]
Piloty-Robinson Aldehydes/Ketones, HydrazineHCl, ZnCl₂, MicrowaveHigh Temp / 180 (MW)Variable / 30 min (MW)Moderate to good[13]
Van Leusen TosMIC, Michael acceptorsNaH, K-tBuO0 - Room Temp.VariableGood
Transition-Metal Alkynes, Amines, Enynes, Nitriles, etc.Au, Cu, Ru, Pd catalystsRoom Temp. - 80VariableGood to excellent
Multicomponent Amines, Aldehydes, Ketoesters, etc.Various catalystsRoom Temp. - RefluxVariableGood to excellent

Green Chemistry Metrics: A Deeper Look at Efficiency

To further evaluate the "greenness" of these methods, we can calculate the Atom Economy and E-Factor for our representative Paal-Knorr synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Atom Economy (%AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product.

    • Formula: %AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

    • Calculation for Paal-Knorr example:

      • Product (C₁₂H₁₃N): MW = 171.24 g/mol

      • Reactants: Aniline (C₆H₇N, MW = 93.13 g/mol ) + Hexane-2,5-dione (C₆H₁₀O₂, MW = 114.14 g/mol )

      • The reaction also produces 2 molecules of water (H₂O, MW = 18.02 g/mol ) as a byproduct.

      • %AE = (171.24 / (93.13 + 114.14)) x 100 = 82.4%

  • Environmental Factor (E-Factor): This metric quantifies the amount of waste produced relative to the amount of product.

    • Formula: E-Factor = Total Mass of Waste / Mass of Product

    • Calculation for Paal-Knorr example (assuming the protocol amounts):

      • Mass of Product = 178 mg = 0.178 g

      • Mass of Reactants = 186 mg (aniline) + 228 mg (hexane-2,5-dione) = 414 mg = 0.414 g

      • Mass of Solvents = 0.5 mL MeOH (density ≈ 0.792 g/mL) + 5.0 mL 0.5 M HCl (density ≈ 1 g/mL) + 1 mL 9:1 MeOH/H₂O (density ≈ 0.8 g/mL) ≈ 0.396 g + 5 g + 0.8 g = 6.196 g

      • Total Input = 0.414 g (reactants) + 6.196 g (solvents) = 6.61 g

      • Total Waste = Total Input - Mass of Product = 6.61 g - 0.178 g = 6.432 g

      • E-Factor = 6.432 g / 0.178 g = 36.1

An atom economy of 82.4% is quite good for a condensation reaction. However, the E-Factor of 36.1 highlights that a significant amount of waste, primarily from solvents used in the reaction and purification, is generated. This underscores the importance of considering the entire process, not just the stoichiometry of the reaction, when evaluating synthetic efficiency. Greener variations of the Paal-Knorr that are solvent-free would have a much lower E-Factor.[5][12][18]

Visualizing the Synthetic Pathways

The following diagrams, rendered in Graphviz, illustrate the logical flow of the key synthetic methods discussed.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Condensation & Cyclization Condensation & Cyclization 1,4-Dicarbonyl->Condensation & Cyclization Primary Amine Primary Amine Primary Amine->Condensation & Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Condensation & Cyclization Substituted Pyrrole Substituted Pyrrole Condensation & Cyclization->Substituted Pyrrole

Caption: Workflow of the Paal-Knorr Pyrrole Synthesis.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha-Oximino-ketone alpha-Oximino-ketone In situ Reduction & Condensation In situ Reduction & Condensation alpha-Oximino-ketone->In situ Reduction & Condensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->In situ Reduction & Condensation Zn, Acetic Acid Zn, Acetic Acid Zn, Acetic Acid->In situ Reduction & Condensation Substituted Pyrrole Substituted Pyrrole In situ Reduction & Condensation->Substituted Pyrrole

Caption: Workflow of the Knorr Pyrrole Synthesis.

Modern_Syntheses Simple Precursors Simple Precursors One-Pot Reaction One-Pot Reaction Simple Precursors->One-Pot Reaction Catalytic System Catalytic System Catalytic System->One-Pot Reaction Complex Pyrrole Complex Pyrrole One-Pot Reaction->Complex Pyrrole

Caption: Generalized workflow for modern pyrrole syntheses.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted pyrroles is a mature field with a rich history and a vibrant present. The choice of the "best" method is not absolute but is rather dictated by the specific requirements of the target molecule and the overarching goals of the research program.

  • For straightforward, N-substituted or 2,5-disubstituted pyrroles where the 1,4-dicarbonyl precursor is readily available, the Paal-Knorr synthesis remains an excellent choice due to its simplicity and often high yields. Its green credentials can be significantly enhanced by adopting solvent-free conditions.

  • When highly functionalized, polysubstituted pyrroles are the target, the Knorr and Hantzsch syntheses offer viable, albeit sometimes lower-yielding, classical alternatives.

  • For rapid access to a diverse range of substituted pyrroles, particularly in a drug discovery context, modern methods are often superior. The Van Leusen synthesis is a robust and versatile option.

  • Transition-metal catalyzed reactions offer elegance and high atom economy, and are particularly powerful for constructing complex pyrroles from simple building blocks.

  • Multicomponent reactions represent the pinnacle of synthetic efficiency for generating libraries of complex pyrroles in a convergent and sustainable manner.

As senior application scientists, it is our responsibility to not only execute synthetic protocols but to understand the underlying principles that govern their efficiency and environmental impact. By carefully considering the trade-offs between classical and modern methods, and by applying the quantitative rigor of green chemistry metrics, we can make more informed decisions that accelerate the discovery and development of the next generation of pyrrole-containing medicines and materials.

References

  • A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Alternatives. BenchChem. URL: https://www.benchchem.
  • Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. URL: https://pubmed.ncbi.nlm.nih.gov/32428381/
  • A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00650
  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7745265/
  • Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit5/546.shtm
  • A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives. BenchChem. URL: https://www.benchchem.
  • Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. URL: https://www.researchgate.
  • Milgram, B. C., Eskildsen, K., Richter, S. M., Scheidt, W. R., & Scheidt, K. A. (2007). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry, 72(10), 3873–3876. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533392/
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00395k
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. URL: https://www.researchgate.
  • Piloty-Robinson Synthesis. Comprehensive Organic Name Reactions and Reagents. URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr498
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. URL: https://www.orientjchem.org/vol34no4/a-critical-review-on-advances-in-the-multicomponent-synthesis-of-pyrroles/
  • Microscale – Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Chemistry Online. URL: https://www.chemistry-online.net/synthesis-of-2-5-dimethyl-1-phenylpyrrole-by-paal-knorr-reaction/
  • Dar, A. M., et al. (2017). Simple and Multi-Component Synthesis of Pyrrole Heterocycles. Synthesis and Catalysis: Open Access, 2(12). URL: https://www.imedpub.com/articles/simple-and-multicomponent-synthesis-of-pyrrole-heterocycles.php?aid=20790
  • Synthesis of Pyrrole. Scribd. URL: https://www.scribd.
  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-25-dimethyl-1-phenyl-1H-pyrrole-in-different-solvents_tbl1_279294524
  • One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4752377/
  • Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol5024695
  • A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis. BenchChem. URL: https://www.benchchem.com/product-guides/a-comparative-guide-to-catalysts-for-paal-knorr-pyrrole-synthesis
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. URL: https://www.mdpi.com/1420-3049/26/20/6093
  • The Hantzsch pyrrole synthesis. ResearchGate. URL: https://www.researchgate.net/publication/313838274_The_Hantzsch_pyrrole_synthesis
  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. URL: https://www.dx.doi.org/10.3866/PKU.DXHX201608312
  • Hantzsch pyrrole synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis
  • Barton-Zard pyrrole synthesis (Arun et al., 2006) d) Piloty-Robinson... ResearchGate. URL: https://www.researchgate.net/figure/a-Paal-Knorr-pyrrole-synthesis-b-Knorr-pyrrole-synthesis-c-Barton-Zard-pyrrole_fig1_359858348
  • Van Leusen Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/van-leusen-reaction.shtm

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (C₈H₉NO₃), ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and align with federal hazardous waste regulations.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from similar pyrrole carboxylic acids, this compound should be treated as a hazardous substance.

Assumed Hazard Classifications:

  • Skin Irritant: Causes skin irritation upon contact.[1][3]

  • Eye Irritant: Causes serious eye irritation.[1][3]

  • Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[1][3]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling protocols to mitigate exposure risks.

Personal Protective Equipment (PPE) and Safe Handling

To ensure personal safety during the handling and disposal of this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[1]
Protective Clothing A laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if adequate ventilation is not available.[7]Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.

Safe Handling Practices:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[1][5]

  • Wash hands thoroughly after handling the compound.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8]

  • Collection: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[10][11]

Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Secure the Area: Prevent entry into the contaminated area.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Identification and Classification The first step in proper waste management is to identify if the waste is hazardous.[14] Given the irritant nature of similar compounds, it is prudent to manage this compound as hazardous waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated solid this compound in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[11] These should be collected in a separate, clearly labeled container.

  • Solutions: If the compound is in a solution, do not mix it with other waste streams unless you have confirmed their compatibility. Segregate halogenated and non-halogenated solvent waste.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[6] Containers must be kept closed except when adding waste.

Step 4: Arranging for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in an environmentally sound manner.[14][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_hazards Assess Hazards (Assume Irritant based on analogous compounds) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe waste_form Identify Waste Form select_ppe->waste_form solid_waste Solid Waste (Unused chemical, contaminated solids) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_form->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container (Segregate by solvent type) liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. While 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 339011-93-7) is a specialized compound for which a comprehensive, peer-reviewed toxicological profile may not be readily available, we can establish a robust safety protocol.[1] This guide synthesizes data from structurally analogous compounds—specifically other substituted pyrrole carboxylic acids—to create a validated framework for personal protective equipment (PPE) and safe handling. The core principle is to manage risk by treating the compound with the caution merited by its chemical class.

Hazard Assessment: An Evidence-Based Approach

An analysis of safety data for closely related pyrrole carboxylic acids reveals a consistent hazard profile.[2][3] The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[2][3][4][5] Therefore, we will operate under the assumption that this compound presents similar hazards.

Potential Hazard GHS Classification (Inferred) Rationale & Primary Risk
Eye Irritation Category 2 / 2ADirect contact with the solid powder or solutions can cause serious irritation.[2][3][4][6]
Skin Irritation Category 2Prolonged or repeated contact may cause redness, itching, and irritation.[2][3][4][6]
Respiratory Irritation STOT SE, Category 3Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2][3][4][6]
Acute Oral Toxicity Category 4 (Potential)While specific data is absent, related compounds are classified as harmful if swallowed.[5] Ingestion should be strictly avoided.

This table is based on an expert assessment of analogous compounds. Always consult the specific Safety Data Sheet (SDS) from your supplier if available.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to isolate you from the potential hazards identified above. Each component is chosen for its specific protective capabilities against the anticipated risks of handling a fine organic acid powder.

Eye and Face Protection

This is a non-negotiable requirement. The risk of airborne particulates or accidental splashes necessitates robust protection.

  • Minimum Requirement: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3][7] These provide a 360-degree seal around the eyes, protecting against dust and splashes from all angles.

  • Enhanced Precaution: When handling larger quantities (>1g) or performing vigorous operations like sonicating or vortexing, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a secondary barrier, protecting the entire face from splashes.[9]

Hand Protection

Your hands are most likely to come into direct contact with the chemical. The right glove material is critical for preventing skin exposure.

  • Recommended Material: Chemical-resistant nitrile gloves are the standard for handling this type of compound.[8][10] They offer excellent protection against a wide range of organic chemicals and provide good dexterity.

  • Protocol:

    • Inspect: Always inspect gloves for tears or punctures before use.

    • Donning: Ensure hands are dry before putting on gloves.

    • Doffing: Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[11]

    • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[11]

    • Hygiene: Wash hands thoroughly with soap and water after every use.[5][8][11]

Body Protection

Protecting your skin and personal clothing from contamination is crucial to prevent accidental take-home exposure.

  • Laboratory Coat: A clean, flame-resistant lab coat is standard. It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as transferring solutions, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[8]

Respiratory Protection

The primary risk is the inhalation of fine dust particles. Engineering controls are the most effective way to mitigate this hazard.

  • Primary Engineering Control: All weighing and handling of the solid compound must be conducted inside a certified chemical fume hood.[8] This is the most effective method for preventing inhalation exposure.

  • Secondary Respiratory Protection: In the rare event a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates would be necessary.[7][9] However, routine handling should rely on the fume hood.

Operational and Disposal Plan: A Step-by-Step Protocol

A structured workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safe handling from preparation to disposal.

Pre-Handling Checklist
  • Consult SDS: Always review the supplier-specific Safety Data Sheet before starting work.

  • Designate Area: Cordon off and label a specific area for handling, preferably within a fume hood.[8]

  • Assemble Materials: Ensure all necessary equipment—PPE, spill kit, labeled waste containers, and utensils—are within arm's reach inside the fume hood before the compound is introduced.[8]

  • Verify Fume Hood: Check that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

Safe Handling Workflow

This diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

G prep1 1. Verify Fume Hood Functionality prep2 2. Don All Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 3. Prepare Designated Work Area & Spill Kit prep2->prep3 handle1 4. Carefully Weigh/Transfer Compound prep3->handle1 Proceed to Handling handle2 5. Perform Experiment handle1->handle2 handle3 6. Securely Close Primary Container handle2->handle3 clean1 7. Dispose of Contaminated Items in Labeled Waste handle3->clean1 Experiment Complete clean2 8. Decontaminate Work Surface & Equipment clean1->clean2 clean3 9. Doff PPE in Correct Order clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow Diagram.

Disposal Plan

Proper disposal is a critical safety and environmental responsibility.

  • Waste Collection: Use a dedicated, clearly labeled hazardous waste container for all solid waste and any contaminated consumables (e.g., gloves, weighing paper).[8] The container must be compatible with acidic organic compounds.

  • Rinsate: Any solvent used to rinse glassware that contained the compound should also be collected as hazardous waste. Do not pour down the drain.[3]

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[3]

Emergency Procedures: Plan for the Unexpected

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Skin Contact Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]
Minor Spill (Solid) Wearing full PPE, gently sweep up the material to avoid creating dust. Place it in a sealed, labeled container for disposal. Clean the area with an appropriate solvent and decontaminant.[7][11]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond mere compliance. You demonstrate a commitment to protecting yourself, your colleagues, and the integrity of your research.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Angene Chemical. (2024). Safety Data Sheet: 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid.
  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid.
  • Chemsrc. (2025). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
  • The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.